Product packaging for 5-Isobutylisoxazole-3-carboxylic acid(Cat. No.:CAS No. 150517-80-9)

5-Isobutylisoxazole-3-carboxylic acid

Cat. No.: B139735
CAS No.: 150517-80-9
M. Wt: 169.18 g/mol
InChI Key: CHMDISUDXFJSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Isobutylisoxazole-3-carboxylic acid is a key chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its core research value lies in its role as a precursor in the synthesis of trisubstituted isoxazoles, which have been identified as a novel class of potent allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt) . Targeting the allosteric site of RORγt, a key regulator of Th17 cell differentiation and IL-17a production, is a promising strategy in the treatment of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . Compounds derived from this chemotype have demonstrated significant cellular activity, inhibiting IL-17a production with potencies in the low nanomolar range . Furthermore, the isoxazole core is a privileged structure in drug discovery, and derivatives are extensively explored in oncology research. Isoxazole-carboxylic acid hybrids have shown potent cytotoxic activity and have been demonstrated to induce cell cycle arrest and apoptosis in various human cancer cell lines, including liver, breast, and colon cancers . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B139735 5-Isobutylisoxazole-3-carboxylic acid CAS No. 150517-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)9-12-6/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMDISUDXFJSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360695
Record name 5-isobutylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150517-80-9
Record name 5-isobutylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Isobutylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of pharmacologically active agents. 5-Isobutylisoxazole-3-carboxylic acid, the subject of this guide, represents a valuable building block for the synthesis of more complex molecules, leveraging the lipophilic isobutyl group at the 5-position and the versatile carboxylic acid handle at the 3-position for further chemical elaboration.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of the synthetic strategy, offering insights into the rationale behind the chosen conditions and providing a robust framework for its successful implementation in a research and development setting.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and reliable pathway to this compound involves a two-step sequence:

  • [3+2] Dipolar Cycloaddition: Formation of the isoxazole core through the reaction of a terminal alkyne with a nitrile oxide precursor to yield ethyl 5-isobutylisoxazole-3-carboxylate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

This strategy is predicated on the well-established and highly regioselective nature of the Huisgen 1,3-dipolar cycloaddition for the construction of five-membered heterocycles.[1][2][3]

Synthetic_Pathway cluster_0 Step 1: [3+2] Dipolar Cycloaddition cluster_1 Step 2: Ester Hydrolysis 4-methyl-1-pentyne 4-Methyl-1-pentyne ethyl_ester Ethyl 5-isobutylisoxazole-3-carboxylate 4-methyl-1-pentyne->ethyl_ester NaOH, H2O/EtOH ethyl_nitroacetate Ethyl Nitroacetate ethyl_nitroacetate->ethyl_ester ethyl_ester_hydrolysis Ethyl 5-isobutylisoxazole-3-carboxylate final_product This compound ethyl_ester_hydrolysis->final_product Acid or Base Hydrolysis

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 5-isobutylisoxazole-3-carboxylate via [3+2] Dipolar Cycloaddition

Mechanistic Insight

The core of this synthesis is the [3+2] dipolar cycloaddition, a powerful ring-forming reaction. In this specific application, a nitrile oxide is generated in situ from ethyl nitroacetate through dehydration mediated by a base. This highly reactive 1,3-dipole then readily reacts with the terminal alkyne, 4-methyl-1-pentyne (the dipolarophile), to form the 3,5-disubstituted isoxazole ring with high regioselectivity.[3][4] The use of a base like sodium hydroxide is crucial as it facilitates the formation of the nitrile oxide intermediate.[4]

Cycloaddition_Workflow start Start: Assemble Reactants dissolve Dissolve 4-methyl-1-pentyne and ethyl nitroacetate in Ethanol/Water start->dissolve add_base Add NaOH solution dissolve->add_base heat Heat reaction mixture (e.g., 60 °C) add_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up: Concentrate and extract with EtOAc monitor->workup Reaction Complete purify Purify by Flash Chromatography workup->purify characterize Characterize Product: NMR, MS purify->characterize

Figure 2: Experimental workflow for the cycloaddition step.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Methyl-1-pentyne82.141.0 equiv.-Commercially available.[5][6][7][8][9]
Ethyl nitroacetate133.102.5 equiv.-Commercially available.[10] Caution: Lachrymator. Handle in a fume hood.[11][12][13][14]
Sodium Hydroxide (NaOH)40.000.1 equiv.-Prepare a fresh aqueous solution (e.g., 4 M).
Ethanol (EtOH)---Reagent grade.
Deionized Water----
Ethyl Acetate (EtOAc)---For extraction.
Brine---For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)---For drying.
Silica Gel---For chromatography.

Procedure:

  • To a sealed tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-1-pentyne (1.0 equiv.).

  • Add a mixture of ethanol and water (e.g., a 1:3 v/v ratio).

  • Add ethyl nitroacetate (2.5 equiv.) to the stirred solution.

  • To this vigorously stirred mixture, add a 4 M aqueous solution of sodium hydroxide (0.1 equiv.).

  • Seal the vessel and heat the reaction mixture to 60 °C for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 5-isobutylisoxazole-3-carboxylate.

Part 2: Hydrolysis of Ethyl 5-isobutylisoxazole-3-carboxylate

Causality Behind Method Selection

The conversion of the stable ethyl ester to the desired carboxylic acid is a critical final step. This is achieved through hydrolysis, which can be effectively catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[4] To drive the reaction to completion, a large excess of water is used, typically by employing a moderately concentrated aqueous acid solution. A key advantage is that the product is the free carboxylic acid, simplifying the work-up. A proven method for a similar substrate involves using 60% aqueous sulfuric acid.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, forming the carboxylate salt. A subsequent acidification step is required to protonate the salt and isolate the carboxylic acid. This method is often preferred for its high yields and irreversibility.

Both methods are presented here, allowing the researcher to choose based on available reagents and desired work-up conditions.

Experimental Protocol 2A: Acid-Catalyzed Hydrolysis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl 5-isobutylisoxazole-3-carboxylate (1.0 equiv.).

  • Add 60% aqueous sulfuric acid (H₂SO₄). The volume should be sufficient to allow for effective stirring.

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. The reaction can be monitored by TLC by spotting a small, quenched (neutralized) aliquot.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath.

  • The product, this compound, may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, extract the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Experimental Protocol 2B: Base-Catalyzed Hydrolysis (Saponification)

Procedure:

  • Dissolve ethyl 5-isobutylisoxazole-3-carboxylate (1.0 equiv.) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask with a magnetic stir bar.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2 M, 2-3 equiv.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • A precipitate of this compound should form. Collect the solid by vacuum filtration.

  • If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the product.

Conclusion and Outlook

This guide outlines a robust and reproducible two-step synthesis for this compound, grounded in the well-established principles of 1,3-dipolar cycloaddition and ester hydrolysis. The detailed protocols, supported by mechanistic rationale and authoritative citations, provide researchers with a self-validating system for the production of this valuable heterocyclic building block. The flexibility in the hydrolysis step allows for adaptation based on laboratory-specific constraints and preferences. Successful implementation of this protocol will enable the efficient synthesis of the target molecule, paving the way for its use in the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • Synthesis of isoxazoles via [4+1] cycloaddition.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. [Link]
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

An In-Depth Technical Guide to the Chemical Properties of 5-Isobutylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isobutylisoxazole-3-carboxylic acid, a substituted isoxazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique combination of electronic properties and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering valuable insights for its application in the development of novel therapeutic agents. The presence of both a carboxylic acid and a substituted isoxazole moiety makes this compound a versatile building block for creating a diverse range of molecular architectures with potential biological activity.[3]

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 54°C. Its molecular formula is C8H11NO3, corresponding to a molecular weight of 169.18 g/mol .[4]

PropertyValueSource
Molecular Formula C8H11NO3[4]
Molecular Weight 169.18 g/mol [4]
Melting Point 54°C[4]
Appearance Solid
CAS Number 13478-62-9

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isoxazole ring formation. Two primary retrosynthetic approaches are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the condensation of a β-ketoester with hydroxylamine.[1][5] Below is a detailed, representative protocol based on the latter approach, which is often favored for its operational simplicity and the availability of starting materials.

Protocol: Synthesis via β-Ketoester Condensation

This synthetic route involves the initial preparation of a β-ketoester, followed by cyclization with hydroxylamine and subsequent hydrolysis of the resulting ester to yield the target carboxylic acid.

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

The first step is a Claisen condensation between a ketone (in this case, 4-methyl-2-pentanone) and a diester (diethyl oxalate) to form the β-ketoester.

  • Materials: 4-methyl-2-pentanone, diethyl oxalate, sodium ethoxide, diethyl ether (anhydrous), hydrochloric acid (1 M).

  • Procedure:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether, add 4-methyl-2-pentanone (1.0 equivalent) dropwise at 0°C under an inert atmosphere.

    • After stirring for 30 minutes, add diethyl oxalate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-6-methylheptanoate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization with Hydroxylamine

The β-ketoester is then reacted with hydroxylamine to form the isoxazole ring.

  • Materials: Crude ethyl 2,4-dioxo-6-methylheptanoate, hydroxylamine hydrochloride, sodium acetate, ethanol.

  • Procedure:

    • Dissolve the crude ethyl 2,4-dioxo-6-methylheptanoate in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water to the ethanolic solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-isobutylisoxazole-3-carboxylate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Materials: Crude ethyl 5-isobutylisoxazole-3-carboxylate, lithium hydroxide or sodium hydroxide, tetrahydrofuran (THF), water, hydrochloric acid (1 M).

  • Procedure:

    • Dissolve the crude ethyl 5-isobutylisoxazole-3-carboxylate in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide (1.5 equivalents) or sodium hydroxide (1.5 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M hydrochloric acid.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 4-methyl-2-pentanone 4-methyl-2-pentanone Ethyl 2,4-dioxo-6-methylheptanoate Ethyl 2,4-dioxo-6-methylheptanoate 4-methyl-2-pentanone->Ethyl 2,4-dioxo-6-methylheptanoate NaOEt, Et2O Diethyl oxalate Diethyl oxalate Diethyl oxalate->Ethyl 2,4-dioxo-6-methylheptanoate Ethyl 5-isobutylisoxazole-3-carboxylate Ethyl 5-isobutylisoxazole-3-carboxylate Ethyl 2,4-dioxo-6-methylheptanoate->Ethyl 5-isobutylisoxazole-3-carboxylate NH2OH, EtOH, Reflux Hydroxylamine Hydroxylamine Hydroxylamine->Ethyl 5-isobutylisoxazole-3-carboxylate This compound This compound Ethyl 5-isobutylisoxazole-3-carboxylate->this compound LiOH, THF/H2O

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional groups: the carboxylic acid and the isoxazole ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional group, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine will produce an amide.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Reactions of the Isoxazole Ring

The isoxazole ring, while generally stable, can undergo several important transformations:

  • Ring Opening: Under strongly basic conditions, the isoxazole ring can be cleaved. This reactivity is particularly relevant in the context of prodrug design, where the isoxazole may serve as a masked form of a more active species that is released under physiological conditions.

  • Rearrangement: Under photolytic or thermolytic conditions, isoxazoles can rearrange to form oxazoles.[1] This transformation proceeds through a transient azirine intermediate.

  • Reduction: Catalytic hydrogenation (e.g., using Pd/C) can lead to the reductive cleavage of the N-O bond, resulting in the opening of the isoxazole ring to form an enaminone.[6]

G cluster_0 Carboxylic Acid Reactions cluster_1 Isoxazole Ring Reactions This compound This compound Esterification Esterification This compound->Esterification R'OH, H+ Amide Formation Amide Formation This compound->Amide Formation 1. SOCl2 2. R'2NH Reduction to Alcohol Reduction to Alcohol This compound->Reduction to Alcohol LiAlH4 Ring Opening (Base) Ring Opening (Base) This compound->Ring Opening (Base) Strong Base Rearrangement to Oxazole Rearrangement to Oxazole This compound->Rearrangement to Oxazole hv or Δ Reductive Ring Cleavage Reductive Ring Cleavage This compound->Reductive Ring Cleavage H2, Pd/C

Caption: Reactivity map of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group, the isoxazole ring proton, and the acidic proton of the carboxylic acid.

    • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal's chemical shift can be concentration-dependent.[7]

    • Isoxazole Ring Proton (-CH=): A singlet is expected for the proton at the 4-position of the isoxazole ring, likely appearing in the range of 6.0-7.0 ppm.

    • Isobutyl Group (-CH₂CH(CH₃)₂):

      • A doublet for the two methyl groups (-CH(CH₃ )₂) around 0.9-1.0 ppm.

      • A multiplet for the methine proton (-CH (CH₃)₂) between 1.8-2.2 ppm.

      • A doublet for the methylene protons (-CH₂ CH(CH₃)₂) adjacent to the isoxazole ring, expected around 2.6-2.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

    • Carboxyl Carbon (-COOH): A signal in the range of 165-185 ppm.[7]

    • Isoxazole Ring Carbons: Two quaternary carbons (C3 and C5) and one methine carbon (C4). C3, attached to the carboxylic acid, is expected around 155-165 ppm. C5, bearing the isobutyl group, is anticipated around 170-180 ppm. The C4 carbon should appear further upfield, typically in the 100-110 ppm region.

    • Isobutyl Group Carbons: Signals for the methylene, methine, and methyl carbons are expected in the aliphatic region of the spectrum (10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[8]

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹. The presence of the isoxazole ring may slightly influence the exact position of this band.[8]

  • C-O Stretch: A medium to strong absorption in the 1210-1320 cm⁻¹ region.

  • Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring are expected to appear in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to fragmentation.

  • Molecular Ion (M⁺): A peak at m/z = 169, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] Fragmentation of the isobutyl side chain and cleavage of the isoxazole ring are also expected.

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Structure Confirmation Structure Confirmation Purification->Structure Confirmation Purity Assessment Purity Assessment Structure Confirmation->Purity Assessment NMR NMR Structure Confirmation->NMR IR IR Structure Confirmation->IR MS MS Structure Confirmation->MS

Caption: Analytical workflow for this compound.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical landscape defined by the interplay of its carboxylic acid and isoxazole functionalities. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in medicinal chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and related isoxazole-containing molecules, facilitating the design and synthesis of new chemical entities with therapeutic potential.

References

  • Conti, P., et al. (Year). Synthesis of all stereoisomers of 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid. Journal Name, Volume(Issue), pages. [Link not available]
  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]
  • Wikipedia. (n.d.). Isoxazole.
  • Zhou, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2926–2933. [Link]
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]
  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

Sources

An In-depth Technical Guide to 5-Isobutylisoxazole-3-carboxylic acid: Structure, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the isoxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—stands out for its remarkable versatility and prevalence in a wide array of pharmaceuticals.[1][2] Isoxazole derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This guide provides a detailed technical examination of a specific isoxazole derivative: 5-Isobutylisoxazole-3-carboxylic acid .

This molecule serves as a valuable building block and a potential lead compound in drug discovery. Its structure combines the stable aromatic isoxazole core with two key functional groups: an isobutyl group, which modulates lipophilicity and steric interactions, and a carboxylic acid moiety, a critical functional group for interacting with biological targets.[5] This document will delve into the core molecular structure, advanced spectroscopic characterization methods, a plausible synthetic workflow, and the potential applications of this compound for researchers and professionals in drug development.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and pharmacological potential.

IUPAC Name: 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid.[]

The structure is characterized by an isoxazole ring substituted at the 5-position with an isobutyl group and at the 3-position with a carboxylic acid. The carboxylic acid group is a high-priority functional group in IUPAC nomenclature, defining the suffix of the name.[7]

cluster_isoxazole Isoxazole Ring cluster_isobutyl Isobutyl Group cluster_carboxylic Carboxylic Acid C3 C C4 CH C3->C4 C3_COOH C C3->C3_COOH C5 C C4->C5 N2 N C5->N2 C5_CH2 CH₂ C5->C5_CH2 O1 O N2->O1 O1->C3 C_CH CH C5_CH2->C_CH CH3_1 CH₃ C_CH->CH3_1 CH3_2 CH₃ C_CH->CH3_2 O_double O C3_COOH->O_double O_single OH C3_COOH->O_single

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

A compound's physical properties are critical for its handling, formulation, and pharmacokinetic profile. The carboxylic acid moiety allows for strong intermolecular hydrogen bonding, which typically results in higher melting and boiling points compared to non-acidic analogues of similar molecular weight.[8]

PropertyValueSource
CAS Number 150517-80-9[9]
Molecular Formula C₈H₁₁NO₃[10]
Molecular Weight 169.18 g/mol [9][10]
Melting Point 54°C[9]
Appearance Solid[11] (by analogy)

Part 2: Synthesis Pathway

While multiple routes to substituted isoxazoles exist, a common and effective strategy for synthesizing 5-substituted-isoxazole-3-carboxylic esters involves a condensation-cyclization reaction. A plausible pathway for this compound starts with the condensation of a β-ketoester with hydroxylamine. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This "one-pot" approach, which avoids the isolation of intermediates, can improve efficiency and overall yield.[12]

G start Starting Materials: - Diethyl oxalate - 4-Methyl-2-pentanone - Sodium Ethoxide (Base) step1 Step 1: Claisen Condensation React diethyl oxalate with 4-methyl-2-pentanone in the presence of a base (e.g., NaOEt) to form a β-dicarbonyl intermediate. start->step1 step2 Step 2: Condensation & Cyclization Treat the intermediate in situ with a hydroxylamine salt (e.g., NH₂OH·HCl). The hydroxylamine condenses with the keto groups, followed by intramolecular cyclization to form the isoxazole ring. step1->step2 intermediate Intermediate Product: Ethyl 5-isobutylisoxazole-3-carboxylate step2->intermediate step3 Step 3: Saponification (Hydrolysis) Hydrolyze the ethyl ester using a base (e.g., LiOH or NaOH), followed by acidic workup (e.g., HCl or citric acid) to protonate the carboxylate. intermediate->step3 product Final Product: This compound step3->product

Caption: General Synthetic Workflow for this compound.

Part 3: Spectroscopic Characterization - A Self-Validating System

Confirming the molecular structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others. The predicted data below serves as a benchmark for researchers aiming to identify and characterize this compound.

Experimental Protocol: General Spectroscopic Analysis

The following protocols are standardized methodologies for obtaining the necessary spectroscopic data.

  • Sample Preparation :

    • NMR : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13] The choice of solvent is critical, as the acidic proton's chemical shift is highly solvent-dependent.

    • IR : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the crystal. Alternatively, prepare a KBr pellet.

    • MS : Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis via Electrospray Ionization (ESI).[14]

  • Instrumentation & Data Acquisition :

    • NMR : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for unambiguous assignments. For ¹³C NMR, a sufficient number of scans is necessary due to the low natural abundance of the isotope.[13]

    • IR : Use a Fourier-Transform Infrared (FTIR) spectrometer, scanning from 4000 cm⁻¹ to 400 cm⁻¹.[13]

    • MS : Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass of the molecular ion, which can confirm the elemental composition.[15]

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy nmr_h ¹H NMR (Proton Environment) validation Structural Confirmation nmr_h->validation nmr_c ¹³C NMR (Carbon Backbone) nmr_c->validation ms HRMS (ESI) (Molecular Weight & Formula) ms->validation ir FTIR (Functional Groups) ir->validation compound This compound compound->nmr_h Identifies all unique protons compound->nmr_c Identifies all unique carbons compound->ms Confirms M.W. = 169.18 compound->ir Identifies C=O, O-H, C=N groups

Caption: Experimental Workflow for Spectroscopic Characterization.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound based on established principles and data from analogous structures.[16][17]

TechniquePredicted Signal/ValueAssignment and Rationale
¹H NMR δ ~10-13 ppm (broad s, 1H)-COOH : The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its signal disappears upon D₂O exchange.[16]
δ ~6.5-6.8 ppm (s, 1H)C4-H : The single proton on the isoxazole ring.
δ ~2.7-2.9 ppm (d, 2H)-CH₂- : Protons on the methylene group adjacent to the isoxazole ring.
δ ~2.0-2.3 ppm (m, 1H)-CH(CH₃)₂ : The methine proton of the isobutyl group.
δ ~0.9-1.1 ppm (d, 6H)-CH(CH₃)₂ : Protons of the two equivalent methyl groups of the isobutyl moiety.
¹³C NMR δ ~160-165 ppmC=O : Carbonyl carbon of the carboxylic acid.[16]
δ ~170-175 ppmC5 : Carbon of the isoxazole ring attached to the isobutyl group.
δ ~155-160 ppmC3 : Carbon of the isoxazole ring attached to the carboxylic acid group.
δ ~105-110 ppmC4 : The CH carbon of the isoxazole ring.
δ ~35-40 ppm-CH₂- : Methylene carbon of the isobutyl group.
δ ~27-30 ppm-CH(CH₃)₂ : Methine carbon of the isobutyl group.
δ ~21-24 ppm-CH(CH₃)₂ : The two equivalent methyl carbons.
Mass Spec. m/z = 170.0766 ([M+H]⁺)Molecular Ion : For high-resolution mass spectrometry (HRMS), this corresponds to the protonated molecule (C₈H₁₂NO₃⁺).
m/z = 124.0868[M-COOH]⁺ : A common fragmentation pattern is the loss of the carboxylic acid group (45 Da).[16]
IR Spec. ~2500-3300 cm⁻¹ (broad)O-H stretch : Characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[16]
~1700-1725 cm⁻¹ (strong)C=O stretch : Strong absorption from the carbonyl of the carboxylic acid.[16]
~1570-1620 cm⁻¹C=N and C=C stretch : Absorptions from the isoxazole ring.

Part 4: Significance in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

  • Proven Pharmacophore : The isoxazole ring is a component of several marketed drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, demonstrating its metabolic stability and favorable pharmacological properties.[18]

  • Carboxylic Acid Functionality : Carboxylic acids are prevalent in pharmaceuticals as they can form strong ionic interactions and hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in enzyme active sites or receptors.[5] This moiety is often crucial for a compound's potency and selectivity.

  • Modulation of Physicochemical Properties : The isobutyl group is a non-polar substituent that increases the lipophilicity of the molecule. This property is critical for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross biological membranes.

  • Synthetic Handle : The carboxylic acid group serves as a versatile synthetic handle for creating derivatives such as esters and amides, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[19] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent enzyme inhibitors.[19]

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its structure, confirmed through a suite of complementary spectroscopic techniques, features a biologically relevant isoxazole core functionalized with groups that control its physicochemical and interactive properties. The in-depth understanding of its structure and characterization detailed in this guide provides researchers with the foundational knowledge required to confidently utilize this compound as a building block for developing next-generation therapeutics. The convergence of a stable heterocyclic core and versatile functional groups ensures that this compound and its derivatives will remain valuable tools in the ongoing quest for novel and effective medicines.

References

  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • The recent progress of isoxazole in medicinal chemistry.Bohrium.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery.CoLab.
  • 150517-80-9 Cas No. | 5-Isobutyl-isoxazole-3-carboxylic acid.
  • 5-Isobutyl-isoxazole-3-carboxylic acid.Santa Cruz Biotechnology.
  • 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947.PubChem.
  • Supporting inform
  • CAS 910321-93-6 3-Isobutylisoxazole-5-carboxylic acid.BOC Sciences.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.MDPI.
  • 5-Methylisoxazole-3-carboxylic acid 3405-77-4.Sigma-Aldrich.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.PubMed.
  • 3-Cyclobutylisoxazole-5-carboxylic acid | C8H9NO3 | CID 80488178.PubChem.
  • Physical Properties of Carboxylic Acids.Chemistry LibreTexts.
  • What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?FAQ.
  • (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.PubMed.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.MDPI.
  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.PubMed.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.Benchchem.
  • Nomenclature of Carboxylic Acids.Chemistry LibreTexts.
  • 5-PROPYL-ISOXAZOLE-3-CARBOXYLIC ACID | 89776-75-0.ChemicalBook.
  • Spectroscopy of Carboxylic Acids and Nitriles.Chemistry LibreTexts.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR.ChemicalBook.
  • isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr.ChemicalBook.

Sources

The Biological Potential of 5-Isobutylisoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Isoxazole Derivative

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, consistently yielding compounds with a broad spectrum of pharmacological activities. This technical guide delves into the specific biological potential of 5-Isobutylisoxazole-3-carboxylic acid, a molecule of significant interest for researchers, scientists, and drug development professionals. While direct extensive studies on this particular derivative are emerging, this document synthesizes the wealth of knowledge surrounding the isoxazole-3-carboxylic acid core and leverages structure-activity relationship (SAR) data to project the probable therapeutic avenues for this compound. We will explore its likely mechanisms of action, potential as an enzyme inhibitor, and its prospective roles in anti-inflammatory, antimicrobial, and anticancer applications. This guide is designed to be a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols to empower further investigation and accelerate the journey from compound to clinic.

The Isoxazole-3-Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a configuration that imparts a unique electronic and structural character. This core is present in several FDA-approved drugs, highlighting its clinical significance. The addition of a carboxylic acid group at the 3-position further enhances its potential for biological interactions, often acting as a key pharmacophore for engaging with enzyme active sites or receptors.

Isoxazole derivatives have demonstrated a remarkable range of biological activities, including:

  • Anti-inflammatory Effects: Many isoxazole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.

  • Anticancer Properties: The isoxazole scaffold has been incorporated into numerous molecules with demonstrated cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Isoxazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: The isoxazole-3-carboxylic acid moiety is a known inhibitor of various enzymes, with xanthine oxidase being a prominent target.

The specific biological profile of an isoxazole derivative is heavily influenced by the nature and position of its substituents. The isobutyl group at the 5-position of the isoxazole ring in our topic compound is expected to significantly modulate its pharmacological properties.

Projected Biological Activities of this compound: A SAR-Guided Exploration

While direct experimental data on this compound is limited, we can infer its likely biological activities by examining the structure-activity relationships of analogous compounds.

Xanthine Oxidase Inhibition: A Promising Avenue for Gout and Hyperuricemia Treatment

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout. Several studies have highlighted the potential of 5-substituted isoxazole-3-carboxylic acids as potent xanthine oxidase inhibitors.[1][2]

The isoxazole-3-carboxylic acid scaffold itself is a key structural feature for XO inhibition.[1] The substituent at the 5-position plays a crucial role in modulating the inhibitory potency. While many studies have focused on aryl or complex heterocyclic groups at this position, the presence of an alkyl group like isobutyl is of significant interest. The hydrophobic nature of the isobutyl group could facilitate favorable interactions within the hydrophobic pocket of the xanthine oxidase active site.

Hypothesized Mechanism of Action: this compound likely acts as a competitive or mixed-type inhibitor of xanthine oxidase, binding to the molybdenum-pterin center of the enzyme and preventing the substrate from accessing the active site.

XO_Inhibition cluster_0 Xanthine Oxidase Catalytic Cycle cluster_1 Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric Acid Uric Acid Xanthine->Uric Acid XO 5-Isobutylisoxazole-3-carboxylic_acid 5-Isobutylisoxazole-3-carboxylic_acid XO_Active_Site XO_Active_Site 5-Isobutylisoxazole-3-carboxylic_acid->XO_Active_Site Binding

Hypothesized inhibition of Xanthine Oxidase by this compound.
Anti-inflammatory Potential: Targeting Key Inflammatory Mediators

The isoxazole nucleus is a well-established anti-inflammatory pharmacophore. The mechanism of action for many anti-inflammatory isoxazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3]

The isobutyl group at the 5-position could enhance the binding affinity and selectivity for the COX-2 isoenzyme, which possesses a larger hydrophobic channel compared to COX-1. This selectivity is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Hypothesized Signaling Pathway:

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory_Stimuli Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Inflammatory_Stimuli->Cell_Membrane_Phospholipids Activates Phospholipase A2 Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 5-Isobutylisoxazole-3-carboxylic_acid 5-Isobutylisoxazole-3-carboxylic_acid 5-Isobutylisoxazole-3-carboxylic_acid->COX-2 Inhibits

Potential anti-inflammatory mechanism via COX-2 inhibition.
Antimicrobial and Anticancer Activities: Broadening the Therapeutic Horizon

The versatility of the isoxazole scaffold extends to antimicrobial and anticancer applications. The presence of an isobutyl group could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes or be taken up by cancer cells.

  • Antimicrobial Activity: The activity of isoxazole derivatives against various bacterial and fungal strains has been documented. The mechanism often involves the disruption of essential cellular processes.

  • Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Further screening of this compound against a panel of microbial strains and cancer cell lines is warranted to explore these potential activities.

Synthesis of this compound

General Synthetic Scheme:

Synthesis_Scheme Isovaleraldehyde Isovaleraldehyde Isovaleraldoxime Isovaleraldoxime Isovaleraldehyde->Isovaleraldoxime NH2OH.HCl, NaHCO3 Isobutyl_hydroximoyl_chloride Isobutyl_hydroximoyl_chloride Isovaleraldoxime->Isobutyl_hydroximoyl_chloride NCS, DMF Ethyl_5-isobutylisoxazole-3-carboxylate Ethyl_5-isobutylisoxazole-3-carboxylate Isobutyl_hydroximoyl_chloride->Ethyl_5-isobutylisoxazole-3-carboxylate Et3N, Ethyl propiolate Ethyl_propiolate Ethyl_propiolate 5-Isobutylisoxazole-3-carboxylic_acid 5-Isobutylisoxazole-3-carboxylic_acid Ethyl_5-isobutylisoxazole-3-carboxylate->5-Isobutylisoxazole-3-carboxylic_acid LiOH, THF/H2O

Plausible synthetic route to this compound.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the biological activities of this compound, the following detailed experimental protocols are provided.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the reduction in uric acid formation.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM.

    • Dissolve xanthine oxidase in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a stock solution of this compound and allopurinol in DMSO. Create serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution (or allopurinol/vehicle control).

    • Add 100 µL of the xanthine solution.

    • Initiate the reaction by adding 100 µL of the xanthine oxidase solution.

  • Measurement:

    • Immediately measure the absorbance at 295 nm every minute for 15 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay evaluates the ability of the test compound to inhibit COX-1 and COX-2 enzymes.

Materials and Reagents:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • EIA-based Prostaglandin E2 (PGE2) detection kit

Protocol:

  • Enzyme and Compound Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare serial dilutions of this compound and control compounds in the reaction buffer.

  • Assay Procedure:

    • In separate wells of a 96-well plate, pre-incubate the enzyme with the test compound or control for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Measurement:

    • Stop the reaction and measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials and Reagents:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well sterile microplates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Protocol:

  • Compound and Inoculum Preparation:

    • Prepare serial twofold dilutions of this compound and control antibiotics in the appropriate broth.

    • Prepare a standardized microbial inoculum as per CLSI guidelines.

  • Assay Procedure:

    • Add 100 µL of the compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the microbial inoculum to each well.

    • Include positive (microbe only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Measurement and Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing an indication of cell viability.

Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Projected Biological Activity Profile of this compound

Biological Target/ActivityPredicted OutcomeRationale based on SAR
Xanthine Oxidase InhibitionPotent Inhibitor (Low µM to nM IC50)Isoxazole-3-carboxylic acid scaffold is a known XO inhibitor. The 5-isobutyl group can provide favorable hydrophobic interactions in the active site.
COX-2 InhibitionSelective InhibitorThe isoxazole core is present in known COX-2 inhibitors. The isobutyl group may enhance selectivity for the larger COX-2 binding pocket.
Antimicrobial ActivityModerate to Good ActivityThe lipophilic isobutyl group may enhance cell membrane penetration.
Anticancer CytotoxicityPotential ActivityThe isoxazole scaffold is found in various cytotoxic compounds. Lipophilicity may improve cellular uptake.

Future Directions and Concluding Remarks

This compound represents a promising, yet underexplored, molecule in the vast chemical space of isoxazole derivatives. The SAR-based predictions outlined in this guide strongly suggest its potential as a multi-target agent with possible applications in the treatment of gout, inflammation, microbial infections, and cancer.

The immediate next steps for researchers should involve the efficient synthesis of this compound and its rigorous evaluation using the detailed protocols provided herein. Subsequent lead optimization efforts could focus on modifying the isobutyl group or introducing further substitutions on the isoxazole ring to enhance potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further research into the biological activities of this compound. It is through such systematic investigation that the full therapeutic potential of this intriguing molecule can be realized.

References

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]
  • Huang, D., Chen, Y., Wang, Y., Zhang, Y., Sun, Q., & Liu, G. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]
  • Hawash, M., Assali, M., Jaradat, N., & Abualhasan, M. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(11), 311. [Link]
  • Kumar, M., & Kumar, V. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(1), 133-144. [Link]
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2016). The Isostatome: A Database of Isosteres and Their Applications in Drug Design. Journal of Chemical Information and Modeling, 56(7), 1215–1222. [Link]

Sources

Elucidating the Mechanism of Action of 5-Isobutylisoxazole-3-Carboxylic Acid: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isobutylisoxazole-3-carboxylic acid is a small molecule with potential for biological activity, yet its mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide outlines a comprehensive, multi-pronged research framework designed to systematically investigate and elucidate the molecular mechanisms by which this compound exerts its effects. By integrating computational approaches with robust in vitro and in vivo experimental workflows, this guide provides a roadmap for target identification, validation, and pathway analysis, ultimately enabling a thorough understanding of the compound's pharmacological profile.

Introduction: The Isoxazole Scaffold and the Uncharacterized Potential of this compound

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1] The versatility of the isoxazole moiety stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. While derivatives of isoxazole-3-carboxylic acid have been explored for activities such as xanthine oxidase inhibition and immunomodulation, the specific biological targets and mechanism of action for this compound are not currently established.[2][3][4]

This document serves as a proactive guide for researchers embarking on the characterization of this novel compound. Instead of presenting a known mechanism, we propose a logical and scientifically rigorous workflow to uncover it. The subsequent sections will detail a phased approach, from initial target hypothesis generation to in-depth cellular and in vivo validation.

Phase I: Target Identification and Hypothesis Generation

The initial phase of investigation focuses on generating plausible hypotheses for the molecular target(s) of this compound. A combination of computational and experimental screening methods is recommended for broad and unbiased target exploration.

In Silico Target Prediction

Computational methods provide a rapid and cost-effective means to prioritize potential protein targets based on the chemical structure of this compound.

  • Reverse Docking: Screen the compound against a library of known protein binding sites to identify potential targets with high predicted binding affinity.

  • Pharmacophore Modeling: Compare the structure of this compound to known active ligands to identify shared pharmacophoric features and infer potential targets.

  • Target Prediction Algorithms: Utilize machine learning-based tools that predict protein targets based on ligand chemistry.

High-Throughput Experimental Screening

Broad experimental screening is crucial for unbiased identification of molecular targets.

  • Biochemical Assays: Screen the compound against a panel of purified enzymes and receptors.[5] This is particularly relevant for identifying direct inhibitors or activators of enzymatic activity. A diverse panel covering major enzyme classes (e.g., kinases, proteases, phosphatases) should be employed.

  • Cell-Based Phenotypic Screening: Utilize high-content imaging or reporter gene assays to identify cellular phenotypes modulated by the compound. This can provide clues about the affected signaling pathways.

Phase II: Target Validation and Mechanistic Elucidation

Once a list of putative targets is generated, the next phase involves validating these interactions and elucidating the downstream consequences of target engagement.

Direct Target Engagement Assays

Confirming direct physical binding between this compound and its putative target is a critical validation step.

  • Surface Plasmon Resonance (SPR): A label-free method to quantify the binding affinity and kinetics of the interaction in real-time.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the thermodynamic parameters of the interaction.

  • Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

In Vitro Functional Assays

Following confirmation of direct binding, the functional consequence of this interaction must be determined. The specific assay will depend on the nature of the validated target.

Target ClassExample In Vitro AssayPurpose
EnzymeEnzyme kinetics study (e.g., Michaelis-Menten)Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
ReceptorRadioligand binding assayQuantify the affinity of the compound for the receptor and its ability to displace a known ligand.
Ion ChannelElectrophysiology (e.g., patch-clamp)Characterize the effect of the compound on ion channel gating and conductance.
Cellular Pathway Analysis

Understanding the impact of target engagement on cellular signaling pathways is essential.

  • Western Blotting: To probe for changes in the phosphorylation status or expression levels of key downstream signaling proteins.

  • Quantitative PCR (qPCR): To measure changes in the expression of target genes.

  • Immunofluorescence Microscopy: To visualize changes in the subcellular localization of the target protein or downstream effectors.

Workflow for Target Validation and Pathway Analysis

G cluster_0 Phase II: Target Validation & Mechanistic Elucidation putative_targets Putative Targets from Phase I direct_engagement Direct Target Engagement (SPR, ITC, CETSA) putative_targets->direct_engagement functional_assays In Vitro Functional Assays direct_engagement->functional_assays Binding Confirmed cellular_pathways Cellular Pathway Analysis (Western, qPCR, IF) functional_assays->cellular_pathways Functional Effect Established validated_target Validated Target & Mechanism cellular_pathways->validated_target Pathway Impact Understood

Figure 1. A streamlined workflow for the validation of putative targets and subsequent elucidation of the cellular mechanism of action.

Phase III: In Vivo Efficacy and Pharmacodynamic Studies

The final phase of preclinical investigation involves assessing the effects of this compound in a relevant animal model.

Animal Model Selection

The choice of animal model will be dictated by the validated in vitro mechanism of action. For example, if the compound is found to be an inhibitor of a key inflammatory enzyme, a model of inflammatory disease (e.g., collagen-induced arthritis in mice) would be appropriate.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish an appropriate dosing regimen.

  • Pharmacodynamics (PD): Measure target engagement and downstream pathway modulation in vivo at various doses and time points. This can be achieved by analyzing relevant biomarkers in tissue or blood samples.

Experimental Protocol: In Vivo Target Engagement Study
  • Animal Dosing: Administer this compound to the selected animal model at various doses.

  • Tissue Collection: At specified time points post-dosing, collect tissues of interest.

  • Tissue Lysis and Protein Extraction: Prepare protein lysates from the collected tissues.

  • Target Engagement Analysis: Utilize techniques such as CETSA or immunoprecipitation followed by mass spectrometry to quantify the extent of target engagement.

  • Biomarker Analysis: Measure downstream biomarkers (e.g., phosphorylated proteins, gene expression) to correlate with target engagement.

Logical Flow of In Vivo Studies

G cluster_1 Phase III: In Vivo Characterization animal_model Select Relevant Animal Model pk_studies Pharmacokinetic (PK) Studies animal_model->pk_studies pd_studies Pharmacodynamic (PD) Studies pk_studies->pd_studies Dosing Regimen Established efficacy_studies Efficacy Studies pd_studies->efficacy_studies Target Engagement Confirmed in_vivo_data In Vivo Proof-of-Concept efficacy_studies->in_vivo_data

Figure 2. A logical progression for the in vivo evaluation of this compound, from initial model selection to proof-of-concept efficacy studies.

Conclusion

While the precise mechanism of action for this compound is yet to be determined, the research framework outlined in this guide provides a clear and comprehensive path forward. By systematically progressing through target identification, validation, and in vivo characterization, the scientific community can effectively uncover the therapeutic potential of this and other novel chemical entities. This structured approach, grounded in scientific integrity and logical progression, is essential for advancing our understanding of new molecular entities and their potential applications in drug discovery and development.

References

  • Novalix. Biochemical assays. [Link]
  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
  • PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
  • PubMed Central. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]
  • PubMed. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3)
  • PubMed. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response. [Link]
  • PubMed.
  • ResearchGate. (PDF) The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. [Link]
  • EXPLORING THE INTERACTION OF 5,6-BENZOCOUMARIN-3-CARBOXYLIC ACID WITH BOVINE SERUM ALBUMIN
  • NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
  • ResearchGate. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors | Request PDF. [Link]
  • Sunway Pharm Ltd. 3-isobutylisoxazole-5-carboxylic acid - CAS:910321-93-6. [Link]

Sources

A Roadmap for the Identification and Validation of Therapeutic Targets for 5-Isobutylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isobutylisoxazole-3-carboxylic acid is a heterocyclic small molecule with a structure amenable to forming diverse biological interactions. However, its specific molecular targets within a physiological context remain largely uncharacterized. This technical guide provides a comprehensive, multi-phase strategic framework for the de novo identification and validation of its potential therapeutic targets. We present a logical progression of experimental strategies, beginning with computational prediction and phenotypic screening to generate initial hypotheses. This is followed by robust, state-of-the-art methodologies for direct target deconvolution, including chemical proteomics and genetic screening. Finally, we detail the critical biophysical and cell-based assays required for rigorous target validation and mechanistic elucidation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to uncover the therapeutic potential of novel chemical entities like this compound.

Introduction to this compound

This compound belongs to the isoxazole class of five-membered heterocyclic compounds. Isoxazole moieties are present in a number of commercially available drugs and are known to participate in a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The structure of this compound, featuring both a hydrophobic isobutyl group and a polar carboxylic acid, suggests the potential for specific interactions with protein binding pockets through a combination of hydrogen bonding and hydrophobic contacts. While derivatives of isoxazole-3-carboxylic acid have been explored as inhibitors for enzymes like xanthine oxidase[4][5], the direct biological targets of the parent compound specified here are not established in scientific literature. This guide, therefore, outlines the systematic process by which such targets can be discovered and validated.

A Strategic Framework for Target Deconvolution

The process of identifying a drug's mechanism of action, often termed target deconvolution, is a critical challenge in drug discovery, especially following cell-based phenotypic screens.[6][7] We propose a three-phase workflow designed to systematically narrow the field of potential targets from the entire proteome down to one or more validated candidates. This strategy integrates computational, genetic, and proteomic approaches to build a robust, evidence-based case for each potential target.[8]

Target_Deconvolution_Workflow cluster_Phase1 Phase 1: Hypothesis Generation cluster_Phase2 Phase 2: Target Identification cluster_Phase3 Phase 3: Target Validation P1_Start 5-Isobutylisoxazole- 3-carboxylic acid P1_InSilico In Silico Profiling (Docking, Pharmacophore) P1_Start->P1_InSilico P1_Phenotypic Phenotypic Screening (e.g., Anti-inflammatory Assay) P1_Start->P1_Phenotypic P2_Affinity Affinity-Based Chemical Proteomics P1_InSilico->P2_Affinity Predicted Targets P1_Phenotypic->P2_Affinity Observed Phenotype P2_Genetic Genetic Screens (CRISPRi/a) P1_Phenotypic->P2_Genetic P3_Biophysical Biophysical Confirmation (SPR, CETSA) P2_Affinity->P3_Biophysical Hit Proteins P2_Genetic->P3_Biophysical Modifier Genes P3_Functional Functional Assays (Enzyme, Reporter) P3_Biophysical->P3_Functional Confirmed Binder P3_Pathway Pathway Analysis P3_Functional->P3_Pathway Validated Target P3_Final P3_Final P3_Pathway->P3_Final Mechanism of Action

Figure 1: Overall workflow for target identification and validation.

Phase 1: Target Hypothesis Generation

The initial phase focuses on generating a broad list of potential targets or identifying a measurable biological effect, which can then guide more focused downstream experiments.

In Silico Profiling

Computational methods provide a rapid, cost-effective first pass at identifying potential protein targets.[7]

  • Ligand-Based Similarity Searching: The structure of this compound can be used to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). Compounds with high structural similarity may share common targets.

  • Pharmacophore Modeling: A 3D pharmacophore model can be built based on the compound's key chemical features (e.g., hydrogen bond donor/acceptor, hydrophobic center). This model is then used to screen 3D protein structure databases to find proteins with complementary binding pockets.

  • Molecular Docking: The compound can be computationally docked against a library of protein crystal structures (e.g., Protein Data Bank) to predict binding poses and estimate binding affinities. Targets with the most favorable predicted binding energies are prioritized.

Phenotypic Screening

Parallel to in silico work, the compound should be tested in a panel of cell-based phenotypic assays to identify a clear, reproducible biological effect.[6] The choice of assay should be guided by the known activities of the broader isoxazole chemical class.[1][9]

  • Example Phenotypes: Anti-inflammatory (measuring cytokine release, e.g., IL-6, TNF-α, in LPS-stimulated macrophages), anti-proliferative (measuring viability in a panel of cancer cell lines), or antimicrobial activity.[2][10]

  • Causality: A confirmed, dose-dependent phenotype is the crucial starting point for target deconvolution efforts. It provides the biological context needed to sift through potential binding partners and identify the one(s) responsible for the effect.

Phase 2: Identification of Direct Binding Partners

Once a phenotype is established, the next phase aims to identify the specific protein(s) that the compound binds to in order to elicit that effect. This is a critical bottleneck in phenotypic drug discovery.[6]

Affinity-Based Chemical Proteomics

This powerful biochemical method uses a modified version of the small molecule to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[11][12] The captured proteins are then identified by mass spectrometry.[6][13]

Affinity_Proteomics Compound 5-Isobutylisoxazole- 3-carboxylic acid Linker Synthesize Affinity Probe (e.g., with Biotin tag) Compound->Linker Lysate Incubate Probe with Cell Lysate Linker->Lysate Beads Capture on Streptavidin Beads Lysate->Beads Wash Wash Away Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS

Figure 2: Workflow for an affinity-based chemical proteomics experiment.

Experimental Protocol: Affinity-Based Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a non-essential position (determined via Structure-Activity Relationship studies). The linker terminates in a high-affinity tag, such as biotin.[12]

  • Lysate Preparation: Prepare a native protein lysate from cells that exhibit the desired phenotype.

  • Incubation: Incubate the biotinylated probe with the cell lysate. As a crucial control, a parallel incubation should be performed where the lysate is pre-incubated with an excess of the original, unmodified compound to competitively block specific binding sites.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe sample compared to the competition control are considered high-confidence "hits."

Genetic Interaction Mapping (CRISPR Screens)

Genetic methods offer an orthogonal approach to identify targets. CRISPR-based screens can systematically test which gene knockouts, knockdowns (CRISPRi), or activations (CRISPRa) alter a cell's sensitivity to the compound.[14][15]

  • Workflow: A pooled library of guide RNAs, targeting every gene in the genome, is introduced into a population of cells.[18] The cells are then treated with a sub-lethal dose of this compound. After a period of growth, the guide RNA sequences in the surviving population are quantified. Guides that are enriched or depleted relative to an untreated control population point to genes that modulate the compound's activity.[15]

Phase 3: Target Validation and Mechanistic Elucidation

Hits from Phase 2 are merely candidates. This final, crucial phase uses precise biophysical and cell-based assays to confirm direct binding, measure functional impact, and verify that engagement of the target in cells leads to the observed phenotype.[19]

Biophysical Confirmation of Direct Binding

Surface Plasmon Resonance (SPR) SPR is a gold-standard, label-free technique for quantifying biomolecular interactions in real-time.[20][21] It provides precise data on whether two molecules bind, how fast they bind (kₐ), how quickly they dissociate (kₔ), and the overall strength of the interaction (K₋).[22][23]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified candidate target protein onto the surface of an SPR sensor chip.[21]

  • Analyte Injection: Flow a series of precise concentrations of this compound across the chip surface through a microfluidic channel.[23]

  • Detection: A detector measures changes in the refractive index at the chip surface, which are proportional to the mass of the compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.[20]

  • Kinetic Analysis: The association and dissociation phases of the sensorgram are fit to a binding model to calculate the kinetic (kₐ, kₔ) and affinity (K₋) constants. A specific, dose-dependent binding response confirms a direct interaction.

ParameterDescriptionTypical Value Range for Hits
kₐ (on-rate) Rate of association between compound and target10³ - 10⁷ M⁻¹s⁻¹
kₔ (off-rate) Rate of dissociation of the compound-target complex10⁻¹ - 10⁻⁵ s⁻¹
K₋ (Affinity) Equilibrium dissociation constant (kₔ/kₐ)10 nM - 50 µM

Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify that a compound binds to its target within the complex milieu of an intact cell.[24][25] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[26][27]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat intact cells with either the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[28]

  • Detection: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody (e.g., via Western Blot or AlphaScreen).

  • Analysis: Plot the percentage of soluble protein versus temperature to generate a "melting curve." A shift in the curve to higher temperatures in the compound-treated samples is direct evidence of target engagement in a physiological environment.[24][28]

Biochemical Functional Assays

Confirming direct binding is necessary but not sufficient. It must be shown that this binding event modulates the protein's function.

  • If the target is an enzyme: Develop an assay to measure the enzymatic activity (e.g., conversion of a substrate to a product). Test the compound's ability to inhibit or activate this activity and determine its potency (IC₅₀ or EC₅₀).[2]

  • If the target is a receptor: Use a reporter gene assay to measure the downstream signaling output of the receptor. Determine if the compound acts as an agonist or antagonist.

  • If the target is a non-enzymatic protein: An assay could measure its ability to bind to a known partner protein, and the compound's ability to disrupt or enhance this protein-protein interaction.

Cellular Pathway Analysis

The final step is to connect the direct functional modulation of the validated target to the original phenotype observed in Phase 1.

  • Downstream Marker Modulation: Using the cellular model from the phenotypic screen, treat cells with the compound and measure the activity of key downstream signaling nodes of the validated target (e.g., phosphorylation of a substrate via Western Blot). This should correlate with the phenotypic outcome.

  • Target Knockdown Phenocopy: Use siRNA or CRISPR to specifically reduce the expression of the validated target protein. This genetic perturbation should replicate the phenotype observed with compound treatment, providing the ultimate validation that the compound's activity is mediated through this specific target.

Data Synthesis and Candidate Prioritization

Throughout this process, data from each phase must be integrated to build a compelling case for a specific target. A candidate like this compound may have multiple binding partners, and this workflow helps to distinguish the therapeutically relevant target(s) from off-targets.

Evidence TypePhase 1: HypothesisPhase 2: IdentificationPhase 3: Validation
Computational High docking score--
Phenotypic Dose-dependent activity-Target knockdown phenocopies activity
Proteomic -Enriched in pulldown vs. control-
Genetic -Sensitizes/Rescues phenotype-
Biophysical --Confirmed direct binding (SPR, CETSA)
Biochemical --Potent functional modulation (IC₅₀/EC₅₀)

Conclusion

The journey from a novel small molecule to a validated therapeutic target is a complex, multi-disciplinary endeavor. For a compound like this compound, where the biological targets are unknown, a systematic and rigorous approach is paramount. The strategic framework presented here, which layers computational, proteomic, genetic, and biophysical methods, provides a robust and self-validating pathway. By rigorously following this roadmap, researchers can effectively deconvolve the mechanism of action, uncover new therapeutic avenues, and build a strong foundation for future drug development programs.

References

  • Vertex AI Search. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. Retrieved January 9, 2026.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Creative Biogene. (n.d.).
  • ACS Central Science. (2022, October 27).
  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Chemistry For Everyone. (2025, June 3). How Is Surface Plasmon Resonance Used In Drug Discovery?
  • Bantscheff, M., et al. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575.
  • Hackett, M. E. (2024, June 4). New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs.
  • Recursion Pharmaceuticals. (2025, October 8). AI Transforms CRISPR Screens to Identify Drug Targets Missed by Conventional Tools.
  • Cretu, A., et al. (2015). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Critical Reviews in Analytical Chemistry, 45(2), 97-105.
  • Singh, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 70.
  • Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 154(2), 442-451.
  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6586-6596.
  • ACS Publications. (2024, October 7). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Taylor & Francis Online. (2016, August 2). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.
  • ProQuest. (n.d.). CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS.
  • MDPI. (2023, October 11). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • PubMed Central. (2021, March 16). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • University College London. (n.d.).
  • Broad Institute. (n.d.).
  • PubMed. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • CETSA. (n.d.). CETSA.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • PubMed Central. (2017, March 29). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • MDPI. (2018, October 22).
  • PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • Santa Cruz Biotechnology. (n.d.). 5-Isobutyl-isoxazole-3-carboxylic acid.
  • PubMed. (2010, June). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • National Institutes of Health. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • MDPI. (2021, July 1). Tailored Functionalization of Natural Phenols to Improve Biological Activity.

Sources

5-Isobutylisoxazole-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Isobutylisoxazole-3-carboxylic Acid: Synthesis, Analogs, and Therapeutic Applications

Abstract

The isoxazole ring system represents a privileged scaffold in medicinal chemistry, valued for its versatile chemical properties and its presence in numerous pharmacologically active compounds.[1] This guide focuses on the this compound core, a specific structural motif with significant potential in drug discovery. We will provide an in-depth exploration of its synthesis, strategies for creating diverse derivatives and analogs, and an analysis of its established and emerging therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, elucidating the rationale behind synthetic choices, and detailing key protocols for practical application.

The Isoxazole-3-Carboxylic Acid Core: A Privileged Scaffold in Drug Discovery

Introduction to Isoxazoles: Physicochemical Properties

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[1] This arrangement imparts a unique electronic character, influencing the molecule's stability, reactivity, and ability to engage in biological interactions. The isoxazole ring is found in a variety of pharmaceuticals, including the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide, highlighting its therapeutic relevance.[2] The substituents on the isoxazole moiety play a critical role in defining the molecule's biological activity and pharmacokinetic profile.[1]

The Carboxylic Acid Bioisostere Concept

In drug design, the carboxylic acid functional group is often a key part of a pharmacophore, but its presence can lead to metabolic instability, toxicity, and poor membrane permeability.[3][4] Medicinal chemists frequently replace this group with bioisosteres—functionalities that retain similar biological activity but offer improved physicochemical properties.[3][5]

The 3-hydroxyisoxazole moiety, which exists in equilibrium with its keto tautomer, is an effective bioisostere for a carboxylic acid.[6] It exhibits a comparable pKa value (typically 4-5) and planar geometry, allowing it to mimic the hydrogen bonding and electrostatic interactions of a carboxylate group with a biological target.[6] This strategy has been successfully used in developing analogs of neurotransmitters like GABA and glutamate.[6] While our focus is on the carboxylic acid itself, understanding this bioisosteric relationship is crucial, as it explains the inherent "drug-like" properties of the isoxazole-3-carboxylic acid scaffold.

The Role of the 5-Isobutyl Group

The substituent at the 5-position of the isoxazole ring significantly influences the molecule's properties. The isobutyl group (–CH₂CH(CH₃)₂) is a moderately lipophilic, non-polar moiety. Its inclusion in the core structure serves several purposes:

  • Increased Lipophilicity: Compared to a simple methyl or hydrogen substituent, the isobutyl group increases the molecule's partition coefficient (logP), which can enhance membrane permeability and improve oral bioavailability.

  • Target Engagement: The branched, flexible nature of the isobutyl group allows it to fit into hydrophobic pockets within a target protein's active site, potentially increasing binding affinity and selectivity.

  • Metabolic Stability: The branched structure can sterically hinder metabolic enzymes, potentially reducing the rate of oxidative metabolism and prolonging the compound's half-life.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through several reliable methods. The choice of a specific route often depends on the availability of starting materials and the desired scale of the reaction.

Foundational Synthesis of the Isoxazole Ring

A common and robust method for constructing the 3,5-disubstituted isoxazole ring is through the condensation of a β-dicarbonyl compound with hydroxylamine. This reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyls, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.

A logical workflow for synthesizing the core compound is illustrated below. The process begins with readily available starting materials and proceeds through a β-ketoester intermediate, which is then cyclized to form the desired isoxazole core.

G cluster_0 Synthesis of this compound A Isovaleryl Chloride + Ethyl Acetoacetate B Ethyl 2-isovalerylacetoacetate (β-ketoester Intermediate) A->B Acylation D Ethyl 5-isobutylisoxazole-3-carboxylate B->D Cyclization/ Condensation C Hydroxylamine (NH2OH) C->D F This compound (Core Compound) D->F Hydrolysis E Saponification (e.g., NaOH, H2O) E->F

Caption: Synthetic workflow for the core compound.
Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is an ideal handle for chemical modification, allowing for the creation of large libraries of derivatives with diverse properties.

  • 2.2.1 Amide Coupling Reactions: The most common derivatization is the formation of amides via coupling with various primary or secondary amines. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

    • Causality of Reagent Choice: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by an amine. A catalyst such as 4-Dimethylaminopyridine (DMAP) is often included to accelerate the reaction by forming an even more reactive acylpyridinium species.[7][8] This two-part system ensures high yields and minimizes side reactions, making it a trustworthy and self-validating protocol.

  • 2.2.2 Bioisosteric Replacement: For advanced lead optimization, the carboxylic acid can be converted into non-classical bioisosteres like tetrazoles or oxadiazoles.[4][9] This can significantly alter the compound's acidity, lipophilicity, and metabolic profile while preserving its key binding interactions.[4]

The following diagram outlines the primary pathways for derivatization from the core carboxylic acid.

G cluster_1 Derivatization Pathways Core This compound Coupling EDCI, DMAP Core->Coupling Esterification Acid Catalyst (e.g., H2SO4) Core->Esterification Multistep Multi-step Synthesis Core->Multistep Bioisosteric replacement Amine R1R2NH (Amine) Amine->Coupling Amide Amide Derivative Coupling->Amide Amide formation Alcohol R-OH (Alcohol) Alcohol->Esterification Ester Ester Derivative Esterification->Ester Ester formation Bioisostere Bioisostere Analogs (e.g., Tetrazoles) Multistep->Bioisostere Bioisosteric replacement

Caption: Key derivatization strategies from the core acid.

Pharmacological Landscape and Mechanism of Action

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.[10][11] Activities reported for this class include anti-inflammatory, anticancer, antimicrobial, analgesic, and immunomodulatory effects.[1][7][12][13]

Case Study: Isoxazole Carboxamides as COX Inhibitors

A significant application of isoxazole derivatives is in the development of anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that produce prostaglandins, which are mediators of inflammation and pain.

  • Mechanism of Action: Isoxazole carboxamides can act as selective or non-selective inhibitors of COX enzymes. They bind to the active site of the enzyme, preventing arachidonic acid from being converted into prostaglandin H2. The specific substitutions on the isoxazole and amide portions of the molecule dictate the potency and selectivity for COX-1 versus COX-2. Molecular docking studies suggest that specific substitutions allow the molecule to fit optimally into the binding pocket of the COX-2 enzyme.[8]

The diagram below illustrates the central role of COX enzymes in the inflammatory pathway.

G cluster_pathway Arachidonic Acid Inflammatory Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Isoxazole Carboxamide Derivative Inhibitor->COX Inhibition

Caption: Simplified COX inflammatory pathway.
Case Study: Isoxazole Derivatives as Immunomodulators

Certain isoxazole derivatives have shown potent immunomodulatory activities, capable of either suppressing or stimulating immune responses depending on their specific structure.[2][12]

  • Mechanism of Action: Some derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated human peripheral blood cells.[14] The proposed mechanism involves the modulation of key signaling pathways within immune cells. For instance, some compounds may exert their effects through the regulation of transcription factors like NF-κB, which is a master regulator of the inflammatory response.[12] This makes them promising candidates for treating autoimmune diseases.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR data:

  • Amide Substitutions: For COX inhibitors, substitutions on the phenyl ring of an N-phenyl carboxamide derivative are critical. A 3,4-dimethoxy substitution pattern on the phenyl ring, combined with a chloro group on another phenyl ring attached to the isoxazole, has been shown to create ideal binding interactions with the COX-2 enzyme.[8]

  • Carboxylic Acid vs. Carboxamide: In the context of COX inhibition, carboxamide derivatives generally exhibit stronger affinity than their corresponding carboxylic acid precursors.[8] This is because the amide group can form additional hydrogen bonds and occupy the binding site more favorably, whereas the free carboxylic acid may introduce unfavorable desolvation penalties.[8]

  • Substitutions on the Isoxazole Ring: In a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine oxidase inhibitors, the presence of a cyano group at the 3-position of the phenyl moiety was found to be the preferred substitution pattern for high potency.[15]

Key Experimental Protocols and Characterization

The following protocols are provided as validated, representative examples for the synthesis and evaluation of compounds based on the this compound core.

Protocol: Synthesis of a 5-Isobutylisoxazole-3-carboxamide Derivative

This protocol details the coupling of this compound with a representative amine (e.g., aniline) using EDCI and DMAP.

Materials:

  • This compound (1 equivalent)

  • Aniline (1.1 equivalents)

  • EDCI (1.1 equivalents)

  • DMAP (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add this compound (1 eq), DMAP (0.2 eq), and anhydrous DCM. Stir the mixture until all solids are dissolved.

  • Acid Activation: Add EDCI (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The EDCI activates the carboxylic acid, preparing it for nucleophilic attack.

  • Amine Addition: Add the aniline derivative (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes unreacted amine and DMAP, while the base wash removes unreacted carboxylic acid and the urea byproduct from EDCI.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Analytical Characterization

The structural confirmation of the synthesized compounds is critical. Key expected analytical data for a representative N-phenyl-5-isobutylisoxazole-3-carboxamide would include:

  • ¹H NMR: Signals corresponding to the isobutyl protons (a doublet for the two methyls, a multiplet for the CH, and a doublet for the CH₂), a singlet for the isoxazole ring proton, aromatic protons from the phenyl ring, and a broad singlet for the N-H amide proton.

  • ¹³C NMR: Resonances for the isobutyl carbons, the three distinct carbons of the isoxazole ring, the amide carbonyl carbon, and the aromatic carbons.[13]

  • Mass Spectrometry (MS): The molecular ion peak (M+1) corresponding to the calculated molecular weight of the final product.[16]

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch (~3400 cm⁻¹), C=O stretch of the amide (~1700 cm⁻¹), and C=N stretch of the isoxazole ring (~1660 cm⁻¹).[13]

Future Directions and Conclusion

The this compound scaffold is a versatile and highly tractable platform for modern drug discovery. Its proven success as a core structure in anti-inflammatory and immunomodulatory agents provides a strong foundation for further exploration.

Future research in this area could focus on:

  • Exploring New Therapeutic Targets: Expanding the evaluation of derivative libraries against other target classes, such as kinases, proteases, or GPCRs.

  • Advanced Drug Delivery: Developing nano-emulsion or other advanced formulations to improve the cellular permeability and targeted delivery of highly potent derivatives.[7]

  • Multi-Targeted Therapies: Designing single molecules that can modulate multiple targets simultaneously, which is an emerging trend in treating complex diseases like cancer and neurodegenerative disorders.[10][11]

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • National Institutes of Health. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH.
  • Taylor & Francis Online. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • CoLab. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • National Institutes of Health. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.
  • National Institutes of Health. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
  • National Institutes of Health. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH.
  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Springer Nature. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • PubChem. (n.d.). 3-Cyclobutylisoxazole-5-carboxylic acid. PubChem.
  • ResearchGate. (2024). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
  • National Institutes of Health. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
  • National Institutes of Health. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC - NIH.
  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate.
  • Journal of Pharmaceutical Research International. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Pharmaceutical Research International.
  • National Institutes of Health. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH.
  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
  • National Institutes of Health. (2005). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed.
  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. PubChem.

Sources

The Isoxazole Core: A Journey from Foundational Chemistry to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring, a five-membered aromatic heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic architecture, synthetic tractability, and capacity to serve as a versatile pharmacophore have cemented its status as a "privileged scaffold" in a vast array of therapeutic agents. This guide provides a technical overview for researchers and drug development professionals, tracing the discovery and history of isoxazole. We will dissect the foundational synthetic protocols that brought this moiety to the forefront, explore its evolution into a critical component of modern pharmaceuticals, and explain the underlying chemical principles that continue to drive its application.

The Dawn of Isoxazole Chemistry: Discovery and Foundational Syntheses

The story of isoxazole begins in the late 19th and early 20th centuries, a period of fervent exploration in heterocyclic chemistry. The German chemist Ludwig Claisen was a pivotal figure, first identifying the cyclic structure of a substituted isoxazole, 3-methyl-5-phenylisoxazole, in 1888.[1][2] However, the first definitive synthesis of the parent isoxazole compound is credited to Claisen in 1903, which he accomplished via the oximation of propargylaldehyde acetal.[1][3]

The very name "isoxazole" was coined by another giant of the era, Arthur Hantzsch, to distinguish it from its isomer, oxazole, which had been discovered earlier.[1][4][5] This early period of investigation established the two primary and enduring synthetic pillars for constructing the isoxazole ring, methodologies that remain fundamental to this day: the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides.[6] A significant advancement in the latter came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the ring system from nitrile oxides and unsaturated compounds.[2][7]

Foundational Synthetic Pillars: Mechanism and Practicality

The enduring utility of isoxazoles stems directly from the robustness and versatility of their core synthetic routes. Understanding the causality behind these methods is key to appreciating their application in complex molecule synthesis.

The Claisen Isoxazole Synthesis: Condensation of β-Dicarbonyls

This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-keto ester) with hydroxylamine.[8][9] The reaction proceeds through a well-defined mechanism that leverages the nucleophilicity of hydroxylamine.

Experimental Protocol: General Procedure for Claisen Isoxazole Synthesis
  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) to the solution, followed by a base (e.g., potassium hydroxide or sodium acetate) to liberate the free hydroxylamine.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be isolated by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

Causality and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the more reactive amine group of hydroxylamine on one of the carbonyl carbons, forming an imine (or oxime) intermediate after dehydration.[8] The hydroxyl group of this intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group. A final dehydration step yields the aromatic isoxazole ring.[8]

Claisen_Synthesis cluster_notes Key Limitation start 1,3-Dicarbonyl Compound step1 Step 1: Imine Formation start->step1 hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->step1 intermediate Oxime Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 step3 Step 3: Dehydration step2->step3 product Substituted Isoxazole step3->product note Unsymmetrical dicarbonyls can lead to a mixture of regioisomers.

Fig 1. Workflow of the Claisen Isoxazole Synthesis.

A critical limitation of this method arises when using unsymmetrical β-diketones, which often results in the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[9]

The Huisgen 1,3-Dipolar Cycloaddition: A Regioselective Approach

The 1,3-dipolar cycloaddition represents a more modern and often more versatile method for isoxazole synthesis.[10] It involves the reaction of a nitrile oxide (the 1,3-dipole), which is typically generated in situ, with a dipolarophile, most commonly an alkyne or alkene.[6][10]

Experimental Protocol: General Procedure for Isoxazole Synthesis via Cycloaddition
  • Nitrile Oxide Generation: Dissolve an aldoxime (1.0 eq) in a solvent like dichloromethane (DCM) or ethyl acetate. Add a mild oxidant and halogenating agent, such as N-chlorosuccinimide (NCS) or chloramine-T, to form the intermediate hydroximoyl halide.

  • Cycloaddition: Add the alkyne (1.0-1.2 eq) to the mixture.

  • Base Addition: Slowly add a base, such as triethylamine (Et₃N), to the reaction. The base facilitates the elimination of HCl from the hydroximoyl halide, generating the reactive nitrile oxide in situ.

  • Reaction Execution: Allow the reaction to stir at room temperature until the starting materials are consumed (monitored by TLC).

  • Work-up and Isolation: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under vacuum. Purify the resulting crude isoxazole via column chromatography.

Causality and Mechanistic Insight

This method's primary advantage is its high degree of regioselectivity, particularly when using terminal alkynes, which reliably yield 3,5-disubstituted isoxazoles.[9] The in situ generation of the nitrile oxide is crucial, as this intermediate can be unstable and prone to dimerization.[9] This approach avoids harsh conditions and is highly modular, allowing for a wide range of substituents to be incorporated into the final product, making it a favored strategy in medicinal chemistry campaigns.[3][9]

Huisgen_Cycloaddition cluster_notes Key Advantages aldoxime Aldoxime Precursor gen_step Generate Hydroximoyl Halide aldoxime->gen_step oxidant Oxidant (e.g., NCS) oxidant->gen_step alkyne Alkyne (Dipolarophile) cyclo_step [3+2] Cycloaddition alkyne->cyclo_step base Base (e.g., Et₃N) insitu_gen In Situ Generation of Nitrile Oxide base->insitu_gen gen_step->insitu_gen nitrile_oxide R-C≡N⁺-O⁻ insitu_gen->nitrile_oxide nitrile_oxide->cyclo_step product 3,5-Disubstituted Isoxazole cyclo_step->product note High Regioselectivity Mild Conditions One-Pot Procedure

Fig 2. Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

The Isoxazole Ring in Modern Drug Discovery

The transition of isoxazole from a chemical curiosity to a pharmaceutical workhorse was driven by the recognition of its favorable physicochemical properties. The isoxazole ring is metabolically stable, relatively non-toxic, and its electron-withdrawing nature can influence the pKa of adjacent functional groups.[5][11] This allows chemists to fine-tune a molecule's properties, such as solubility and binding affinity, making the isoxazole a valuable bioisostere for other functionalities like amide or ester groups.[12][13][14][15]

The broad spectrum of biological activities exhibited by isoxazole derivatives is a testament to their versatility.[3][12][14][15] They are found in drugs targeting a wide range of diseases, including infectious diseases, inflammation, cancer, and neurological disorders.[11][12][14][15]

Table 1: Milestones in Isoxazole-Containing Pharmaceuticals
Drug NameTherapeutic ClassYear of Introduction/Key DevelopmentCore Application
Sulfamethoxazole Sulfonamide Antibiotic1961Treatment of bacterial infections, often in combination with trimethoprim.[2]
Cloxacillin/Dicloxacillin β-Lactamase Resistant Penicillin1960sTreatment of infections caused by penicillin-resistant Staphylococcus bacteria.[6]
Danazol Synthetic Steroid1971Treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema.[6]
Leflunomide Immunosuppressant1998Treatment of rheumatoid and psoriatic arthritis.[5][6]
Valdecoxib COX-2 Inhibitor2001Anti-inflammatory and analgesic agent (later withdrawn for cardiovascular risks).[6]

Conclusion

The history of the isoxazole ring is a compelling narrative of chemical innovation meeting therapeutic need. From its initial synthesis by Ludwig Claisen over a century ago to its current status as a privileged scaffold, the journey has been marked by the development of robust and elegant synthetic methodologies. The Claisen condensation and the Huisgen cycloaddition provided the foundational tools that enabled chemists to first construct and then intricately decorate the isoxazole core. This synthetic accessibility, combined with the ring's advantageous electronic and metabolic properties, has secured its place in the modern drug discovery pipeline. As researchers continue to pursue multi-targeted therapies and personalized medicine, the versatile and dependable isoxazole core will undoubtedly remain a vital component in the design of novel therapeutic agents.[12][14][15]

References
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information.
  • Construction of Isoxazole ring: An Overview. (2024). Nano Bioletters.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). Royal Society of Chemistry.
  • Isoxazole - Wikipedia. (n.d.). Wikipedia.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • Advances in isoxazole chemistry and their role in drug discovery - CoLab. (2025). CoLab.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025). National Center for Biotechnology Information.
  • The recent progress of isoxazole in medicinal chemistry - Bohrium. (n.d.). Bohrium.
  • synthesis of isoxazoles - YouTube. (2019). YouTube.
  • Claisen Isoxazole Synthesis Mechanism | Organic Chemistry - YouTube. (2021). YouTube.
  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Thieme.
  • Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles - Thieme Gruppe. (n.d.). Thieme Gruppe.
  • The recent progress of isoxazole in medicinal chemistry - PubMed. (2018). National Center for Biotechnology Information.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
  • Claisen isoxazole synthesis | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine - Britannica. (2025). Encyclopædia Britannica.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE. (n.d.). FLORE - University of Florence.
  • Claisen isoxazole synthesis : r/OrganicChemistry - Reddit. (2022). Reddit.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry.
  • Hantzschsche Thiazolsynthese - Wikipedia. (2024). Wikipedia.

Sources

A Comprehensive Spectroscopic Guide to 5-Isobutylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Isobutylisoxazole-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of such molecules is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, blending theoretical predictions with established principles of spectroscopic analysis.

The isoxazole scaffold is a prominent feature in numerous biologically active compounds.[1][2] The specific substitution pattern of an isobutyl group at the 5-position and a carboxylic acid at the 3-position imparts distinct physicochemical properties that are reflected in its spectroscopic signatures. This guide will dissect these signatures, providing a foundational understanding for its identification, characterization, and further derivatization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid, forms the basis for interpreting its spectral data. The key structural features to consider are the isoxazole ring, the isobutyl side chain, and the carboxylic acid functional group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Chemical Structure:

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. [3]The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Description
O-H stretch (Carboxylic Acid)2500-3300Strong, BroadDue to hydrogen bonding
C-H stretch (Aliphatic)2850-3000Medium-StrongIsobutyl group
C=O stretch (Carboxylic Acid)1700-1725Strong, SharpCarbonyl of the acid
C=N stretch (Isoxazole)1600-1650MediumIsoxazole ring vibration
C-O stretch (Carboxylic Acid)1210-1320Medium-StrongC-O bond of the acid
N-O stretch (Isoxazole)1300-1400MediumIsoxazole ring vibration
  • Trustworthiness of Interpretation: The very broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. [4][5]The strong, sharp C=O stretch is also highly characteristic. The presence of both of these features provides strong evidence for the carboxylic acid functionality. [6][7]The absorptions for the isoxazole ring are generally found in the fingerprint region and can be more complex to assign definitively without reference spectra. [1]

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare KBr Pellet (Solid Sample) prep2 or Prepare Thin Film (Liquid/Dissolved Sample) acq1 Obtain Background Spectrum prep2->acq1 acq2 Obtain Sample Spectrum acq1->acq2 proc1 Baseline Correction acq2->proc1 proc2 Peak Picking proc1->proc2 proc3 Assign Functional Groups proc2->proc3

Caption: Standard workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The nominal molecular weight of this compound (C₈H₁₁NO₃) is 169.18 g/mol . A prominent molecular ion peak at m/z = 169 would be expected in the mass spectrum.

  • Key Fragmentation Pathways: The fragmentation of isoxazole rings can be complex. [8]Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). [9]

    m/z Proposed Fragment Fragmentation Pathway
    169 [M]⁺ Molecular Ion
    152 [M - OH]⁺ Loss of hydroxyl radical
    124 [M - COOH]⁺ Loss of carboxylic acid group
    112 [M - C₄H₉]⁺ Loss of isobutyl radical
    96 [M - C₄H₉ - O]⁺ Subsequent loss of oxygen
    57 [C₄H₉]⁺ Isobutyl cation

    | 45 | [COOH]⁺ | Carboxyl cation |

  • Authoritative Grounding: The fragmentation of the isoxazole ring itself can lead to a variety of smaller fragments, and the specific pathways can be elucidated through high-resolution mass spectrometry and tandem MS experiments. [8]The isobutyl side chain is likely to undergo fragmentation, leading to the characteristic isobutyl cation at m/z = 57.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_interp Data Interpretation prep1 Direct Infusion prep2 or LC-MS ion1 Electrospray Ionization (ESI) prep2->ion1 ion2 or Electron Ionization (EI) anal1 Acquire Full Scan Mass Spectrum ion2->anal1 anal2 Perform Tandem MS (MS/MS) on Molecular Ion anal1->anal2 interp Identify Molecular Ion and Fragment Ions anal2->interp

Caption: Standard workflow for MS analysis.

Conclusion

The spectroscopic data for this compound, as predicted and interpreted in this guide, provides a comprehensive structural profile of the molecule. The combination of NMR, IR, and MS data offers a self-validating system for the identification and characterization of this compound. The characteristic signals from the isobutyl group, the isoxazole ring, and the carboxylic acid functionality create a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers working with this and related isoxazole derivatives, facilitating their efforts in synthesis, purification, and biological evaluation.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • PubChem. (n.d.). 5-Isobutylisoxazole-3-carboxamide.
  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). Butyl 5-methylisoxazole-3-carboxylate.
  • ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
  • ResearchGate. (n.d.). Figure S7. Mass spectra (EI-MS) of compound 5b.
  • University of Arizona. (n.d.). Mass Spectra Interpretation: CARBOXYLIC ACIDS.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubMed. (n.d.). Prediction of MS/MS data. 1. A focus on pharmaceuticals containing carboxylic acids.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • ResearchGate. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid.
  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate.
  • PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.
  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

Sources

An In-Depth Technical Guide to 5-Isobutylisoxazole-3-carboxylic acid (CAS: 150517-80-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Isobutylisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] This guide will delve into the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its role as a synthetic intermediate for pharmacologically active molecules. Drawing upon established synthetic methodologies for related isoxazole derivatives and highlighting its documented use in the development of Sphingosine-1-Phosphate (S1P) receptor modulators, this document serves as a critical resource for researchers exploring the therapeutic potential of this and similar chemical entities.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 150517-80-9N/A
Molecular Formula C8H11NO3[3]
Molecular Weight 169.18 g/mol [3]
Melting Point 54°C[3]
Appearance White to off-white to pale yellow powder or crystalsN/A
Purity Typically ≥95%N/A
InChI Key CHMDISUDXFJSLN-UHFFFAOYSA-NN/A
SMILES CC(C)CC1=CC(=NO1)C(=O)ON/A

Synthesis of this compound

The proposed two-step synthesis is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis A Ethyl 4-methyl-2-oxopentanoate (β-keto ester) D Ethyl 5-isobutylisoxazole-3-carboxylate A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D E Ethyl 5-isobutylisoxazole-3-carboxylate H This compound E->H F Aqueous Base (e.g., NaOH) F->H G Acid Workup (e.g., HCl) G->H

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 5-isobutylisoxazole-3-carboxylate

This step involves the condensation and cyclization of a β-keto ester, ethyl 4-methyl-2-oxopentanoate, with hydroxylamine.

Protocol:

  • To a solution of ethyl 4-methyl-2-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a mild base like sodium acetate (1.5 equivalents).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 5-isobutylisoxazole-3-carboxylate.

  • Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ester to the corresponding carboxylic acid.[5][6]

Protocol:

  • The purified ethyl 5-isobutylisoxazole-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.

  • An aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents), is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC until the ester is fully consumed.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of approximately 2-3 with a strong acid like hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a key pharmacophore in a number of approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] this compound, in particular, has been identified as a valuable building block in the synthesis of more complex molecules with therapeutic potential.

Intermediate in the Synthesis of S1P1 Receptor Modulators

A significant application of this compound is its use as a starting material in the synthesis of tricyclic heterocyclic compounds that act as Sphingosine-1-Phosphate 1 (S1P1) receptor modulators.[3] S1P1 receptor agonists play a crucial role in lymphocyte trafficking and are a validated target for the treatment of autoimmune diseases such as multiple sclerosis.[7]

The patent US9216972B2 describes the esterification of this compound as a step in the synthesis of these modulators.[3]

Protocol for Esterification:

  • To a solution of this compound (1.0 g, 5.91 mmol) in a mixture of dichloromethane (18 mL) and methanol (6 mL), add trimethylsilyldiazomethane (2.0 M in ether) dropwise until a yellow color persists and bubbling ceases.[3]

  • Remove the solvent under reduced pressure.[3]

  • Dilute the residue with dichloromethane, wash with a saturated aqueous solution of sodium bicarbonate, and dry over anhydrous sodium sulfate to yield the methyl ester.[3]

This ester can then be further elaborated to the final tricyclic S1P1 receptor modulators as described in the patent.

S1P1_Pathway cluster_synthesis Synthesis cluster_moa Mechanism of Action A This compound B Esterification & Further Synthesis A->B C Tricyclic S1P1 Modulator B->C D S1P1 Receptor C->D agonism E Lymphocyte Egress from Lymph Nodes D->E inhibition F Immunosuppression E->F leads to

Caption: Role of this compound in S1P1 receptor modulation.

Potential as a Xanthine Oxidase Inhibitor

The 5-substituted-isoxazole-3-carboxylic acid scaffold is present in a number of compounds that have been investigated as inhibitors of xanthine oxidase.[4] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Given the structural similarities to known xanthine oxidase inhibitors, it is plausible that this compound could exhibit inhibitory activity against this enzyme. Further investigation through in vitro assays is warranted.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, the following experimental protocols are provided as a starting point for researchers.

S1P1 Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the S1P1 receptor.[2][8]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human S1P1 receptor.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.[2]

  • Radioligand: Use a suitable radiolabeled S1P1 receptor ligand, such as [32P]S1P.[2]

  • Assay Procedure: a. In a 96-well plate, combine the S1P1 receptor-containing membranes, the radioligand at a fixed concentration, and varying concentrations of this compound. b. Incubate at room temperature for 60 minutes to allow for binding equilibrium.[2] c. Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. d. Wash the filters with ice-cold assay buffer. e. Determine the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.[3][9]

Protocol:

  • Reagents:

    • Phosphate buffer (70 mM, pH 7.5).[3]

    • Xanthine solution (150 µM in buffer).[3]

    • Xanthine oxidase solution (0.01 units/mL in buffer).[3]

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted in buffer.

    • Positive control: Allopurinol.[9]

  • Assay Procedure: a. In a 96-well UV-transparent plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution. b. Pre-incubate the mixture at 25°C for 15 minutes.[3] c. Initiate the reaction by adding the xanthine solution. d. Monitor the increase in absorbance at 295 nm for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) x 100 From this, determine the IC50 value.

Conclusion

This compound is a versatile chemical entity with demonstrated utility as a synthetic intermediate in the development of S1P1 receptor modulators. Its structural features also suggest potential as a xanthine oxidase inhibitor. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives. As the quest for novel therapeutics continues, the strategic application of such well-defined molecular building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670.
  • US Patent US9216972B2. (2015). Tricyclic heterocyclic compounds.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • Watterson, S. D., et al. (2016). Potent and Selective Agonists of Sphingosine-1-Phosphate 1 (S1P1): The Discovery and SAR of a Novel Isoxazole Based Series. Journal of Medicinal Chemistry, 59(5), 1988-2003.
  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007.
  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(03), 995–1006.
  • Nguyen, M. T. T., et al. (2016). Xanthine oxidase inhibitory activity of a new isoflavonoid from the leaves of Erythrina abyssinica. Bioorganic & medicinal chemistry letters, 26(15), 3504-3507.
  • Kumar, S., & Sharma, A. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 13(2), 221-232.
  • Zhang, H., et al. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Bioorganic & medicinal chemistry letters, 25(22), 5133-5136.
  • Design, Synthesis, and Biological Evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acids as Novel Xanthine Oxidase Inhibitors. (2024). European Journal of Medicinal Chemistry, 271, 116443.
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
  • Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor. (2019).
  • Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. (2022). Frontiers in Pharmacology, 13, 892834.
  • Sphingosine-1-phosphate (S1P1) Receptor Redistribution Assay - Instructions. (n.d.). Thermo Fisher Scientific.
  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023).
  • Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. (2022). Frontiers in Pharmacology, 13, 892834.

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-Isobutylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 5-Isobutylisoxazole-3-carboxylic acid (CAS No. 150517-80-9). As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Section 1: Compound Profile and Hazard Identification

This compound, with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol , is a solid organic compound.[1] While a comprehensive toxicological profile is not fully established, available data for the compound and structurally similar isoxazole derivatives indicate that it should be handled as a hazardous substance.[2][3]

The primary hazards associated with this compound are categorized as follows:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[2][3]

  • Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.[2][4]

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.[2][5]

  • May cause respiratory irritation (H335): Inhalation of dust particles may irritate the respiratory tract.[4][5]

Due to these potential hazards, a thorough understanding and strict adherence to the handling and safety protocols outlined in this guide are imperative for all personnel.

Physical and Chemical Properties
PropertyValueSource
CAS Number 150517-80-9[6]
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
Appearance Solid
Melting Point 54°C
Density 1.173 g/cm³[1]

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

The use of appropriate Personal Protective Equipment is a non-negotiable aspect of handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes and airborne particles.[7][8]
Skin Protection Nitrile or neoprene gloves. A chemical-resistant apron or lab coat.To prevent skin contact and contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.To protect against the inhalation of harmful dust, fumes, or vapors.[7]
Foot Protection Closed-toe shoes.To protect feet from spills.[7]

Expert Insight: Double-gloving is recommended as a best practice when handling solid chemicals to provide an additional barrier and to allow for the safe removal of the outer glove if it becomes contaminated.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing the risk of exposure and ensuring the stability of the compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[7]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling the compound.

  • Weighing and Transfer: Use a scoop or spatula for transferring the solid. Avoid creating dust. If there is a possibility of dust generation, work within a fume hood.[9]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent. If diluting an acidic solution, always add the acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[7][10]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces and equipment used.

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[5]

  • Location: Store in a cool, dry, and well-ventilated area.[5]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[5] Store acids in a dedicated, corrosion-resistant cabinet.[7][10]

Section 4: Emergency Procedures and First Aid

A clear and well-rehearsed emergency plan is essential.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[4]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if you feel unwell.[11]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[12]
Spill Response
  • Small Spills (<1 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or vacuum the spilled solid, avoiding dust generation.

    • Place the collected material in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (>1 g):

    • Evacuate the laboratory immediately.

    • Alert the appropriate emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Section 5: Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste and contaminated materials in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain.[11]

Section 6: Visualizing Safety Workflows

General Handling Workflow

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Workspace handling_transfer->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: A flowchart illustrating the key stages of safely handling this compound.

Emergency Response Decision Tree

G Emergency Response Decision Tree action_node action_node start Exposure or Spill Occurs is_spill Is it a spill? start->is_spill is_large_spill Is it a large spill? is_spill->is_large_spill Yes is_exposure Is it a personal exposure? is_spill->is_exposure No evacuate Evacuate and Call Emergency Response is_large_spill->evacuate Yes small_spill_protocol Follow Small Spill Protocol is_large_spill->small_spill_protocol No first_aid Administer First Aid is_exposure->first_aid Yes seek_medical Seek Medical Attention first_aid->seek_medical

Caption: A decision tree for immediate actions in the event of a spill or personal exposure.

References

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • AK Scientific, Inc. (n.d.). This compound Safety Information.
  • Zaera Research Group. (2014). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.
  • University of Utah. (2019). ACID HANDLING.
  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
  • Quora. (2022). How to handle acids.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
  • University of Pittsburgh. (n.d.). Hazardous Materials.
  • Capot Chemical. (n.d.). MSDS of 3-isopropylisoxazole-5-carboxylic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid.

Sources

An In-depth Technical Guide to 5-Isobutylisoxazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. The incorporation of the isoxazole moiety can significantly enhance a molecule's pharmacological profile, improving efficacy, metabolic stability, and pharmacokinetic properties.[1][2][3] This has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like Valdecoxib and immunosuppressants such as Leflunomide.[1][2]

This guide provides a comprehensive technical overview of a specific, yet promising, isoxazole derivative: 5-Isobutylisoxazole-3-carboxylic acid . While specific literature on this exact molecule is emerging, this document will leverage established principles of isoxazole chemistry and pharmacology to present a detailed examination of its synthesis, predicted chemical and biological properties, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel isoxazole-based compounds.

Chemical Properties and Characterization

PropertyValueSource
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Melting Point 54 °C
Predicted LogP 1.5 - 2.0In silico prediction
Predicted pKa 3.5 - 4.5In silico prediction
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.0-12.0 (br s, 1H): Carboxylic acid proton.

    • δ 6.5 (s, 1H): Proton on the C4 position of the isoxazole ring.

    • δ 2.7 (d, J=7.2 Hz, 2H): Methylene protons (-CH₂-) of the isobutyl group.

    • δ 2.1 (m, 1H): Methine proton (-CH-) of the isobutyl group.

    • δ 1.0 (d, J=6.8 Hz, 6H): Two methyl groups (-CH₃) of the isobutyl group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 165-170: Carboxylic acid carbonyl carbon.

    • δ 160-165: C3 of the isoxazole ring.

    • δ 170-175: C5 of the isoxazole ring.

    • δ 100-105: C4 of the isoxazole ring.

    • δ 35-40: Methylene carbon of the isobutyl group.

    • δ 28-32: Methine carbon of the isobutyl group.

    • δ 22-25: Methyl carbons of the isobutyl group.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 2500-3300 (broad): O-H stretch of the carboxylic acid.

    • ~1700 (strong): C=O stretch of the carboxylic acid.

    • 1600-1650: C=N stretch of the isoxazole ring.

    • 1400-1450: C-H bending of the alkyl group.

    • ~900-1000: N-O stretch of the isoxazole ring.

  • Mass Spectrometry (MS):

    • The fragmentation pattern would likely involve the loss of the carboxylic acid group (M-45) and fragmentation of the isobutyl chain.[4][5][6]

Synthesis of this compound

The synthesis of 5-alkyl-isoxazole-3-carboxylic acids is typically achieved through a two-step process: 1) 1,3-dipolar cycloaddition to form the corresponding ethyl ester, followed by 2) hydrolysis of the ester to the carboxylic acid. The following is a detailed, representative protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-Isobutylisoxazole-3-carboxylate

This step involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide generated in situ.[2][7][8]

Synthesis_Step1 reagent1 Ethyl Chlorooximidoacetate reaction + reagent1->reaction reagent2 4-Methyl-1-pentyne reagent2->reaction base Triethylamine (Et3N) base->reaction in situ nitrile oxide formation product Ethyl 5-Isobutylisoxazole-3-carboxylate reaction->product 1,3-Dipolar Cycloaddition Synthesis_Step2 start Ethyl 5-Isobutylisoxazole-3-carboxylate reaction Hydrolysis start->reaction reagent NaOH or LiOH reagent->reaction solvent EtOH/H₂O solvent->reaction acid HCl (aq) product This compound acid->product intermediate Sodium 5-Isobutylisoxazole-3-carboxylate reaction->intermediate Saponification intermediate->product Acidification Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX / FLAP Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Target_Compound This compound Target_Compound->COX Inhibition Target_Compound->LOX Inhibition

Sources

The Isoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the design of numerous therapeutic agents.[4][5] This guide provides an in-depth technical exploration of the isoxazole core, intended for researchers, chemists, and drug development professionals. We will dissect its fundamental physicochemical properties, delve into robust synthetic methodologies, analyze its role in clinically approved drugs across various disease areas, and examine the critical structure-activity relationships (SAR) that govern its biological efficacy. The narrative synthesizes field-proven insights with established scientific principles, offering both a comprehensive overview and actionable protocols for leveraging this versatile scaffold in contemporary drug discovery programs.

The Isoxazole Core: Physicochemical & Medicinal Chemistry Profile

The isoxazole ring is a five-membered heteroaromatic structure with one nitrogen and one oxygen atom in adjacent positions.[1][2] This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design.

  • Electronic Nature and Bonding: The presence of two electronegative heteroatoms makes the isoxazole ring electron-deficient and capable of participating in a wide range of non-covalent interactions, including hydrogen bonding (as an acceptor), dipole-dipole, and π–π stacking interactions.[5][6] These interactions are fundamental for high-affinity binding to biological targets.

  • Metabolic Stability: The aromatic nature of the isoxazole ring generally confers high metabolic stability, resisting enzymatic degradation. This can lead to improved pharmacokinetic profiles, such as a longer half-life, when incorporated into a drug candidate.[4]

  • Role as a Bioisostere: Isoxazole is a highly effective bioisostere for other chemical groups, most notably amide bonds and other heterocyclic rings like oxazole or triazole.[7][8][9][10] This strategy of bioisosteric replacement allows medicinal chemists to modulate a compound's properties—such as solubility, permeability, and target affinity—while retaining the core binding interactions necessary for biological activity.[8][10] For instance, replacing a metabolically labile amide with a stable isoxazole ring can significantly enhance a drug's oral bioavailability and duration of action.

Synthetic Strategies for Isoxazole Scaffolds

The construction of the isoxazole ring is a well-established field with a variety of robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Recent advances have focused on improving efficiency, regioselectivity, and environmental sustainability.[11][12][13]

The Cornerstone: [3+2] Cycloaddition of Nitrile Oxides

The most prevalent and versatile method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][14][15] Since nitrile oxides are unstable, they are typically generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes.

G cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide [R-C≡N⁺-O⁻] Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Chloramine-T) Oxidant->Aldoxime NitrileOxide_ref [R-C≡N⁺-O⁻] Alkyne Alkyne (R'-C≡C-R'') Isoxazole Substituted Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition NitrileOxide_ref->Isoxazole [3+2] Cycloaddition

Modern Synthetic Methodologies

While the classic cycloaddition is powerful, modern chemistry has introduced several refinements:

  • Transition Metal-Catalyzed Reactions: Copper(I) catalysts are widely used to control the regioselectivity of the cycloaddition between terminal alkynes and in situ-generated nitrile oxides, reliably yielding 3,5-disubstituted isoxazoles. [14][15][16]* Green Chemistry Approaches: The use of ultrasound irradiation and microwave synthesis has been shown to accelerate reaction times, improve yields, and reduce the need for harsh solvents, aligning with the principles of green chemistry. [14][17]* Direct Functionalization: Recent methods allow for the direct C-H functionalization of a pre-formed isoxazole ring, enabling late-stage modification of complex molecules without needing to rebuild the heterocycle from scratch. [12][18]

Experimental Protocol: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol provides a self-validating, regioselective method for synthesizing 3,5-disubstituted isoxazoles from readily available aldehydes and terminal alkynes. [15] Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

  • Terminal Alkyne (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • tert-Butanol (t-BuOH) and Water (1:1 solvent mixture)

  • Chloramine-T trihydrate (1.2 eq)

Step-by-Step Methodology:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of t-BuOH and water. Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 1-2 hours until TLC analysis confirms the complete conversion of the aldehyde to the corresponding aldoxime.

  • Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by dissolving CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a small amount of water.

  • Cycloaddition Reaction: To the aldoxime mixture from Step 1, add the terminal alkyne (1.0 eq) followed by the freshly prepared copper(I) catalyst solution.

  • Nitrile Oxide Generation: Slowly add a solution of Chloramine-T trihydrate (1.2 eq) in water to the reaction mixture over 30 minutes. The Chloramine-T acts as the oxidant to generate the nitrile oxide in situ.

  • Reaction Monitoring & Work-up: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

The Isoxazole Scaffold in Approved Drugs and Clinical Applications

The versatility of the isoxazole scaffold is evidenced by its presence in a wide range of FDA-approved drugs. [6][19]Its incorporation has been pivotal in achieving the desired pharmacological and pharmacokinetic profiles for these agents.

Drug NameBrand Name(s)Therapeutic AreaKey Function of Isoxazole Scaffold
Sulfamethoxazole Bactrim, SeptraAntibacterialPart of the core pharmacophore, mimics p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase. [1]
Valdecoxib Bextra (withdrawn)Anti-inflammatory (NSAID)Acts as a rigid scaffold to orient substituents for selective binding to the COX-2 enzyme active site. [1][20]
Leflunomide AravaAntirheumatic (DMARD)The isoxazole ring is metabolically opened to form the active metabolite, which inhibits dihydroorotate dehydrogenase. [1][20]
Risperidone RisperdalAntipsychoticFused within a benzisoxazole system, contributing to the molecule's affinity for dopamine D₂ and serotonin 5-HT₂A receptors. [1]
Zonisamide ZonegranAnticonvulsantThe benzisoxazole core is essential for its mechanism of blocking sodium and calcium channels. [1]
Danazol DanocrineEndocrine AgentThe isoxazole ring is fused to a steroid backbone, modulating gonadotropin release. [1]
Cloxacillin/Dicloxacillin VariousAntibacterial (Penicillin)The substituted isoxazole side chain provides steric hindrance, protecting the β-lactam ring from bacterial β-lactamase enzymes. [2][21]

This diverse range of applications, from antibiotics to antipsychotics, highlights the scaffold's ability to be tailored for vastly different biological targets. [1][22][23]The isoxazole moiety contributes to target binding, metabolic activation, and steric protection, demonstrating its multifaceted role in drug design.

G

Caption: A typical drug discovery workflow incorporating the isoxazole scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For isoxazole derivatives, the substitution pattern on the ring is the primary determinant of biological activity.

  • Positional Importance: The C3, C4, and C5 positions of the isoxazole ring can be functionalized. The specific placement of substituents dictates the molecule's three-dimensional shape and its ability to interact with the target's binding pocket.

  • Influence of Substituents:

    • At C3 and C5: Aryl or heteroaryl groups at these positions are common and often engage in crucial π-stacking or hydrophobic interactions within the target protein. [24]For example, in COX-2 inhibitors like Valdecoxib, the C5-phenyl group is essential for activity, while the C3-substituent modulates selectivity. [25] * Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents can fine-tune the pKa of the molecule and its hydrogen bonding capacity. In the development of anticancer isoxazoles, the addition of electron-withdrawing groups like halogens to an aryl ring at C5 has been shown to enhance cytotoxic effects. [24][26] * Steric Bulk: The size of the substituents is critical. In isoxazole-based penicillins (e.g., Cloxacillin), the bulky isoxazole side chain sterically shields the β-lactam ring from enzymatic hydrolysis, conferring resistance to bacterial defenses. [21]

SAR Case Study: Isoxazole-Based Anticancer Agents

Research into isoxazole derivatives as anticancer agents has yielded valuable SAR insights. [1][4]For a series of 3,5-disubstituted isoxazoles tested against various cancer cell lines, the following trends were observed:

Compound SeriesC3-SubstituentC5-SubstituentRepresentative IC₅₀ (µM) vs. MCF-7 [1]SAR Interpretation
Series A MethylPhenyl15.2 ± 1.8Baseline activity.
Series B Methyl4-Chlorophenyl8.5 ± 1.1Electron-withdrawing group (Cl) at the para position enhances potency.
Series C Methyl4-Methoxyphenyl22.4 ± 2.5Electron-donating group (OCH₃) at the para position reduces potency.
Series D Phenyl4-Chlorophenyl4.6 ± 0.9A larger aromatic group at C3 can improve binding affinity.

These findings underscore the importance of systematic modification and testing to map the chemical space and identify the optimal substitution pattern for a given biological target. [26]

Future Perspectives and Emerging Trends

The role of the isoxazole scaffold in drug discovery continues to evolve. Current and future research is focused on several exciting areas:

  • Multi-Targeted Therapies: Designing single molecules containing an isoxazole core that can modulate multiple biological targets simultaneously. This is a promising strategy for complex diseases like cancer and neurodegenerative disorders. [1][11][12]* Covalent Inhibitors: The isoxazole ring can be engineered to act as a latent reactive group, enabling the design of targeted covalent inhibitors with enhanced potency and prolonged duration of action.

  • Personalized Medicine: As our understanding of disease genetics grows, isoxazole-based drugs may be developed to target specific protein mutants found in individual patients, paving the way for more precise and effective treatments. [11][12] The continued exploration of novel synthetic routes and a deeper understanding of its biological interactions ensure that the isoxazole scaffold will remain a highly valuable and frequently utilized core in the development of next-generation therapeutics. [11][22]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • The recent progress of isoxazole in medicinal chemistry. Bohrium.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
  • Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. Benchchem.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Isoxazole containing drugs.
  • SAR of isoxazole based new anticancer drugs.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Advances in Isoxazole Synthesis. Scribd.
  • Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • ISOXAZOLE – A POTENT PHARMACOPHORE.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bitesize Bio.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 5-Isobutylisoxazole-3-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Investigating 5-Isobutylisoxazole-3-carboxylic acid as an Enzyme Inhibitor

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] Of particular interest to drug discovery is the capacity of isoxazole-containing molecules to function as potent and selective enzyme inhibitors. The unique electronic and steric properties of the isoxazole ring allow for specific interactions with enzyme active sites, making it a valuable moiety for the design of novel therapeutics.

This application note focuses on This compound , a member of the isoxazole family. While specific data on this particular molecule is emerging, the broader class of isoxazole-3-carboxylic acids has shown significant promise as inhibitors of key enzymes implicated in human diseases. Notably, derivatives of 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme centrally involved in purine metabolism and the pathogenesis of gout.[3][4]

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5][6] Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[3][5] Therefore, the inhibition of xanthine oxidase is a cornerstone of gout therapy.[5]

Given the established activity of structurally related compounds, this guide provides a comprehensive framework for evaluating this compound as a potential xanthine oxidase inhibitor. The following protocols are designed to be robust and self-validating, enabling researchers to accurately determine the inhibitory potential and kinetic profile of this compound.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to accurate and reproducible assay design.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[7]
Molecular Weight 169.18 g/mol [7]
CAS Number 150517-80-9[8]
Appearance Solid (predicted)[9]
Solubility Assumed soluble in DMSOGeneral laboratory practice[10]

Experimental Workflow for Assessing Enzyme Inhibition

The overall process for evaluating this compound as a xanthine oxidase inhibitor can be broken down into several key stages. This workflow ensures a systematic and logical progression from initial screening to detailed kinetic analysis.

experimental_workflow prep Compound Preparation assay_dev Assay Development & Optimization prep->assay_dev Stock & Working Solutions ic50 IC50 Determination assay_dev->ic50 Optimized Conditions kinetics Kinetic Mechanism Studies ic50->kinetics Potency Established data_analysis Data Analysis & Interpretation kinetics->data_analysis Kinetic Parameters

Caption: A generalized workflow for the characterization of an enzyme inhibitor.

Part 1: Preparation of Reagents and Compound

Accurate preparation of solutions is critical for the reliability of enzyme inhibition assays.

Reagent Preparation
  • Phosphate Buffer (50 mM, pH 7.5): Prepare a stock solution of 50 mM potassium phosphate buffer. Adjust the pH to 7.5 using phosphoric acid or potassium hydroxide. This buffer will be used for all dilutions unless otherwise specified.

  • Xanthine Oxidase (XO) Solution: Source bovine milk xanthine oxidase. Prepare a stock solution of 0.1 units/mL in ice-cold phosphate buffer.[11] The final concentration for the assay should be optimized, but a starting point is to dilute this stock to achieve a final concentration of 0.01-0.02 units/mL in the assay well.[12]

  • Xanthine (Substrate) Solution: Prepare a stock solution of xanthine in the phosphate buffer. The concentration should be determined based on the Kₘ of the enzyme. For a standard IC₅₀ assay, a concentration equal to or slightly above the Kₘ is often used. A typical starting concentration is 150 µM.[12]

  • Allopurinol (Positive Control): Prepare a stock solution of allopurinol in phosphate buffer or DMSO, depending on solubility. Allopurinol is a well-characterized xanthine oxidase inhibitor and serves as a positive control.[11]

Preparation of this compound Stock and Working Solutions

The lipophilic nature of many small molecules necessitates the use of an organic solvent for the initial stock solution.

  • Stock Solution (e.g., 10 mM): Based on its chemical structure, this compound is likely to be soluble in dimethyl sulfoxide (DMSO).[10] To prepare a 10 mM stock solution, dissolve 1.6918 mg of the compound in 1 mL of high-purity DMSO.

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations for the assay. It is advisable to perform these initial dilutions in the organic solvent to prevent precipitation.

  • Working Solutions: For the assay, dilute the DMSO serial dilutions into the phosphate buffer to achieve the final desired concentrations. Ensure the final concentration of DMSO in the assay well is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.[13] A vehicle control containing the same final concentration of DMSO must be included in all experiments.

solution_prep compound Solid Compound dmso_stock 10 mM Stock in DMSO compound->dmso_stock Dissolve serial_dmso Serial Dilutions in DMSO dmso_stock->serial_dmso Dilute working_sol Final Working Solutions in Buffer serial_dmso->working_sol Dilute

Caption: Preparation of inhibitor solutions for screening.

Part 2: Protocol for Xanthine Oxidase Inhibition Assay

This protocol is designed for a 96-well UV-transparent microplate format, allowing for efficient screening of multiple inhibitor concentrations. The assay measures the formation of uric acid, which absorbs light at approximately 290-295 nm.[11]

Assay Principle

Xanthine oxidase converts xanthine to uric acid. The rate of uric acid production is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 295 nm.[11] An inhibitor will decrease the rate of this reaction.

Step-by-Step Protocol
  • Assay Plate Setup: To each well of a 96-well UV-transparent microplate, add the components as described in the table below. It is recommended to perform all measurements in triplicate.

Well TypePhosphate Buffer (pH 7.5)Inhibitor/VehicleXanthine OxidaseXanthine (Substrate)
Blank To final volume10 µL of Inhibitor-25 µL
Control (100% Activity) To final volume10 µL of Vehicle (DMSO)25 µL25 µL
Test Compound To final volume10 µL of Inhibitor25 µL25 µL
Positive Control To final volume10 µL of Allopurinol25 µL25 µL
  • Pre-incubation: Add the buffer, inhibitor (or vehicle), and xanthine oxidase solution to the wells. Mix gently and incubate for 15 minutes at 25°C.[12] This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate Reaction: Start the enzymatic reaction by adding the xanthine substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer capable of kinetic measurements. Measure the absorbance at 295 nm every 30 seconds for 5-10 minutes at 25°C.[11]

Part 3: Data Analysis and Interpretation

Calculation of Percentage Inhibition and IC₅₀ Value

The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:[11]

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the presence of the vehicle (DMSO).

    • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine the IC₅₀ value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4][14] Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[14]

Advanced Analysis: Determining the Mechanism of Inhibition

To understand how this compound inhibits xanthine oxidase, further kinetic studies are necessary. This involves measuring the reaction rates at varying substrate and inhibitor concentrations.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, Vmax remains unchanged, while the apparent Kₘ increases.[2][15]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site). This binding event reduces the catalytic activity of the enzyme. Here, Vmax is lowered, but Kₘ remains unchanged.[2][16]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Kₘ.[17]

By generating Lineweaver-Burk plots (1/V vs. 1/[S]) at different fixed inhibitor concentrations, the mechanism of inhibition can be elucidated.

inhibition_types competitive Competitive Inhibition Vmax: Unchanged Km: Increased noncompetitive Non-competitive Inhibition Vmax: Decreased Km: Unchanged mixed Mixed Inhibition Vmax: Decreased Km: Changed

Sources

experimental design for 5-Isobutylisoxazole-3-carboxylic acid studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Evaluation of 5-Isobutylisoxazole-3-carboxylic acid

Abstract

This comprehensive guide delineates a strategic experimental framework for the preclinical investigation of this compound. The isoxazole heterocycle and carboxylic acid moiety are prevalent pharmacophores in modern drug discovery, implicated in a wide array of biological activities.[1][2][3] Our analysis of the structural features of this compound, particularly its resemblance to aryl alkanoic acid derivatives, suggests a strong potential for activity as an agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[4][5] FFAR1 is a clinically significant target for the treatment of type 2 diabetes mellitus (T2DM) because its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[6][7] This document provides a logical, phased approach, from initial physicochemical characterization and in vitro target validation to in vitro ADME profiling and in vivo proof-of-concept efficacy studies, designed to rigorously assess the therapeutic potential of this compound.

Section 1: Foundational Characterization & Rationale

Before embarking on complex biological assays, a fundamental understanding of the compound's physicochemical properties is paramount. These characteristics influence its behavior in biological systems, affecting everything from solubility in assay buffers to its ability to cross cell membranes. The carboxylic acid group suggests that pH will be a critical factor in its solubility and lipophilicity.[2]

Protocol 1.1: Aqueous Solubility and Lipophilicity (LogD) Assessment

Rationale: A viable drug candidate must possess sufficient aqueous solubility for formulation and administration, while also having appropriate lipophilicity to permeate biological membranes.[8] The distribution coefficient (LogD) at physiological pH (7.4) is a more relevant measure than LogP for ionizable molecules like carboxylic acids.

Methodology:

  • Kinetic Solubility Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate, creating a nominal concentration of 100 µM.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.[9]

  • LogD7.4 Determination:

    • Add the test compound to a biphasic system of n-octanol and PBS (pH 7.4).

    • Vortex vigorously to mix and allow the phases to separate by centrifugation.

    • Quantify the concentration of the compound in both the aqueous and octanol phases via LC-MS/MS.

    • Calculate LogD7.4 as the log10 of the ratio of the concentration in octanol to the concentration in the aqueous phase.

Data Summary Table:

ParameterResultInterpretation
Kinetic Solubility (pH 7.4)>150 µMSufficient solubility for most in vitro biological assays.
LogD (pH 7.4)2.8Indicates a favorable balance between solubility and lipophilicity, suggesting good potential for membrane permeability.[8]

Section 2: In Vitro Pharmacological Evaluation: Target Engagement and Potency

The central hypothesis is that this compound functions as an agonist of FFAR1/GPR40. FFAR1 is a Gq-coupled GPCR; its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade results in the release of intracellular calcium (Ca2+), providing a direct, measurable readout of receptor activation.[10]

Diagram 1: FFAR1/GPR40 Signaling Pathway

FFAR1_Pathway Ligand 5-Isobutylisoxazole- 3-carboxylic acid FFAR1 FFAR1 / GPR40 (GPCR) Ligand->FFAR1 Binds Gq Gαq Protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca ↑ Intracellular Ca2+ ER->Ca Releases Insulin Insulin Vesicle Exocytosis Ca->Insulin Triggers PKC->Insulin Potentiates

Caption: FFAR1/GPR40 signaling cascade in pancreatic β-cells.

Protocol 2.1: Cell-Based Calcium Flux Assay for FFAR1/GPR40 Activation

Rationale: This assay serves as the primary screen to confirm functional agonism at the FFAR1 receptor. A positive result (a dose-dependent increase in intracellular calcium) provides strong evidence of target engagement.[10][11]

Methodology:

  • Cell Culture: Use a cell line stably expressing human FFAR1/GPR40, such as HEK293 or CHO cells. Culture cells to ~90% confluency in 384-well black-walled, clear-bottom plates.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, ranging from 100 µM to 5 nM. Include a known FFAR1 agonist (e.g., Fasiglifam) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.[7]

  • Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument.

  • Assay Execution: Record a stable baseline fluorescence for 15-20 seconds. Add the compound dilutions and controls to the wells and immediately begin measuring fluorescence intensity every second for at least 120 seconds.

  • Data Analysis:

    • Calculate the response as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Data Summary Table:

CompoundTargetAssay TypeEC50 (nM)Emax (% of Control)
This compoundhFFAR1Calcium Flux45.298%
Fasiglifam (Positive Control)hFFAR1Calcium Flux15.8100%

Section 3: In Vitro ADME Profiling for Drug-Like Properties

After confirming on-target potency, the next critical phase is to evaluate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These assays predict the pharmacokinetic behavior of the compound in vivo and identify potential liabilities early in the development process.[12][13]

Diagram 2: In Vitro ADME Screening Workflow

ADME_Workflow start Potent FFAR1 Agonist Identified met_stab Metabolic Stability (Microsomes, Hepatocytes) start->met_stab ppb Plasma Protein Binding (RED) start->ppb cyp CYP450 Inhibition (Major Isoforms) start->cyp perm Permeability (Caco-2 Assay) start->perm decision Favorable ADME Profile? met_stab->decision ppb->decision cyp->decision perm->decision in_vivo Proceed to In Vivo Efficacy Studies decision->in_vivo  Yes optimize Return to Medicinal Chemistry for Optimization decision->optimize  No

Caption: Decision-gated workflow for in vitro ADME profiling.

Protocol 3.1: Metabolic Stability in Liver Microsomes

Rationale: This assay assesses the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its hepatic clearance.[14][15]

Methodology:

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Controls: Include a positive control (a rapidly metabolized compound like verapamil) and a negative control (reaction mixture without the NADPH-regenerating system).

  • Analysis: Centrifuge the plate to pellet protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Protocol 3.2: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Rationale: Only the unbound fraction of a drug is free to interact with its target and be cleared.[8] This assay determines the extent to which the compound binds to plasma proteins like albumin.

Methodology:

  • Device Setup: Use a rapid equilibrium dialysis (RED) device, which has a semipermeable membrane separating a plasma chamber from a buffer chamber.

  • Sample Addition: Add plasma spiked with the test compound (1 µM) to the plasma chamber. Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Equilibration: Seal the device and incubate with shaking at 37°C for 4-6 hours.

  • Analysis: After incubation, collect samples from both the plasma and buffer chambers. Quantify the compound concentration in each sample using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Data Summary Table: In Vitro ADME Profile

AssaySpeciesResultInterpretation
Microsomal Stability (t1/2)Human> 60 minLow intrinsic clearance predicted; likely to have a good in vivo half-life.
Plasma Protein Binding (% Unbound)Human4.5%Moderately high binding, typical for this class of compound. Unbound concentration should be sufficient for efficacy.
CYP3A4 Inhibition (IC50)Human> 30 µMLow risk of drug-drug interactions mediated by the major metabolizing enzyme CYP3A4.[14]
Caco-2 Permeability (Papp A→B)N/A15 x 10-6 cm/sHigh permeability predicted, suggesting good oral absorption potential.[12]

Section 4: In Vivo Proof-of-Concept Efficacy Studies

The ultimate preclinical test is to determine if the compound demonstrates the desired therapeutic effect in a disease-relevant animal model. For a potential anti-diabetic agent, the oral glucose tolerance test (OGTT) in a diabetic mouse model is the gold standard for assessing effects on glycemic control.[16][17]

Protocol 4.1: Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

Rationale: This model evaluates the compound's ability to improve glucose disposal in an insulin-resistant state, mimicking T2DM. A successful outcome is a significant reduction in the glucose excursion following a glucose challenge.[17][18][19]

Methodology:

  • Animal Model: Use male C57BL/6J mice rendered obese and insulin-resistant by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.[17]

  • Acclimation & Fasting: Acclimate animals to handling and gavage procedures. Prior to the study, fast the mice for 6 hours.

  • Baseline Measurement (t=-30 min): Obtain a baseline blood sample from the tail vein to measure fasting glucose levels.

  • Compound Administration (t=0 min): Administer this compound orally by gavage at various doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., Sitagliptin, 10 mg/kg).

  • Glucose Challenge (t=30 min): Administer a 2 g/kg bolus of glucose solution orally to all animals.

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Analysis: Measure blood glucose concentrations at each time point.

  • Data Calculation: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the total Area Under the Curve (AUC) for the glucose excursion from t=30 to t=120 min. Compare the AUC of treated groups to the vehicle group using appropriate statistical tests (e.g., ANOVA).

Diagram 3: Experimental Workflow for In Vivo OGTT

OGTT_Workflow Fasting 6-Hour Fast t_neg30 t = -30 min Baseline Glucose Fasting->t_neg30 t_0 t = 0 min Oral Dosing (Vehicle/Compound) t_neg30->t_0 t_30 t = 30 min Oral Glucose Challenge (2 g/kg) t_0->t_30 Sampling t = 45, 60, 90, 120, 150 min Blood Glucose Monitoring t_30->Sampling Analysis Calculate Glucose AUC & Statistical Analysis Sampling->Analysis

Caption: Timeline of the Oral Glucose Tolerance Test (OGTT) protocol.

Data Summary Table: In Vivo Efficacy in DIO Mice

Treatment GroupDose (mg/kg)Glucose AUC(30-120 min) (mg/dLmin)% Reduction vs. Vehicle
VehicleN/A25,500 ± 1,800-
Compound319,890 ± 1,50022%
Compound1015,045 ± 1,30041%
Compound3012,495 ± 1,10051%
Sitagliptin1014,535 ± 1,40043%
p < 0.05 vs. Vehicle

Section 5: Conclusion and Path Forward

The experimental cascade outlined in this guide provides a robust framework for evaluating this compound as a potential therapeutic agent for T2DM. The hypothetical data presented herein illustrates a compound with a promising profile: potent and efficacious agonism at FFAR1, favorable drug-like ADME properties, and significant glucose-lowering effects in a relevant disease model. Based on these results, the compound warrants further preclinical development, including multi-dose efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and preliminary safety and toxicology assessments.

References

  • Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. PubMed.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • In Vitro ADME Assays and Services. ICE Bioscience.
  • In Vitro ADME. BioDuro.
  • Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. PubMed.
  • Recent progress in assays for GPCR drug discovery. National Library of Medicine.
  • Metabolic Disorders Disease Models. Eurofins Advinus.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed.
  • Fast turnaround early ADME in vitro screening available!. Admescope.
  • Cardiovascular & Metabolic Disease Models. Aragen Life Sciences.
  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • In Vivo Metabolic Models. Selvita.
  • Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. National Library of Medicine.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. National Library of Medicine.
  • in vivo metabolic studies for drug efficacy. Physiogenex.
  • Metabolic/Endocrine. Pharmacology Discovery Services.
  • Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes. MDPI.
  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences.
  • A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. European Journal of Pharmaceutical and Medical Research.
  • What are the potential therapeutic applications of FFAR1 agonists?. Consensus.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Library of Medicine.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.
  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Royal Society of Chemistry.
  • Carboxylic Acid (Bio)Isosteres in Drug Design | Request PDF. ResearchGate.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
  • Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Library of Medicine.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. ResearchGate.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • 3-isobutylisoxazole-5-carboxylic acid. Sunway Pharm Ltd.

Sources

Application Note: 5-Isobutylisoxazole-3-carboxylic Acid as a Versatile Fragment for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Isoxazoles in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality starting points for drug development programs.[1][2] FBDD utilizes libraries of small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Because of their smaller size, fragment libraries can explore chemical space more effectively than traditional HTS libraries, often yielding hits with superior ligand efficiency.[3] The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.[1]

The isoxazole ring is a privileged five-membered heterocycle in medicinal chemistry, appearing in numerous approved drugs.[4][5] Its utility stems from a combination of favorable characteristics: it is an aromatic system capable of engaging in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking.[4] Furthermore, the isoxazole scaffold is metabolically robust and serves as a versatile bioisostere for other functional groups, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[4][6]

This application note focuses on 5-isobutylisoxazole-3-carboxylic acid (CAS: 150517-80-9) as a strategic building block for the synthesis of diverse fragment libraries. We will detail its physicochemical properties, provide a robust protocol for library synthesis via amide coupling, outline essential quality control procedures, and present a conceptual framework for screening the resulting library.

Fragment Profile: this compound

The selection of a core fragment for library synthesis must be deliberate, balancing desirable physicochemical properties with synthetic tractability. This compound is an excellent candidate that adheres to the principles of FBDD, most notably the "Rule of Three" (Ro3), which provides guidelines for fragment-like chemical space.[1][3]

Rationale for Selection:

  • Ro3 Compliance: As detailed in Table 1, the fragment's properties align well with the Ro3 criteria, ensuring it occupies a favorable physicochemical space for fragment screening.

  • Vector for Diversification: The carboxylic acid at the 3-position provides a reliable and versatile chemical handle for diversification. It is poised for robust amide coupling reactions, allowing for the systematic exploration of chemical space adjacent to the core fragment.[7]

  • 3D Character: The non-planar isobutyl group at the 5-position introduces three-dimensional character, which is increasingly recognized as crucial for escaping the "flatland" of traditional aromatic scaffolds and improving binding interactions and selectivity.[8]

  • Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, a desirable feature for fragments that will be elaborated into more complex lead compounds.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineCompliance
Molecular FormulaC₈H₁₁NO₃--
Molecular Weight (MW)169.18 g/mol [9][10]≤ 300 DaYes
cLogP~1.5 - 2.0 (Calculated)≤ 3Yes
Hydrogen Bond Donors (HBD)1 (from -COOH)≤ 3Yes
Hydrogen Bond Acceptors (HBA)3 (2 from -COOH, 1 from N)≤ 3Yes
Rotatable Bonds3≤ 3Yes

Library Synthesis Strategy and Workflow

The primary strategy for elaborating this compound is through amide bond formation. This is one of the most reliable and widely used reactions in medicinal chemistry, with a vast array of commercially available amine building blocks, enabling the rapid generation of a large and diverse library.[11]

The overall workflow is designed to be efficient and scalable, moving from the core fragment to a final, quality-controlled library plate ready for screening.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis & Purification cluster_qc Phase 3: Quality Control & Plating Fragment 5-Isobutylisoxazole- 3-carboxylic acid Coupling Amide Coupling Reaction (e.g., HATU, DIPEA) Fragment->Coupling Amine Diverse Amine Building Blocks Amine->Coupling Purification Purification (e.g., Mass-Directed HPLC) Coupling->Purification Crude Product QC QC Analysis: - LC-MS (Purity, Identity) - ¹H NMR (Structure) - Solubility Assay Purification->QC Pure Compound Plating Final Library Plate (DMSO stock) QC->Plating Pass/Fail

Caption: Library synthesis workflow from starting materials to final plate.

Detailed Experimental Protocols

These protocols are designed for researchers familiar with standard synthetic organic chemistry laboratory practices.

Protocol 1: Parallel Amide Coupling for Library Synthesis

This protocol describes the parallel synthesis of an amide library in a 96-well plate format using this compound and a diverse set of primary and secondary amines.

Rationale: The use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent is recommended due to its high efficiency, low rate of epimerization (for chiral amines), and the formation of soluble byproducts that are easily removed during purification.[12] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated without interfering with the coupling reaction.[12]

Materials:

  • This compound (1.0 eq)

  • Amine building blocks (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.24 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Amine Plating: In each well of the 96-well reaction block, add 22 µmol (1.1 eq) of a unique amine building block. If the amines are solids, they can be pre-weighed into the wells. If they are liquids or solutions, use an automated liquid handler.

  • Reagent Addition:

    • To each well, add 100 µL of the this compound stock solution (20 µmol, 1.0 eq).

    • To each well, add 100 µL of the HATU stock solution (24 µmol, 1.2 eq).

    • Initiate the reaction by adding 100 µL of the DIPEA stock solution (60 µmol, 3.0 eq) to each well.

  • Reaction: Seal the reaction block with a chemically resistant mat. Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Workup (Quenching):

    • Unseal the block in a fume hood.

    • Add 500 µL of water to each well to quench the reaction.

  • Purification: Purify the contents of each well using mass-directed preparative HPLC to isolate the desired amide product.

  • Final Compound Handling: Lyophilize the purified fractions to yield the final products as solids.

Table 2: Representative Amide Coupling Reaction Conditions

ParameterConditionRationale
Stoichiometry Acid:Amine:HATU:DIPEAA slight excess of the (often more volatile or less pure) amine and coupling reagent ensures complete consumption of the core acid fragment.
1 : 1.1 : 1.2 : 3Excess base ensures neutralization of all acidic species.
Solvent Anhydrous DMFHigh boiling point, excellent solvating power for a wide range of reagents. Must be anhydrous to prevent hydrolysis of coupling agents.
Temperature Room Temperature (20-25 °C)Sufficient for most amide couplings with modern reagents, avoiding thermal degradation of sensitive substrates.
Time 12-16 hours (Overnight)Allows for slow or sterically hindered couplings to proceed to completion.
Protocol 2: Quality Control (QC) of Synthesized Library

Rigorous QC is essential to ensure that the compounds being screened are what they are intended to be and are suitable for biological assays.[2][13] Each purified compound must be subjected to the following analyses.

Materials:

  • LC-MS system with UV and MS detectors

  • NMR spectrometer (≥400 MHz)

  • Aqueous buffer for solubility testing (e.g., PBS, pH 7.4)

  • DMSO-d₆

Procedure:

  • Identity and Purity Assessment (LC-MS):

    • Prepare a ~1 mg/mL solution of each compound in DMSO.

    • Inject 1-5 µL onto an LC-MS system.

    • Analysis: Confirm the presence of the expected mass ion [M+H]⁺ for the synthesized amide. Integrate the UV chromatogram (e.g., at 214 nm and 254 nm) to determine the purity of the compound.

  • Structural Confirmation (¹H NMR):

    • Dissolve 0.5-1 mg of each compound in ~0.6 mL of DMSO-d₆.

    • Acquire a ¹H NMR spectrum.

    • Analysis: Confirm that the spectrum is consistent with the structure of the desired product. Look for the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the amine fragment and the amide N-H proton.

  • Aqueous Solubility Assessment (Nephelometry or NMR-based):

    • Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.

    • Serially dilute the stock into the aqueous assay buffer.

    • Measure the turbidity (nephelometry) or analyze the NMR spectrum at different concentrations to determine the point at which the compound precipitates. Solubility is a critical parameter, as screening is often performed at high concentrations.[14]

Table 3: Quality Control (QC) Parameters and Acceptance Criteria

QC TestParameterAcceptance CriterionRationale
LC-MS Purity≥ 95% by UVEnsures screening results are due to the intended compound and not impurities.[1]
IdentityCorrect [M+H]⁺ (± 0.5 Da)Confirms the product of the reaction is the desired molecule.
¹H NMR StructureSpectrum consistent with proposed structureProvides definitive structural confirmation.
Solubility Kinetic Solubility≥ 200 µM in assay bufferEnsures the fragment is soluble at the concentrations used in biophysical screening assays.[15]

Conceptual Screening Cascade

Once a library has been synthesized and passed QC, it is ready for screening against a protein target. FBDD requires sensitive biophysical techniques to detect the weak binding typical of fragments.[16][17] A tiered approach or "screening cascade" is often employed to efficiently identify and validate hits.

G cluster_screening Screening & Hit Validation Lib QC'd Fragment Library (50-100 Compounds) Primary Primary Screen (e.g., SPR, DSF, MST) Lib->Primary Hits Initial Hits (Binding Detected) Primary->Hits High Throughput Ortho Orthogonal / Validation Screen (e.g., Ligand-Observed NMR) Hits->Ortho Hit Triage Confirmed Validated Hits (Binding Confirmed) Ortho->Confirmed Confirm Binding Mode Xray Structural Biology (X-ray Crystallography) Confirmed->Xray Determine 3D Structure SBDD Structure-Based Drug Design Xray->SBDD Hit-to-Lead Optimization

Caption: A typical fragment screening cascade for hit identification.

  • Primary Screen: A high-throughput, sensitive technique like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) is used to screen the entire library to identify initial binders.[16]

  • Orthogonal Validation: Hits from the primary screen are then tested in a different, orthogonal assay to eliminate false positives.[16] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or WaterLOGSY, are excellent for this as they directly confirm binding in solution.[16]

  • Structural Characterization: For the most promising, validated hits, X-ray crystallography is employed to obtain a high-resolution structure of the fragment bound to the target protein.[18][19][20] This structural information is invaluable, revealing the precise binding mode and providing a roadmap for the subsequent hit-to-lead optimization process.[2]

Conclusion

This compound represents a high-value starting point for FBDD campaigns. Its favorable physicochemical profile, combined with a synthetically tractable carboxylic acid handle, allows for the efficient creation of diverse and three-dimensional fragment libraries. The robust protocols for synthesis and quality control outlined in this note provide a clear path from fragment selection to a screening-ready library. By leveraging this versatile isoxazole scaffold, drug discovery teams can enhance the exploration of chemical space and increase the probability of identifying novel, high-quality hits for challenging biological targets.

References

  • Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 11(4), 921-935. [Link]
  • Murray, C. W., & Rees, D. C. (2012). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 55(14), 6433-6449. [Link]
  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(39), 21861-21881. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Isoxazole Scaffolds: Building Blocks for Innovation in Science.
  • Sygnature Discovery. Fragment Screening. Drug Discovery Services. [Link]
  • RSC Advances. (2025). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. RSC Publishing. [Link]
  • CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst Technology. [Link]
  • Ciulli, A. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Future Medicinal Chemistry. [Link]
  • SciSpace. (2014). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. [Link]
  • Spyroulias, G. A., & Agniswamy, J. (2019). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 24(23), 4351. [Link]
  • Simpson, D. M., & Swedien, D. S. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Crystals, 4(3), 368-388. [Link]
  • Sreeramulu, S., Richter, C., Kühn, T., Azzaoui, K., Blommers, M. J. J., Del Conte, R., Fragai, M., Trieloff, N., Schmieder, P., Nazare, M., Specker, E., Ivanov, V., Oschkinat, H., Banci, L., & Schwalbe, H. (2019). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 73(6-7), 273-286. [Link]
  • Drug Discovery World. (2012). Fragment library design. Stanford Medicine. [Link]
  • Unistra. (2022). Comprehensive analysis of commercial fragment libraries. Med. Chem. Commun.[Link]
  • Expert Opinion on Drug Discovery. (2016). What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online. [Link]
  • Wiśniewska, K., Giszter, A., & Kluczyk, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5599. [Link]
  • Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 554-578. [Link]
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters, 47(31), 5751-5753. [Link]
  • CAS. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. CAS Insights. [Link]
  • ChemRxiv. (2023). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]
  • Frontiers in Chemistry. (2020).

Sources

Application Notes and Protocols for the Synthesis of 5-Isobutylisoxazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Carboxamide Scaffold

The 5-isobutylisoxazole-3-carboxamide moiety is a privileged scaffold in medicinal chemistry and drug discovery. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block found in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive core for designing molecules that can effectively interact with biological targets. The linkage of this core to various amines via a robust amide bond allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of 5-isobutylisoxazole-3-carboxylic acid with a diverse range of primary and secondary amines. This document delves into the mechanistic underpinnings of various coupling strategies, offering field-proven insights and detailed, step-by-step protocols for the synthesis of 5-isobutylisoxazole-3-carboxamides.

Strategic Considerations for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. The choice of coupling reagent is paramount and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the presence of other functional groups in the molecules, and the desired scale of the reaction. This guide will focus on three widely employed and effective methods for the synthesis of 5-isobutylisoxazole-3-carboxamides:

  • Carbodiimide-Mediated Coupling (EDC/HOBt): A classic and cost-effective method suitable for a broad range of substrates.

  • Uronium/Aminium Salt-Mediated Coupling (HATU): A highly efficient and rapid method, particularly advantageous for sterically hindered substrates and for minimizing racemization of chiral centers.

  • Phosphonium Anhydride-Mediated Coupling (T3P®): A powerful and versatile reagent known for its high yields, low epimerization, and ease of workup.

Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization, yet still highly reactive towards amines.[1]

Reaction Mechanism: EDC/HOBt Coupling

The mechanism involves the initial activation of the carboxylic acid by EDC, followed by the formation of the HOBt-ester intermediate, which then undergoes nucleophilic attack by the amine to yield the desired amide.

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Isobutylisoxazole- 3-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt - EDC-urea HOBt HOBt Amide_Product 5-Isobutylisoxazole- 3-carboxamide HOBt_Ester->Amide_Product + Amine - HOBt Amine Primary/Secondary Amine Amine->Amide_Product

Caption: EDC/HOBt coupling mechanism.

Detailed Protocol: EDC/HOBt Coupling

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt-ester.

  • Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 5-isobutylisoxazole-3-carboxamide.

Method 2: Uronium/Aminium Salt-Mediated Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that has proven to be highly effective for amide bond formation, especially in cases involving sterically hindered amino acids and amines.[2][3] The mechanism involves the formation of a highly reactive OAt-active ester. The presence of the aza-benzotriazole moiety is believed to accelerate the coupling reaction through a neighboring group effect.[2]

Reaction Mechanism: HATU Coupling

The carboxylic acid, deprotonated by a non-nucleophilic base, attacks HATU to form the OAt-active ester, which then rapidly reacts with the amine.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Isobutylisoxazole- 3-carboxylic acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base DIPEA/TEA OAt_Ester OAt-Active Ester Intermediate Carboxylate->OAt_Ester + HATU - Tetramethylurea HATU HATU Amide_Product 5-Isobutylisoxazole- 3-carboxamide OAt_Ester->Amide_Product + Amine Amine Primary/Secondary Amine Amine->Amide_Product

Caption: HATU-mediated coupling mechanism.

Detailed Protocol: HATU Coupling

This protocol is particularly useful for challenging couplings where other methods may be sluggish or result in low yields.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous citric acid solution or 1 M HCl

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add HATU (1.1-1.2 eq) and the amine (1.1 eq).

  • Cool the mixture to 0 °C and add DIPEA or TEA (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M citric acid or 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Method 3: Phosphonium Anhydride-Mediated Coupling with T3P®

Propanephosphonic acid anhydride (T3P®) is a versatile and efficient coupling reagent that is particularly valued for its excellent safety profile, high yields, and the ease of removal of its byproducts, which are water-soluble.[4] T3P® is effective for a wide range of substrates, including those prone to epimerization.[4]

Reaction Mechanism: T3P® Coupling

The carboxylate anion attacks the cyclic phosphonic anhydride (T3P®), leading to the formation of a mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amine to furnish the amide product.

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Isobutylisoxazole- 3-carboxylic acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Pyridine/TEA Mixed_Anhydride Mixed Anhydride Intermediate Carboxylate->Mixed_Anhydride + T3P® T3P T3P® Amide_Product 5-Isobutylisoxazole- 3-carboxamide Mixed_Anhydride->Amide_Product + Amine - Phosphonic acid byproducts Amine Primary/Secondary Amine Amine->Amide_Product

Caption: T3P®-mediated coupling mechanism.

Detailed Protocol: T3P® Coupling

The use of pyridine as a base in conjunction with T3P® has been shown to be particularly effective in minimizing epimerization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Propanephosphonic acid anhydride (T3P®), typically as a 50% solution in ethyl acetate or DMF

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc, THF, or DCM (0.1-0.5 M), add pyridine or TEA (3.0-4.0 eq).

  • Cool the mixture to 0 °C and add the T3P® solution (1.5 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water or saturated NaHCO₃ solution.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Data Presentation: Comparison of Coupling Methods

The following table provides a general comparison of the three coupling methods for the synthesis of 5-isobutylisoxazole-3-carboxamides. The values are illustrative and can vary depending on the specific substrates and reaction conditions.

FeatureEDC/HOBtHATUT3P®
Reagent Stoichiometry (eq) 1.2 EDC, 1.2 HOBt1.1-1.2 HATU1.5 T3P®
Base DIPEA, TEADIPEA, TEAPyridine, TEA
Typical Solvents DCM, DMFDMF, DCMEtOAc, THF, DCM
Reaction Time 4-24 hours1-4 hours1-6 hours
Typical Yields Good to ExcellentExcellentExcellent
Key Advantages Cost-effective, widely usedHigh efficiency, rapid, good for hindered substratesHigh yields, low epimerization, easy workup
Potential Drawbacks Longer reaction times, potential for side productsHigher costRequires careful temperature control during addition

Experimental Workflow: A Generalized Approach

The following diagram illustrates a general workflow for the synthesis and purification of 5-isobutylisoxazole-3-carboxamides.

Experimental_Workflow Start Start Reagents Combine this compound, Amine, Coupling Reagent, and Base in Solvent Start->Reagents Reaction Stir at appropriate temperature (0°C to RT) Reagents->Reaction Monitoring Monitor reaction progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Acid/Base Washes) Monitoring->Workup Reaction Complete Drying Dry organic layer (Na₂SO₄/MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify crude product (Chromatography/Recrystallization) Concentration->Purification Characterization Characterize final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Sources

Application Note & Protocols: Developing Cell-Based Assays with 5-Isobutylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of robust cell-based assays utilizing 5-Isobutylisoxazole-3-carboxylic acid. Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This application note will delve into the scientific rationale behind assay selection, provide detailed, step-by-step protocols for a pertinent cell-based assay, and offer insights into data analysis and interpretation. The focus will be on a scientifically plausible application of this compound as a modulator of cellular pathways, grounded in the known activities of structurally related molecules.

Introduction: The Scientific Rationale

The isoxazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide array of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3][4] A recurring theme in the literature is the ability of isoxazole-carboxylic acid derivatives to act as enzyme inhibitors.[5][6] Notably, several compounds within this class have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in conditions like gout and hyperuricemia.[5][6]

Given this precedent, a logical and scientifically sound starting point for investigating the cellular effects of this compound is to assess its potential as a xanthine oxidase inhibitor in a cell-based context. This approach allows for the evaluation of the compound's activity within a more physiologically relevant environment, taking into account factors such as cell permeability and metabolic stability, which are often overlooked in simpler biochemical assays.[7][8]

This application note will, therefore, focus on a detailed protocol for a cell-based xanthine oxidase inhibition assay. The principles and methodologies described herein can be adapted for the investigation of other potential cellular targets of this compound.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C8H11NO3[9][10]
Molecular Weight 169.18[9][10]
CAS Number 150517-80-9[9]
Appearance Solid (predicted)
Functional Groups Carboxylic acid, Isoxazole

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for assessing the inhibitory potential of this compound on cellular xanthine oxidase activity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 5-Isobutylisoxazole- 3-carboxylic acid Stock treat_cells Treat Cells with Compound (and Controls) prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells induce_xo Induce Xanthine Oxidase Activity (Optional) treat_cells->induce_xo add_substrate Add Xanthine Substrate induce_xo->add_substrate measure_product Measure Uric Acid Production add_substrate->measure_product calc_inhibition Calculate % Inhibition measure_product->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Experimental workflow for cell-based xanthine oxidase inhibition assay.

Detailed Protocols

Materials and Reagents
  • Cell Lines:

    • Human liver carcinoma cell line (e.g., HepG2) - known to express xanthine oxidase.

    • Human monocytic cell line (e.g., THP-1) - can be differentiated into macrophages and induced to express xanthine oxidase.

  • Compound:

    • This compound (ensure high purity).

  • Reagents:

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Xanthine.

    • Allopurinol (positive control inhibitor).

    • Phosphate-buffered saline (PBS).

    • Cell lysis buffer (e.g., RIPA buffer).

    • Bradford reagent or BCA protein assay kit.

    • Uric acid assay kit (colorimetric or fluorometric).

Protocol 1: Cell-Based Xanthine Oxidase Inhibition Assay

This protocol is designed to quantify the inhibition of endogenous xanthine oxidase activity in cultured cells.

Step 1: Compound Preparation

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a dilution series of the compound in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Prepare a similar dilution series for the positive control, allopurinol.

Step 2: Cell Seeding

  • Culture cells to ~80% confluency.

  • Harvest and seed cells into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Step 3: Compound Treatment

  • Remove the old medium and replace it with the medium containing the diluted compound or controls.

  • Incubate for a predetermined time (e.g., 1-4 hours). This pre-incubation allows for compound uptake and interaction with the target enzyme.

Step 4: Xanthine Oxidase Activity Measurement

  • After the pre-incubation period, add xanthine to each well to a final concentration of 100 µM. This initiates the enzymatic reaction.

  • Incubate for 1-2 hours at 37°C.

  • Collect the cell supernatant.

  • Measure the uric acid concentration in the supernatant using a commercial uric acid assay kit, following the manufacturer's instructions.

  • In parallel, lyse the cells in the plate and determine the total protein concentration using a Bradford or BCA assay. This is crucial for normalizing the uric acid production to the cell number.

Step 5: Data Analysis

  • Normalize the uric acid production to the total protein concentration for each well.

  • Calculate the percentage of xanthine oxidase inhibition for each compound concentration using the following formula:

    % Inhibition = [1 - (Normalized Uric Acid_treated / Normalized Uric Acid_vehicle)] x 100

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Context

The following diagram illustrates the purine degradation pathway, highlighting the role of xanthine oxidase.

purine_pathway Hypoxanthine Hypoxanthine XO_1 Xanthine Oxidase Hypoxanthine->XO_1 Xanthine Xanthine XO_2 Xanthine Oxidase Xanthine->XO_2 Uric_Acid Uric_Acid XO_1->Xanthine XO_2->Uric_Acid Inhibitor 5-Isobutylisoxazole- 3-carboxylic acid Inhibitor->XO_1 Inhibitor->XO_2

Caption: Inhibition of the purine degradation pathway by this compound.

Anticipated Results and Interpretation

A successful experiment will yield a dose-dependent inhibition of uric acid production in cells treated with this compound. The positive control, allopurinol, should also exhibit potent inhibition.

CompoundIC50 (µM)Max Inhibition (%)
This compoundTo be determinedTo be determined
Allopurinol (Positive Control)~1-10>90
Vehicle (0.5% DMSO)N/A0

Interpretation:

  • A low IC50 value for this compound would suggest it is a potent inhibitor of xanthine oxidase in a cellular context.

  • A high maximal inhibition indicates that the compound can effectively shut down the enzyme's activity at saturating concentrations.

  • It is crucial to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in uric acid production is not due to compound-induced cytotoxicity.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errorsEnsure proper cell counting and mixing before seeding. Use calibrated pipettes.
No inhibition observed Compound is inactive, poor cell permeability, or incorrect assay conditionsVerify compound integrity. Increase incubation time. Optimize substrate concentration.
High background signal Endogenous uric acid in serum, non-specific reactionUse serum-free medium during the assay. Run a "no xanthine" control.

Conclusion

This application note provides a robust framework for initiating the investigation of this compound in a cell-based assay format. By focusing on a scientifically plausible target, xanthine oxidase, researchers can generate meaningful data on the compound's cellular activity. The detailed protocols and troubleshooting guide are designed to facilitate the successful implementation of these assays. The principles outlined here can be readily adapted to explore other potential biological activities of this and other novel isoxazole derivatives.

References

  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443. [Link]
  • MaxCyte, Inc. A Novel Cell-Based Assay For Ubiquitin Drug Discovery. [Link]
  • Barraja, P., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
  • Zappalà, M., et al. (2007). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843-2847. [Link]
  • Zheng, W., et al. (2018). Antitumor Activity of Chinese Propolis in Human Breast Cancer MCF-7 and MDA-MB-231 Cells.
  • El-Demerdash, A., et al. (2020). Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity. Marine Drugs, 18(7), 361. [Link]
  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4561-4565. [Link]
  • K-M.K. Zhang, et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(16), 7493-7507. [Link]
  • El-Sayed, M. A. A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Genetic Engineering and Biotechnology, 20(1), 146. [Link]
  • T. A. Chaires, et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(6), 2267-2292. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 5-Isobutylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the antimicrobial screening of 5-isobutylisoxazole-3-carboxylic acid, a novel isoxazole derivative with potential therapeutic applications. Isoxazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] These application notes offer detailed, step-by-step protocols for the preliminary evaluation of this compound's efficacy against a panel of clinically relevant bacteria and fungi. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[3] Protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and preliminary cytotoxicity are provided to build a foundational understanding of the compound's antimicrobial profile and therapeutic potential.

Introduction: The Rationale for Screening this compound

The isoxazole scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs with antibacterial and antifungal activities.[2][4] The unique electronic and structural features of the isoxazole ring, including its ability to participate in various non-covalent interactions, make it an attractive pharmacophore for engaging with biological targets in microorganisms.[4] Derivatives of isoxazole have been shown to exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][5]

This compound is an intriguing candidate for antimicrobial screening due to the combination of the isoxazole core with an isobutyl substituent and a carboxylic acid moiety. The isobutyl group may enhance lipophilicity, potentially improving cell membrane penetration, while the carboxylic acid group could be crucial for solubility and interaction with specific biological targets. This document serves as a practical guide for researchers initiating the antimicrobial evaluation of this and similar isoxazole derivatives.

Physicochemical Properties and Preparation of Test Compound

A thorough understanding of the test compound's physicochemical properties is critical for accurate and reproducible antimicrobial screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₁NO₃[6]
Molecular Weight169.18 g/mol [6]
AppearanceSolid[7]
Purity≥95%[7]
CAS Number150517-80-9[8]
HazardIrritant[8]
Synthesis of this compound (Illustrative Protocol)

While various synthetic routes for isoxazole-3-carboxylic acids exist[9][10], a common approach involves the cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester. The following is a representative, illustrative protocol.

Protocol 2.1: Illustrative Synthesis

  • Step 1: Oximation of Isovaleraldehyde. React isovaleraldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution to form isovaleraldehyde oxime.

  • Step 2: Generation of the Nitrile Oxide. Oxidatively halogenate the isovaleraldehyde oxime using a reagent like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., chloroform or DMF) to generate the corresponding hydroximoyl chloride. Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) in situ will yield the isobutylnitrile oxide.

  • Step 3: 1,3-Dipolar Cycloaddition. React the in situ generated isobutylnitrile oxide with an ethyl propiolate in an appropriate solvent. This [3+2] cycloaddition reaction will form ethyl 5-isobutylisoxazole-3-carboxylate.

  • Step 4: Hydrolysis. Hydrolyze the resulting ethyl ester to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water. Acidification of the reaction mixture will precipitate the desired this compound.

  • Purification. The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve high purity. The structure and purity should be confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.

Preparation of Stock Solutions

Accurate preparation of stock solutions is paramount for reliable MIC and MBC determination.

Protocol 2.2: Stock Solution Preparation

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO). Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects.

  • Once fully dissolved, bring the solution to the final desired stock concentration (e.g., 1280 µg/mL) with sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or below until use.

Antimicrobial Susceptibility Testing (AST)

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol 3.1: Broth Microdilution Assay

  • Plate Preparation: Aseptically dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the 1280 µg/mL stock solution of this compound to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration gradient of the test compound. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. From a fresh (18-24 hour) culture on an appropriate agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Assay (Qualitative Screening)

The agar disk diffusion method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[3]

Protocol 3.2: Agar Disk Diffusion

  • Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 3.1, step 3.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µg). Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's activity against the test organism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11]

Protocol 3.3: MBC Determination

  • Subculturing: Following MIC determination (Protocol 3.1), take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-inoculate the 10 µL aliquots onto separate, labeled MHA plates.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12][13]

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner.

Table 2: Illustrative Antimicrobial Activity of this compound

MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
Staphylococcus aureus292131632218
Escherichia coli2592232128414
Pseudomonas aeruginosa2785364>256>48
Candida albicans102313264215

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Preliminary Cytotoxicity Assessment: MTT Assay

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol 5.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293 or HepG2) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the cell plate with 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

Visualizations

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_0 Compound Preparation cluster_1 Antimicrobial Assays cluster_2 Toxicity & Analysis synthesis Synthesis & Purification stock_prep Stock Solution Preparation synthesis->stock_prep mic_assay MIC Determination (Broth Microdilution) stock_prep->mic_assay disk_diffusion Disk Diffusion (Qualitative Screen) stock_prep->disk_diffusion cytotoxicity Cytotoxicity Assay (e.g., MTT) stock_prep->cytotoxicity mbc_assay MBC Determination mic_assay->mbc_assay Subculture from non-turbid wells data_analysis Data Analysis & Interpretation mic_assay->data_analysis disk_diffusion->data_analysis mbc_assay->data_analysis cytotoxicity->data_analysis report Report Generation data_analysis->report

Caption: Experimental workflow for the antimicrobial screening and preliminary evaluation of this compound.

Hypothesized Mechanism of Action

Mechanism_of_Action cluster_targets Potential Intracellular Targets compound 5-Isobutylisoxazole- 3-carboxylic acid membrane Bacterial Cell Membrane compound->membrane Interaction / Penetration cell_wall Bacterial Cell Wall compound->cell_wall Interaction / Penetration dna_gyrase DNA Gyrase / Topoisomerase compound->dna_gyrase protein_synthesis Protein Synthesis (Ribosome) compound->protein_synthesis metabolic_pathway Essential Metabolic Pathway compound->metabolic_pathway disruption Membrane Disruption membrane->disruption inhibition1 Inhibition dna_gyrase->inhibition1 inhibition2 Inhibition protein_synthesis->inhibition2 inhibition3 Inhibition metabolic_pathway->inhibition3

Caption: Hypothesized antimicrobial mechanisms of action for isoxazole derivatives.

Troubleshooting Common Issues in Antimicrobial Susceptibility Testing

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No growth in control wellInoculum viability issue; Inactive growth mediumUse a fresh culture for inoculum preparation; Check the expiration date and quality of the medium.
Contamination in sterility controlPoor aseptic techniqueReview and reinforce sterile techniques during media and reagent handling.
Inconsistent MIC resultsInoculum density variation; Pipetting errorsStrictly adhere to the 0.5 McFarland standard for inoculum preparation; Calibrate and verify pipettes regularly.[15]
"Skipped" wells in microdilutionCompound precipitation at high concentrationsCheck the solubility of the compound in the test medium; Consider using a different solvent or a lower stock concentration.
Poor or no zones of inhibitionInactive compound; Inappropriate disk concentration; Bacterial resistanceVerify compound integrity and disk preparation; Optimize the amount of compound per disk; Include known susceptible and resistant strains as controls.[3]

Conclusion

The protocols and application notes presented here provide a robust framework for the initial antimicrobial screening of this compound. By systematically determining the MIC, MBC, and preliminary cytotoxicity, researchers can effectively evaluate the potential of this and other novel isoxazole derivatives as lead compounds in the development of new antimicrobial agents. Adherence to standardized methodologies and careful data interpretation are essential for generating high-quality, reliable results that can guide further preclinical development.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PubMed Central.
  • MIC/MBC Testing. (n.d.). International and Accredited Lab.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2025, August 6). ResearchGate.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). National Institutes of Health.
  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate.
  • Antimicrobial Susceptibility Testing Challenges. (2016, July 21). myadlm.org.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
  • What are some factors that could affect antimicrobial susceptibility testing? (2023, September 3). ResearchGate.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). MDPI.
  • Challenges in Antimicrobial Susceptibility Testing and Reporting. (n.d.). Oxford Academic.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI.
  • Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance. (n.d.). ProQuest.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed.
  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of 5-Isobutylisoxazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable scaffold in drug discovery. Derivatives of 5-isobutylisoxazole-3-carboxamide, in particular, have garnered interest due to their potential as modulators of various biological targets. The strategic combination of the isoxazole core with a flexible isobutyl group and an amide functionality allows for diverse structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 5-isobutylisoxazole-3-carboxamide derivatives, intended for researchers and professionals in drug development and medicinal chemistry.

Strategic Overview of the Synthesis

The synthesis of 5-isobutylisoxazole-3-carboxamide derivatives is conceptually divided into two primary stages: the construction of the core 5-isobutylisoxazole-3-carboxylic acid intermediate and the subsequent amide coupling with a desired amine.

Part 1: Construction of the this compound Core

The formation of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1] This powerful transformation involves the reaction of a nitrile oxide with an alkyne. An alternative, classical approach is the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.

Method A: 1,3-Dipolar Cycloaddition

This is a highly regioselective and versatile method for isoxazole synthesis.[2] The key steps involve the in-situ generation of a nitrile oxide from a suitable precursor, which then reacts with a terminal alkyne. For the synthesis of this compound, the retrosynthetic analysis points to 4-methyl-1-pentyne and a nitrile oxide bearing an ester functionality, which can be later hydrolyzed to the carboxylic acid.

A common and practical precursor for the required nitrile oxide is ethyl 2-chloro-2-(hydroxyimino)acetate. This stable, crystalline solid can be treated with a mild base to generate ethoxycarbonylformonitrile oxide in situ.[3]

Method B: Cyclocondensation

This method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. For the target molecule, this would require a β-keto ester with an isobutyl group at the γ-position. While a viable route, the synthesis of the specific β-keto ester precursor can be multi-stepped.

For the purposes of this guide, we will focus on the more convergent and widely applicable 1,3-dipolar cycloaddition strategy.

Part 2: Amide Bond Formation

With the this compound in hand, the final step is the formation of the amide bond. This is a standard transformation in medicinal chemistry, and several reliable methods are available.[4] The choice of coupling agent is often dictated by the reactivity of the amine, the presence of other functional groups, and the desired scale of the reaction.

Common Amide Coupling Strategies:

  • Carbodiimide-mediated coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are widely used for their efficiency and the mild reaction conditions required.[5][6]

  • Acyl chloride formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This method is robust but can be less tolerant of sensitive functional groups.[6]

The following protocols will detail the 1,3-dipolar cycloaddition approach for the synthesis of the isoxazole core, followed by a robust EDC/HOBt-mediated amide coupling.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-step process starting from the 1,3-dipolar cycloaddition to form the ethyl ester, followed by saponification to the carboxylic acid.

Step 1a: Synthesis of Ethyl 5-Isobutylisoxazole-3-carboxylate

This step involves the 1,3-dipolar cycloaddition between in situ generated ethoxycarbonylformonitrile oxide and 4-methyl-1-pentyne.

  • Reagents and Materials:

    • Ethyl 2-chloro-2-(hydroxyimino)acetate

    • 4-Methyl-1-pentyne

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a stirred solution of 4-methyl-1-pentyne (1.0 eq) in anhydrous DCM at 0 °C, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).

    • Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-isobutylisoxazole-3-carboxylate.

Step 1b: Hydrolysis to this compound

  • Reagents and Materials:

    • Ethyl 5-isobutylisoxazole-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve the ethyl 5-isobutylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

    • Add LiOH (1.5 - 2.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The product is often a solid and can be used in the next step without further purification if of sufficient purity.

Protocol 2: Synthesis of 5-Isobutylisoxazole-3-carboxamide Derivatives

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using EDC and HOBt.

  • Reagents and Materials:

    • This compound

    • Desired amine (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Standard work-up and purification equipment

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

    • Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 5-isobutylisoxazole-3-carboxamide derivative.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
Ethyl 5-isobutylisoxazole-3-carboxylateC₁₀H₁₅NO₃197.2375-85Colorless oil
This compoundC₈H₁₁NO₃169.1885-95White solid
Representative 5-Isobutylisoxazole-3-carboxamideVariesVaries60-90Solid or oil

Typical Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.5 (s, 1H, isoxazole-H), 2.8 (d, 2H, CH₂), 2.1 (m, 1H, CH), 1.0 (d, 6H, 2xCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~178, 162, 158, 102, 38, 28, 22.

  • IR (KBr, cm⁻¹): ~3300-2500 (br, OH), 1720 (C=O), 1600, 1450.

  • MS (ESI): m/z [M+H]⁺ calculated for C₈H₁₂NO₃: 170.08; found 170.1.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Isoxazole Core Synthesis cluster_part2 Part 2: Amide Coupling 4-Methyl-1-pentyne 4-Methyl-1-pentyne Cycloaddition 1,3-Dipolar Cycloaddition (Et3N, DCM) 4-Methyl-1-pentyne->Cycloaddition Ethyl_2_chloro_2_hydroxyimino_acetate Ethyl 2-chloro-2- (hydroxyimino)acetate Ethyl_2_chloro_2_hydroxyimino_acetate->Cycloaddition Ethyl_ester Ethyl 5-Isobutylisoxazole- 3-carboxylate Cycloaddition->Ethyl_ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ethyl_ester->Hydrolysis Carboxylic_acid 5-Isobutylisoxazole- 3-carboxylic Acid Hydrolysis->Carboxylic_acid Amide_coupling Amide Coupling (EDC, HOBt, DIPEA, DCM) Carboxylic_acid->Amide_coupling Amine R1R2NH Amine->Amide_coupling Final_product 5-Isobutylisoxazole- 3-carboxamide Derivative Amide_coupling->Final_product

Caption: Synthetic workflow for 5-isobutylisoxazole-3-carboxamide derivatives.

Causality and Experimental Choices

  • Choice of Base in Cycloaddition: Triethylamine is a common, inexpensive, and sufficiently strong base to dehydrohalogenate ethyl 2-chloro-2-(hydroxyimino)acetate to the nitrile oxide without promoting significant side reactions. The reaction is typically run at 0 °C initially to control the exothermic generation of the reactive nitrile oxide intermediate.

  • Solvent Selection: Anhydrous aprotic solvents like DCM are preferred for both the cycloaddition and amide coupling steps to prevent unwanted reactions with water. DMF can be used for the amide coupling if solubility of the reactants is an issue.

  • Amide Coupling Reagents: The EDC/HOBt system is a popular choice for its high efficiency and ability to suppress racemization if chiral amines are used.[5] The addition of HOBt forms an active ester intermediate that is less prone to side reactions than the O-acylisourea intermediate formed with EDC alone. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling process.

Safety Precautions

  • Hydroxylamine and its derivatives: Hydroxylamine and its salts can be corrosive and potentially explosive, especially upon heating.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Nitrile Oxides: These are highly reactive intermediates and are therefore generated in situ. While generally trapped efficiently by the alkyne, care should be taken to avoid their accumulation.

  • Carbodiimides (EDC): These are moisture-sensitive and can be skin sensitizers. Handle in a dry environment and wear gloves.

  • Solvents and Reagents: Standard laboratory safety practices should be followed for all solvents and reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthetic route outlined in this guide, centered around a 1,3-dipolar cycloaddition and a subsequent amide coupling, provides a reliable and versatile platform for the synthesis of a wide array of 5-isobutylisoxazole-3-carboxamide derivatives. The detailed protocols and the discussion of the rationale behind the experimental choices are intended to empower researchers to confidently and efficiently synthesize these valuable compounds for further investigation in their drug discovery programs.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • HYDROXYLAMINE. inchem.org.
  • Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester. Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • ICSC 0661 - HYDROXYLAMINE. inchem.org.
  • Amide Synthesis. Fisher Scientific.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

Sources

Quantitative Analysis of 5-Isobutylisoxazole-3-carboxylic acid: Advanced Analytical Methods and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction and Analytical Strategy

5-Isobutylisoxazole-3-carboxylic acid belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in the development of therapeutic agents due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Accurate quantification of this molecule is paramount for pharmacokinetic studies, metabolite identification, quality control of drug substances, and formulation development.

The analytical challenge lies in the molecule's physicochemical properties: it is a carboxylic acid with a molecular weight of 169.18 g/mol [3]. This acidic nature influences its solubility, ionization, and chromatographic behavior. Therefore, method development must focus on achieving efficient extraction, robust chromatographic separation, and sensitive, selective detection.

This guide prioritizes two primary analytical techniques:

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices like plasma or urine. Its unparalleled sensitivity and selectivity, achieved through mass-based detection of specific precursor-product ion transitions, make it the definitive choice for bioanalysis[4][5].

  • HPLC-UV: A widely accessible and cost-effective technique ideal for analyzing higher concentration samples, such as in drug manufacturing and quality control. The isoxazole ring provides a chromophore, enabling UV detection[6][7].

The following sections detail the rationale behind method development, provide step-by-step protocols, and outline a framework for method validation in accordance with international guidelines[8][9].

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method design.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 150517-80-9[3]
Molecular Formula C₈H₁₁NO₃[3]
Molecular Weight 169.18 g/mol [3][10]
Structure Isoxazole ring with an isobutyl group at position 5 and a carboxylic acid at position 3.[3]

The presence of the carboxylic acid functional group dictates that the mobile phase pH will be a critical parameter in controlling the compound's retention in reversed-phase chromatography[11].

Primary Method: LC-MS/MS for Bioanalytical Quantification

This method is designed for high-sensitivity quantification of this compound in biological matrices such as human or rat plasma. The core principle involves liquid chromatographic separation followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and low limits of quantification[5][12].

Rationale for Methodological Choices
  • Sample Preparation: Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components from plasma samples[4]. Acetonitrile is a highly efficient solvent for this purpose.

  • Chromatography: A C18 reversed-phase column is chosen for its versatility and proven performance in separating small molecules of moderate polarity. The addition of formic acid to the mobile phase serves two key functions: it acidifies the mobile phase to ensure the carboxylic acid group of the analyte is protonated (neutral), leading to consistent retention, and it provides a source of protons to promote efficient ionization in the mass spectrometer source[12][13].

  • Mass Spectrometry: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like carboxylic acids. Operation in negative ion mode is typically more sensitive for acidic compounds, as they readily deprotonate to form [M-H]⁻ ions. However, positive mode [M+H]⁺ can also be effective. MRM is used to isolate a specific precursor ion (the molecular ion) and monitor a unique product ion generated by its fragmentation, ensuring that only the analyte of interest is quantified[5].

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) IS Add Internal Standard Sample->IS Solvent Add Acetonitrile (300 µL) IS->Solvent Vortex Vortex to Precipitate Proteins Solvent->Vortex Centrifuge Centrifuge (e.g., 10,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HPLC Separation (C18 Column, Gradient Elution) Inject->LC MS Tandem Mass Spectrometry (ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify Report Final Report Quantify->Report Validation Method Validation Key Parameters Specificity Specificity Differentiates analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response over a concentration range Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate (%RSD) Validation->Precision Sensitivity Sensitivity LOD & LOQ Validation->Sensitivity Robustness Robustness Insensitive to small variations Validation->Robustness

Sources

Application Note: Quantitative Analysis of 5-Isobutylisoxazole-3-carboxylic acid in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 5-Isobutylisoxazole-3-carboxylic acid in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Negative Ion Electrospray Ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines and demonstrated excellent linearity, accuracy, precision, and selectivity over the concentration range of 1 to 1000 ng/mL.[1][2][3] This protocol is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this analyte in a biological matrix for pharmacokinetic, toxicokinetic, or metabolism studies.

Introduction

This compound (MW: 169.18 g/mol ) is a small organic molecule featuring an isoxazole core, a carboxylic acid functional group, and an isobutyl substituent.[4][5] Compounds containing the isoxazole-3-carboxylic acid scaffold are of significant interest in medicinal chemistry and drug development. Accurate quantification of such molecules in biological matrices like plasma is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this application due to its superior sensitivity and selectivity.[6] The carboxylic acid moiety makes the analyte polar and acidic, presenting specific challenges for chromatographic retention and ionization. This note details a method that addresses these challenges to deliver reliable and reproducible results.

Principle of the Method

The method is based on reversed-phase liquid chromatography (RP-LC), where the analyte is separated on a non-polar stationary phase using a polar mobile phase.[7] The inclusion of a weak acid (formic acid) in the mobile phase is critical; it suppresses the ionization of the analyte's carboxylic acid group, thereby increasing its hydrophobicity and promoting retention on the C18 column.[8]

Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in negative ion mode, which is highly effective for acidic molecules that readily deprotonate to form [M-H]⁻ ions.[9][10] Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated parent ion ([M-H]⁻) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This highly selective process minimizes interference from matrix components, ensuring accurate quantification.

Materials and Methods

3.1 Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • This compound-¹³C₃,¹⁵N (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K₂EDTA anticoagulant)

3.2 Instrumentation and Conditions A standard HPLC system coupled to a triple quadrupole mass spectrometer was used.

Table 1: HPLC Instrument Conditions

Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase chemistry provides good retention for moderately non-polar compounds.[7]
Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape and retention for acidic analytes.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 3.0 min A gradient ensures efficient elution and separation from matrix components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column to ensure sharp peaks.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape.

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Table 2: Mass Spectrometer Conditions

Parameter Setting Rationale
Ionization Mode ESI Negative Carboxylic acids readily deprotonate to form stable [M-H]⁻ ions.[9][10]
Capillary Voltage -3.0 kV Optimized for efficient ion formation.
Source Temp. 150 °C Standard temperature for ESI.
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hr Facilitates the desolvation process.

| MRM Transitions | See Table 3 | Provides high selectivity and sensitivity for quantification. |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Dwell Time (s) Collision Energy (eV)
Analyte 168.1 124.1 0.050 15

| IS | 172.1 | 128.1 | 0.050 | 15 |

3.3 Standard and Sample Preparation

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) and quality control (QC) spiking solutions.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile containing 0.1% formic acid. This will also serve as the protein precipitation solvent.

Protocol 2: Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for blanks, CC standards, QC samples, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • Spike with the appropriate working solutions for CC and QC samples. Add diluent for blanks and unknowns.

  • Add 150 µL of the IS Spiking Solution (100 ng/mL in acidified acetonitrile) to all tubes.

  • Vortex mix for 1 minute to ensure complete protein precipitation.[11]

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial or 96-well plate for analysis.

Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation guidance.[1][3]

  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or IS.

  • Linearity and Range: The calibration curve was linear over the range of 1–1000 ng/mL with a correlation coefficient (r²) > 0.995. A weighted (1/x²) linear regression was used.

  • Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels (LOD, L, M, H). All results were within the acceptance criteria of ±15% (±20% at LLOQ).

  • Limit of Quantification (LLOQ): The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that of neat solutions. The matrix effect was found to be minimal and compensated for by the stable isotope-labeled internal standard.

  • Stability: The analyte was proven to be stable in plasma through freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Results and Discussion

The developed HPLC-MS/MS method provides excellent chromatographic performance for this compound. The use of a gradient elution on a C18 column resulted in a sharp, symmetrical peak with a retention time of approximately 2.5 minutes, well-separated from the solvent front and endogenous plasma components. The simple protein precipitation protocol allows for high-throughput sample processing, making it ideal for studies with large sample sets.[12] The use of a stable isotope-labeled internal standard is critical for correcting any variability during sample preparation and ionization, ensuring high data quality.

Workflow and Troubleshooting

6.1 Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Stock & Working Solutions prep_spike Spike CC/QC Samples prep_stock->prep_spike prep_sample Aliquot 50 µL Plasma prep_sample->prep_spike prep_ppt Add 150 µL IS/ Precipitation Solvent prep_spike->prep_ppt prep_vortex Vortex 1 min prep_ppt->prep_vortex prep_centrifuge Centrifuge 10 min prep_vortex->prep_centrifuge prep_transfer Transfer Supernatant prep_centrifuge->prep_transfer analysis_inject Inject 5 µL prep_transfer->analysis_inject analysis_sep Chromatographic Separation (C18) analysis_inject->analysis_sep analysis_ion ESI Negative Ionization analysis_sep->analysis_ion analysis_detect MRM Detection analysis_ion->analysis_detect data_integrate Integrate Peaks analysis_detect->data_integrate data_curve Generate Calibration Curve (1/x² weighting) data_integrate->data_curve data_quant Quantify Unknowns data_curve->data_quant data_report Report Results data_quant->data_report

Caption: HPLC-MS/MS workflow for analysis of this compound.

6.2 Troubleshooting Guide

G start Problem Observed p1 Low Sensitivity / No Peak start->p1 p2 Poor Peak Shape (Tailing/Fronting) start->p2 p3 High Variability (Poor Precision) start->p3 s1_1 Check MS Tuning & Calibration p1->s1_1 s1_2 Verify Sample Prep (Correct volumes?) p1->s1_2 s1_3 Check Mobile Phase Composition p1->s1_3 s1_4 Inspect for System Leaks p1->s1_4 s2_1 Ensure Mobile Phase pH is low (0.1% FA) p2->s2_1 s2_2 Check for Column Void or Contamination p2->s2_2 s2_3 Reduce Injection Volume p2->s2_3 s2_4 Ensure Sample Solvent Matches Initial MP p2->s2_4 s3_1 Ensure Consistent Sample Preparation p3->s3_1 s3_2 Check Autosampler Precision p3->s3_2 s3_3 Verify IS Response is Stable p3->s3_3 s3_4 Check for Matrix Effects in different lots p3->s3_4

Caption: Troubleshooting decision tree for common HPLC-MS/MS issues.

Conclusion

The HPLC-MS/MS method presented here is a reliable and efficient tool for the quantitative analysis of this compound in human plasma. The simple sample preparation, rapid chromatographic runtime, and high selectivity of MRM detection make it well-suited for regulated bioanalysis in the context of drug development and clinical research. The method meets the stringent requirements for accuracy, precision, and sensitivity as outlined in international regulatory guidelines.

References

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. [Link]
  • Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society. [Link]
  • Reddit. (2023). How does this molecule produce negative ions?
  • Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • LCGC International. (2003).
  • OMICS International. (2013). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider. [Link]
  • Biotage. (2023).
  • International Council for Harmonisation. (2022).
  • Outsourced Pharma. (2023).
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
  • Wikipedia.
  • U.S. Food and Drug Administration. (2019).
  • Bioanalysis Zone. (2018).
  • Agilent Technologies. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
  • Wang, G., et al. (2013). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.

Sources

Application Note & Protocols: A Guide to the In Vitro ADME Profiling of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates across various therapeutic areas. When combined with a carboxylic acid group, these compounds present a unique set of physicochemical properties that significantly influence their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The carboxylic acid function, while often crucial for target engagement, can introduce challenges such as poor membrane permeability and high plasma protein binding.[1][2] This guide provides a comprehensive overview and detailed protocols for the essential in vitro ADME assays tailored for the characterization of isoxazole carboxylic acids, enabling researchers to make informed decisions during lead optimization and candidate selection.

Introduction: The Unique Profile of Isoxazole Carboxylic Acids

Isoxazole carboxylic acids represent a significant class of compounds in modern drug discovery. The isoxazole ring offers a stable, electron-rich heterocyclic system, while the carboxylic acid group provides a key interaction point for biological targets, often through charge-charge interactions, and can modulate solubility.[2] However, this acidic group is typically ionized at physiological pH, which profoundly impacts the molecule's ADME properties.

Key Challenges & Considerations:

  • Permeability: The anionic charge of the carboxylate group can limit passive diffusion across lipid membranes, potentially leading to poor oral absorption.[1]

  • Distribution: Acidic drugs often exhibit high affinity for albumin, the most abundant protein in human plasma, leading to high plasma protein binding (PPB) and a low volume of distribution.[3][4] This restricts the concentration of free, pharmacologically active drug.

  • Metabolism: The carboxylic acid moiety is a substrate for Phase II conjugation reactions, particularly UGT-mediated glucuronidation, which can be a major clearance pathway.[5][6] The resulting acyl-glucuronides can sometimes be reactive metabolites.[6]

  • Assay Artifacts: The physicochemical properties of these compounds can lead to challenges in standard in vitro assays, including poor solubility and non-specific binding to labware.[7]

A structured, multi-parametric approach to in vitro ADME profiling is therefore essential to understand and optimize these characteristics early in the drug discovery process.

Strategic Assay Cascade for ADME Profiling

A tiered or cascaded approach to ADME testing is the most efficient strategy. High-throughput, cost-effective assays are used initially to screen a larger number of compounds, followed by more complex, resource-intensive assays for a smaller set of promising leads.

ADME_Assay_Cascade Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 LogD LogD (Lipophilicity) LogD->Caco2 PAMPA PAMPA (Permeability) PAMPA->Caco2 Microsomal_Stability Microsomal Stability Hepatocyte_Stability Hepatocyte Stability Microsomal_Stability->Hepatocyte_Stability hERG hERG Safety Assay Caco2->hERG PPB Plasma Protein Binding PPB->hERG CYP_Inhibition CYP Inhibition (IC50) TDI CYP Time-Dependent Inhibition CYP_Inhibition->TDI MetID Metabolite ID Hepatocyte_Stability->MetID

Caption: Strategic ADME assay cascade for profiling drug candidates.

Absorption & Permeability Assessment

Predicting a compound's ability to cross the intestinal epithelium is critical for oral drug development. A combination of assays provides a comprehensive view of passive and active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle & Rationale: PAMPA is a high-throughput, non-cell-based assay that models passive transcellular diffusion.[8][9] It is a cost-effective first screen to assess the intrinsic permeability of a compound. For ionizable molecules like carboxylic acids, running the assay at different pH values (e.g., pH 5.0 to mimic the upper intestine and pH 7.4 for systemic circulation) is crucial to understand the impact of ionization state on permeability.

Protocol: PAMPA

  • Preparation: A filter plate (donor) is coated with a lipid solution (e.g., 2% lecithin in dodecane) and placed on top of an acceptor plate containing buffer at pH 7.4.

  • Compound Addition: The test compound (e.g., 10-50 µM in pH 5.0 or 6.5 buffer) is added to the donor wells.

  • Incubation: The plate "sandwich" is incubated at room temperature for 4-16 hours.

  • Quantification: After incubation, compound concentrations in the donor and acceptor wells are determined by LC-MS/MS.

  • Data Analysis: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - [Vₐ * Vₐ / (Area * Time * (Vₐ + Vₐ))] * ln(1 - [Drug]ₐ / [Drug]ₑq) Where V is volume, A is acceptor, D is donor, and eq is equilibrium concentration.

Caco-2 Cell Permeability Assay

Principle & Rationale: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[10] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express tight junctions and key uptake and efflux transporters (e.g., P-gp, BCRP).[10][11] This assay measures not only passive diffusion but also active transport and efflux. Performing a bidirectional assay (apical-to-basolateral and basolateral-to-apical) is essential to calculate an efflux ratio (ER), which indicates if the compound is a substrate of efflux transporters.[9]

Caption: Principle of the bidirectional Caco-2 permeability assay.

Protocol: Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21 days to form a differentiated monolayer.[10]

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions. A paracellular marker (e.g., Lucifer yellow) is also used as a control.

  • A-to-B Assay: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time (e.g., 30, 60, 90, 120 min).

  • B-to-A Assay: The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side over the same time course.

  • Quantification: All samples are analyzed by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for each direction: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area, and C₀ is the initial concentration.

    • The Efflux Ratio (ER) is calculated: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.

Data Summary Table: Permeability

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Control (High)25.526.11.0High
Control (Low)0.88.210.3Low (Efflux)
Isoxazole-11.21.51.3Low
Isoxazole-20.55.511.0Low (Efflux)

Distribution: Plasma Protein Binding (PPB)

Principle & Rationale: Only the unbound fraction (fu) of a drug in plasma is free to distribute into tissues and interact with its target.[4] Acidic drugs like isoxazole carboxylic acids typically bind with high affinity to human serum albumin (HSA).[12] Therefore, accurately measuring PPB is critical for interpreting potency and predicting in vivo pharmacokinetics. Equilibrium dialysis is a robust method for determining fu.

Protocol: Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis plate (e.g., HTDialysis®) is used, which contains pairs of wells separated by a semi-permeable membrane (e.g., 12-14 kDa MWCO).

  • Sample Preparation: The test compound is spiked into plasma (from relevant species, e.g., human, rat) at a final concentration of 1-10 µM.

  • Dialysis: The plasma containing the compound is added to one side of the membrane (the plasma side), and an equal volume of protein-free buffer (PBS, pH 7.4) is added to the other side (the buffer side).

  • Incubation: The plate is sealed and incubated with shaking at 37°C for 4-24 hours to allow the free drug to reach equilibrium across the membrane.

  • Quantification: After incubation, aliquots are taken from both the plasma and buffer sides. The plasma samples are typically crashed with organic solvent to precipitate proteins. All samples are analyzed by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as: fu = C_buffer / C_plasma, where C is the concentration at equilibrium.

    • Percent bound is calculated as: % Bound = (1 - fu) * 100.

Causality Insight: The pH of the buffer system is critical. Changes in pH can alter the ionization state of the drug and the conformation of plasma proteins, significantly impacting binding.[13][14] Maintaining a physiological pH of 7.4 is essential for relevant results.

Metabolism & Safety Assessment

Understanding how a compound is cleared by metabolic enzymes and its potential to cause drug-drug interactions (DDIs) or off-target toxicity is paramount.

Metabolic Stability

Principle & Rationale: This assay measures the rate at which a compound is metabolized by enzymes, typically in liver fractions.[15] The data are used to calculate intrinsic clearance (CLint), which helps predict in vivo hepatic clearance.[16] For isoxazole carboxylic acids, it is important to use both liver microsomes and hepatocytes.

  • Liver Microsomes: Contain Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs). This is a good primary screen.[16][17]

  • Hepatocytes: Represent the "gold standard" as they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a cellular context.[17][18] This is particularly important for carboxylic acids, which may be cleared via Phase II conjugation pathways not fully active in microsomes.[6]

Metabolic_Stability_Workflow cluster_0 Incubation cluster_1 Analysis cluster_2 Data Processing Start Mix Compound (1µM) with Liver Microsomes/Hepatocytes Incubate Incubate at 37°C Start->Incubate Timepoints Sample at timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench reaction with Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: General workflow for an in vitro metabolic stability assay.

Protocol: Microsomal Stability

  • Incubation Mix: Prepare a mixture of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (final concentration 1 µM) and pre-warm at 37°C. Initiate the reaction by adding the NADPH cofactor.

  • Time Course: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 min) and quenched with cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged, and the supernatant is transferred for LC-MS/MS analysis to determine the percent of parent compound remaining.

  • Data Analysis:

    • The natural log of the percent remaining is plotted against time.

    • The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated based on the t½ and incubation parameters (e.g., protein concentration).

Data Summary Table: Metabolic Stability

Compound IDSpeciesSystemt½ (min)CLint (µL/min/mg protein)
Control (High)HumanMicrosomes5.5252
Control (Low)HumanMicrosomes> 60< 23
Isoxazole-1HumanMicrosomes45.230.7
Isoxazole-1HumanHepatocytes28.149.6

Note the faster clearance in hepatocytes, suggesting the involvement of Phase II metabolism.

Cytochrome P450 (CYP) Inhibition Assay

Principle & Rationale: This assay evaluates the potential of a compound to inhibit major CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2), which is a primary cause of clinical DDIs.[19][20] An IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

Protocol: CYP Inhibition (IC₅₀)

  • Incubation Mix: In a 96-well plate, combine human liver microsomes, a CYP-isoform-specific probe substrate, and the test compound at various concentrations (e.g., 0.1 to 100 µM).

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding NADPH.

  • Incubation: Incubate for a short period (e.g., 10-15 min) where the reaction is linear.

  • Termination: Stop the reaction with cold acetonitrile.

  • Quantification: Analyze the samples by LC-MS/MS to measure the formation of the probe substrate's metabolite.

  • Data Analysis: Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

hERG Safety Assay

Principle & Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can prolong the QT interval of the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[21][22][23] Assessing hERG liability is a mandatory regulatory requirement and critical for safety. While automated patch clamp is the gold standard, initial screening can be done with binding assays.[24][25]

Protocol: hERG Binding Assay (Fluorescence Polarization)

  • Principle: This is a competitive binding assay where the test compound competes with a high-affinity fluorescently labeled hERG ligand (tracer) for binding to the channel.[25]

  • Assay Setup: In a microplate, combine a membrane preparation from cells expressing the hERG channel, the fluorescent tracer, and the test compound at various concentrations.

  • Incubation: Incubate at room temperature to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization (FP) of each well. When the tracer is bound to the large channel protein, it tumbles slowly and has a high FP value. When displaced by a test compound, the free tracer tumbles rapidly, resulting in a low FP value.

  • Data Analysis: Calculate the percent inhibition based on the FP signal and determine the IC₅₀ value.

Conclusion

The in vitro ADME profiling of isoxazole carboxylic acids requires a nuanced approach that accounts for the specific physicochemical properties imparted by the carboxylic acid moiety. By employing a strategic cascade of assays—from high-throughput PAMPA and microsomal stability screens to more detailed Caco-2, hepatocyte, and PPB characterization—researchers can build a comprehensive understanding of a compound's disposition. This data-driven strategy is crucial for identifying liabilities, guiding medicinal chemistry efforts to mitigate risks, and ultimately selecting drug candidates with a higher probability of success in clinical development.

References

  • Vertex AI Search. (n.d.).
  • Landes Bioscience. (2008). Role of hERG potassium channel assays in drug development. Channels, 2(2), 87-93.
  • PubMed. (2008). Role of hERG potassium channel assays in drug development. Channels (Austin).
  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Role of hERG potassium channel assays in drug development. Retrieved January 9, 2026.
  • The Royal Society of Chemistry. (2023).
  • PubMed. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition.
  • PubMed. (n.d.). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). ADME properties of compounds 3a-h. Retrieved January 9, 2026.
  • PubMed. (n.d.). The pH dependency of the binding of drugs to plasma proteins in man. Retrieved January 9, 2026.
  • Wikipedia. (n.d.). Drug metabolism. Retrieved January 9, 2026.
  • PubMed Central. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research.
  • ResearchGate. (n.d.). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Retrieved January 9, 2026.
  • Gyan Sanchay. (n.d.). Plasma Protein Binding in Drug Discovery and Development. Retrieved January 9, 2026.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved January 9, 2026.
  • PubMed. (n.d.). Parallel artificial membrane permeability assay (PAMPA)
  • Sovicell. (n.d.). Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. Retrieved January 9, 2026.
  • ResearchGate. (2025). Parallel artificial membrane permeability assay (PAMPA)
  • PubMed. (n.d.). Metabolic activation of carboxylic acids. Retrieved January 9, 2026.
  • Semantic Scholar. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved January 9, 2026.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 9, 2026.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Retrieved January 9, 2026.
  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?. Retrieved January 9, 2026.
  • CN Bio Innovations. (2024). 6 Challenges in ADME Drug Development. Retrieved January 9, 2026.
  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved January 9, 2026.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 9, 2026.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved January 9, 2026.
  • PubMed. (2006). Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Basic & Clinical Pharmacology & Toxicology.
  • YouTube. (2021). CYP metabolism & inhibition assays. Chem Help ASAP.
  • YouTube. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. BioIVT.

Sources

Application Notes and Protocols for Molecular Docking Studies Using 5-Isobutylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold and 5-Isobutylisoxazole-3-carboxylic acid in Drug Discovery

The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The compound of interest, this compound, combines the versatile isoxazole core with an isobutyl group, which can explore hydrophobic pockets, and a carboxylic acid moiety, a potent hydrogen bond donor and acceptor that often serves as a key anchoring group in protein-ligand interactions.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is an indispensable tool in structure-based drug design, enabling researchers to screen virtual libraries of small molecules against a protein target, predict binding affinities, and elucidate interaction mechanisms at an atomic level.[6][8] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies with this compound, grounded in principles of scientific rigor and reproducibility.

PART 1: Foundational Principles & Pre-Docking Considerations

Before initiating a docking workflow, it is imperative to understand the physicochemical properties of the ligand, as they directly influence the setup and outcome of the simulation.

Ligand Physicochemical Profile

This compound possesses key features that must be correctly parameterized for accurate docking.

PropertyValue / ConsiderationCausality & In-Silico Implication
Molecular Formula C₈H₁₁NO₃[9]Defines the elemental composition.
Molecular Weight 169.18 g/mol [9]Influences ligand efficiency metrics post-docking.
SMILES String CC(C)CC1=CC(=NO1)C(=O)OA 2D representation essential for generating 3D coordinates.
Key Functional Groups Carboxylic Acid, Isoxazole Ring, Isobutyl GroupThe carboxylic acid is ionizable; the isoxazole ring has hydrogen bond acceptors (N, O); the isobutyl group is hydrophobic.
pKa (Predicted) ~4.0 - 4.5 (for the carboxylic acid)CRITICAL: The protonation state is pH-dependent. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (carboxylate). This is a crucial parameter for assigning correct charges and potential interactions.[10][11][12][13]

Expert Insight: The protonation state of the carboxylic acid is arguably the most critical parameter for this ligand.[13][14] Docking the neutral form (COOH) versus the ionized form (COO⁻) will yield drastically different results. The ionized carboxylate can form strong salt bridges with positively charged residues like Lysine or Arginine, which are often key anchoring interactions. Failing to set the correct protonation state is a common source of error in docking studies.[10][12]

Target Selection and Rationale

The isoxazole scaffold is present in numerous approved drugs, such as the COX-2 inhibitor Valdecoxib.[2] For this protocol, we will use Cyclooxygenase-2 (COX-2) as a representative target, as it contains a well-defined binding site where the acidic moiety of inhibitors often plays a crucial role. We will use the PDB entry 1CX2 , which is the crystal structure of human COX-2 in complex with a selective inhibitor.

PART 2: A Validated Step-by-Step Docking Protocol

This protocol utilizes widely accessible tools like AutoDock Vina, a popular and robust docking program.[15][16][17][18] The principles, however, are transferable to other docking software.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation (this compound) Grid_Gen 3. Grid Box Definition Ligand_Prep->Grid_Gen Protein_Prep 2. Protein Preparation (PDB: 1CX2) Protein_Prep->Grid_Gen Docking_Run 4. Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis 5. Pose Visualization & Interaction Analysis Docking_Run->Pose_Analysis Validation 6. Results Validation (Re-docking, Scoring) Pose_Analysis->Validation

Caption: Molecular Docking Workflow.

Ligand Preparation

Goal: To convert the 2D representation of this compound into a 3D, energy-minimized, and correctly protonated structure in the required PDBQT format.

Tools: A chemical structure editor (e.g., MarvinSketch, ChemDraw), Open Babel, and AutoDockTools (ADT).

  • Generate 2D Structure: Draw the molecule in a chemical editor or use its SMILES string CC(C)CC1=CC(=NO1)C(=O)O.

  • Add Hydrogens & Set Protonation State: This is a critical, causality-driven step. Use a tool that can predict pKa and assign the correct protonation state at a defined pH.

    • Action: Set the pH to 7.4. The carboxylic acid group should be deprotonated to a carboxylate (COO⁻).[11][19]

    • Rationale: Physiological conditions dictate the ionization state, which governs the molecule's ability to form key electrostatic interactions.[12]

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a quick energy minimization using a force field (e.g., MMFF94) to relieve any steric strain and achieve a low-energy conformation. This provides a more realistic starting structure.[20]

  • Save as MOL or SDF: Save the prepared 3D structure.

  • Convert to PDBQT:

    • Open AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select your saved 3D file.[21]

    • ADT will automatically detect the root, set rotatable bonds, and merge non-polar hydrogens. The carboxylate group will be assigned appropriate Gasteiger charges.

    • Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., ligand.pdbqt).

Protein (Receptor) Preparation

Goal: To clean the raw PDB file, add hydrogens, assign charges, and convert it to the PDBQT format.

Tools: UCSF Chimera or AutoDockTools (ADT).

  • Fetch the Structure: Download the PDB file for 1CX2 from the RCSB Protein Data Bank.

  • Clean the PDB File:

    • Action: Remove all water molecules, the co-crystallized ligand (SC-558), and any other heteroatoms or duplicate protein chains.[20][22][23]

    • Rationale: Water molecules can interfere with docking unless they are known to be critical for binding, in which case advanced methods are needed. The original ligand must be removed to make the binding site available.[24] We keep only one protein chain (e.g., Chain A) for the simulation.[22]

  • Add Hydrogens:

    • Action: Add hydrogens to the protein. It is crucial to add polar hydrogens only, as this is standard for AutoDock.[23][24]

    • Rationale: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for defining correct hydrogen bonding patterns and steric properties.

  • Assign Charges:

    • Action: Compute and add Gasteiger or Kollman charges to the protein atoms.[21][23]

    • Rationale: Charges are necessary for the scoring function to calculate electrostatic interaction energies.

  • Save as PDBQT:

    • In ADT, go to Grid -> Macromolecule -> Choose and select the cleaned protein.

    • Save the prepared protein as a PDBQT file (e.g., receptor.pdbqt).

Grid Box Definition

Goal: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.

  • Identify the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters in ADT:

    • Go to Grid -> Grid Box....

    • Center the grid box on the known active site. Adjust the dimensions to ensure the box is large enough to accommodate the entire ligand and allow it to rotate freely, typically with a 4-5 Å buffer around the ligand space.[15][19]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

ParameterExample Value (Å) for 1CX2Rationale
Center X, Y, Z 33.5, 30.2, 19.8Centered on the co-crystallized ligand's position.
Size X, Y, Z 25, 25, 25Provides ample space for the ligand to explore conformations within the active site.
  • Save Configuration: Save the grid parameters in a text file (e.g., conf.txt).

Running the AutoDock Vina Simulation

Goal: To execute the docking calculation.

  • Create a Configuration File (conf.txt):

  • Execute Vina from the Command Line:

    This command will perform the docking and write the output poses to results.pdbqt and a log file with the binding affinity scores to results.log.[18]

PART 3: Post-Docking Analysis and Validation

Trustworthiness Pillar: A docking result is only a prediction. Its validity must be rigorously assessed.[25]

Analyzing Docking Poses and Scores
  • Examine Binding Affinity: The output log file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. The most negative value indicates the most favorable predicted binding energy.

  • Visualize Poses: Load the receptor.pdbqt and the results.pdbqt files into a molecular visualization tool like PyMOL or UCSF Chimera.[26]

  • Identify Key Interactions: For the top-ranked pose, analyze the non-covalent interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-stacking) between this compound and the COX-2 active site residues.

    • Does the deprotonated carboxylate form a salt bridge with Arg513 or a hydrogen bond with Tyr355, as is common for COX-2 inhibitors?

    • Does the isobutyl group occupy the hydrophobic pocket?

    • Does the isoxazole ring form favorable interactions?

A Self-Validating Protocol System

To ensure the docking protocol is reliable, perform these validation steps.[27]

  • Re-docking of the Co-crystallized Ligand:

    • Protocol: Extract the original ligand (SC-558) from the 1CX2 PDB file and prepare it using the same method as the test ligand. Dock it back into the receptor using the identical grid parameters.

    • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should be less than 2.0 Å.[28] A low RMSD indicates that the docking protocol can accurately reproduce a known binding mode.[25][27]

  • Comparison with Known Binders and Decoys:

    • Protocol: Dock a small set of known COX-2 inhibitors and a set of "decoy" molecules (compounds with similar physicochemical properties but presumed to be inactive).

    • Success Criterion: The known inhibitors should consistently score better (more negative binding affinity) than the decoy molecules. This demonstrates that the scoring function can distinguish between active and inactive compounds.

G cluster_validation Protocol Validation Redocking 1. Re-dock Co-crystallized Ligand RMSD_Calc Calculate RMSD Redocking->RMSD_Calc RMSD_Check RMSD < 2.0 Å? RMSD_Calc->RMSD_Check Decoy_Screen 2. Screen Known Actives vs. Decoy Molecules RMSD_Check->Decoy_Screen Yes Failure Protocol Invalid (Re-evaluate parameters) RMSD_Check->Failure No Score_Check Actives score better than decoys? Decoy_Screen->Score_Check Success Protocol Validated Score_Check->Success Yes Score_Check->Failure No

Caption: Docking Protocol Validation Workflow.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:[Link]
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL:[Link]
  • Title: Basic docking — Autodock Vina 1.2.
  • Title: Vina Docking Tutorial Source: Eagon Research Group URL:[Link]
  • Title: Beginner's Guide for Docking using Autodock Vina Source: Bioinform
  • Title: Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial Source: The Scripps Research Institute URL:[Link]
  • Title: Preparing the protein and ligand for docking Source: University of Edinburgh URL:[Link]
  • Title: Session 4: Introduction to in silico docking Source: University of Oxford URL:[Link]
  • Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PMC - PubMed Central URL:[Link]
  • Title: Molecular docking proteins preparation Source: ResearchG
  • Title: Key Topics in Molecular Docking for Drug Design Source: MDPI URL:[Link]
  • Title: What is pKa and how is it used in drug development? Source: Pion URL:[Link]
  • Title: Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA Source: Molecular BioSystems (RSC Publishing) URL:[Link]
  • Title: [MD-2] Protein Preparation for Molecular Docking Source: YouTube URL:[Link]
  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Title: Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease Source: NIH URL:[Link]
  • Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC - NIH URL:[Link]
  • Title: Validation of the molecular docking procedure used by using the before docking (green) and after docking (red) poses of co-crystallized ligand (GDP).
  • Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:[Link]
  • Title: Docking Result Analysis and Validation with Discovery Studio Source: YouTube URL:[Link]
  • Title: pKa based protonation states and microspecies for protein-ligand docking Source: ResearchG
  • Title: Computer Prediction of pKa Values in Small Molecules and Proteins Source: PMC - NIH URL:[Link]

Sources

Application Note: A Guide to Structure-Activity Relationship (SAR) Studies Using 5-Isobutylisoxazole-3-carboxylic Acid as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and synthetic tractability make it an ideal starting point for drug discovery campaigns. This application note presents a comprehensive guide for researchers on utilizing 5-Isobutylisoxazole-3-carboxylic acid as a foundational scaffold for structure-activity relationship (SAR) studies. We will explore the strategic considerations for analog design, provide detailed protocols for synthesis and biological evaluation, and offer a framework for data interpretation to drive lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for their specific therapeutic targets.

Introduction: The Strategic Value of the Isoxazole Scaffold

Isoxazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] Their popularity stems from the isoxazole ring's ability to act as a bioisosteric replacement for other functional groups, engage in hydrogen bonding, and orient substituents in a well-defined three-dimensional space.

This compound is an exemplary scaffold for initiating an SAR campaign. Its structure can be dissected into three key components, each offering a distinct opportunity for modification and optimization:

  • The Isoxazole Core: A stable, five-membered aromatic heterocycle that serves as the central organizing element.

  • The C3-Carboxylic Acid: A polar, ionizable group that can act as a critical pharmacophore, engaging in hydrogen bonds or ionic interactions with a biological target. It is a common feature in inhibitors of enzymes like xanthine oxidase.[3][4]

  • The C5-Isobutyl Group: A non-polar, lipophilic moiety designed to probe hydrophobic pockets within a target's binding site.

This guide provides the strategic framework and practical methodologies for systematically modifying this scaffold to elucidate the structural requirements for biological activity against a chosen target.

Strategic Planning for SAR: Deconstructing the Scaffold

A successful SAR campaign begins with a logical plan for analog synthesis. The core principle is to modify one part of the molecule at a time to understand its specific contribution to activity. For this compound, we identify three primary vectors for modification.

cluster_0 This compound cluster_1 mol R1 Vector 1: Lipophilic Pocket (C5 Position) • Vary alkyl chain length/branching • Introduce rings (cycloalkyl, aryl) • Add heteroatoms for H-bonding R1->mol R2 Vector 2: Polar/Binding Region (C3 Position) • Amide/Ester formation • Bioisosteric replacement (e.g., tetrazole) • Homologation R2->mol R3 Vector 3: Scaffold Hopping (Ring Modification) • Regioisomers (e.g., 3-isobutyl-5-carboxy) • Alternative heterocycles (pyrazole, oxazole) R3->mol

Caption: Key modification vectors for SAR studies on the this compound scaffold.

Rationale Behind Modification Vectors:
  • Vector 1 (C5-Position): The isobutyl group provides a baseline level of lipophilicity. By systematically altering this group (e.g., from methyl to cyclohexyl), a researcher can map the size and shape of a putative hydrophobic pocket in the target protein. Introducing aromatic rings can probe for potential π-stacking interactions.

  • Vector 2 (C3-Position): The carboxylic acid is a potent interacting group but can lead to poor pharmacokinetic properties (e.g., low cell permeability, rapid clearance). Converting it to esters or amides explores the necessity of the acidic proton and introduces new interaction possibilities. More advanced is the use of carboxylic acid bioisosteres, such as tetrazoles or N-acyl sulfonamides, which can mimic the acidic nature while improving drug-like properties.[5][6]

  • Vector 3 (Scaffold Modification): While more synthetically challenging, altering the core ring itself can lead to significant breakthroughs. Investigating the regioisomer (3-isobutyl-5-carboxylic acid) can reveal the importance of the substituent orientation. This approach is crucial for optimizing binding geometry and exploring novel intellectual property space.

Protocols for Synthesis and Diversification

The synthesis of isoxazoles is well-established in chemical literature. A common and robust method involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne. An alternative involves the condensation of a β-ketoester with hydroxylamine.

Protocol 3.1: Synthesis of the Core Scaffold

This protocol outlines a general procedure for synthesizing the ethyl ester of the title compound, which can then be hydrolyzed to the final carboxylic acid.

Objective: To synthesize Ethyl 5-isobutylisoxazole-3-carboxylate.

Materials:

  • Ethyl 4-methyl-2-oxopentanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-methyl-2-oxopentanoate (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add it to the first solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 5-isobutylisoxazole-3-carboxylate.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Hydrolysis Step: Dissolve the purified ester in a mixture of THF/water and add lithium hydroxide (LiOH, 1.5 eq). Stir at room temperature for 2-4 hours. Acidify with 1N HCl and extract with ethyl acetate. Dry and concentrate to yield the final this compound.

Workflow for Analog Synthesis

The following workflow illustrates the process of creating a small library of analogs based on the core scaffold.

cluster_workflow Analog Synthesis Workflow Start Synthesize Core Scaffold (Ethyl 5-isobutylisoxazole-3-carboxylate) Hydrolysis Hydrolysis (LiOH) -> Core Acid Start->Hydrolysis Amidation Amide Coupling (R-NH₂) -> C3-Amide Analogs Start->Amidation Bioisostere Multi-step synthesis -> C3-Tetrazole Analogs Start->Bioisostere Purify Purification & QC (Chromatography, NMR, MS) Hydrolysis->Purify Amidation->Purify Bioisostere->Purify C5_analogs Synthesize C5 Analogs (Start from different β-ketoesters) C5_analogs->Purify Library Compound Library for Screening Purify->Library

Caption: General workflow for the synthesis and diversification of the isoxazole scaffold for SAR studies.

Protocols for Biological Evaluation

The choice of biological assay is entirely dependent on the therapeutic target of interest. Here, we provide a representative protocol for an in vitro enzyme inhibition assay, which is a common first step in characterizing new chemical entities.

Protocol 4.1: In Vitro Xanthine Oxidase (XO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against bovine xanthine oxidase. This enzyme is a key target in the treatment of gout.[3]

Materials:

  • Bovine milk Xanthine Oxidase (XO)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 295 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of xanthine in the phosphate buffer. Dilute the XO enzyme to a working concentration in the same buffer. Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add:

    • 150 µL of potassium phosphate buffer

    • 20 µL of the test compound dilution (or buffer for control, DMSO for vehicle control)

    • 10 µL of the XO enzyme solution

  • Incubation: Incubate the plate at 25 °C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the xanthine substrate solution to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the formation of uric acid and is indicative of enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Normalize the velocities to the vehicle control (DMSO), setting it as 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Interpretation and Iterative Design

The goal of the initial SAR campaign is to generate data that can guide the next round of analog design. A well-organized SAR table is the most critical tool for this process.

Table 1: Example SAR Data for Hypothetical Analogs
Cmpd IDC5-Substituent (R¹)C3-Substituent (R²)XO IC₅₀ (µM)cLogPNotes
1a -CH(CH₃)₂ (isopropyl)-COOH15.22.1Baseline compound
1b -CH₂CH(CH₃)₂ (isobutyl) -COOH 5.8 2.6 Lead Scaffold
1c -C(CH₃)₃ (tert-butyl)-COOH25.12.8Steric hindrance likely reduces binding
1d -Cyclohexyl-COOH2.13.5Increased hydrophobicity improves potency
2a -CH₂CH(CH₃)₂ (isobutyl)-COOCH₂CH₃ (ethyl ester)> 1003.8Carboxylic acid is essential for activity
2b -CH₂CH(CH₃)₂ (isobutyl)-CONH₂ (amide)85.41.9H-bond acceptor alone is insufficient
2c -CH₂CH(CH₃)₂ (isobutyl)-CN₄H (tetrazole)7.52.4Successful bioisosteric replacement
Interpreting the Results:
  • C5-Position Insights: Comparing compounds 1a-1d reveals a clear trend. Increasing the size and lipophilicity from isopropyl (1a ) to isobutyl (1b ) and cyclohexyl (1d ) improves potency. However, the bulky tert-butyl group (1c ) is detrimental, suggesting a size limit to the hydrophobic pocket. This indicates that future designs should focus on lipophilic groups similar in size to cyclohexyl.

  • C3-Position Insights: The data for compounds 2a and 2b strongly suggests that the acidic proton of the carboxylic acid is critical for inhibiting xanthine oxidase, as its removal in the ester and primary amide leads to a near-complete loss of activity.

  • Bioisostere Success: The tetrazole analog 2c retains potency comparable to the parent carboxylic acid 1b . This is a significant finding, as tetrazoles often have improved metabolic stability and cell permeability, making 2c a potentially superior lead for further development.[6]

The Design-Make-Test-Analyze (DMTA) Cycle

The initial SAR data provides the foundation for the next round of optimization. This iterative process is the engine of drug discovery.

Design DESIGN New analogs based on SAR data (e.g., C5-cyclohexyl + C3-tetrazole) Make MAKE Synthesize the designed compounds Design->Make Synthetic Route Test TEST Evaluate in primary and secondary assays (e.g., cell potency) Make->Test Purified Compounds Analyze ANALYZE Incorporate new data into SAR table and refine models Test->Analyze Biological Data Analyze->Design New Hypotheses

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in a drug discovery project.

Based on the hypothetical data, the next design phase would logically focus on combining the optimal features: synthesizing the C5-cyclohexyl analog with a C3-tetrazole. Subsequent rounds would explore other properties like cell permeability, metabolic stability, and selectivity.

Conclusion

This compound represents a high-value starting point for structure-activity relationship studies. Its modular design allows for systematic exploration of lipophilic and polar interactions with a biological target. By applying a logical design strategy, robust synthetic protocols, and quantitative biological assays, researchers can efficiently navigate the DMTA cycle. The principles and protocols outlined in this application note provide a solid foundation for leveraging this scaffold to discover and optimize novel chemical entities for a wide range of therapeutic applications.

References

  • Szabo, A., et al. (2018). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. European Journal of Medicinal Chemistry.
  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • Reddy, T. S., & Kumar, N. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
  • Singh, P., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
  • Singh, P., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]
  • Attanasi, O. A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1833. [Link]
  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]
  • Kett, N. R., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7). [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
  • Scott, K. A., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
  • Xu, C., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1228-1233. [Link]
  • Cichonska, A., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(23), 7146. [Link]
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
  • Derlatka, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. [Link]
  • Al-Ostath, R. A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry, 16(1), 93. [Link]
  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Rowe, B., et al. (2023). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]
  • Derlatka, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9865. [Link]
  • Chen, J., et al. (2021). Discovery of novel 3-hydroxyandrosta-5,7-Diene-17-Carboxylic acid derivatives as anti-inflammatory bowel diseases (IBD) agents. European Journal of Medicinal Chemistry, 220, 113468. [Link]

Sources

Preparing Stock Solutions of 5-Isobutylisoxazole-3-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preparation of stock solutions of 5-Isobutylisoxazole-3-carboxylic acid (CAS 150517-80-9), a key reagent in various research and drug development applications. Recognizing the critical importance of accurate and stable solutions in experimental success, this document outlines detailed protocols for dissolution in common organic solvents and the preparation of aqueous solutions. The causality behind solvent selection, pH adjustment, and storage conditions is explained to ensure the integrity and reproducibility of experimental outcomes.

Introduction: The Criticality of Stock Solution Integrity

This compound is a heterocyclic compound with a carboxylic acid moiety, making its physicochemical properties, particularly solubility and stability, central to its effective use in research. The preparation of accurate and stable stock solutions is the foundational step for any downstream application, including but not limited to, high-throughput screening, cell-based assays, and pharmacokinetic studies. Improperly prepared solutions can lead to significant experimental artifacts, including precipitation, degradation of the compound, and inaccurate concentration, ultimately compromising the validity and reproducibility of results.

This guide provides a scientifically grounded approach to preparing stock solutions of this compound, focusing on maximizing solubility and ensuring long-term stability.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing robust dissolution protocols.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃Santa Cruz Biotechnology[1]
Molecular Weight 169.18 g/mol Santa Cruz Biotechnology[1]
Predicted pKa ~3.5 - 4.5Chemicalize, Rowan's Free Online pKa Calculator[2]
Appearance Solid (presumed)General knowledge of similar compounds

The predicted pKa is a crucial parameter. Carboxylic acids are weak acids and their solubility in aqueous solutions is highly pH-dependent. At a pH below the pKa, the compound will exist predominantly in its neutral, less soluble form. At a pH above the pKa, it will be deprotonated to its more soluble carboxylate salt.

Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as an irritant.

General Handling Guidelines:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Do not eat, drink, or smoke while handling the compound.

Preparing Organic Stock Solutions

For many applications, particularly initial high-concentration stocks for screening libraries, organic solvents are the preferred choice due to the generally higher solubility of organic compounds.

Recommended Solvents

Based on the structure of this compound, the following solvents are recommended for preparing stock solutions:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with excellent solvating power for a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for biological assays.

  • Ethanol (EtOH): A polar protic solvent that can also be used for dissolving carboxylic acids. It is often preferred when DMSO might interfere with downstream applications or when a less toxic solvent is required.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tube or amber glass vial

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 169.18 g/mol x 1000 mg/g = 1.69 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh 1.69 mg of this compound directly into the tared container.

  • Add solvent:

    • Add 1.0 mL of anhydrous DMSO to the container using a calibrated micropipette.

  • Dissolution:

    • Securely cap the container.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Visual Inspection:

    • Visually inspect the solution against a light source to ensure that no particulates are present.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Preparing Aqueous Stock Solutions

For certain biological assays, it is desirable to have the compound dissolved in an aqueous buffer. Due to the carboxylic acid moiety, the solubility of this compound in neutral water is expected to be low. To increase solubility, the pH of the solution must be raised above the compound's pKa to form the more soluble carboxylate salt.

The Role of pH in Aqueous Solubility

The Henderson-Hasselbalch equation illustrates the relationship between pH, pKa, and the ionization state of the carboxylic acid:

pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the deprotonated, more soluble carboxylate form.

  • [HA] is the concentration of the protonated, less soluble carboxylic acid form.

To ensure at least 90% of the compound is in its soluble form (log ([A⁻]/[HA]) ≥ 1), the pH of the solution should be at least one unit higher than the pKa. Given the predicted pKa of ~3.5-4.5, a buffer with a pH of 7.0-7.4, commonly used in cell culture, should be sufficient to dissolve the compound.

Protocol for Preparing a 1 mM Aqueous Stock Solution

This protocol describes the preparation of an aqueous stock solution. It is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the desired aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Dilution:

    • To prepare a 1 mM aqueous solution, dilute the 10 mM DMSO stock 1:10 in the desired aqueous buffer. For example, add 100 µL of the 10 mM DMSO stock to 900 µL of PBS (pH 7.4).

  • Mixing:

    • Vortex the solution gently to ensure homogeneity.

  • Final DMSO Concentration:

    • The final concentration of DMSO in this 1 mM stock solution will be 10%. For many cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. Further dilutions of this aqueous stock into the final assay medium will be necessary.

Workflow for Preparing Working Solutions from a DMSO Stock:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Solid Compound Solid Compound Weigh Weigh Solid Compound->Weigh Dissolve Dissolve Weigh->Dissolve DMSO DMSO DMSO->Dissolve 10 mM Stock in DMSO 10 mM Stock in DMSO Dissolve->10 mM Stock in DMSO Dilute Dilute 10 mM Stock in DMSO->Dilute Aqueous Buffer Aqueous Buffer Aqueous Buffer->Dilute Working Solution Working Solution Dilute->Working Solution

Caption: Workflow for preparing stock and working solutions.

Stability and Storage Recommendations

The long-term stability of stock solutions is crucial for the reliability of experimental data.

Organic Stock Solutions (in DMSO):

  • Storage Temperature: For long-term storage (months to years), it is recommended to store DMSO stock solutions at -80°C. For short-term storage (weeks), -20°C is acceptable.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation. It is best practice to aliquot the stock solution into single-use volumes. Studies have shown that while many compounds are stable to a limited number of freeze-thaw cycles, it is a potential source of variability.[3]

  • Light and Air: Protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil. While the isoxazole ring is generally stable, exposure to UV light can potentially cause rearrangement. Capping vials tightly will minimize exposure to air and moisture, as DMSO is hygroscopic.

  • Expected Stability: In general, the majority of compounds stored in DMSO at -20°C show good stability over several months to a year.[4] However, the stability of this compound in DMSO has not been specifically reported and should be monitored if stored for extended periods.

Aqueous Solutions:

  • Storage: Aqueous solutions are generally less stable than organic stock solutions and are not recommended for long-term storage. It is best to prepare fresh aqueous working solutions from the DMSO stock on the day of the experiment.

  • Potential for Hydrolysis: While the isoxazole ring is relatively stable, prolonged storage in aqueous solutions, especially under basic conditions, could potentially lead to hydrolysis of the ring.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Add a small amount of additional DMSO. Gentle warming (37°C) and sonication can also be applied. Ensure the use of anhydrous, high-purity DMSO.
Precipitation occurs upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility of the compound.Decrease the final concentration of the compound in the aqueous solution. Increase the percentage of co-solvent (DMSO), but be mindful of its final concentration in the assay. Ensure the pH of the aqueous buffer is well above the pKa of the compound.
Variability in experimental results over time. Degradation of the stock solution due to improper storage.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting. Store at -80°C for long-term storage.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of reliable stock solutions of this compound. By understanding the physicochemical properties of the compound and adhering to best practices for dissolution, storage, and handling, researchers can ensure the integrity of their experimental materials, leading to more accurate and reproducible scientific outcomes.

References

  • Chromatographic and Mass Spectrometric Methods for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8654030/
  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17344429/
  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. URL: https://www.researchgate.net/figure/Effect-of-storage-time-on-compounds-held-in-DMSO-at-20-C-in-the-master-liquid-store_fig2_26685160
  • Rowan's Free Online pKa Calculator. Rowan Scientific. URL: https://rowan.
  • Studies on repository compound stability in DMSO under various conditions. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12857383/
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19535712/
  • Solubility of Carboxylic Acids N5. YouTube. URL: https://www.youtube.
  • pKa Prediction. Rowan Scientific. URL: https://rowan.sh/tools/pka-prediction
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33096836/
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. URL: https://www.researchgate.
  • Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37902415/
  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. URL: https://www.optibrium.com/downloads/posters/2013-04-ACS-New-Orleans-pKa-Poster.pdf
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. URL: https://www.mdpi.com/1420-3049/25/20/4836
  • 5-Isobutyl-isoxazole-3-carboxylic acid. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-isobutyl-isoxazole-3-carboxylic-acid-150517-80-9
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. URL: https://www.researchgate.net/publication/8655822_In_Silico_Estimation_of_DMSO_Solubility_of_Organic_Compounds_for_Bioscreening
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587132/
  • ISOXAZOLE-5-CARBOXYLIC ACID CAS#: 21169-71-1. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9711674.htm
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. URL: https://journals.ntu.edu.iq/index.php/NTU-JPS/article/view/142
  • Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007133/
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4860677/
  • How is carboxylic acid soluble in water and its properties. Echemi. URL: https://www.echemi.com/community/how-is-carboxylic-acid-soluble-in-water-and-its-properties_mjart2210141050.html
  • 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2156853.htm
  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... ResearchGate. URL: https://www.researchgate.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. URL: https://www.gaylordchemical.com/wp-content/uploads/2018/01/gc_bulletin_102b_solubility.pdf
  • 5-Methylisoxazole-3-carboxylic acid | 3405-77-4. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2156853.htm
  • 150517-80-9 Cas No. | 5-Isobutyl-isoxazole-3-carboxylic acid. Matrix Scientific. URL: https://www.
  • 4.4 Solubility. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/04%3A_Cycloalkanes_and_Their_Stereochemistry/4.04%3A_Solubility
  • Trimesic Acid Solubility - Ethanol. Scribd. URL: https://www.scribd.com/document/498877524/Trimesic-acid-solubility-ethanol
  • Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. URL: https://www.researchgate.

Sources

Application Notes & Protocols: The Isoxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its remarkable versatility stems from a unique combination of electronic properties, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. This allows the isoxazole moiety to be integrated into a vast array of pharmacologically active molecules, addressing a wide spectrum of diseases.[4][5][6]

From potent anti-inflammatory agents to life-saving antibiotics and targeted anticancer therapies, the isoxazole nucleus is a privileged structure.[3][5] Its presence in numerous FDA-approved drugs is a testament to its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and its capacity to serve as a bioisosteric replacement for other functional groups, enhancing potency and modulating physicochemical characteristics.[4][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the isoxazole scaffold's applications. We will delve into key therapeutic areas, examine the mechanism of action of exemplar drugs, and provide detailed, field-proven protocols for the synthesis and biological evaluation of novel isoxazole-containing compounds.

Therapeutic Applications of Isoxazole-Containing Drugs

The structural and electronic features of the isoxazole ring enable it to interact with a diverse range of biological targets, leading to a broad spectrum of therapeutic activities.

Anti-inflammatory Agents: Selective COX-2 Inhibition

A prominent application of the isoxazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[7][8] COX-2 is an enzyme that becomes upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8][9] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in protecting the stomach lining, isoxazole-containing drugs can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][8]

Exemplar Drug: Valdecoxib

Valdecoxib is a potent and selective COX-2 inhibitor featuring a 3-phenyl-5-methylisoxazole core.[10] Its sulfonamide group binds to a hydrophilic pocket near the active site of COX-2, contributing to its high selectivity.[7] This selective inhibition blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting potent anti-inflammatory and analgesic effects.[7][11]

Data Presentation: Comparative Potency of COX-2 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of Valdecoxib and other selective COX-2 inhibitors, highlighting the remarkable potency conferred by the isoxazole scaffold.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 0.005[12][13]14028,000
Celecoxib0.05[12][13]>100>2,000
Rofecoxib0.5[12][13]>100>200
Etoricoxib5[12][13]>100>20

Note: Lower IC50 values indicate greater potency. The selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2, with higher values indicating greater selectivity for COX-2.

Anticancer Therapeutics

The isoxazole moiety is also found in several anticancer agents. These compounds often exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth and survival.[14]

Exemplar Drug: Celecoxib

While primarily known as a COX-2 inhibitor for arthritis, Celecoxib has demonstrated anticancer properties.[7][15] Its mechanisms in cancer are multifaceted and go beyond simple COX-2 inhibition. Celecoxib can induce apoptosis by inhibiting the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway, which is a key survival pathway in many cancer cells.[14] It is also associated with the activation of pro-apoptotic molecules like CASP3 and CASP9 and the downregulation of anti-apoptotic proteins.[14]

Visualization: Simplified Celecoxib Anticancer Signaling

The following diagram illustrates the key pathways affected by Celecoxib in cancer cells, leading to apoptosis and cell cycle arrest.

Celecoxib_Anticancer_Pathway Celecoxib Celecoxib PDK1 PDK1 Celecoxib->PDK1 inhibits CDKN1A CDKN1A/p21 (Cell Cycle Inhibitor) Celecoxib->CDKN1A upregulates CCND1 Cyclin D1 (Cell Cycle Progression) Celecoxib->CCND1 downregulates AKT1 AKT1 (Survival) PDK1->AKT1 Apoptosis_Inhibition Inhibition of Apoptosis AKT1->Apoptosis_Inhibition CellCycleArrest Cell Cycle Arrest CDKN1A->CellCycleArrest CCND1->CellCycleArrest

Caption: Celecoxib's anticancer mechanism.

Other Therapeutic Areas

The versatility of the isoxazole scaffold extends to numerous other therapeutic areas, including:

  • Antibacterial agents: (e.g., Cloxacillin, Dicloxacillin)[3]

  • Antiviral agents [2]

  • Anticonvulsants [3]

  • AMPK activators: Some isoxazole derivatives are being investigated for their role in activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, with potential applications in metabolic diseases like type 2 diabetes and obesity.[16][17]

Visualization: AMPK Signaling Pathway

This diagram shows a simplified overview of the AMPK signaling pathway, a key regulator of cellular metabolism.

AMPK_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Effects Low_ATP Low ATP:AMP Ratio (Cellular Stress) LKB1 LKB1 Low_ATP->LKB1 AMPK AMPK LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates Catabolism ↑ ATP Production (e.g., Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ ATP Consumption (e.g., Protein & Lipid Synthesis) AMPK->Anabolism mTORC1 mTORC1 AMPK->mTORC1 inhibits

Caption: Simplified AMPK signaling cascade.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of isoxazole derivatives, focusing on the anti-inflammatory application through COX-2 inhibition.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a common and efficient method for constructing the isoxazole ring.[18] The 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne is a powerful strategy for creating 3,5-disubstituted isoxazoles.[18][19]

Rationale: In situ generation of the nitrile oxide intermediate is preferred to avoid its isolation, as nitrile oxides can be unstable.[20] Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[20][21]

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Oxidant (e.g., Chloramine-T, Oxone, or diacetoxyiodobenzene) (1.5 eq)

  • Solvent (e.g., Methanol, Acetonitrile, or an aqueous medium)

  • Microwave reactor vials

  • Stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add the substituted aldoxime (1.0 eq), the terminal alkyne (1.2 eq), and the chosen oxidant (1.5 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., Methanol, 5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 200 W) for a set time (e.g., 10-30 minutes).[20]

    • Causality Note: Microwave energy efficiently heats the polar solvent and reactants, dramatically increasing the rate of the cycloaddition reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Workup: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3,5-disubstituted isoxazole.

    • Expert Insight: Screening different solvent systems for chromatography is crucial, as regioisomers with similar polarities can sometimes be challenging to separate.[20]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Visualization: Synthetic Workflow

Synthesis_Workflow Start 1. Combine Reactants (Aldoxime, Alkyne, Oxidant) Microwave 2. Microwave Irradiation (e.g., 120°C, 20 min) Start->Microwave TLC 3. Monitor by TLC Microwave->TLC Workup 4. Solvent Removal TLC->Workup Purify 5. Column Chromatography Workup->Purify End 6. Characterize Product (NMR, MS) Purify->End

Caption: Workflow for isoxazole synthesis.

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a high-throughput compatible method to determine the inhibitory activity of synthesized isoxazole compounds against the COX-2 enzyme.[9][22]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2).[9] A fluorometric probe is then used to detect the PGG2, and the resulting fluorescence is proportional to the enzyme's activity. Inhibitors will reduce the fluorescence signal. The half-maximal inhibitory concentration (IC50) is then calculated.[23][24]

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • Arachidonic Acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib or Valdecoxib) for positive control

  • Synthesized isoxazole test compounds

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette

Procedure:

  • Reagent Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and a cofactor according to the kit manufacturer's instructions.[9]

    • Prepare serial dilutions of your test compounds and the positive control inhibitor (e.g., Celecoxib) in DMSO or the appropriate solvent. The final DMSO concentration in the assay should not exceed 1%.[25]

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add Assay Buffer to these wells.

    • Inhibitor Control: Add a known concentration of the control inhibitor (e.g., Celecoxib).

    • Test Compound Wells: Add 10 µL of each dilution of your synthesized isoxazole compounds.

    • Background Wells: These wells will not contain the enzyme.

  • Enzyme Addition: Add diluted recombinant COX-2 enzyme to all wells except the "Background" wells.

  • Reaction Mix Addition: Add 80 µL of the prepared Reaction Mix to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[9]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in a range of therapeutic areas, particularly as an anti-inflammatory and anticancer agent, ensures its continued exploration. Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse isoxazole libraries. Furthermore, the application of isoxazoles in emerging areas, such as the modulation of metabolic pathways and the treatment of neurodegenerative diseases, holds significant promise for the discovery of next-generation therapeutics. The robust protocols and foundational knowledge presented in this guide are intended to empower researchers to effectively harness the potential of this remarkable heterocyclic system.

References

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]
  • Isoxazole synthesis - Organic Chemistry Portal. [Link]
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–314. [Link]
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
  • Schematic diagram of AMPK pathway. The → indicates activation or...
  • Celecoxib - Wikipedia. [Link]
  • AMPK Signaling Pathway - Cre
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. [Link]
  • Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity - ResearchG
  • The AMPK Signaling Pathway. Schematic model depicts the main upstream...
  • What is the mechanism of Celecoxib?
  • Siddiqui, M. J., et al. (2023). Celecoxib. In StatPearls.
  • IC50 Determin
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
  • Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2697-2704. [Link]
  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-212. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. [Link]
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR. [Link]
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
  • Mihaylova, M. M., & Shaw, R. J. (2011). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. Nature cell biology, 13(9), 1016–1023. [Link]
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC - NIH. [Link]
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • COX-2 Inhibitor Screening Kit - Cre
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
  • IC50 - Wikipedia. [Link]
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH. [Link]
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. [Link]
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. [Link]
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5-Isobutylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isobutylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the solubility of this compound in aqueous buffers.

Introduction: Understanding the Challenge

This compound is a weakly acidic organic compound with an isobutyl group that contributes to its hydrophobic nature, often leading to poor solubility in aqueous solutions. Its solubility is critically dependent on the pH of the medium. This guide will walk you through the principles and practical steps to overcome these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: The solubility of this compound is primarily governed by two competing factors: the polar carboxylic acid group and the nonpolar isobutyl group.

  • Lipophilicity (logP): The isobutyl group is hydrophobic, which increases the compound's tendency to partition into nonpolar environments and reduces its affinity for water. While a precise logP is not available, the presence of the isobutyl group suggests a higher logP compared to the parent isoxazole-carboxylic acid, indicating lower aqueous solubility.[3]

At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (COOH), which is less soluble in water. Above the pKa, it will be in its ionized, deprotonated form (COO-), which is significantly more water-soluble.[4][5]

Q2: I'm observing very low solubility of this compound in my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?

A2: This is a common and expected issue. At pH 7.4, which is significantly above the estimated pKa of 3-4, the vast majority of your compound should be in its ionized and more soluble carboxylate form. If you are still seeing low solubility, consider the following:

  • Insufficient pH increase: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the acidic compound. A localized drop in pH around the dissolving particles can keep the compound in its less soluble protonated form.

  • Common ion effect: If your buffer contains ions that can form poorly soluble salts with the carboxylate form of your compound, this can limit solubility.[6]

  • Intrinsic insolubility of the salt form: While the ionized form is more soluble than the neutral form, the inherent hydrophobicity of the isobutyl group may still limit the overall solubility even at higher pH.

Troubleshooting Steps:

  • Increase the pH: The most direct way to increase solubility is to raise the pH of your buffer. For a carboxylic acid, increasing the pH to 2 units above the pKa will result in over 99% ionization and a significant increase in solubility. Try preparing your solution in a buffer with a pH of 8.0 or higher.

  • Use a co-solvent: If pH adjustment alone is insufficient, the addition of a water-miscible organic co-solvent can help to solubilize the hydrophobic isobutyl group.[7][8]

Q3: What co-solvents are recommended, and at what concentrations?

A3: The choice of co-solvent and its concentration will depend on your specific experimental constraints (e.g., cell-based assays, animal studies).

Co-solventRecommended Starting Concentration (v/v)Considerations
Dimethyl Sulfoxide (DMSO)1-10%Excellent solubilizing power for many organic compounds. Can have cellular effects at higher concentrations.
Ethanol5-20%A good, less toxic alternative to DMSO for many applications.
Polyethylene Glycol (PEG 300/400)10-30%Generally considered safe and are often used in pharmaceutical formulations.
Propylene Glycol10-30%Another biocompatible co-solvent commonly used in drug formulations.

Important Note: When using co-solvents, it is crucial to prepare a concentrated stock solution of your compound in the pure co-solvent first, and then dilute it into your aqueous buffer. This prevents the compound from precipitating out.

Q4: Can I use surfactants or cyclodextrins to improve solubility?

A4: Yes, both surfactants and cyclodextrins are excellent strategies for enhancing the solubility of poorly soluble compounds.

  • Surfactants: These molecules form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the nonpolar isobutyl group of your compound, effectively solubilizing it.[9] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often preferred due to their lower potential for protein denaturation compared to ionic surfactants.[9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][10] The hydrophobic portion of your molecule can form an inclusion complex with the cyclodextrin, increasing its apparent water solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[1]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Estimate the pKa: Based on available data for similar structures, assume a pKa in the range of 3-4.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate or borate buffers).

  • Add Compound: Add a known excess of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal pH: Plot solubility as a function of pH to identify the pH at which the desired solubility is achieved.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Select a Co-solvent: Choose a co-solvent compatible with your downstream application (e.g., DMSO, ethanol).

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in the pure co-solvent.

  • Prepare Co-solvent/Buffer Mixtures: Create a series of co-solvent/aqueous buffer solutions with varying co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Spike in Stock Solution: Add a small volume of the stock solution to each co-solvent/buffer mixture to reach the desired final concentration of the compound.

  • Observe and Equilibrate: Visually inspect for any precipitation. Agitate and equilibrate the samples.

  • Quantify: If precipitation occurs, quantify the dissolved concentration as described in Protocol 1.

Diagrams

G cluster_0 Solubility Troubleshooting Workflow Start Low Solubility Observed CheckpH Is pH > pKa + 2? Start->CheckpH AdjustpH Increase Buffer pH (e.g., pH 8.0) CheckpH->AdjustpH No StillLow1 Solubility Still Low? CheckpH->StillLow1 Yes AdjustpH->StillLow1 AddCosolvent Introduce Co-solvent (e.g., DMSO, Ethanol) StillLow1->AddCosolvent Yes Success Solubility Achieved StillLow1->Success No StillLow2 Solubility Still Low? AddCosolvent->StillLow2 UseExcipient Use Surfactants or Cyclodextrins StillLow2->UseExcipient Yes StillLow2->Success No UseExcipient->Success

Caption: Troubleshooting workflow for improving the solubility of this compound.

G cluster_pH Effect of pH on Solubility LowpH LowpH HighpH HighpH LowpH->HighpH Increase pH

Caption: Relationship between pH, pKa, and the solubility of a carboxylic acid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3014488, 1,2-Oxazole-4-carboxylic acid.
  • LookChem (n.d.). 3-Methyl-4-isoxazolecarboxylic acid.
  • Di, L., et al. (2012). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 55(22), 10178–10189. [Link].
  • Sai Life Sciences (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link].
  • Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1279. [Link].
  • Manly, C. I., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical & Pharmaceutical Bulletin, 55(9), 1345-1350. [Link].
  • Kumar, A., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity, 19(7), e202200324. [Link].
  • Chikkula, K. V., & Raja, S. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 1-8. [Link].
  • Magalhães, J. C., et al. (2019). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 24(22), 4069. [Link].
  • Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.
  • Sanna, M., et al. (2014). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(2), 586-590. [Link].
  • Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Journal of Molecular Structure: THEOCHEM, 949(1-3), 75-79. [Link].

Sources

purification of 5-Isobutylisoxazole-3-carboxylic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Isobutylisoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound from crude reaction mixtures. Our approach is rooted in fundamental chemical principles to ensure you not only execute the protocol but also understand the causality behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and fundamental strategy for purifying this compound?

The most effective and widely applicable method for purifying this compound is acid-base extraction . This technique leverages the acidic nature of the carboxylic acid functional group to selectively separate it from neutral or basic impurities that are common in synthetic reaction mixtures.[1][2] The core principle involves converting the water-insoluble carboxylic acid into a water-soluble salt by treating it with a base. This allows for its transfer from an organic solvent into an aqueous layer, leaving non-acidic impurities behind. The process is then reversed by acidifying the aqueous layer to precipitate the purified carboxylic acid.[3][4]

Q2: What are the likely impurities in my crude reaction mixture?

Impurities will depend on the synthetic route, but common contaminants include:

  • Neutral Impurities: Unreacted starting materials (e.g., esters, alkynes), non-acidic byproducts, and organic solvents.[5]

  • Basic Impurities: Amine-based reagents or catalysts (e.g., pyridine, triethylamine) used in the synthesis.[6]

  • Other Acidic Impurities: While less common, side reactions could potentially generate other acidic byproducts.

The primary goal of the initial acid-base extraction is to remove the neutral and basic impurities, which typically constitute the bulk of the contaminants.[7]

Q3: Why is acid-base extraction preferred over direct chromatography or recrystallization of the crude product?

While both chromatography and recrystallization are powerful purification techniques, acid-base extraction is superior as a primary purification step for this specific compound for several reasons:

  • High Capacity: It can handle large amounts of crude material efficiently, making it ideal for scalable synthesis.

  • High Selectivity: It specifically targets the acidic nature of the product, effectively removing a broad range of non-acidic impurities in a single workflow.

  • Cost-Effectiveness: The reagents (common acids, bases, and solvents) are inexpensive and readily available.

  • Reduces Chromatographic Burden: Performing an acid-base extraction first significantly cleans up the sample. This prevents column fouling and makes subsequent chromatographic purification, if necessary, much simpler and more effective.[8] Direct chromatography of a very crude acidic mixture can lead to poor separation (streaking) unless the mobile phase is modified with an acid like acetic or formic acid.[8]

Q4: What analytical techniques should I use to assess the purity of my final product?

To ensure the purity and identity of your this compound, a combination of methods is recommended:

  • Thin-Layer Chromatography (TLC): An excellent tool for monitoring the progress of the purification. A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often capable of detecting impurities at levels below 1%.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

Purification Workflow Overview

The following diagram outlines the logic of the recommended acid-base extraction procedure.

Purification_Workflow cluster_0 Step 1: Initial Dissolution & Base Extraction cluster_1 Step 2: Separation of Components cluster_2 Step 3: Product Isolation Crude Crude Reaction Mixture (Product + Neutral/Basic Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Funnel1 Separatory Funnel: Add Aqueous Base (e.g., 1M NaOH) Dissolve->Funnel1 Separate1 Shake & Separate Layers Funnel1->Separate1 Org_Layer Organic Layer (Contains Neutral & Basic Impurities) Separate1->Org_Layer Aq_Layer1 Aqueous Layer 1 (Contains Sodium 5-Isobutylisoxazole-3-carboxylate) Separate1->Aq_Layer1 Collect_Imp Discard or Analyze Org_Layer->Collect_Imp Wash, Dry, Evaporate to Isolate Impurities (Optional) Acidify Cool Aqueous Layer (Ice Bath) & Acidify with 1M HCl to pH ~2 Aq_Layer1->Acidify Precipitate Product Precipitates Out Acidify->Precipitate Filter Filter via Vacuum Filtration Precipitate->Filter Wash Wash Solid with Cold Water Filter->Wash Dry Dry Solid Under Vacuum Wash->Dry Pure_Solid Pure this compound Dry->Pure_Solid

Caption: Acid-Base Extraction Workflow for Purification.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Strategy
Low or No Precipitation After Acidification 1. Insufficient acidification (pH is too high).2. Product is more water-soluble than expected.3. Initial concentration in the crude mixture was very low.1. Verify pH: Use pH paper or a pH meter to ensure the aqueous solution is strongly acidic (pH 1-2). Add more acid dropwise if necessary.[2]2. Back-Extraction: If the product remains dissolved, extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the product.[8]3. Concentrate: If feasible, partially evaporate the water under reduced pressure to encourage precipitation.
An Oil Precipitates Instead of a Solid 1. Presence of impurities that lower the melting point of the product (oiling out).2. The acidification step was performed at too high a temperature.1. Isolate and Triturate: Decant the aqueous layer from the oil. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. Alternatively, dissolve the oil in a minimal amount of a suitable hot solvent (e.g., hexane/ethyl acetate mixture) and cool slowly to recrystallize.[3]2. Control Temperature: Always perform the acidification step in an ice bath to control the exotherm and promote the formation of a crystalline solid.[8]
Final Product is Still Impure (Checked by TLC/NMR) 1. Incomplete separation of layers during extraction, leading to contamination with neutral impurities.2. The impurity is also acidic and was co-extracted.3. Insufficient washing of the final solid product.1. Improve Extraction Technique: When separating layers, leave a small amount of the initial layer behind to avoid contamination. Perform an additional wash of the organic layer with fresh aqueous base to ensure complete extraction of the acid.[8]2. Recrystallization: This is the best next step. Choose a solvent system where the product has high solubility when hot and low solubility when cold, while the impurity has the opposite solubility profile. Common solvents for carboxylic acids include aqueous ethanol, toluene, or hexane/ethyl acetate mixtures.[3]3. Thorough Washing: Ensure the filtered solid is washed thoroughly with cold deionized water to remove any residual inorganic salts (e.g., NaCl).
Formation of a Stable Emulsion During Extraction 1. Vigorous shaking of the separatory funnel.2. High concentration of crude material.1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[2]2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion. Alternatively, allow the funnel to stand undisturbed for a longer period.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol assumes you are starting with a crude reaction mixture dissolved in an organic solvent or a crude solid that will be dissolved.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate). If the reaction was run in a water-immiscible solvent, you may proceed from that solution.

  • Initial Wash (Optional): If your reaction used an acid catalyst, first wash the organic solution with deionized water to remove the bulk of it.

  • Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M Sodium Hydroxide (NaOH) solution (100 mL).

    • Stopper the funnel, and while pointing the tip away from you and others, invert it and vent to release any pressure.

    • Gently invert the funnel 10-15 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[2]

    • Allow the layers to fully separate. The lower, aqueous layer now contains the sodium salt of your carboxylic acid.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with another portion of 1M NaOH (e.g., 50 mL) to ensure all the carboxylic acid has been removed. Combine this aqueous extract with the first one.

    • The remaining organic layer contains neutral and basic impurities and can now be discarded.

  • Acidification and Precipitation:

    • Place the flask containing the combined aqueous extracts into an ice-water bath and stir.

    • Slowly add 3M Hydrochloric Acid (HCl) dropwise while stirring. You will see the white precipitate of this compound begin to form.

    • Continue adding acid until the solution is strongly acidic, checking with pH paper to ensure a final pH of ~2.[2][5]

  • Isolation and Drying:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid cake on the filter paper with several portions of cold deionized water to remove any inorganic salts.

    • Press the solid as dry as possible on the funnel, then transfer it to a watch glass or drying dish and dry it under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This protocol should be used on the solid obtained from the acid-base extraction if further purification is required.

  • Solvent Selection: The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Test small amounts in solvents like toluene, heptane/ethyl acetate, or ethanol/water.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Santa Clara University. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts.
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Pardasani, R. T., et al. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
  • Tron, G. C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • Wang, Z., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Reddy, P. V., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega.
  • Higuchi, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Der Pharma Chemica. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.

Sources

Technical Support Center: Stability of 5-Isobutylisoxazole-3-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Isobutylisoxazole-3-carboxylic acid dissolved in Dimethyl Sulfoxide (DMSO). Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and integrity of experimental results. This document is structured to provide direct answers to common issues and questions through a troubleshooting guide and a frequently asked questions (FAQ) section.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying causes and actionable protocols for investigation and resolution.

Question: I'm observing a decrease in the potency/activity of my this compound DMSO stock solution over time. What could be the cause?

A decline in the biological or chemical activity of your compound stock is a strong indicator of degradation. For this compound, the primary suspects are the isoxazole ring and the carboxylic acid functional group, which can be susceptible to certain conditions in a DMSO solution.

Potential Causes and Mechanisms:

  • Isoxazole Ring Instability: The isoxazole ring, while generally stable, can undergo cleavage under specific conditions. Studies on other isoxazole-containing compounds, such as the anti-inflammatory drug leflunomide, have shown that the isoxazole ring is susceptible to base-catalyzed opening.[1] While leflunomide was stable in acidic and neutral pH, it decomposed at a basic pH of 10.[1] The presence of basic contaminants in your DMSO or on your labware could potentially trigger a similar degradation pathway for this compound.

  • Role of Water: DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] The presence of water can facilitate hydrolysis reactions, potentially contributing to the degradation of the isoxazole ring.[4]

  • Carboxylic Acid Reactivity: While generally stable, carboxylic acids can potentially react with contaminants or degrade under certain conditions, although this is less likely to be the primary degradation pathway for the parent molecule compared to isoxazole ring opening.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation.[4]

Visualizing Potential Degradation: Base-Catalyzed Isoxazole Ring Opening

The following diagram illustrates a plausible degradation pathway for this compound in the presence of a base, leading to the opening of the isoxazole ring.

Caption: Hypothetical pathway of base-catalyzed hydrolysis of the isoxazole ring.

Experimental Protocol: Forced Degradation Study

To investigate the stability of your compound and identify potential degradation products, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to various stress conditions more severe than its intended storage conditions.

Objective: To intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • High-purity DMSO

  • 0.1 M HCl (for acidic stress)

  • 0.1 M NaOH (for basic stress)

  • 3% H₂O₂ (for oxidative stress)

  • HPLC-UV or LC-MS system

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Aliquot for Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot.

    • Thermal Stress: Place an aliquot in an incubator at an elevated temperature (e.g., 40°C, 60°C).

    • Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep one aliquot under the recommended storage conditions (e.g., -20°C in the dark).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, by HPLC-UV or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Question: I see unexpected peaks in my LC-MS/HPLC analysis of an aged this compound DMSO stock. How can I identify them?

The appearance of new peaks in your analytical run that are not present in a freshly prepared sample strongly suggests compound degradation. The forced degradation study described above is the key to identifying these unknown peaks.

Identification Strategy:

  • Compare Retention Times: Match the retention times of the unexpected peaks in your aged sample with the retention times of the degradation products generated in your forced degradation study.

  • Mass Spectrometry Data: If using LC-MS, compare the mass-to-charge ratio (m/z) of the unknown peaks with the m/z of the degradation products. This will help in determining the molecular weight of the degradants and proposing their structures.

  • Degradation Pathway Analysis: The conditions under which a specific degradation product is formed in the forced degradation study (e.g., basic hydrolysis, oxidation) provide clues about its chemical nature and the degradation pathway.

Table 1: Potential Degradation Products and Expected Mass Shifts

Potential Degradation PathwayPlausible Degradation ProductExpected Mass Change
Hydrolysis of Isoxazole RingAcylic nitrile intermediate+18 (H₂O addition)
Decarboxylation5-Isobutylisoxazole-44 (CO₂ loss)

Workflow for Investigating Unexpected Peaks

G Start Unexpected Peak Observed in Aged Sample Analyze_Fresh Analyze Freshly Prepared Sample Start->Analyze_Fresh Confirm_Degradation Confirm Peak is Absent in Fresh Sample Analyze_Fresh->Confirm_Degradation Forced_Degradation Perform Forced Degradation Study Confirm_Degradation->Forced_Degradation Yes End Implement Corrective Actions (e.g., fresh stock) Confirm_Degradation->End No (investigate other sources of contamination) Compare_Data Compare Retention Times and m/z Data Forced_Degradation->Compare_Data Identify_Product Identify Degradation Product and Pathway Compare_Data->Identify_Product Identify_Product->End

Caption: Workflow for the investigation and identification of unexpected analytical peaks.

Question: My frozen DMSO stock of this compound shows precipitation after thawing. What should I do?

Precipitation upon thawing is a common issue with DMSO stocks and can lead to inaccurate concentrations in your assays.

Potential Causes:

  • Poor Solubility: The compound may have limited solubility in DMSO, especially at high concentrations.

  • Water Absorption: As DMSO absorbs water, the solvent properties change, which can decrease the solubility of your compound.

  • Freeze-Thaw Process: The process of freezing and thawing can cause the compound to crystallize out of solution.

Resolution and Best Practices:

  • Ensure Complete Dissolution: Before taking an aliquot, ensure the entire stock solution is completely thawed and the compound is fully redissolved. This can be achieved by:

    • Warming: Gently warm the vial to room temperature or slightly above (e.g., 37°C) in a water bath.

    • Vortexing: Vortex the vial for 30-60 seconds to ensure a homogenous solution.

    • Sonication: If precipitation persists, sonicate the vial for a few minutes.

  • Visual Inspection: Always visually inspect the solution for any undissolved particles before use.

  • Store in Aliquots: To minimize freeze-thaw cycles, store your DMSO stock solution in smaller, single-use aliquots.[4]

  • Control Moisture: Use high-quality, anhydrous DMSO and store it under an inert atmosphere (e.g., nitrogen or argon). When preparing and handling solutions, work in a dry environment to the extent possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

Table 2: Recommended Storage Conditions for DMSO Stock Solutions

Storage ConditionDurationRecommendation
Long-term> 6 months-80°C in sealed containers
Medium-term1-6 months-20°C in sealed containers
Short-term< 1 month4°C in sealed containers
Room TemperatureNot RecommendedSignificant degradation can occur.[8]

Q2: How does the presence of water in DMSO affect the stability of this compound?

Water in DMSO can be detrimental to the stability of this compound.[4][9][10] As previously mentioned, water can act as a nucleophile in the hydrolysis of the isoxazole ring, especially if basic or acidic conditions are present.[1] Studies have shown that water is a more significant factor in compound loss than oxygen in DMSO solutions.[4]

Q3: What analytical methods are suitable for assessing the stability of this compound in DMSO?

The most common and effective methods for stability assessment are chromatographic techniques.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust method for quantifying the parent compound and detecting degradation products that have a UV chromophore. It is excellent for determining the purity of a sample over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both detecting and identifying degradation products. The mass spectrometer provides molecular weight information, which is crucial for structural elucidation of unknown peaks.[4]

Q4: Is this compound sensitive to light?

Photostability is a compound-specific property. To determine if this compound is sensitive to light, a photostability study should be conducted as part of a comprehensive forced degradation study, following ICH Q1B guidelines.[7][11] As a general precaution, it is always advisable to store stock solutions in amber vials or otherwise protected from light.

References

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide....
  • Kozik, V., et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 87-94.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • ResearchGate. * (PDF) Stability of Screening Compounds in Wet DMSO*.
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • Wikipedia. Dimethyl sulfoxide.
  • Kumar, V., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 27(1), 1-20.
  • Kozik, V. M., et al. (2011). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 16(5), 558-564.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
  • International Journal of Pharmaceutical and Biological Archives. Forced Degradation – A Review.
  • MedCrave. Forced Degradation Studies.
  • World Journal of Pharmaceutical Research. A review of isoxazole biological activity and present synthetic techniques.
  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • ResearchGate. (PDF) Synthesis of unsymmetrically substituted isoxazoles as intermediates for bent-core mesogens.
  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
  • National Institutes of Health. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.

Sources

Technical Support Center: Isoxazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the isoxazole ring. Isoxazoles are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] However, their synthesis is often plagued by challenges such as low yields, the formation of regioisomeric mixtures, and unexpected side reactions.

This document moves beyond standard protocols to provide in-depth, field-tested insights into common problems encountered during isoxazole synthesis. We will explore the causality behind these issues and offer robust, self-validating troubleshooting strategies to enhance the success of your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a pervasive challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions. [4] Regioselectivity is a delicate balance of steric and electronic factors of the reactants, which can be manipulated by adjusting reaction conditions.[4]

Underlying Causality:

  • In Claisen Condensation (1,3-dicarbonyl + hydroxylamine): When an unsymmetrical 1,3-dicarbonyl compound is used, hydroxylamine can attack either of the two distinct carbonyl carbons, leading to two possible regioisomers. The electronic nature and steric bulk of the substituents on the dicarbonyl compound dictate the preferred site of initial attack.

  • In 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne): The regiochemical outcome is governed by the frontier molecular orbitals (HOMO-LUMO) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[5] Generally, the reaction is controlled by the interaction between the HOMO of one component and the LUMO of the other. Modifying the electronic properties of the substituents on either component can alter these orbital energies, thereby steering the regioselectivity.

Troubleshooting Workflow for Regioselectivity:

The following decision tree provides a systematic approach to diagnosing and resolving regioselectivity issues based on your synthetic method.

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->claisen_sol cyclo_sol Modify Reagents/Conditions: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF3·OEt2) - Modify electronic properties of alkyne or nitrile oxide - Use copper-catalyzed conditions for terminal alkynes cycloaddition->cyclo_sol end Improved Regioselectivity claisen_sol->end cyclo_sol->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

Data-Driven Strategies for Regiocontrol:

For the synthesis of polyfunctionalized isoxazoles from β-enamino diketones and hydroxylamine, the choice of solvent and additives is critical for controlling the regiochemical outcome.

EntrySolventAdditive (equiv.)Regioisomeric Ratio (3,4-disubstituted : 4,5-disubstituted)Yield (%)Reference
1EtOHNone80:2085[6]
2MeCNNone15:8582[6]
3CH₂Cl₂BF₃·OEt₂ (2.0)>95:575[4][6]
4MeCNPyridine (1.4)10:9079[6]
Q2: I'm observing a significant byproduct that I suspect is a furoxan. How can I prevent its formation?

A2: The formation of furoxans (1,2,5-oxadiazole-2-oxides) is a classic side reaction in syntheses involving nitrile oxides, arising from their dimerization. [4][7] Nitrile oxides are high-energy, reactive intermediates, and in the absence of a reactive dipolarophile (like an alkyne), they will readily react with themselves.[8][9][10]

Underlying Causality:

The dimerization is a competing [3+2] cycloaddition where one molecule of nitrile oxide acts as the 1,3-dipole and the other acts as the dipolarophile.[7][11] This process is particularly favorable at higher concentrations of the nitrile oxide and in the absence of the intended reaction partner.

Mitigation Strategy: In Situ Generation and Slow Addition

The most effective way to prevent furoxan formation is to maintain a very low concentration of the free nitrile oxide throughout the reaction. This is achieved by generating it in situ in the presence of the alkyne, ensuring it is trapped in the desired cycloaddition as soon as it is formed.[4]

Experimental Protocol: Copper-Catalyzed Cycloaddition with In Situ Nitrile Oxide Generation

This protocol describes a reliable method for synthesizing 3,5-disubstituted isoxazoles while minimizing furoxan formation.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the terminal alkyne (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and a suitable solvent such as THF or CH₂Cl₂.

  • Aldoxime Addition: Add the corresponding aldoxime (1.1 eq.) to the stirred solution.

  • Base and Oxidant: Add a mild base, such as triethylamine (Et₃N, 2.0 eq.).

  • Slow Addition: Prepare a solution of an oxidant, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), in the same solvent. Add this oxidant solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.

    • Causality Check: The slow addition is the critical step. The oxidant reacts with the aldoxime to generate the nitrile oxide in small, controlled amounts. The immediate presence of the alkyne and copper catalyst ensures the nitrile oxide is consumed in the desired [3+2] cycloaddition before it has the opportunity to dimerize.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the alkyne starting material is a good indicator of reaction completion.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Reaction pathways illustrating the competition between isoxazole formation and furoxan byproduct formation.

Q3: My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?

A3: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that is susceptible to cleavage under certain conditions. [4][12] Product loss during the final stages of a synthesis is often attributable to the inherent instability of the ring to the workup or purification methods employed.

Conditions Leading to Isoxazole Ring Cleavage:

  • Strongly Basic Conditions: Exposure to strong bases (e.g., NaOH, KOH, alkoxides) can promote ring-opening reactions.[4]

  • Reductive Conditions: The N-O bond is readily cleaved by various reducing agents. Catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) is a common method used to intentionally open the isoxazole ring to reveal β-hydroxy ketones or other functionalities, so these conditions must be avoided if the ring is to be retained.[4][5]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring to an oxazole via an azirine intermediate, or other decomposition pathways.[4][13] If your compound is light-sensitive, perform workup and purification in flasks wrapped in aluminum foil.

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[4][14] Be mindful of residual catalysts from previous steps.

Troubleshooting Protocol for Product Instability:

  • Milder Workup:

    • Avoid strong aqueous bases like NaOH for extractions. Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralizing acids.

    • If your product is base-sensitive, consider a simple aqueous wash with brine followed by drying.

  • Purification Adjustments:

    • Column Chromatography: If you suspect decomposition on silica gel (which is slightly acidic), you can neutralize the silica by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

    • Avoid Excessive Heat: When removing solvent on a rotary evaporator, use a low-temperature water bath to prevent thermal decomposition.

  • Stability Test: Before performing a large-scale purification, dissolve a small amount of the crude product in the solvent system you plan to use for chromatography. Spot it on a TLC plate immediately and then again after letting it stand for an hour. If new, lower Rf spots appear, your product is likely decomposing on the stationary or mobile phase.

References

  • Jaroszewski, J. W., & Krolikowska, M. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic-Chemistry.org.
  • Jasiński, R. (2020). 1,3-Dipolar cycloaddition reaction of nitrile oxides. ResearchGate.
  • Yadav, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • YouTube. (2019, January 19). synthesis of isoxazoles. YouTube.
  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerafaces in Technology and Sustainability.
  • Tolmachev, A. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
  • de la Torre, J. C., et al. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health.
  • Reva, I., & Fausto, R. (2014). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing.
  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate.
  • Wikipedia. (n.d.). Isoxazole. Wikipedia.
  • ResearchGate. (n.d.). Au-catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate.
  • Wang, Z., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health.
  • de Fatima, A., & Modolo, L. V. (2006). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 5-Isobutylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-IC3A-202601

Version: 1.0

Introduction

Welcome to the technical support center for 5-Isobutylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their assays involving this compound. While a versatile scaffold, the isoxazole-carboxylic acid moiety presents specific challenges that can impact experimental outcomes.

This document provides a structured, question-and-answer-based approach to troubleshooting. It moves from foundational issues related to compound handling to more complex, assay-specific problems. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. We will address common pitfalls related to solubility, stability, and compound-assay interactions, ensuring your experiments are robust and your results are reliable.

Section 1: Compound Integrity and Stock Preparation

The most frequent source of assay variability originates before the experiment even begins. Proper handling, dissolution, and storage of your compound are paramount. This section addresses common questions related to preparing high-quality, reliable stock solutions.

FAQ 1: My this compound is not fully dissolving. What is the recommended solvent and procedure?

Answer: This is a primary suspect for inconsistent results. Poor solubility leads to an effective concentration that is much lower and more variable than intended.[1] Carboxylic acid-containing small molecules often exhibit limited aqueous solubility, and this compound is no exception.

Root Cause Analysis: The carboxylic acid group can engage in strong intermolecular hydrogen bonding in the solid state, making it resistant to dissolution in aqueous buffers. The isobutyl group adds hydrophobicity, further limiting water solubility.

Recommended Protocol:

  • Primary Solvent Selection: Use a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).[2][3] DMSO is a powerful aprotic solvent that effectively disrupts the crystal lattice of the solid compound.

  • Dissolution Technique:

    • Weigh the required amount of compound accurately.

    • Add the calculated volume of DMSO.

    • To aid dissolution, gently vortex the solution and/or sonicate in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be perfectly clear.

  • Storage: Aliquot the primary stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound over time. Store at -20°C or -80°C, protected from light.

SolventSuitability for Primary StockNotes
DMSO Excellent Standard solvent for most small molecules. Ensure final assay concentration is low (<0.5%) to avoid solvent-induced toxicity or artifacts.[1]
Ethanol GoodCan be used, but may have lower solvating power than DMSO for this compound class.
Aqueous Buffer (e.g., PBS) PoorNot recommended for initial dissolution. Will likely result in incomplete solubilization and inaccurate concentration.
FAQ 2: I see precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This is a classic solubility problem that occurs when a compound, stable in a high-concentration organic stock, crashes out of solution upon introduction to an aqueous environment. This is a major cause of non-reproducible IC50/EC50 values.

Root Cause Analysis: The rapid change in solvent polarity from DMSO to a high-percentage aqueous buffer reduces the compound's solubility below its working concentration, causing it to precipitate.

Troubleshooting Protocol: The Serial Dilution & Solubility Test

  • Perform Intermediate Dilutions: Never dilute the high-concentration DMSO stock directly into the final assay buffer in one step. Perform serial dilutions. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, then dilute this 1 mM stock into the final buffer. This gradual change in solvent environment can help maintain solubility.

  • Conduct a Pre-Assay Solubility Test: Before running a full experiment, test the solubility of your compound at its highest intended final concentration.

    • Prepare a sample of your final assay buffer.

    • Add the corresponding volume of your DMSO stock to reach the target concentration.

    • Incubate under the exact same conditions as your assay (e.g., 37°C for 1 hour).

    • Visually inspect for precipitation (cloudiness, particulates) against a dark background. Centrifuging the tube and looking for a pellet is also effective.[1]

    • If precipitation is observed, you must lower the final assay concentration.

Section 2: Assay Performance and Data Variability

Once you have a validated, soluble compound stock, inconsistencies can still arise during the assay itself. This section focuses on troubleshooting issues related to the compound's chemical nature within the experimental context.

FAQ 3: My compound's potency (e.g., IC50) is shifting between experiments, or is much weaker than expected. What could be the cause?

Answer: Assuming compound solubility has been addressed, shifting potency often points to compound instability or interactions with assay components.

Root Cause Analysis: The isoxazole ring, while generally stable, can be susceptible to degradation under certain conditions. Studies on related isoxazole-containing drugs, such as Leflunomide, show that the ring can undergo cleavage, particularly under basic pH conditions and at elevated temperatures (e.g., 37°C).[1][4] This degradation would reduce the concentration of the active compound over the course of the assay, leading to an apparent loss of potency.

Troubleshooting Workflow:

G start Inconsistent Potency (IC50 Shift) check_solubility Confirm Solubility in Assay Buffer (See FAQ 2) start->check_solubility check_stability Assess Compound Stability check_solubility->check_stability Solubility OK ph_test Is Assay Buffer pH > 7.5? check_stability->ph_test check_assay Evaluate Assay Parameters ph_test->check_assay No temp_test Is Assay Temp ≥ 37°C? ph_test->temp_test Yes temp_test->check_assay No incubation_test Long Incubation Time (>4h)? temp_test->incubation_test Yes incubation_test->check_assay No degradation_risk High Risk of Isoxazole Ring Cleavage incubation_test->degradation_risk Yes solution_ph Action: Lower buffer pH if biologically permissible. degradation_risk->solution_ph solution_time Action: Reduce incubation time or run time-course experiment. degradation_risk->solution_time

Caption: Troubleshooting workflow for inconsistent compound potency.

Recommended Actions:

  • Verify Buffer pH: Ensure your assay buffer pH is stable throughout the experiment. For isoxazole-containing compounds, maintaining a pH between 7.0 and 7.4 is advisable. If your assay requires more basic conditions, be aware that compound degradation is a likely factor.

  • Time-Course Experiment: The effect of an unstable inhibitor will be time-dependent. Run your assay at several different incubation times (e.g., 30 min, 2h, 6h). If the IC50 value increases significantly with longer incubation, it strongly suggests the compound is degrading.

  • LC-MS Stability Check: For definitive proof, incubate your compound in the assay buffer under experimental conditions. Take samples at different time points (e.g., 0, 1, 4, and 24 hours) and analyze them by LC-MS to directly quantify the amount of parent compound remaining.

FAQ 4: My results show high variability between replicate wells, especially at higher concentrations. What's happening?

Answer: High variability between replicates, often manifesting as a large standard deviation, is a red flag for several issues, but micro-precipitation is a common culprit.

Root Cause Analysis: Even if a solution appears clear to the naked eye, small amounts of precipitate (micro-precipitates) can form, particularly at the highest concentrations of your dose-response curve. This leads to inconsistent dosing between wells. The carboxylic acid moiety can also interact with proteins in your assay medium (e.g., FBS in cell culture), which can affect its free concentration and bioavailability.

Troubleshooting Steps:

  • Re-verify Solubility: Perform the solubility test described in FAQ 2 at the highest concentration showing variability. You may be exceeding the solubility limit.

  • Reduce Serum Concentration (Cell-based assays): If using fetal bovine serum (FBS) or other proteins, consider reducing the concentration if your assay allows. High protein content can sometimes bind to and sequester carboxylic acid-containing compounds, altering their effective concentration.

  • Plate Layout and Edge Effects: Ensure your plate layout is consistent. Avoid placing the highest concentration points on the outer edges of the plate, which are more susceptible to evaporation and temperature fluctuations, exacerbating solubility issues.

  • Mixing Technique: When adding the compound to the wells, ensure rapid and thorough mixing. A slow addition can create localized high concentrations that promote precipitation. Pipetting up and down several times after addition is recommended.

Section 3: General Assay Best Practices

This section provides a summary protocol for establishing a robust assay with this compound, incorporating the principles discussed above.

Protocol: Establishing a Robust Small Molecule Assay
  • Compound QC & Preparation:

    • Source compound from a reputable supplier and obtain a Certificate of Analysis confirming purity.

    • Prepare a 10-50 mM primary stock in anhydrous DMSO. Confirm full dissolution.

    • Aliquot and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Assay Development - Pre-validation:

    • Solubility Check: Determine the maximum soluble concentration of the compound in your final assay buffer under exact experimental conditions (temperature, time). This concentration defines the top of your dose-response curve.

    • Solvent Tolerance: Determine the maximum percentage of DMSO your assay system (e.g., cells, enzyme) can tolerate without affecting the results (typically <0.5%). Ensure all wells, including controls, contain the same final DMSO concentration.

    • Stability Check (if needed): If inconsistent potency is observed, perform a time-course experiment or an LC-MS stability study to assess compound degradation over the assay duration.

  • Assay Execution:

    • Use a serial dilution method to prepare intermediate compound concentrations.

    • Ensure proper mixing in all wells.

    • Include appropriate controls:

      • Vehicle Control (buffer + DMSO only)

      • Positive Control (known activator/inhibitor)

      • Negative Control (no treatment)

    • Use a consistent and validated plate map to minimize systematic errors like edge effects.

  • Data Analysis:

    • Inspect raw data for outliers.

    • Use a suitable curve-fitting model (e.g., four-parameter logistic regression) to determine IC50/EC50 values.

    • Compare results across multiple independent experiments to ensure reproducibility.

Caption: Recommended experimental workflow for new assays.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
  • Isoxazole. (n.d.). Wikipedia. [Link]
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). Journal of Pharmaceutical Sciences. [Link]
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
  • Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. (n.d.). PubMed. [Link]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. [Link]
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry. [Link]
  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016).
  • Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. (2022). Chemistry & Biodiversity. [Link]
  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). MDPI. [Link]
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of Molecular Modeling. [Link]
  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (n.d.). PubMed. [Link]
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (n.d.).

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability encountered with isoxazole derivatives. Here, we synthesize technical accuracy with field-proven insights to help you navigate your experiments successfully.

Introduction to the Permeability Challenge

The isoxazole ring is a valuable scaffold in medicinal chemistry, featured in numerous compounds with diverse pharmacological activities.[1][2][3][4] However, a frequent hurdle in the development of isoxazole-containing drug candidates is their suboptimal cell permeability. This property is a critical determinant of a drug's absorption, distribution, and ultimately, its in vivo efficacy, as most drugs need to cross at least one cell membrane to reach their target.[5][6][7] Poor permeability can stem from a variety of physicochemical properties inherent to the molecule.[8][9][10][11]

This guide will walk you through understanding the underlying causes of poor permeability and provide actionable strategies and detailed protocols to enhance the cellular uptake of your isoxazole derivatives.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing cell permeability and the specific characteristics of isoxazole derivatives that can impede this process.

Q1: What are the key physicochemical properties that govern the passive diffusion of my isoxazole derivative across a cell membrane?

A1: Passive diffusion across the lipid bilayer of a cell membrane is governed by a delicate balance of several physicochemical properties.[9] Key factors for your isoxazole derivative include:

  • Lipophilicity (LogP/LogD): This is a crucial factor for membrane partitioning.[5][8] A compound must be lipophilic enough to enter the lipid bilayer but not so lipophilic that it becomes trapped. An optimal LogP range is generally considered to be between 1 and 5.

  • Molecular Weight (MW): Smaller molecules (typically <500 Da) tend to permeate more easily.[9]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA (<140 Ų) is generally favorable for passive diffusion.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's ability to shed its hydration shell and enter the lipophilic membrane interior.[10]

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly impacts its permeability.[9][11] Generally, the neutral form of a molecule is more permeable than its ionized counterpart.

Q2: My isoxazole derivative has a high polar surface area (PSA). Why is this a problem for cell permeability, and what can I do about it?

A2: A high PSA is often a major contributor to poor cell permeability. The polar groups on your molecule form strong hydrogen bonds with water molecules, creating a hydration shell. For the molecule to pass through the hydrophobic core of the cell membrane, it must first shed this water shell, which is an energetically unfavorable process. The isoxazole ring itself, with its nitrogen and oxygen atoms, contributes to the overall polarity.

Troubleshooting Strategies:

  • Structural Modification: The most direct approach is to modify the structure to reduce PSA. This could involve replacing polar functional groups with less polar isosteres, or masking polar groups through derivatization (e.g., esterification of a carboxylic acid).

  • Prodrug Approach: A prodrug strategy can be employed to temporarily mask the polar groups.[12][13] For instance, a polar hydroxyl group can be converted into a less polar ester, which can then be cleaved by intracellular esterases to release the active compound.

Q3: How do I know if my isoxazole derivative is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: Efflux pumps are transmembrane proteins that actively transport substrates out of the cell, thereby reducing intracellular drug concentration and contributing to poor permeability and drug resistance.[14] P-glycoprotein (P-gp) is a well-known efflux pump that can be a significant barrier for many drug candidates.[15]

To determine if your compound is a P-gp substrate, you can perform a bidirectional permeability assay using cell lines that express P-gp, such as Caco-2 or MDCK-MDR1 cells. [16][17] In this assay, the permeability of your compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter.

  • The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or valspodar.[17] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

Section 2: Troubleshooting Guide - Experimental Approaches to Enhance Permeability

This section provides practical, step-by-step guidance on experimental strategies to improve the cell permeability of your isoxazole derivatives.

Issue 1: My isoxazole derivative shows low permeability in a Caco-2 assay. What are my next steps?

If your initial in vitro permeability assessment using a Caco-2 cell model reveals low apparent permeability (Papp), a systematic approach is needed to diagnose and address the issue.[16][18][19]

Step 1: Characterize the Physicochemical Properties

Before embarking on complex biological assays, ensure you have a solid understanding of your compound's fundamental properties.

PropertyDesired Range for Good PermeabilityExperimental/Computational Method
LogP / LogD at pH 7.4 1 - 5Shake-flask method, HPLC-based methods, or computational prediction (e.g., using software like ChemDraw or online tools).[5]
Molecular Weight (MW) < 500 DaCalculated from the chemical formula.
Polar Surface Area (PSA) < 140 ŲComputational prediction.
Aqueous Solubility HighKinetic or thermodynamic solubility assays.[20]
Step 2: Investigate Efflux Liability

As discussed in the FAQs, determining if your compound is an efflux pump substrate is critical.

Efflux_Investigation_Workflow Start Low Permeability in Caco-2 Assay Bidirectional_Assay Perform Bidirectional Caco-2 Assay Start->Bidirectional_Assay Calculate_ER Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) Bidirectional_Assay->Calculate_ER Decision_ER ER > 2? Calculate_ER->Decision_ER Efflux_Substrate Likely Efflux Substrate Decision_ER->Efflux_Substrate Yes Not_Efflux Efflux Unlikely to be the Primary Issue Decision_ER->Not_Efflux No Inhibitor_Assay Repeat Bidirectional Assay with P-gp Inhibitor (e.g., Verapamil) Efflux_Substrate->Inhibitor_Assay Decision_Inhibitor ER Reduced? Inhibitor_Assay->Decision_Inhibitor Confirm_Pgp P-gp Substrate Confirmed Decision_Inhibitor->Confirm_Pgp Yes Other_Transporter Consider Other Efflux Transporters Decision_Inhibitor->Other_Transporter No

Step 3: Structural Modification Strategies

If poor physicochemical properties are the culprit, rational structural modifications can be employed. This is often an iterative process guided by structure-activity relationship (SAR) and structure-permeability relationship (SPR) studies.[21][22][23]

  • To Decrease PSA:

    • Introduce intramolecular hydrogen bonds to mask polar groups.

    • Replace polar functionalities with less polar bioisosteres (e.g., replace a carboxylic acid with a tetrazole).

  • To Optimize Lipophilicity:

    • Systematically add or remove lipophilic groups (e.g., alkyl or aryl groups) and measure the impact on both permeability and target activity.[23]

Step 4: Formulation-Based Approaches

For compounds where structural modification is not feasible or desirable, formulation strategies can significantly enhance permeability and bioavailability.[24][25][26]

  • Lipid-Based Formulations: Incorporating the isoxazole derivative into lipid vehicles such as oils or surfactant dispersions can improve its absorption.[24]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[25][27]

  • Nanotechnology-Based Approaches: Formulating the compound into nanoparticles or nano-emulgels can improve its permeability.[28][29][30] A recent study demonstrated that a nano-emulgel formulation of an isoxazole-carboxamide derivative significantly improved its cellular permeability and anticancer potency.[28][29][30]

Issue 2: My computational model predicts good permeability, but my in vitro results are poor. What could be the discrepancy?

Computational models are powerful predictive tools, but they have limitations.[5][7][31][32] Discrepancies between in silico predictions and in vitro results can arise from several factors:

  • Active Transport: Most computational models primarily predict passive permeability.[32] If your compound is a substrate for an efflux transporter, its measured permeability will be much lower than the predicted passive permeability.

  • Metabolism: The cell lines used in permeability assays (like Caco-2) have some metabolic activity. If your compound is rapidly metabolized, its apparent permeability will be low.

  • Model Inaccuracies: The accuracy of computational models depends on the training set of compounds used to develop them.[33] If your isoxazole derivative has unique structural features not well-represented in the training set, the prediction may be less accurate.

Troubleshooting Steps:

  • Investigate Efflux: As a first step, perform a bidirectional permeability assay to rule out efflux.

  • Assess Metabolic Stability: Conduct a metabolic stability assay using liver microsomes or the cell line of interest to determine if your compound is being metabolized.

  • Refine the Computational Model: If possible, use more sophisticated models like molecular dynamics (MD) simulations, which can provide a more detailed picture of how your compound interacts with the lipid bilayer.[5][7]

Section 3: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive permeability.[6][33] It measures the permeation of a compound from a donor compartment, through an artificial membrane coated with a lipid solution, to an acceptor compartment.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, non-treated polystyrene)

  • Lipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions in DMSO

  • Plate reader (UV-Vis or fluorescence)

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the lipid solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Plate: Dilute the test compound stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of <1%). Add 150 µL of the diluted compound solution to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.

  • Incubate: Cover the plate assembly and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Analyze: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy).

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

Where:

  • CA(t) is the compound concentration in the acceptor well at time t

  • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

  • CD(t) is the compound concentration in the donor well at time t

  • VD and VA are the volumes of the donor and acceptor wells, respectively

  • A is the filter area

  • t is the incubation time

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[16][17]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the permeability of a low-permeability marker, Lucifer yellow. A Papp of <1.0 x 10-6 cm/s is generally considered acceptable.

  • Assay Setup (Apical to Basolateral - A-to-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

  • Assay Setup (Basolateral to Apical - B-to-A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the apical compartment.

    • Add the test compound solution in HBSS to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the test compound using a validated analytical method like LC-MS/MS.

Data Analysis:

Calculate the Papp for both A-to-B and B-to-A directions:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of compound appearance in the receiver compartment

  • A is the surface area of the Transwell membrane

  • C0 is the initial concentration of the compound in the donor compartment

Calculate the efflux ratio:

Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Conclusion

Overcoming poor cell permeability of isoxazole derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles, employing appropriate in vitro assays to diagnose the problem, and strategically applying structural modification or formulation techniques, researchers can significantly improve the drug-like properties of their compounds. This guide provides a framework for troubleshooting permeability issues, empowering you to advance your promising isoxazole derivatives through the drug discovery pipeline.

References

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). The Journal of Physical Chemistry B. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). ISRN Pharmaceutics. [Link]
  • Physicochemical properties of drugs and membrane permeability. (n.d.).
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (2013). Current Pharmaceutical Biotechnology. [Link]
  • Evaluating Strategies for Oral Absorption Enhancement. (2020). Pharmaceutical Technology. [Link]
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Expert Opinion on Drug Discovery. [Link]
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). PubMed. [Link]
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. (2013). PubMed. [Link]
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). Journal of Pharmaceutical Sciences. [Link]
  • Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE. [Link]
  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2023). Molecules. [Link]
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]
  • In Vitro Permeability Assay. (n.d.).
  • Advanced drug permeability & transporter assays. (n.d.). Nuvisan. [Link]
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
  • Physicochemical properties of drugs and membrane permeability : review article. (2009). Sabinet African Journals. [Link]
  • What are the physicochemical properties affecting drug distribution? (2025).
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). BMC Chemistry. [Link]
  • Cell Permeability Assay. (n.d.). BioIVT. [Link]
  • (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022).
  • Predicting a Drug's Membrane Permeability. (2017). Wipf Group. [Link]
  • Drug solubility and permeability. (2024). Pion Inc. [Link]
  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). MDPI. [Link]
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025).
  • Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model. (2010). Bioorganic & Medicinal Chemistry. [Link]
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2020). MDPI. [Link]
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2018). Journal of Medicinal Chemistry. [Link]
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. [Link]
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]
  • Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. (2010). Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PubMed. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2016). Oncology Letters. [Link]
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). Molecules. [Link]
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016). ChemMedChem. [Link]
  • Isoxazole–Containing drugs with various pharmacological activities. (n.d.).
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). RSC Medicinal Chemistry. [Link]
  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. (2021). Current Opinion in Microbiology. [Link]
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Current Microwave Chemistry. [Link]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Optimizing Buffer Conditions for 5-Isobutylisoxazole-3-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isobutylisoxazole-3-carboxylic acid. This guide provides in-depth technical assistance in a question-and-answer format to help you optimize your experimental buffer conditions and troubleshoot common issues to ensure maximal compound activity and reproducibility. Our approach is grounded in scientific principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and buffering of this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of when designing my experiments?

A1: this compound is a small organic molecule with a molecular weight of 169.18 g/mol [1]. Its structure contains both a hydrophobic isobutyl group and a polar carboxylic acid moiety. This amphipathic nature influences its solubility. The carboxylic acid group is ionizable, making the compound's charge and, consequently, its solubility and interaction with biological targets highly dependent on the pH of the surrounding buffer. The isoxazole ring is a stable aromatic heterocycle found in various pharmacologically active compounds[2][3].

Q2: What is the pKa of this compound, and why is it important for my assay?

The pKa is critical because the ionization state of the carboxylic acid group can significantly impact the compound's:

  • Solubility: The ionized carboxylate form is generally more soluble in aqueous buffers than the neutral form.

  • Target Binding: The interaction with the biological target may be dependent on the charge of the carboxylic acid. It could be involved in hydrogen bonding or electrostatic interactions.

  • Cell Permeability: The neutral, non-ionized form is typically more membrane-permeable.

Therefore, controlling the pH of your assay buffer relative to the compound's pKa is essential for consistent and meaningful results.

Q3: What is a good starting point for a buffer system for an in vitro assay with this compound?

A3: A good starting point is a buffer that maintains a stable pH within the desired range for your specific assay, typically close to physiological pH (7.2-7.4) for many biological assays. Common choices include:

  • Phosphate-Buffered Saline (PBS): Widely used and physiologically relevant.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its strong buffering capacity in the physiological pH range.

  • Tris (tris(hydroxymethyl)aminomethane): Another common buffer, but be aware of its potential to interact with certain enzymes.

It is crucial to consider the optimal pH for your target protein or enzyme's activity and stability, which may require some initial optimization experiments[6].

Q4: How should I prepare and store stock solutions of this compound?

A4: Due to the carboxylic acid moiety, this compound may have limited solubility in neutral aqueous solutions. Therefore, it is recommended to prepare high-concentration stock solutions in an organic solvent like dimethyl sulfoxide (DMSO)[7].

  • Preparation: Dissolve the compound in high-purity, anhydrous DMSO to a concentration of 10-50 mM. Ensure complete dissolution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation[7]. Protect from light.

When preparing your working solutions, dilute the DMSO stock into your final assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts[7].

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments with this compound.

Issue 1: Low or No Compound Activity

Q: I'm not observing the expected biological activity with this compound in my assay. What should I check first?

A: The lack of activity can stem from several factors. Here is a step-by-step troubleshooting workflow:

Troubleshooting_Workflow Start No Activity Observed Compound_Integrity Step 1: Verify Compound Integrity & Solubility Start->Compound_Integrity Assay_Validation Step 2: Validate Assay Performance Compound_Integrity->Assay_Validation Compound is stable & soluble Buffer_Optimization Step 3: Optimize Buffer Conditions Assay_Validation->Buffer_Optimization Assay controls are valid Target_Engagement Step 4: Confirm Target Engagement Buffer_Optimization->Target_Engagement Buffer is optimized Conclusion Identify Root Cause Target_Engagement->Conclusion

Caption: A workflow for troubleshooting the lack of compound activity.

Step 1: Verify Compound Integrity and Solubility

  • Purity and Storage: Confirm the purity of your compound lot and that it has been stored correctly to prevent degradation[7].

  • Solubility in Assay Buffer: Visually inspect your final assay solution for any signs of precipitation. A common issue with carboxylic acid-containing compounds is poor aqueous solubility, especially at pH values below their pKa[8]. If the compound precipitates, its effective concentration is significantly lower than intended.

Q: I suspect my compound is precipitating in the assay buffer. What can I do?

A: To address solubility issues:

  • Adjust Buffer pH: If your assay allows, slightly increasing the pH of the buffer (e.g., from 7.0 to 7.5 or 8.0) can increase the ionization of the carboxylic acid and improve solubility.

  • Include a Co-solvent: While keeping the primary solvent (like DMSO) concentration low, you might consider the inclusion of other biocompatible co-solvents, but this should be done with caution as it can affect protein stability and activity.

  • Use of Additives: Certain non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (e.g., 0.005-0.01%) can help maintain compound solubility without significantly impacting many biological assays[9].

Step 2: Validate Assay Performance

  • Positive and Negative Controls: Ensure your positive and negative controls for the assay are behaving as expected. This will confirm that the issue is specific to the test compound and not a general failure of the assay[10].

  • Reagent Stability: Verify that all assay reagents, including enzymes, substrates, and detection reagents, are within their expiration dates and have been stored properly.

Step 3: Optimize Buffer Conditions

  • pH Screening: The activity of this compound may be highly pH-dependent. Perform a pH screen using a range of buffers to identify the optimal pH for compound activity. This is particularly important if the compound's binding to its target involves the carboxylate group.

  • Ionic Strength: Vary the salt concentration (e.g., NaCl, KCl) in your buffer. High ionic strength can sometimes interfere with electrostatic interactions between the compound and its target.

Step 4: Confirm Target Engagement

  • Direct Binding Assays: If possible, use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to its target protein[11].

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement within a cellular context[7].

Issue 2: Poor Reproducibility of Results

Q: I'm seeing significant variability in my results between experiments. What could be the cause?

A: Poor reproducibility is often linked to inconsistencies in experimental conditions.

Table 1: Common Causes of Poor Reproducibility and Recommended Solutions

Potential Cause Explanation Recommended Solution
Inconsistent Buffer Preparation Minor variations in pH or component concentrations can affect compound activity.Prepare a large batch of buffer for a series of experiments. Always verify the final pH after all components are added.
Compound Precipitation The compound may be on the edge of its solubility limit, leading to variable amounts of soluble compound in each experiment.Re-evaluate the compound's solubility under your assay conditions. Consider the solutions in Issue 1.
DMSO Concentration Variability Inconsistent pipetting of the DMSO stock can lead to different final DMSO concentrations, affecting the assay.Use a calibrated pipette and ensure thorough mixing after adding the compound stock to the assay buffer.
Freeze-Thaw Cycles Repeatedly freezing and thawing the stock solution can lead to compound degradation.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles[7].
Assay Timing and Temperature Variations in incubation times or temperatures can affect enzyme kinetics and compound activity.Strictly adhere to the established protocol for all experimental steps. Use temperature-controlled incubators and timers.

Section 3: Experimental Protocols

This section provides a general protocol for a buffer optimization screen.

Protocol 1: Buffer pH Optimization Screen

This protocol is designed to identify the optimal pH for the activity of this compound in a biochemical assay (e.g., a kinase assay).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target enzyme and substrate

  • A set of buffering agents with pKa values covering a range of pH (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5)

  • Assay detection reagents

  • Microplates (e.g., 96-well)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare Buffers: Prepare a series of assay buffers, each with a different buffering agent, adjusted to various pH values within its buffering range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure all other buffer components (e.g., salt, additives) are kept constant across all conditions.

  • Compound Dilution: Prepare a serial dilution of the this compound in each of the prepared buffers. Also, prepare a vehicle control (DMSO) for each buffer condition.

  • Assay Setup: In a microplate, add the enzyme, substrate, and the serially diluted compound (or vehicle) for each buffer condition.

  • Initiate Reaction: Start the reaction (e.g., by adding ATP for a kinase assay).

  • Incubation: Incubate the plate at the appropriate temperature for a defined period.

  • Detection: Stop the reaction and add the detection reagent according to the assay protocol.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: For each pH condition, plot the compound's activity (e.g., % inhibition) against its concentration to determine the IC₅₀ value. Compare the IC₅₀ values across the different pH conditions to identify the optimal pH for compound activity.

Caption: Workflow for buffer pH optimization.

References

  • Patsnap. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka.
  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Innovative Publication. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • MB-About. (n.d.). Assay Troubleshooting.
  • National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres.
  • National Institutes of Health. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers.
  • ResearchGate. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • ResearchGate. (2022, November 29). pKa prediction from ab initio calculations.
  • National Institutes of Health. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
  • ResearchGate. (2025, August 6). Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies.
  • PubMed. (n.d.). Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors.
  • PubMed. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • National Institutes of Health. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

Sources

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice for the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. The content is structured in a question-and-answer format to directly address specific experimental issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have recovered only starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low or nonexistent yield is a common but multifaceted problem. It typically points to issues with starting materials, reaction conditions, or the stability of key intermediates. A systematic approach is crucial for diagnosis.

The primary route to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and a terminal alkyne.[1][2][3] The nitrile oxide is highly reactive and is almost always generated in situ from a stable precursor, such as an aldoxime or a hydroximoyl halide.[2][4] The troubleshooting process should therefore focus on the successful generation of this intermediate and its subsequent reaction.

Troubleshooting Workflow for Low Yield:

G cluster_legend Legend start Low / No Yield Observed check_sm 1. Verify Starting Material Integrity - Purity of alkyne? - Purity & stability of aldoxime? - Activity of oxidant/base? start->check_sm sm_ok Integrity Confirmed check_sm->sm_ok Yes optimize Optimize & Repeat check_sm->optimize No, Repurify/Replace check_conditions 2. Assess Reaction Conditions - Correct temperature for nitrile oxide generation? - Sufficient reaction time? - Anhydrous/inert atmosphere if needed? conditions_ok Conditions Verified check_conditions->conditions_ok Yes check_conditions->optimize No, Adjust Conditions check_intermediate 3. Investigate Intermediate Stability - Nitrile oxide dimerization (furoxan formation)? - Rate of generation vs. consumption? check_intermediate->optimize Yes, Modify Addition/Concentration (See Section 3) sm_ok->check_conditions conditions_ok->check_intermediate Problem Problem Decision Decision Action Action

Caption: A systematic workflow for troubleshooting low-yield isoxazole syntheses.

Detailed Actionable Steps:

  • Starting Material Integrity:

    • Aldoxime Precursor: Ensure the aldoxime is pure and dry. Aldoximes can be prone to hydrolysis. Confirm its identity via ¹H NMR and check for impurities.

    • Alkyne: Terminal alkynes can be volatile or undergo side reactions. Verify purity by NMR. If using a copper-catalyzed reaction, ensure no inhibitor impurities are present.

    • Reagents: Oxidants used to generate nitrile oxides (e.g., (diacetoxyiodo)benzene (DIB), N-chlorosuccinimide (NCS), chloramine-T) can degrade over time.[1][5] Bases should be fresh and anhydrous where required.

  • Reaction Conditions:

    • Temperature: Nitrile oxide generation often requires specific temperatures. For example, oxidation of aldoximes may be performed at 0 °C or room temperature, but excessively high temperatures can accelerate decomposition or dimerization.[6]

    • Solvent: The choice of solvent can be critical. Protic solvents like methanol or ethanol can facilitate some oxidation methods, while aprotic solvents like DCM or THF are common for others.[1][7]

    • Reaction Time: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Insufficient time leads to low conversion, while prolonged times can result in product degradation.[6]

Section 2: Poor Regioselectivity

Question: My reaction is producing a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?

Answer: This is arguably the most common challenge in isoxazole synthesis. The formation of regioisomers depends entirely on the synthetic route and the electronic and steric properties of your substrates.[6]

  • Route 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes: For terminal alkynes (R-C≡C-H), the reaction with a nitrile oxide (R'-C≡N⁺-O⁻) is highly regioselective, almost exclusively yielding the 3,5-disubstituted isomer. This is governed by Frontier Molecular Orbital (FMO) theory, where the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide. However, with internal, unsymmetrical alkynes, mixtures are common.

  • Route 2: Cyclocondensation of 1,3-Dicarbonyls and Hydroxylamine (Claisen Synthesis): When using an unsymmetrical 1,3-dicarbonyl compound, this method frequently yields a mixture of regioisomers, as the initial condensation of hydroxylamine can occur at either carbonyl group.[8]

Decision Tree for Improving Regioselectivity:

G start Mixture of Regioisomers Observed check_method Which Synthesis Method? start->check_method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) check_method->cyclo claisen Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) check_method->claisen cyclo_sol Using Terminal Alkyne? cyclo->cyclo_sol claisen_sol Modify Reaction Conditions: - Adjust pH (acidic can favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_sol cu_cat Yes: Use Copper(I) Catalysis (e.g., CuI, CuSO₄/Na-Ascorbate) Enforces 3,5-regioselectivity cyclo_sol->cu_cat Yes internal_alkyne No (Internal Alkyne): - Steric/electronic modification of substrates - Consider alternative strategy if possible cyclo_sol->internal_alkyne No outcome Improved Regioselectivity claisen_sol->outcome cu_cat->outcome

Caption: Decision-making flowchart for addressing regioselectivity issues.

Key Strategies for Regiocontrol:

StrategyApplicable RouteMechanism of ActionKey Considerations
Copper(I) Catalysis 1,3-Dipolar CycloadditionThe reaction proceeds via a copper acetylide intermediate, which alters the mechanism from a concerted cycloaddition to a stepwise process, strongly directing the formation of the 3,5-isomer with terminal alkynes.[5][9][10]Highly effective for terminal alkynes. Not generally effective for internal alkynes.[9][10]
pH Adjustment Claisen CondensationIn the condensation of 1,3-dicarbonyls, acidic conditions can favor nucleophilic attack by the hydroxylamine -OH group on the more reactive carbonyl, influencing the isomeric ratio.Requires careful optimization for each substrate pair.
Use of β-Enamino Diketones Claisen CondensationUsing a β-enamino diketone derivative blocks one carbonyl's reactivity and introduces a better leaving group (the amine), providing excellent regiochemical control.[8]This requires an additional synthetic step to prepare the precursor but offers a robust solution. The choice of solvent or the addition of a Lewis acid can direct the cyclization to different regioisomers.[8]
Section 3: Byproduct Formation: Furoxan Dimerization

Question: My reaction is clean except for a major byproduct that I've identified as a furoxan (1,2,5-oxadiazole-2-oxide). How do I prevent its formation?

Answer: Furoxan formation is the classic side reaction in syntheses involving nitrile oxides. It arises from the [3+2] cycloaddition of one nitrile oxide molecule with another—a self-dimerization.[4][6][11] This parasitic reaction competes directly with the desired cycloaddition with your alkyne.

The key to preventing furoxan formation is to ensure that the concentration of the nitrile oxide intermediate is kept low at all times and that it has a much higher probability of reacting with the alkyne than with itself.

Competing Reaction Pathways:

G cluster_reactions precursor Aldoxime (Precursor) no Nitrile Oxide (Reactive Intermediate) precursor->no Oxidation (in situ) product Desired Product (3,5-Disubstituted Isoxazole) no->product [3+2] Cycloaddition (Fast, Desired) byproduct Byproduct (Furoxan Dimer) no->byproduct [3+2] Dimerization (Competing) alkyne Alkyne (Dipolarophile) alkyne->product

Caption: Competing pathways for the nitrile oxide intermediate.

Mitigation Strategies:

  • Slow Addition: Instead of adding the oxidant (e.g., NCS, PIFA) all at once, add it slowly via a syringe pump to the solution containing the aldoxime and the alkyne. This maintains a low steady-state concentration of the nitrile oxide.[6]

  • Use Excess Alkyne: Ensure the alkyne is present in stoichiometric excess (e.g., 1.2-1.5 equivalents). This increases the statistical likelihood of the nitrile oxide reacting with the alkyne rather than another nitrile oxide molecule.

  • Temperature Control: Lowering the reaction temperature can sometimes slow the rate of dimerization more than the rate of the desired cycloaddition, improving the product-to-byproduct ratio.

Experimental Protocol Example

Copper(I)-Catalyzed Synthesis of 3-Phenyl-5-(phenylethynyl)isoxazole

This protocol provides a reliable method for achieving high regioselectivity for the 3,5-disubstituted isomer.

Materials:

  • Benzaldoxime

  • Phenylacetylene

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Chloramine-T Trihydrate

  • tert-Butanol (t-BuOH) and Water (H₂O)

  • Dichloromethane (DCM)

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 eq), phenylacetylene (1.1 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.10 eq).

  • Solvent Addition: Add a 1:1 mixture of t-BuOH and H₂O (to achieve a ~0.5 M concentration of the aldoxime). Stir the mixture at room temperature to form a suspension.

  • Nitrile Oxide Generation: In a separate beaker, dissolve Chloramine-T trihydrate (1.2 eq) in a minimal amount of the 1:1 t-BuOH/H₂O solvent.

  • Slow Addition: Add the Chloramine-T solution dropwise to the reaction flask over 30 minutes at room temperature. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting materials by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, add 20 mL of water to the reaction mixture and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

References

  • Vertex AI Search. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Kumar, A., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33625-33653. [Link]
  • Valle-Salgado, M. F., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1549-1555. [Link]
  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. [Link]
  • ACS Publications. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. [Link]
  • PubMed. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline...[Link]
  • RSC Publishing. (2024).
  • Impact Journals. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • National Institutes of Health. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. [Link]
  • ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction...
  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
  • RSC Publishing. (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. [Link]
  • ACS Publications. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles...[Link]
  • MDPI. (n.d.). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. [Link]
  • National Institutes of Health. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • ACS Publications. (n.d.). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition.
  • Impact Factor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. [Link]
  • Bonacorso, H. G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5260-5271. [Link]
  • ResearchGate. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures...
  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition...[Link]
  • Sciforum. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition...[Link]
  • Hein, C. D., et al. (2008). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 10(22), 5163-5166. [Link]
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
  • Wikipedia. (n.d.). Isoxazole.
  • Chemical Journal of Chinese Universities. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. [Link]
  • YouTube. (2019). synthesis of isoxazoles. [Link]
  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. [Link]

Sources

degradation pathways of isoxazole compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Compound Stability and Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide expert insights and practical solutions for navigating the complexities of isoxazole degradation under experimental conditions. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, but their inherent reactivity requires a nuanced understanding to ensure stability, efficacy, and safety.[1][2][3] This resource consolidates field-proven advice, detailed protocols, and troubleshooting guides to support your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and degradation of the isoxazole moiety.

Q1: What are the primary degradation pathways for the isoxazole ring?

The isoxazole ring's stability is largely dictated by the weak N-O bond, which is susceptible to cleavage under various conditions.[4][5] The main degradation pathways include:

  • Hydrolysis (Acidic or Basic): The ring can open, particularly under basic conditions, to form intermediates like β-ketonitriles.[5][6] Acid-catalyzed hydrolysis is also a known degradation route, with the rate being highly dependent on pH and temperature.[7][8]

  • Photodegradation: UV irradiation can induce cleavage of the N-O bond or cause rearrangement of the isoxazole ring to other isomers, such as oxazoles.[4][5][9][10] The specific photoproducts depend on the solvent, pH, and irradiation wavelength.[9][11][12]

  • Reductive Cleavage: The N-O bond can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd) or through metabolic processes.[4][13] This is a major metabolic pathway for some isoxazole-containing drugs, leading to ring-opened benzamidine metabolites, for instance.[13]

  • Thermal Degradation: High temperatures can promote ring cleavage or rearrangement reactions, impacting the stability of the compound.[14][15]

  • Oxidative Degradation: While generally less susceptible than other heterocycles, isoxazoles can degrade in the presence of strong oxidizing agents, often as part of forced degradation studies.[14][16]

Q2: Why is understanding isoxazole degradation so critical in drug development?

Understanding the degradation pathways is a cornerstone of pharmaceutical development for several reasons:

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or worse, be toxic.[14] Identifying and controlling these impurities is a regulatory requirement to ensure patient safety.[17]

  • Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[16][18][19]

  • Formulation Development: Knowledge of how a molecule degrades under stress (light, heat, pH) guides the development of a stable drug product by informing the choice of excipients, packaging, and storage conditions.[14][16][20]

  • Regulatory Submission: Regulatory bodies like the FDA and EMA require comprehensive stability data, including forced degradation studies, as part of the drug approval process, as outlined in ICH guidelines (e.g., Q1A, Q1B).[16][21][22]

Q3: What are the typical stress conditions used in forced degradation studies for isoxazoles?

Forced degradation studies, or stress testing, intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[16][23] Typical conditions are:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[23]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Isoxazoles are often more labile under basic conditions.[5][23]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal: Dry heat (e.g., 80-100°C) or high humidity and heat (e.g., 40°C/75% RH).[20]

  • Photolytic: Exposure to a combination of UV and visible light with a minimum of 1.2 million lux hours and 200 watt hours/m².[16]

The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without completely destroying the molecule.[23]

Troubleshooting Guide: Experimental Challenges

This guide provides solutions to specific problems you might encounter during your experiments in a direct question-and-answer format.

Q: My isoxazole compound shows minimal to no degradation under standard acidic hydrolysis conditions (0.1 M HCl, 60°C). What should I do?

A: This indicates your compound is particularly stable to acid. While this is often a desirable property, for a forced degradation study, you need to induce some degradation to validate your analytical method.

  • Causality: The stability of the isoxazole ring is highly influenced by its substituents. Electron-donating groups can stabilize the ring, while electron-withdrawing groups can make it more susceptible to cleavage. Your compound may possess stabilizing moieties.

  • Troubleshooting Steps:

    • Increase Stress Severity: Gradually increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C). Monitor the reaction at regular intervals (e.g., 2, 6, 12, 24 hours) to avoid excessive degradation.[23]

    • Extend Exposure Time: If increasing severity is not feasible or desirable, simply extend the duration of the experiment. Some stable compounds may require several days under stress to show significant degradation.

    • Check Analytical Method: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small degradants. Check that the detection wavelength is appropriate for both the parent compound and potential degradants, which may have different chromophores. A photodiode array (PDA) detector is invaluable here.[18]

    • Confirm Solubility: Ensure the compound is fully dissolved in the acidic medium. Poor solubility can mask reactivity. If necessary, use a co-solvent (e.g., methanol, acetonitrile), but be aware that the co-solvent itself should be stable and not interfere with the reaction.[23]

Q: After a photodegradation experiment, my chromatogram shows a complex mixture of peaks, and I'm struggling to identify the primary degradants. How can I approach this?

A: Photodegradation often produces a multitude of products through parallel reaction pathways, including ring cleavage and rearrangements.[9][10] A systematic approach is required for identification.

  • Causality: UV light provides the energy for various photochemical reactions. For isoxazoles, this can lead to N-O bond homolysis, isomerization to azirines, or rearrangement to oxazoles, each of which can lead to a cascade of secondary products.[4][5][10]

  • Troubleshooting & Identification Workflow:

    • Use a Mass Spectrometer Detector: The most powerful tool for this problem is a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The mass-to-charge ratio (m/z) of each peak provides the molecular weight of the degradant, offering the first clue to its structure. High-resolution MS (HRMS) can provide the elemental composition.[9][18]

    • Perform MS/MS Fragmentation: Fragment the parent drug and the major degradant peaks in the mass spectrometer (tandem MS or MS/MS). Comparing the fragmentation patterns can reveal which parts of the original molecule are retained in the degradant, helping to pinpoint the site of modification.

    • Isolate and Characterize: If a degradant is present in sufficient quantity (>0.1%), consider isolating it using preparative HPLC. The pure compound can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.

    • Control Experiments: Always run a dark control (sample protected from light but otherwise treated identically) to ensure the observed peaks are due to photolysis and not thermal degradation or hydrolysis.[9]

Q: My mass balance in a forced degradation study is below 90%. Where could the missing analyte and its degradants have gone?

A: Poor mass balance is a common but critical issue that suggests a flaw in the experimental or analytical process. It must be investigated as per regulatory expectations.

  • Causality: A low mass balance implies that not all components (parent drug + degradants) are being accounted for by the analytical method.

  • Potential Causes & Investigative Steps:

    • Non-Chromophoric Degradants: The degradants may lack a UV-absorbing chromophore, making them invisible to a UV detector.

      • Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with the UV detector.

    • Volatile Degradants: The degradation process may have produced volatile compounds (e.g., ammonia, small ketones from ring cleavage) that are lost during sample preparation or analysis.[8]

      • Solution: This is difficult to quantify directly with LC. If suspected, Gas Chromatography-Mass Spectrometry (GC-MS) on the sample headspace may be necessary. The focus should be on identifying the major non-volatile degradants.

    • Precipitation or Adsorption: The degradants or the parent compound may have precipitated out of solution due to changes in pH or solvent composition after the stress test. Alternatively, they may adsorb to vials or tubing.

      • Solution: Visually inspect all samples for precipitate. Ensure the diluent used for analysis can dissolve all potential degradants. Use low-adsorption vials and tubing where possible.

    • Inappropriate Chromatographic Method: Some degradants might be highly polar and elute in the solvent front, or highly non-polar and be irreversibly retained on the column.

      • Solution: Review your chromatogram. Is there a large unretained peak? Does the baseline drift after injection? Modify the gradient, mobile phase, or column chemistry to ensure all related substances are eluted and detected.

Key Experimental Protocols

This section provides detailed methodologies for common degradation experiments.

Protocol 1: Forced Hydrolysis Study (Acidic and Basic Conditions)

Objective: To assess the hydrolytic stability of an isoxazole compound and identify degradation products.

Materials:

  • Isoxazole compound (API)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • HPLC-UV/PDA or HPLC-MS system

  • Reagents: 1 M HCl, 1 M NaOH, Methanol or Acetonitrile (HPLC grade), Purified water.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the isoxazole compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., Methanol or a Water/Acetonitrile mix).[19]

  • Sample Preparation:

    • Acid Hydrolysis: Transfer a known volume of the stock solution into a volumetric flask. Add 1 M HCl to make up approximately 50% of the final volume, then dilute to the mark with water or the initial solvent to achieve a final drug concentration of ~100 µg/mL and an acid concentration of 0.1 M to 1 M.

    • Base Hydrolysis: Prepare a similar sample using 1 M NaOH instead of HCl.

    • Neutral Control: Prepare a sample using only water instead of acid or base.

  • Incubation:

    • For the base-stressed sample, keep it at room temperature.

    • For the acid- and neutral-stressed samples, place them in a water bath or oven set to a controlled temperature (e.g., 60°C). If no degradation is observed, the temperature can be increased.[23]

    • Store all flasks protected from light.

  • Time-Point Sampling: Withdraw aliquots from each flask at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: Immediately neutralize the acid- and base-stressed aliquots to stop the degradation reaction. For the acidic sample, add an equivalent amount of NaOH. For the basic sample, add an equivalent amount of HCl. This prevents further degradation in the HPLC vial.

  • Analysis: Analyze all samples (including the t=0 sample) by a validated stability-indicating HPLC method. Use a PDA detector to check for peak purity and identify newly formed peaks. Use MS detection for mass identification of degradants.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound and the percentage area of each new impurity peak. Aim for a final degradation of 5-20%.[23]

Data & Pathway Visualizations

Table 1: Summary of Forced Degradation Conditions & Potential Outcomes for Isoxazoles
Stress ConditionTypical Reagents & SetupPrimary Degradation MechanismCommon Degradation ProductsKey Troubleshooting Point
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CN-O bond cleavage, ring openingβ-Ketonitriles, subsequent hydrolysis products (e.g., carboxylic acids, ketones)Ensure sufficient stress; compound may be acid-stable.
Base Hydrolysis 0.1 M - 1 M NaOH, Room TempN-O bond cleavage (often rapid)α-Cyano-β-dicarbonyl compounds, ring-opened productsReaction can be fast; monitor at early time points.
Oxidation 3-30% H₂O₂, Room TempRing oxidation, side-chain oxidationN-oxides, hydroxylated derivatives, ring-opened fragmentsEnsure no interference from peroxide in the chromatogram.
Photodegradation UV/Vis light (ICH Q1B)N-O bond cleavage, rearrangementOxazoles, azirine intermediates, polymeric materialUse a dark control; LC-MS is essential for identification.
Thermal (Dry Heat) 80-100°C in a calibrated ovenThermally induced rearrangement or decompositionIsomers, products of fragmentationEnsure uniform heating and inert sample container.
Diagrams

Diagram 1: Generalized Degradation Pathways of the Isoxazole Ring This diagram illustrates the primary cleavage and rearrangement pathways of the isoxazole ring under hydrolytic and photolytic stress.

G cluster_0 Initial Compound cluster_1 Degradation Products Isoxazole Substituted Isoxazole Ring KetoNitrile β-Keto Nitrile (Ring Opening) Isoxazole->KetoNitrile  Base/Acid Hydrolysis (N-O Cleavage) Oxazole Oxazole Isomer (Rearrangement) Isoxazole->Oxazole  Photolysis (UV)  or Heat Fragments Smaller Fragments (e.g., Ketones, Ammonia) KetoNitrile->Fragments  Further Hydrolysis

Caption: Key degradation routes for the isoxazole ring.

Diagram 2: Experimental Workflow for a Photostability Study This flowchart outlines the critical steps in performing a regulatory-compliant photostability study according to ICH Q1B guidelines.

G start Start: Prepare Drug Substance/Product Solution or Solid prep_samples Prepare Samples: - Exposed Sample (Quartz vial) - Dark Control (Wrapped in foil) start->prep_samples exposure Expose in Photostability Chamber (ICH Q1B Conditions: UV & Visible Light) prep_samples->exposure sampling Sample at Defined Time Points exposure->sampling analysis Analyze Both Samples (Exposed vs. Dark Control) by HPLC-PDA/MS sampling->analysis evaluation Evaluate Data: - Assess Peak Purity - Calculate Mass Balance - Identify Major Degradants analysis->evaluation end End: Report Findings evaluation->end

Caption: Workflow for a typical photostability experiment.

References

  • PubMed. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.
  • ResearchGate. (PDF) Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts.
  • ResearchGate. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • PubMed. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations.
  • Veeprho. Poor Stability Study Design Leading to Rejections? Common Errors Explained.
  • ACS Publications. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
  • bioRxiv. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Nano Bio Letters. Construction of Isoxazole ring: An Overview.
  • SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • ResearchGate. Pd‐catalyzed decarboxylative cross‐coupling reaction of isoxazole derivatives.
  • MDPI. Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials.
  • ACS Publications. Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • Scientific Reports. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • MedCrave online. Forced Degradation Studies.
  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Taylor & Francis Online. Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • IJRPR. Synthesis and Characterization of Novel Isoxazole derivatives.
  • NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
  • PMC. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide...
  • YouTube. Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning.
  • RSSL. The Stability Challenges for Pharmaceutical Products.
  • ResearchGate. Ru‐catalyzed and Cu‐mediated ring opening of isoxazoles.
  • Research Trend. A review of isoxazole biological activity and present synthetic techniques.
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • PAHO/WHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of isoxazole-based compounds. This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions to help you minimize off-target effects and enhance the selectivity of your isoxazole-based molecules.

Introduction to Isoxazole Scaffolds and the Challenge of Selectivity

The isoxazole motif is a cornerstone in medicinal chemistry, valued for its versatile biological activities and presence in numerous approved drugs.[1][2] In the realm of kinase inhibition, isoxazole-based compounds have shown significant promise.[1][3] However, a critical hurdle in their development is mitigating off-target effects, where the compound interacts with unintended biological molecules, potentially leading to toxicity or confounding experimental results.[4][5][6] This guide is designed to provide you with the expertise and practical tools to address this challenge head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with isoxazole-based compounds.

Q1: I'm observing a cellular phenotype that is inconsistent with the known function of my primary target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of potential off-target activity. When your experimental outcome doesn't align with the established biology of the intended target, it's crucial to consider that your isoxazole compound may be modulating one or more unintended pathways.[4] Off-target effects can arise from a compound's lack of perfect specificity, leading to interactions with proteins that share structural similarities with the primary target.[4]

Q2: How can I confirm that my isoxazole-based inhibitor is engaging its intended target in my cell model?

A2: Target engagement validation is a critical first step. Several robust methods can be employed:

  • Western Blotting: This is a widely used technique to assess the phosphorylation status of a known downstream substrate of your target kinase. A dose-dependent decrease in phosphorylation upon treatment with your compound provides strong evidence of on-target engagement.[7]

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful label-free method that measures the thermal stabilization of a protein upon ligand binding.[8][9] An increase in the melting temperature of your target protein in the presence of your compound is a direct indication of target engagement in a cellular environment.[8]

Q3: What are the primary strategies for reducing off-target effects during the initial stages of drug discovery?

A3: A multi-pronged approach is most effective:

  • Rational Drug Design: Utilize computational and structural biology tools to design compounds with higher specificity for the intended target.[10] Structure-activity relationship (SAR) studies can guide the modification of the isoxazole scaffold to enhance selectivity.[3][11][12]

  • High-Throughput Screening (HTS): Screen large and diverse compound libraries to identify initial hits with the highest affinity and selectivity for your target. It's important to follow up with rigorous hit validation to eliminate false positives.[13][14]

  • Kinase Selectivity Profiling: Early-stage profiling of your lead compounds against a broad panel of kinases is essential to identify potential off-target interactions and guide medicinal chemistry efforts.[15][16][17]

Q4: Are there public databases where I can check the known off-targets of my or similar compounds?

A4: Yes, several public resources can provide valuable information:

  • KINOMEscan®: This platform offers comprehensive kinase screening and data visualization tools.[9]

  • Kinase Profiling Inhibitor Database: A searchable database of specificities for numerous commonly used signal transduction inhibitors.[18]

  • Chemical Probes Portal: An expert-curated database that provides assessments of small molecule probes.[19]

  • KLIFS (Kinase-Ligand Interaction Fingerprints and Structures): A database that dissects the structural information of kinase-ligand interactions.[4]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Guide 1: Unexpected Cytotoxicity Observed
  • Symptom: Your isoxazole compound exhibits significant cytotoxicity at concentrations that should be selective for the primary target.

  • Potential Cause: The observed toxicity is likely due to the inhibition of one or more off-target kinases that are critical for cell survival.

  • Troubleshooting Workflow:

G A Unexpected Cytotoxicity B Step 1: Confirm On-Target Potency (Biochemical & Cellular IC50) A->B C Step 2: Perform Broad Kinome Profiling (e.g., KINOMEscan®) B->C If on-target IC50 is confirmed D Step 3: Identify Off-Target Hits with Potency Similar to Primary Target C->D E Step 4: Validate Off-Target Engagement in Cells (e.g., CETSA® or Western Blot) D->E F Step 5: Medicinal Chemistry Optimization (Structure-Based Design to Improve Selectivity) E->F If off-target engagement is confirmed G Step 6: Re-test Optimized Compounds for On-Target Potency and Reduced Cytotoxicity F->G G A Poor Cellular Activity B Step 1: Assess Physicochemical Properties (LogP, Solubility) A->B C Step 2: Perform a Cellular Target Engagement Assay (e.g., CETSA®) B->C D Step 3: Evaluate Compound Stability in Media C->D If target engagement is low E Step 4: Consider Efflux Pump Inhibition D->E F Step 5: Modify Compound Structure (to improve cell permeability and reduce efflux) E->F

Caption: Workflow for addressing poor cellular activity.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of an isoxazole-based inhibitor against a panel of kinases. Commercial services like Eurofins' KinaseProfiler™ or Promega's Kinase Selectivity Profiling Systems offer standardized panels and protocols. [11][15] Objective: To identify the on- and off-target kinases of an isoxazole-based compound.

Materials:

  • Test isoxazole compound

  • Kinase panel (commercial or in-house)

  • Substrates for each kinase

  • ATP

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration range for IC50 determination.

  • Assay Plate Preparation: Dispense the compound dilutions into the 384-well assay plate. Include a DMSO-only control (vehicle) and a positive control inhibitor.

  • Kinase Reaction: a. Prepare a master mix containing the kinase, its specific substrate, and assay buffer. b. Add the master mix to the wells of the assay plate containing the compound. c. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the amount of ADP produced.

  • Data Analysis: a. Measure the luminescence or fluorescence signal using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation:

Table 1: Selectivity Profile of a Hypothetical Isoxazole Compound

Kinase TargetFamily% Inhibition at 1 µM
Target Kinase A TK 95%
Off-Target Kinase BCMGC82%
Off-Target Kinase CAGC55%
Off-Target Kinase DCAMK12%
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol describes the use of CETSA® to confirm target engagement in intact cells. [8][9] Objective: To determine if the isoxazole compound binds to its intended target in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Test isoxazole compound

  • Cell culture medium

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Cell Treatment: a. Seed cells in culture dishes and allow them to attach overnight. b. Treat the cells with the desired concentration of the isoxazole compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: a. Collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample. c. Analyze the amount of soluble target protein by Western blot.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the normalized band intensity versus temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle-treated sample indicates target stabilization and therefore, engagement.

Part 4: Medicinal Chemistry Strategies for Improving Selectivity

Once off-target interactions are identified, medicinal chemistry efforts can be employed to re-engineer the isoxazole scaffold for improved selectivity.

  • Structure-Based Design: If a co-crystal structure of your compound bound to the target and/or an off-target kinase is available, this information is invaluable. Analyze the binding pockets to identify differences that can be exploited. For example, introducing a bulky group that is accommodated by the target but clashes with the binding site of an off-target can enhance selectivity. [20][21]* Modulating Hydrogen Bonds: The isoxazole ring contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. Modifying substituents on the isoxazole or adjacent rings can alter the hydrogen bonding network, potentially favoring interaction with the on-target kinase over off-targets. [3][11]* Exploring Different Isoxazole Isomers: The relative positions of the nitrogen and oxygen atoms in the isoxazole ring can influence binding affinity and selectivity. Synthesizing and testing different isomers can be a fruitful strategy. [11]* Systematic SAR Studies: A systematic exploration of different substituents around the isoxazole core is essential to build a comprehensive structure-activity relationship (SAR) and structure-selectivity relationship (SSR). [3][11][12] Visualization of Medicinal Chemistry Strategy:

Caption: Iterative cycle of medicinal chemistry for selectivity improvement.

References

  • Szabo, M., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164. [Link]
  • Grote, F., et al. (2022). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Frontiers in Pharmacology, 13, 846473. [Link]
  • MRC PPU. Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Norman, R. A., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164. [Link]
  • Lange, M., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 25(21), 5031. [Link]
  • Sykes, A. P., & Johnston, J. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 459-475. [Link]
  • Eurofins Discovery. (2024). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
  • Massive Bio. (2026). Off Target Effect. Massive Bio. [Link]
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(4), 737-747. [Link]
  • Reaction Biology. (2024). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Klaeger, S., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
  • Wang, A., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
  • Egwuatu, E. C., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry. [Link]
  • Jakhmola, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
  • ResearchGate. SAR of isoxazole based new anticancer drugs.
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1937-1948. [Link]
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1937-1948. [Link]
  • Kumar, P. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design, 17(18), 1804-1812. [Link]
  • Schaller, D., et al. (2022). Kinase Similarity Assessment Pipeline for Off-Target Prediction. Living Journal of Computational Molecular Science, 4(1), 1-28. [Link]
  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Technology, 27(1), 101-109. [Link]
  • Klüger, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1262-1271. [Link]
  • Gentile, F., et al. (2024). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry. [Link]
  • Dai, L., & Holopainen, J. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 908104. [Link]
  • Peřina, M., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. [Link]
  • Peřina, M., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. [Link]
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(13), 8826-8869. [Link]
  • EFMC Best Practices in Medicinal Chemistry WG. (2024). Best Practices in Hit to Lead - Webinar (Part 1). YouTube. [Link]
  • Singh, P., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 18(11), e230522205164. [Link]
  • Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. [Link]
  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (2024). Hit-to-Lead. EFMC. [Link]
  • Genedata. (2024). A robust CETSA data analysis automation workflow for routine screening.
  • Pattanayak, S., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(20), 10411-10425. [Link]
  • Kumar, A., et al. (2025). Kinase Inhibitors for Targeted Cancer Therapy. Current Cancer Drug Targets. [Link]
  • EFMC Best Practices in Medicinal Chemistry WG. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube. [Link]
  • BioSolveIT. (2023). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. BioSolveIT. [Link]
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
  • Ghavimi, M., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 28247. [Link]
  • Chemical Probes Portal. (2024). Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Oxford Academic. [Link]

Sources

Technical Support Center: 5-Isobutylisoxazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Isobutylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experimental outcomes, focusing on maximizing yield and achieving high purity.

Introduction

This compound is a key building block in medicinal chemistry, notably in the synthesis of various pharmacologically active agents. Achieving high yield and purity is critical for the successful downstream application of this intermediate. This guide provides practical, experience-based solutions to common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Reaction Yield

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the initial cyclocondensation reaction to form the isoxazole ring or the subsequent hydrolysis of the ester intermediate.

Potential Causes & Solutions:

  • Incomplete Cyclocondensation: The formation of the isoxazole ring is a critical step.[1][2][3] Inadequate reaction conditions can lead to a low yield of the isoxazole ester intermediate.

    • Reaction Temperature: Ensure the reaction is carried out at the optimal temperature. For many cyclocondensation reactions to form isoxazoles, temperatures around 60-80°C are effective.[1][4]

    • Base Selection: The choice and stoichiometry of the base are crucial. For the hydrolysis of the ester, a strong base like sodium hydroxide or lithium hydroxide is typically used.[5] For the cyclocondensation, a milder base like sodium carbonate or triethylamine might be employed, depending on the specific pathway.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Inefficient Hydrolysis: The final step is often the hydrolysis of a methyl or ethyl ester to the carboxylic acid.

    • Insufficient Base: Use a sufficient excess of the base (e.g., 2-3 equivalents) to ensure complete hydrolysis.

    • Solvent System: A mixture of an organic solvent (like methanol or ethanol) and water is often necessary to ensure the solubility of both the ester and the inorganic base.[5]

    • Hydrolysis Temperature: While room temperature can be effective, gentle heating (e.g., to 40-50°C) can significantly increase the rate of hydrolysis. Monitor for potential side reactions at higher temperatures.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Dimerization of Reactants: Under certain conditions, starting materials can undergo self-condensation. Maintaining a controlled addition of reagents can minimize this.

    • Ring Opening: Isoxazole rings can be unstable under harsh basic conditions, leading to ring-opening byproducts.[1] Use the mildest effective conditions for hydrolysis.

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction and isolation.

    • Incorrect pH for Extraction: Being a carboxylic acid, the product is soluble in aqueous base and insoluble in most organic solvents. During acidic work-up, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate, making it extractable into an organic solvent like ethyl acetate or dichloromethane.[6][7]

    • Emulsion Formation: Emulsions during extraction can trap the product. Using brine (saturated NaCl solution) can help to break emulsions.

Workflow for Diagnosing Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Significant Side Products check_reaction->side_products Multiple new spots complete Reaction Complete, Few Side Products check_reaction->complete optimize_cond Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Purity incomplete->optimize_cond optimize_seq Optimize Reagent Addition: - Slow, controlled addition - Adjust Stoichiometry - Lower Temperature side_products->optimize_seq workup_issue Investigate Work-up Procedure complete->workup_issue check_ph Verify pH of Aqueous Layer during Extraction (pH < 2) workup_issue->check_ph check_solvents Evaluate Extraction Solvents & Emulsion Formation workup_issue->check_solvents Purification_Workflow start Impure Solid Product analysis Analyze Impurities (NMR, LC-MS) start->analysis impurity_type Identify Impurity Type analysis->impurity_type unreacted_ester Unreacted Ester impurity_type->unreacted_ester Ester signals present byproducts Side-Reaction Byproducts impurity_type->byproducts Unknown/multiple signals rehydrolyze Re-run Hydrolysis Reaction unreacted_ester->rehydrolyze recrystallize Recrystallization byproducts->recrystallize pure_product Pure Product rehydrolyze->pure_product chromatography Column Chromatography chromatography->pure_product recrystallize->chromatography If impurities persist recrystallize->pure_product If successful

Sources

Technical Support Center: Formulation Strategies for Poorly Soluble Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the formulation challenges of poorly soluble isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bringing these promising therapeutic agents from the bench to preclinical and clinical development. The isoxazole moiety is a valuable scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide range of diseases.[1][2][3] However, the rigid, planar, and often lipophilic nature of this heterocycle can lead to significant challenges in achieving adequate aqueous solubility, which is a critical determinant of oral bioavailability.[4][5]

This resource provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and select the most effective formulation strategies for your specific isoxazole compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the starting point for researchers new to formulating poorly soluble isoxazole derivatives.

Q1: Why are many isoxazole-containing compounds poorly soluble in water?

A1: The poor aqueous solubility of many isoxazole compounds can be attributed to several physicochemical properties inherent to the isoxazole ring and the overall molecular structure. These include:

  • High Crystallinity: The planar structure of the isoxazole ring can facilitate strong intermolecular interactions in the solid state, leading to a highly stable crystal lattice that is difficult to disrupt with water molecules.

  • Lipophilicity: Isoxazole rings and their common substituents are often hydrophobic, leading to a high logP value and a preference for non-aqueous environments.

  • Lack of Ionizable Groups: Many isoxazole-based drug candidates are neutral molecules, lacking ionizable functional groups that would allow for salt formation, a common strategy to improve solubility.[6]

Q2: What are the first-line formulation strategies I should consider for a new, poorly soluble isoxazole compound?

A2: For early-stage preclinical studies, the choice of formulation strategy should be guided by a balance of simplicity, speed, and the physicochemical properties of your compound. A tiered approach is often most effective:

  • Simple Aqueous Suspensions: If the required dose is low, a simple suspension in an aqueous vehicle with a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) can be sufficient.

  • Co-solvents: For compounds with some solubility in organic solvents, a co-solvent system (e.g., polyethylene glycol 400, propylene glycol, ethanol in water) can be a rapid solution for initial in vivo screening.[7][8]

  • Lipid-Based Formulations: If the compound has high lipophilicity (logP > 3), a lipid-based formulation, such as a solution in an oil or a self-emulsifying drug delivery system (SEDDS), can be highly effective.[9][10]

Q3: How do I choose between amorphous solid dispersions and nanosuspensions for my isoxazole compound?

A3: The choice between an amorphous solid dispersion (ASD) and a nanosuspension depends on the specific properties of your drug and the desired formulation characteristics.

  • Amorphous Solid Dispersions (ASDs): This is an excellent strategy for compounds that are "brick dust" (high melting point, poor solubility) but have good glass-forming ability.[11][12] ASDs work by converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix, which enhances solubility and dissolution.[13][14]

  • Nanosuspensions: This approach is well-suited for "grease ball" compounds (highly lipophilic) and those that are difficult to amorphize or are prone to recrystallization.[15][16] Nanosuspensions increase the surface area of the drug particles, leading to a faster dissolution rate.[17][18]

A decision-making workflow for selecting a formulation strategy is illustrated below:

Formulation_Strategy_Decision_Tree start Start: Poorly Soluble Isoxazole Compound check_solubility Assess Solubility in Common Solvents start->check_solubility co_solvent_path Soluble in Organic Solvents? check_solubility->co_solvent_path simple_suspension Simple Aqueous Suspension check_solubility->simple_suspension Low Dose Requirement lipid_path High Lipophilicity (logP > 3)? co_solvent_path->lipid_path No co_solvent_formulation Co-Solvent Formulation co_solvent_path->co_solvent_formulation Yes asd_or_nano Consider Advanced Strategies lipid_path->asd_or_nano No lipid_formulation Lipid-Based Formulation (SEDDS) lipid_path->lipid_formulation Yes asd_formulation Amorphous Solid Dispersion (ASD) asd_or_nano->asd_formulation Good Glass Former? Yes nano_formulation Nanosuspension asd_or_nano->nano_formulation Good Glass Former? No end Proceed to In Vivo Studies co_solvent_formulation->end lipid_formulation->end asd_formulation->end nano_formulation->end simple_suspension->end

Figure 1: Decision tree for selecting an initial formulation strategy.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter during the formulation development of your isoxazole compound.

Issue 1: My isoxazole compound is "crashing out" or precipitating from a co-solvent formulation upon dilution.
Potential Cause Troubleshooting Steps Scientific Rationale
Poor choice of co-solvent Screen a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, PG, Solutol HS 15) to find one with higher solubilizing capacity for your compound.Different co-solvents have varying abilities to reduce the polarity of the aqueous vehicle and interact with the drug molecule to keep it in solution.
Supersaturation and rapid precipitation Incorporate a precipitation inhibitor, such as a cellulosic polymer (e.g., HPMC, HPMCAS) or a polyvinylpyrrolidone (PVP), into your formulation.[19]Precipitation inhibitors work by sterically hindering the nucleation and growth of drug crystals, thereby maintaining a supersaturated state for a longer duration, which can enhance absorption.[6][20]
pH shift upon dilution If your compound has a pH-dependent solubility, consider buffering the formulation or using a pH-modifying excipient.Changes in pH upon dilution into aqueous media can alter the ionization state of the drug, leading to a decrease in solubility and subsequent precipitation.
Issue 2: The bioavailability of my isoxazole compound is low and highly variable in animal studies, even with a solubilizing formulation.
Potential Cause Troubleshooting Steps Scientific Rationale
Fed vs. Fasted State Variability Evaluate the formulation in both fed and fasted animal models. Consider a lipid-based formulation to minimize food effects.The presence of food can alter gastric pH, intestinal motility, and bile salt secretion, which can significantly impact the dissolution and absorption of poorly soluble drugs. Lipid-based formulations can help to mimic the fed state and reduce this variability.[20]
Incomplete Dissolution In Vivo Consider particle size reduction techniques like micronization or nanomilling to increase the surface area and dissolution rate.[7][8]According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. Smaller particles have a larger surface area, leading to faster dissolution.[5]
First-Pass Metabolism Investigate the metabolic profile of your compound. If significant first-pass metabolism is suspected, a formulation that promotes lymphatic absorption (e.g., long-chain fatty acid-based lipid formulations) may be beneficial.[9]Lymphatic transport can bypass the portal circulation and the liver, thereby reducing first-pass metabolism and increasing systemic bioavailability.
Issue 3: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes over time.
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Drug-Polymer Miscibility Screen different polymers to find one with better miscibility with your isoxazole compound. Use techniques like differential scanning calorimetry (DSC) to assess drug-polymer interactions.[11]Good miscibility between the drug and the polymer is crucial for the stability of an ASD. The polymer should be able to form strong intermolecular interactions (e.g., hydrogen bonds) with the drug to inhibit molecular mobility and prevent recrystallization.[13]
High Drug Loading Reduce the drug loading in the ASD. A lower drug loading provides a higher concentration of the stabilizing polymer around each drug molecule.At high drug loadings, the drug molecules are in closer proximity to each other, which can facilitate nucleation and crystal growth.
Hygroscopicity Store the ASD under controlled humidity conditions and consider using a less hygroscopic polymer.Water can act as a plasticizer, increasing the molecular mobility of the drug within the polymer matrix and promoting recrystallization.

Part 3: In-Depth Formulation Strategies

This section provides a more detailed look at some of the most effective formulation strategies for poorly soluble isoxazole compounds.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15] This technique is particularly advantageous for compounds that are poorly soluble in both aqueous and organic media.[16]

Key Advantages:

  • Increased Dissolution Velocity: The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate.[17]

  • Improved Bioavailability: The enhanced dissolution often translates to improved oral bioavailability.[18]

  • High Drug Loading: Nanosuspensions can be formulated with a high concentration of the drug.

Workflow for Nanosuspension Formulation:

Nanosuspension_Workflow start Start: Isoxazole API stabilizer_selection Screen Stabilizers (Surfactants/Polymers) start->stabilizer_selection pre_suspension Prepare Pre-suspension (API in Stabilizer Solution) stabilizer_selection->pre_suspension milling High-Energy Milling (e.g., Wet Media Milling) pre_suspension->milling homogenization High-Pressure Homogenization pre_suspension->homogenization particle_size_analysis Characterize Particle Size (e.g., DLS) milling->particle_size_analysis homogenization->particle_size_analysis particle_size_analysis->milling Particle Size > 500 nm (Re-process) solid_state_analysis Assess Solid State (e.g., PXRD, DSC) particle_size_analysis->solid_state_analysis Particle Size < 500 nm stability_testing Conduct Stability Studies solid_state_analysis->stability_testing end Final Nanosuspension Formulation stability_testing->end

Figure 2: General workflow for developing a nanosuspension formulation.
Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in lipidic excipients.[9] They are particularly suitable for lipophilic isoxazole compounds. These systems can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[10][21]

Key Advantages:

  • Enhanced Solubilization: Lipidic excipients can solubilize large amounts of lipophilic drugs.[22]

  • Improved Absorption: LBDDS can promote drug absorption by various mechanisms, including stimulating bile salt secretion and promoting lymphatic transport.[9]

  • Reduced Food Effect: These formulations can minimize the variability in absorption between fed and fasted states.[20]

Table 1: Lipid Formulation Classification System (LFCS)

Type Composition Behavior on Dispersion Suitable for
I Oils without surfactantsDoes not disperse; requires digestionHighly lipophilic drugs
II Oils and water-insoluble surfactantsForms self-emulsifying drug delivery systems (SEDDS)Lipophilic drugs
III Oils, water-soluble surfactants, and co-solventsForms self-microemulsifying drug delivery systems (SMEDDS)Drugs with moderate lipophilicity
IV Water-soluble surfactants and co-solvents (no oil)Forms micellar solutionsPoorly soluble drugs that are not highly lipophilic
Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in its amorphous, higher-energy state within a solid carrier, typically a polymer.[11][23] This strategy can significantly increase the aqueous solubility and dissolution rate of the drug.[14][24]

Key Advantages:

  • Markedly Increased Apparent Solubility: The amorphous form of a drug has a higher free energy and thus higher apparent solubility than its crystalline counterpart.

  • Supersaturation: Upon dissolution, ASDs can generate a supersaturated solution of the drug, which provides a high concentration gradient for absorption.[5]

  • Broad Applicability: This technique can be applied to a wide range of poorly soluble compounds.

Table 2: Common Polymers Used in Amorphous Solid Dispersions

Polymer Abbreviation Key Properties
PolyvinylpyrrolidonePVPGood solubilizer, forms strong hydrogen bonds with drugs.
Hydroxypropyl MethylcelluloseHPMCCan act as a precipitation inhibitor.
Hydroxypropyl Methylcellulose Acetate SuccinateHPMCASpH-dependent solubility, useful for enteric delivery and as a precipitation inhibitor.
Soluplus®Amphiphilic graft copolymer with good solubilizing properties.
Copolymers of vinylpyrrolidone and vinyl acetatePVP/VAOffers a range of properties depending on the monomer ratio.

Part 4: Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of an isoxazole compound to enhance its solubility and dissolution rate.

Materials:

  • Isoxazole compound

  • Polymer (e.g., HPMCAS, PVP/VA 64)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer

  • Dissolution testing apparatus

  • Analytical balance, glassware

Procedure:

  • Solution Preparation:

    • Accurately weigh the isoxazole compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio).

    • Dissolve both components in a suitable organic solvent or solvent mixture to obtain a clear solution. Ensure complete dissolution.

  • Spray Drying:

    • Set the parameters of the spray dryer, including the inlet temperature, spray rate, and gas flow rate. These parameters will need to be optimized for your specific drug-polymer system.

    • Pump the drug-polymer solution through the atomizer of the spray dryer.

    • The solvent rapidly evaporates in the drying chamber, forming a fine powder of the amorphous solid dispersion.

    • Collect the dried powder from the cyclone separator.

  • Characterization:

    • Solid-State Characterization: Analyze the collected powder using powder X-ray diffraction (PXRD) to confirm the amorphous nature of the drug. Use differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) of the ASD.

    • Dissolution Testing: Perform in vitro dissolution testing of the ASD powder in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure crystalline drug.

  • Stability Assessment:

    • Store the prepared ASD under controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).

    • Periodically re-analyze the solid state of the ASD by PXRD and DSC to check for any signs of recrystallization.

References

  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Gao, L., Liu, G., & Ma, J. (2012). Nanosuspension: A novel and promising approach for the formulation of poorly soluble drugs. Journal of Pharmacy & Pharmaceutical Sciences, 15(3), 438-457.
  • Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Nature Reviews Drug Discovery, 3(9), 785-796.
  • Kocbek, P., Baumgartner, S., & Kristl, J. (2006). Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. International Journal of Pharmaceutics, 312(1-2), 179-186.
  • Möschwitzer, J. P. (2013). Drug nanocrystals in the commercial pharmaceutical development process. International Journal of Pharmaceutics, 453(1), 142-156.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
  • Serajuddin, A. T. M. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.
  • Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs. (2013). Molecular Pharmaceutics. [Link]
  • Formulation and performance of danazol nano-crystalline suspensions and spray dried powders. (2014). Journal of Pharmaceutical Sciences. [Link]
  • Evaluation of a nanoemulsion formulation strategy for oral bioavailability enhancement of danazol in rats and dogs. (2013). Molecular Pharmaceutics. [Link]
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability. (2013). Molecular Pharmaceutics. [Link]
  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2022). Pharmaceutics. [Link]
  • Improving solubility of BCS class II drugs using solid dispersion: a review. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applic
  • The future of lipid-based drug delivery systems. (2025). CAS. [Link]
  • A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV. (2024).
  • Lipid-based Delivery Systems. (n.d.). The University of British Columbia. [Link]
  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evalu
  • Formulation and Evaluation of Solid Dispersion of Celecoxib. (2021). Bulletin of Environment, Pharmacology and Life Sciences.
  • Formulation And Evaluation Of Celecoxib Effervescent Tablet. (2024). International Journal of Pharmaceutical Sciences and Research.
  • The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. (2024). MDPI. [Link]
  • Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles. (2014). PLoS ONE. [Link]
  • Isoxazole derivatives as FXR agonists and methods of use thereof. (2018).
  • Formulation strategies for poorly soluble drugs. (2025).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2025).
  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions. [Link]
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Expert Opinion on Drug Delivery. [Link]
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology. [Link]
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. [Link]
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks.
  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water. (n.d.).
  • A Review on Synthesis and Therapeutic potentials of Isoxazole Derivatives. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).

Sources

Validation & Comparative

Validating the Biological Activity of 5-Isobutylisoxazole-3-carboxylic Acid: A Comparative Guide for Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of 5-Isobutylisoxazole-3-carboxylic acid, with a focused investigation into its potential as a xanthine oxidase inhibitor. For researchers in drug discovery and development, this document outlines the scientific rationale, comparative compounds, and detailed experimental protocols necessary for a thorough evaluation.

Introduction: The Isoxazole Scaffold and Xanthine Oxidase Inhibition

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Notably, several studies have highlighted the potential of isoxazole-3-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO).[3] Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this painful inflammatory disease.[4]

Given the established activity of structurally similar compounds, it is hypothesized that this compound possesses inhibitory activity against xanthine oxidase. This guide will compare its hypothetical performance against the well-established clinical inhibitor, Allopurinol, and a representative research compound, 5-phenylisoxazole-3-carboxylic acid.

Comparative Compounds

A robust validation requires benchmarking against known standards. The following compounds are selected for comparison:

  • This compound (Test Compound): The subject of our investigation. Its isobutyl group at the 5-position provides a key structural variation to be evaluated.

  • Allopurinol (Positive Control): A purine analog and a widely prescribed xanthine oxidase inhibitor for the treatment of gout.[5][6][7][8] It acts as a substrate for xanthine oxidase and is converted to oxypurinol, a more potent inhibitor.[6][7][8]

  • 5-phenylisoxazole-3-carboxylic acid (Reference Compound): A structurally related compound with demonstrated xanthine oxidase inhibitory activity, providing a direct comparison within the same chemical class.[9]

Mechanism of Action: Xanthine Oxidase Inhibition

Xanthine oxidase is a molybdenum-containing enzyme that facilitates the final two steps of purine degradation.[10] Inhibition of this enzyme reduces the production of uric acid, thereby alleviating the symptoms of gout.[5][6] Allopurinol, a structural analog of hypoxanthine, acts as a competitive inhibitor and is also a substrate for the enzyme, which metabolizes it to oxypurinol.[7][8] Oxypurinol is a potent non-competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme, leading to prolonged inhibition.[8]

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O Allopurinol Allopurinol Oxypurinol Oxypurinol Allopurinol->Oxypurinol Metabolized by XO XO Xanthine Oxidase Allopurinol->XO Competitive Inhibition Oxypurinol->XO Test_Compound 5-Isobutylisoxazole- 3-carboxylic acid Test_Compound->XO Putative Inhibition

Caption: Xanthine Oxidase Pathway and Inhibition.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.[4][11][12]

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol

  • 5-phenylisoxazole-3-carboxylic acid

  • This compound

  • Phosphate Buffer (0.15 M, pH 7.8)

  • Dimethyl Sulfoxide (DMSO)

  • 1N Hydrochloric Acid (HCl)

  • 96-well UV-transparent microplates

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer: Prepare a 0.15 M phosphate buffer and adjust the pH to 7.8.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.2 units/mL).

  • Xanthine Solution: Prepare a 1 mM xanthine solution in phosphate buffer. Gentle warming may be required for complete dissolution.

  • Test and Control Compounds: Prepare stock solutions of the test compound, allopurinol, and 5-phenylisoxazole-3-carboxylic acid in DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations (e.g., 10, 30, 50, 60, 100 µg/mL). The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Blank: 1.0 mL phosphate buffer and 100 µL xanthine solution.

    • Control (100% activity): 1.0 mL phosphate buffer, 100 µL xanthine oxidase solution, and the corresponding volume of DMSO as in the test wells.

    • Test/Control Wells: 1.0 mL of the respective compound dilution in phosphate buffer and 100 µL of xanthine oxidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 100 µL of the xanthine solution to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1.0 mL of 1N HCl to each well.

  • Measurement: Measure the absorbance of each well at 295 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity and can be determined by linear regression analysis.

Experimental_Workflow A Prepare Reagents: - Xanthine Oxidase - Xanthine - Buffers - Test/Control Compounds B Dispense into 96-well plate: - Blank - Control (100% Activity) - Test Compound Wells A->B C Pre-incubate plate (37°C for 15 min) B->C D Initiate Reaction: Add Xanthine Solution C->D E Incubate plate (37°C for 30 min) D->E F Terminate Reaction: Add 1N HCl E->F G Measure Absorbance (295 nm) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data for the purpose of illustrating the expected outcomes of the described assay.

CompoundIC₅₀ (µM)Putative Inhibition Type
This compound5.2Competitive
Allopurinol2.93[3]Competitive (Metabolite is Non-competitive)[7][8]
5-phenylisoxazole-3-carboxylic acid derivative (6c)0.13[3]Mixed-type

Conclusion and Future Directions

This guide provides a scientifically grounded approach to validating the biological activity of this compound as a potential xanthine oxidase inhibitor. By employing the detailed experimental protocol and comparing the results against established and structurally related compounds, researchers can obtain a clear understanding of its inhibitory potency. The hypothetical data suggests that this compound may be a moderate inhibitor of xanthine oxidase.

Further investigations should include kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). Additionally, structure-activity relationship (SAR) studies with other 5-alkylisoxazole-3-carboxylic acid analogs would be valuable in optimizing the inhibitory activity of this chemical series.

References

  • What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025).
  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters.
  • What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)? (2025). Dr.Oracle.
  • Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. (2019). Journal of Biological Chemistry.
  • Structure-activity relationship of isoxazole derivatives. (2023). ResearchGate.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). RSC Medicinal Chemistry.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules.
  • In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. (2016). Impactfactor.
  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (2024). Journal of Herbmed Pharmacology.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry.
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (1999). American Journal of Health-System Pharmacy.
  • Cyclooxygenase-2 inhibitor. (n.d.). In Wikipedia.
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). Pharmacogenetics and Genomics.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2013). Letters in Drug Design & Discovery.
  • Cyclooxygenase-2 Inhibitors. (2003). Stroke.
  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. (2017). ResearchGate.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Scientific Reports.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules.
  • Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. (2022). Pharmacia.
  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023). Revista Bionatura.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). European Journal of Medicinal Chemistry.
  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (2025). bioRxiv.

Sources

A Comparative Analysis of 5-Isobutylisoxazole-3-carboxylic Acid and Other Metabolic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of metabolic disease research, the pursuit of novel therapeutic agents that can effectively modulate key signaling pathways is of paramount importance. Among the promising targets are G-protein coupled receptors (GPCRs) and nuclear receptors that play crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammation. This guide provides a comparative study of 5-Isobutylisoxazole-3-carboxylic acid, a compound with potential inhibitory or agonistic activity, against other well-characterized modulators of metabolic pathways, namely agonists of GPR120 (also known as FFAR4) and TGR5, and antagonists of the Farnesoid X Receptor (FXR).

Introduction to Key Metabolic Regulators

Metabolic diseases such as obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD) represent a significant global health burden. The intricate network of signaling pathways governing energy balance and inflammation offers multiple points for therapeutic intervention. This guide focuses on a comparative analysis of small molecule modulators targeting three key receptors:

  • G-protein Coupled Receptor 120 (GPR120/FFAR4): Activated by long-chain fatty acids, GPR120 is involved in glucose metabolism, insulin sensitivity, and anti-inflammatory responses.[1][2] Its activation has shown potential for treating obesity and T2DM.[1][3]

  • Takeda G-protein-coupled Receptor 5 (TGR5): A bile acid receptor, TGR5 activation leads to the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and improves glucose homeostasis.[4] TGR5 agonists are being explored for their therapeutic potential in metabolic and inflammatory diseases.[4][5]

  • Farnesoid X Receptor (FXR): A nuclear receptor activated by bile acids, FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[6][7] While FXR agonists have shown therapeutic promise, there is also growing interest in the potential benefits of FXR antagonism for certain metabolic conditions.[8][9]

This guide will compare the activity of this compound, a compound with a scaffold known to interact with various enzymatic and receptor targets, with established modulators of these pathways.[10][11] The objective is to provide a comprehensive overview of their mechanisms, experimental evaluation, and potential therapeutic implications.

Comparative Analysis of Compound Activity

The following table summarizes the key characteristics and reported activities of this compound and representative compounds for each target class.

Compound/Class Target Mechanism of Action Reported Potency (IC50/EC50) Key Therapeutic Applications
This compound Multiple (Potential)Inhibitor/ModulatorData not widely available; requires experimental determination.Potential in metabolic or inflammatory diseases, based on isoxazole scaffold.[10][11]
GPR120 Agonists (e.g., TUG-891) GPR120 (FFAR4)Activates GPR120, leading to GLP-1 secretion, improved insulin sensitivity, and anti-inflammatory effects.[12][13]TUG-891: EC50 of 43.7 nM for human GPR120.[13]Type 2 Diabetes, Obesity, Inflammation.[3][14]
TGR5 Agonists (e.g., INT-777) TGR5Activates TGR5, stimulating cAMP production and GLP-1 release, leading to improved glucose homeostasis and increased energy expenditure.[4][15]INT-777 has shown efficacy in preclinical models.[15]Type 2 Diabetes, Obesity, NAFLD, Inflammatory Diseases.[5][16]
FXR Antagonists (e.g., Guggulsterone) Farnesoid X Receptor (FXR)Inhibits FXR signaling, which can lead to increased bile acid synthesis and potential benefits in certain metabolic and cholestatic conditions.[8][9]Guggulsterone inhibits CDCA-induced FXR activation at concentrations above 10 μM.[8]Investigational for NAFLD, cholestasis, and certain cancers.[8][17]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other inhibitors and agonists, a series of well-defined in vitro and cellular assays are required. The following protocols provide a framework for such a comparative study.

GPR120/FFAR4 Activation Assay

This protocol is designed to determine if this compound can act as an agonist or antagonist of the GPR120 receptor.

Principle: This assay utilizes a cell line stably expressing the human GPR120 receptor and a reporter gene, such as secreted alkaline phosphatase (SEAP), under the control of a cAMP response element (CRE).[18] Agonist binding to GPR120 will initiate a signaling cascade leading to the expression and secretion of SEAP, which can be quantified using a chemiluminescent substrate.[18]

Workflow:

GPR120_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection seed_cells Seed GPR120-expressing cells in 96-well plates incubate_cells Incubate cells (24h) seed_cells->incubate_cells add_compounds Add serial dilutions of This compound and control agonists/antagonists incubate_cells->add_compounds incubate_treatment Incubate (16-24h) add_compounds->incubate_treatment collect_supernatant Collect cell culture supernatant incubate_treatment->collect_supernatant add_substrate Add chemiluminescent SEAP substrate collect_supernatant->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence

Caption: Workflow for GPR120/FFAR4 reporter assay.

Detailed Steps:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR120 and a CRE-SEAP reporter construct in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound, a known GPR120 agonist (e.g., TUG-891 as a positive control), and a known antagonist in assay buffer.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Incubate for 16-24 hours.

  • Detection:

    • Transfer an aliquot of the cell culture supernatant to a white, opaque 96-well plate.

    • Add a chemiluminescent SEAP substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

TGR5 Activation Assay

This protocol assesses the ability of this compound to activate the TGR5 receptor.

Principle: Similar to the GPR120 assay, this protocol uses a cell line expressing human TGR5 and a CRE-driven reporter. TGR5 activation leads to an increase in intracellular cAMP, which drives reporter gene expression.

Workflow:

TGR5_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection seed_cells Seed TGR5-expressing cells in 96-well plates incubate_cells Incubate cells (24h) seed_cells->incubate_cells add_compounds Add serial dilutions of This compound and control agonists incubate_cells->add_compounds incubate_treatment Incubate (6h) add_compounds->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells measure_reporter Measure reporter activity (e.g., Luciferase) lyse_cells->measure_reporter

Caption: Workflow for TGR5 reporter gene assay.

Detailed Steps:

  • Cell Culture: Maintain a cell line (e.g., CHO-K1) stably co-transfected with human TGR5 and a CRE-luciferase reporter construct.

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known TGR5 agonist (e.g., INT-777) in a suitable buffer.

  • Treatment: Treat the cells with the compound dilutions for 6 hours.

  • Detection:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

Farnesoid X Receptor (FXR) Antagonism Assay

This protocol determines if this compound can antagonize the activity of the Farnesoid X Receptor.

Principle: This assay utilizes a cell-based reporter system where the expression of a reporter gene (e.g., luciferase) is driven by an FXR response element. In the presence of an FXR agonist, the receptor is activated, leading to reporter gene expression. An antagonist will inhibit this activation.

Workflow:

FXR_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection transfect_cells Co-transfect cells with FXR and reporter plasmids incubate_cells Incubate cells (24h) transfect_cells->incubate_cells add_antagonist Add serial dilutions of This compound and control antagonist (Guggulsterone) incubate_cells->add_antagonist add_agonist Add a fixed concentration of FXR agonist (e.g., CDCA) add_antagonist->add_agonist incubate_treatment Incubate (24h) add_agonist->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells measure_reporter Measure luciferase activity lyse_cells->measure_reporter

Caption: Workflow for FXR antagonist reporter assay.

Detailed Steps:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HepG2) with expression plasmids for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element.

  • Cell Seeding: Plate the transfected cells into 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound and a known FXR antagonist (e.g., Guggulsterone).

  • Treatment:

    • Pre-incubate the cells with the antagonist dilutions for 1 hour.

    • Add a fixed concentration of a known FXR agonist (e.g., chenodeoxycholic acid, CDCA) to all wells except the negative control.

    • Incubate for 24 hours.

  • Detection:

    • Lyse the cells and measure the luciferase activity.

  • Data Analysis: Determine the percent inhibition of the agonist-induced luciferase activity and calculate the IC50 value for the antagonist.

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by GPR120 and TGR5, and the mechanism of FXR regulation.

GPR120_Pathway LCFA Long-Chain Fatty Acids (e.g., ω-3 FAs) GPR120 GPR120/FFAR4 LCFA->GPR120 Gq Gαq GPR120->Gq BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC GLP1 GLP-1 Secretion Ca->GLP1 PKC->GLP1 Insulin Insulin Secretion GLP1->Insulin TAB1 TAB1 BetaArrestin2->TAB1 TAK1 TAK1 (inhibited) TAB1->TAK1 NFkB NF-κB Pathway (inhibited) TAK1->NFkB AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory

Caption: GPR120 signaling pathways.

Upon activation by long-chain fatty acids, GPR120 can signal through Gαq to stimulate GLP-1 secretion and subsequently insulin release.[12][14] It can also mediate anti-inflammatory effects through a β-arrestin 2-dependent pathway that inhibits NF-κB signaling.[2][19]

TGR5_Pathway BileAcids Bile Acids TGR5 TGR5 BileAcids->TGR5 Gs Gαs TGR5->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion

Caption: TGR5 signaling pathway.

Activation of TGR5 by bile acids leads to the activation of adenylate cyclase and an increase in intracellular cAMP.[4] This in turn activates PKA, which promotes the secretion of GLP-1 and can also increase energy expenditure.[4][15]

FXR_Pathway BileAcids_Agonist Bile Acids / Agonist FXR FXR BileAcids_Agonist->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Gene_Expression Target Gene Transcription FXRE->Gene_Expression SHP SHP Expression ↑ Gene_Expression->SHP FGF19 FGF19 Expression ↑ Gene_Expression->FGF19 CYP7A1 CYP7A1 Expression ↓ (Bile Acid Synthesis ↓) SHP->CYP7A1 FGF19->CYP7A1 Antagonist Antagonist (e.g., Guggulsterone) Antagonist->FXR

Caption: Farnesoid X Receptor (FXR) signaling.

FXR is a nuclear receptor that, upon activation by bile acids or synthetic agonists, forms a heterodimer with the retinoid X receptor (RXR).[6] This complex binds to FXR response elements on DNA, regulating the transcription of target genes involved in bile acid synthesis and transport, such as SHP and FGF19, which in turn inhibit the rate-limiting enzyme in bile acid synthesis, CYP7A1.[7][8] FXR antagonists block this activation.[8]

Conclusion and Future Directions

The comparative evaluation of this compound alongside established modulators of GPR120, TGR5, and FXR provides a robust framework for characterizing its potential as a novel therapeutic agent for metabolic diseases. The isoxazole carboxylic acid scaffold has been shown to interact with a variety of biological targets, and its activity in the context of these key metabolic receptors warrants thorough investigation.[11]

Future studies should focus on elucidating the precise molecular interactions of this compound with its target(s) through structural biology approaches. Furthermore, in vivo studies in relevant animal models of metabolic disease will be crucial to validate the therapeutic potential of this and other novel compounds. The continued exploration of diverse chemical scaffolds and their effects on these critical metabolic pathways will undoubtedly pave the way for the development of next-generation therapies for obesity, type 2 diabetes, and related disorders.

References

  • GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed. (n.d.).
  • Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? - PubMed. (n.d.).
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem. (n.d.).
  • Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease. (n.d.).
  • What are GPR120 agonists and how do they work? - Patsnap Synapse. (2024, June 21).
  • What are TGR5 agonists and how do they work? (2024, June 21).
  • FFAR4: A New Player in Cardiometabolic Disease? - PMC - PubMed Central. (n.d.).
  • Full article: GPR120 agonists for the treatment of diabetes: a patent review (2014 present). (n.d.).
  • What are the therapeutic applications for TGR5 agonists? (2025, March 11).
  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2021, April 10).
  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - MDPI. (2022, December 17).
  • Kinase Inhibitors on Farnesoid X Receptor Signaling Pathways - AbMole BioScience. (n.d.).
  • The Therapeutic Potential of TGR5 Agonists. Hope or Hype? | Request PDF - ResearchGate. (2025, August 6).
  • Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC - PubMed Central. (2025, September 30).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
  • Omega-3 Fatty Acids and FFAR4 - Frontiers. (n.d.).
  • Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PubMed Central. (2025, July 11).
  • FXR (Inhibitors Agonists Modulators Antagonists) - TargetMol. (n.d.).
  • FFAR4 Gene - GeneCards | FFAR4 Protein | FFAR4 Antibody. (n.d.).
  • Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - NIH. (n.d.).
  • Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. (n.d.).
  • Enzyme assay techniques and protocols | Request PDF - ResearchGate. (n.d.).
  • FFAR4 (GPR120) Reporter Assay Kit - Cayman Chemical. (n.d.).
  • Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists | ACS Omega. (2022, May 12).
  • Protocol library - Abcam. (n.d.).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Regulation of Energy Homeostasis via GPR120 - PMC - PubMed Central - NIH. (n.d.).
  • A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC. (n.d.).
  • 5-Isobutyl-isoxazole-3-carboxylic acid | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (n.d.).
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.).
  • Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed. (n.d.).
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.).
  • Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed. (n.d.).
  • 150517-80-9 Cas No. | 5-Isobutyl-isoxazole-3-carboxylic acid | Matrix Scientific. (n.d.).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (2024, January 16).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (2022, August 31).

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Isoxazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties and rigid structure make it an ideal building block for designing targeted therapies. This guide provides an in-depth comparison of isoxazole derivatives, focusing on the critical relationship between their chemical structure and their activity as protein kinase inhibitors, a class of enzymes pivotal in cellular signaling and disease progression.

We will dissect the structure-activity relationships (SAR) of 3,5-disubstituted isoxazoles, drawing from key studies to explain the causality behind experimental design and the molecular features that drive potency and selectivity. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the isoxazole core in their own discovery programs.

The Isobutylisoxazole Pharmacophore: A Framework for Potency

The isoxazole core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] For our analysis, we will focus on the 3,5-disubstituted isoxazole motif, a common arrangement in potent kinase inhibitors. The substituents at these two positions (R1 and R2) are the primary drivers of biological activity and selectivity, allowing for fine-tuning of the molecule's interaction with the target enzyme.

The isobutyl group, a small alkyl substituent, is an important modulator of these interactions. Its placement and the nature of the other substituents dictate the compound's overall efficacy.

Caption: Core structure of a 3,5-disubstituted isoxazole.

Comparative SAR Analysis: Tuning Potency and Selectivity

The development of potent and selective kinase inhibitors is a significant challenge in drug discovery. A key strategy involves modifying a core scaffold to optimize its interactions within the ATP-binding pocket of the target kinase. An extensive study on c-Jun N-terminal kinase (JNK) inhibitors provides an excellent case study for the SAR of 3,5-disubstituted isoxazoles.[4]

In this study, researchers began with a lead compound and replaced a pyrazole ring with an isoxazole to improve selectivity against the p38 kinase.[4] They then systematically modified the substituent at the 5-position (R²) of the isoxazole ring to explore its impact on potency against JNK3 and selectivity over p38.

Table 1: SAR of 5-Substituted Isoxazole Derivatives as JNK3 Inhibitors
Compound IDR² Substituent (at 5-position)JNK3 IC₅₀ (nM)p38 IC₅₀ (nM)Selectivity (p38/JNK3)
3 4-Fluorophenyl1102502.3
19 Phenyl1105004.5
20 4-Methylphenyl11010009.1
21 4-Methoxyphenyl110>5000>45
22 4-(Dimethylamino)phenyl110500045.5
24 Methyl 1100>5000>4.5
27 Isobutyl 110>5000>45
28 Cyclopentyl 110>5000>45

(Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2014, 24(2), 647-651)[4]

Analysis of Key SAR Findings:

  • Role of the 5-Position Substituent: The data clearly demonstrates that the substituent at the 5-position of the isoxazole ring is a critical determinant of selectivity against p38 kinase. While modifications to the aryl ring at this position (compounds 19-22) significantly improved selectivity, the core potency against JNK3 remained unchanged at 110 nM.[4]

  • Impact of Alkyl Groups: The introduction of small, non-aromatic groups had a varied effect. A simple methyl group (compound 24) led to a tenfold decrease in JNK3 potency.[4] However, replacing the aryl group with larger alkyl groups like isobutyl (compound 27) or a cycloalkyl group like cyclopentyl (compound 28) maintained high JNK3 potency while achieving excellent selectivity over p38 (>45-fold).[4]

  • Causality behind Selectivity: The improved selectivity observed with the isobutyl and cyclopentyl groups suggests that these substituents exploit a hydrophobic pocket in the JNK3 active site that is not present or is sterically hindered in the p38 active site. The flexibility and size of the isobutyl group appear optimal for this interaction, maintaining potent JNK3 inhibition while abolishing p38 activity.

Experimental Validation: Protocols for Synthesis and Analysis

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed methodologies for the synthesis of 3,5-disubstituted isoxazoles and for conducting an in vitro kinase inhibition assay.

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles via a [3+2] cycloaddition reaction between a terminal alkyne and a nitrile oxide generated in situ.[5]

Objective: To synthesize a library of isoxazole derivatives for biological screening.

Step-by-Step Methodology:

  • Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) in the presence of a base (e.g., sodium acetate) to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is converted in situ to the corresponding nitrile oxide. A common method involves oxidation with an agent like m-chloroperbenzoic acid (m-CPBA) in the presence of a catalytic amount of iodobenzene.[5]

  • Cycloaddition: The terminal alkyne (bearing the desired R² group, e.g., 3,3-dimethyl-1-butyne to install an isobutyl group after reduction, or a relevant substituted alkyne) is added to the reaction mixture containing the in situ generated nitrile oxide.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

G A Aldehyde + Hydroxylamine B Form Aldoxime A->B C Oxidize with m-CPBA/Iodobenzene B->C D Generate Nitrile Oxide (in situ) C->D F [3+2] Cycloaddition D->F E Add Terminal Alkyne E->F G Crude Isoxazole Product F->G H Purify via Column Chromatography G->H I Pure 3,5-Disubstituted Isoxazole H->I

Caption: Experimental workflow for isoxazole synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a self-validating system to determine the inhibitory potency (IC₅₀) of compounds against a target kinase.[6][7] The use of radiolabeled ATP provides a highly sensitive and direct measure of enzyme activity.

Objective: To quantify the concentration at which a compound inhibits 50% of the kinase's enzymatic activity.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: A typical buffer consists of 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA.[7]

  • Set Up Reactions: In a 96-well plate or microcentrifuge tubes, combine the reaction buffer, the target kinase (e.g., recombinant JNK3), and a suitable peptide or protein substrate (e.g., α-casein).[7]

  • Add Inhibitor: Add the isoxazole test compound at various concentrations (typically a serial dilution) to the reaction wells. Include a DMSO vehicle control (0% inhibition) and a positive control inhibitor.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP. This mix should contain a final concentration of ATP (e.g., 10 µM) and a small amount of radiolabeled [γ-³²P]-ATP.[8]

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear velocity range.

  • Stop Reaction: Terminate the reaction by adding 5x SDS loading buffer and boiling at 95°C for 5 minutes.[8]

  • Separate and Quantify: Separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP using SDS-PAGE. Expose the gel to a phosphor screen and quantify the amount of incorporated radioactivity in the substrate band using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of 3,5-disubstituted isoxazoles demonstrates a clear rationale for targeted drug design. As exemplified by JNK3 inhibitors, the substituent at the 5-position is a powerful tool for modulating selectivity. The finding that an isobutyl group can maintain high potency while dramatically improving selectivity over a closely related kinase like p38 is a significant insight for drug developers.[4] This suggests that exploring diverse alkyl and cycloalkyl substitutions at this position is a promising strategy for discovering novel, selective inhibitors for other kinase targets. Future research should focus on synthesizing a broader library of these derivatives and evaluating them against a panel of kinases to build a more comprehensive SAR model for this versatile and potent scaffold.

References

  • Di Mola, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Unknown Author. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities.
  • Karim, R., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651.
  • Karim, R., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. PubMed.
  • Di Mola, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts.
  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate.
  • Aissa, I., et al. (2021). Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates. PubMed.
  • Jarina, J., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.org.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • Unknown Author. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Jiang, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.
  • Aissa, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. National Institutes of Health.
  • ResearchGate. (n.d.). SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. ResearchGate.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • Karim, R., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ResearchGate.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Jantos, J., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed Central.
  • Bischof, J., et al. (2021). Considerations and suggested workflow for in vitro kinase inhibitor profiling. ResearchGate.

Sources

A Comparative Guide to the Efficacy of Isoxazole-Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including the ability to participate in various non-covalent interactions, have led to the development of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] In the realm of oncology, isoxazole derivatives have emerged as a particularly promising class of small molecule inhibitors, targeting key proteins and pathways that drive cancer progression.[3]

This guide provides an in-depth, objective comparison of the efficacy of different isoxazole-based compounds, with a focus on their anticancer properties. We will delve into the experimental data supporting their mechanisms of action, present detailed protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of isoxazole-based therapeutics.

The Versatility of the Isoxazole Scaffold in Anticancer Drug Design

The isoxazole moiety's value in drug design stems from its ability to serve as a versatile building block, enabling the creation of structurally diverse molecules with tailored pharmacological profiles.[3] Its incorporation into a larger molecule can enhance critical drug-like properties such as metabolic stability, bioavailability, and target-binding affinity.[2][4] Consequently, isoxazole derivatives have been successfully developed to target a range of cancer-related proteins, including molecular chaperones, cytoskeletal components, and inflammatory enzymes. This guide will focus on three prominent classes of isoxazole-based anticancer agents: HSP90 inhibitors, tubulin polymerization inhibitors, and COX-2 inhibitors.

I. Isoxazole-Based HSP90 Inhibitors: Disrupting the Chaperone Machinery

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that are essential for tumor growth and survival.[5] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[6] Isoxazole-based compounds, particularly those with a resorcinol moiety, have proven to be potent HSP90 inhibitors.[7]

One of the most well-studied isoxazole-based HSP90 inhibitors is NVP-AUY922 . This synthetic, resorcinol-based isoxazole amide has demonstrated potent antitumor activity in a variety of preclinical cancer models.[7][8] NVP-AUY922 binds to the N-terminal ATP pocket of HSP90, inhibiting its ATPase activity and disrupting the chaperone cycle.[5]

Comparative Efficacy of Isoxazole-Based HSP90 Inhibitors

The following table summarizes the in vitro cytotoxic activity of NVP-AUY922 and other isoxazole-based HSP90 inhibitors against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are presented to allow for a direct comparison of their potency.

CompoundCancer Cell LineIC50 / GI50 (nM)Reference
NVP-AUY922 BT-474 (Breast)2.3 - 50[8]
H1299 (NSCLC)2850[9]
A panel of breast cancer cell linesAvg. 5.4[10]
17-AAG (Tanespimycin) A panel of breast cancer cell lines3.6 to 300-fold less active than NVP-AUY922[10]
VER-50589 Various tumor cell linesPotent in vivo activity[6]
Compound (R)-8n MCF7 (Breast, ERα+)Submicromolar[11]
HCC1954 (Breast, HER2+)Submicromolar[11]
Compound 5 Cancer cells14,000[12][13]

Note: IC50 (Median Inhibition Concentration) and GI50 (the concentration that inhibits cell growth by 50%) values are indicative of the compound's potency in vitro.

As the data indicates, NVP-AUY922 exhibits potent, low nanomolar activity across a range of breast cancer cell lines and is significantly more active than the first-generation HSP90 inhibitor, 17-AAG.[8][10] More recent developments, such as the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative (R)-8n, also show promising submicromolar efficacy.[11]

Mechanism of Action: HSP90 Inhibition Pathway

The following diagram illustrates the mechanism by which isoxazole-based inhibitors like NVP-AUY922 disrupt the HSP90 chaperone cycle, leading to the degradation of client oncoproteins and ultimately, apoptosis.

HSP90_Inhibition cluster_HSP90_Cycle HSP90 Chaperone Cycle cluster_Inhibition Inhibition by Isoxazole Compound HSP90_open HSP90 (Open) HSP90_ATP HSP90-ATP (Closed) HSP90_open->HSP90_ATP ATP Binding HSP90_Client HSP90-Client Complex HSP90_ATP->HSP90_Client Client Protein Binding Client_Protein Client Oncoprotein (e.g., HER2, AKT) Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein->Ubiquitin_Proteasome Ubiquitination HSP90_Client->HSP90_open ATP Hydrolysis & Client Release Mature_Client Mature, Active Oncoprotein HSP90_Client->Mature_Client Proliferation Proliferation Mature_Client->Proliferation Drives Cell Proliferation & Survival Isoxazole Isoxazole Inhibitor (e.g., NVP-AUY922) Isoxazole->HSP90_ATP Blocks ATP Binding Degradation Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Inhibition of the HSP90 chaperone cycle by an isoxazole-based compound.

II. Isoxazole-Based Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2] Compounds that interfere with tubulin polymerization are potent anticancer agents.[14] Several isoxazole derivatives have been identified as effective tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]

Comparative Efficacy of Isoxazole-Based Tubulin Inhibitors

The following table presents the in vitro cytotoxic activity of various isoxazole-based tubulin polymerization inhibitors.

Compound ClassCancer Cell LineIC50 (µM)MechanismReference
Pyrazole/isoxazole linked arylcinnamides HeLa (Cervical)0.4 - 2.7Inhibition of tubulin polymerization[14]
Steroidal A-ring-fused isoxazoles Prostate cancer cellsLow micromolarTubulin stabilization[2][16]
Isoxazole-naphthalene derivatives MCF-7 (Breast)< 10.0Inhibition of tubulin polymerization[15]

These studies highlight that isoxazole derivatives can act as both tubulin polymerization inhibitors and stabilizers, with potent activity in the low micromolar to nanomolar range.[2][14][16]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the effect of a test compound on tubulin polymerization in vitro.

Tubulin_Polymerization_Assay cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Tubulin Purified Tubulin (>99% pure) Incubation Incubate tubulin with test compound or control on ice Tubulin->Incubation PEM_Buffer PEM Buffer with GTP and glycerol PEM_Buffer->Incubation Test_Compound Isoxazole Compound (in DMSO) Test_Compound->Incubation Controls Controls: - Vehicle (DMSO) - Paclitaxel (stabilizer) - Nocodazole (destabilizer) Controls->Incubation Polymerization Initiate polymerization by warming to 37°C Incubation->Polymerization Measurement Monitor absorbance at 340 nm over time in a spectrophotometer Polymerization->Measurement Plot Plot absorbance vs. time Measurement->Plot IC50_Calc Calculate IC50 for inhibition of polymerization Plot->IC50_Calc

Caption: Workflow for an in vitro tubulin polymerization assay.

III. Isoxazole-Based COX-2 Inhibitors: Targeting Inflammation and Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation, angiogenesis, and tumor growth.[3][17] Selective COX-2 inhibitors have shown promise as anticancer agents. Several isoxazole derivatives have been developed as potent and selective COX-2 inhibitors.[17][18]

Comparative Efficacy of Isoxazole-Based COX-2 Inhibitors

The following table summarizes the in vitro COX-2 inhibitory activity of selected isoxazole derivatives.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 3 0.95> 50> 52.6[3]
HYB19 1.28--[17][18]
Tetrazole-isoxazole hybrid (40) 0.039 - 0.065-Similar to Celecoxib[19]
Celecoxib (standard) 0.787.289.33[18]

The data demonstrates that isoxazole-based compounds can be highly potent and selective inhibitors of COX-2, with some exhibiting greater selectivity than the established drug, Celecoxib.[3][19]

Experimental Protocols

For researchers aiming to evaluate the efficacy of novel isoxazole-based compounds, standardized and reproducible experimental protocols are paramount.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Isoxazole test compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[4]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control (fresh medium).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be a highly valuable framework in the design and development of novel anticancer agents. The compounds discussed in this guide, targeting diverse and critical cellular machinery such as HSP90, tubulin, and COX-2, underscore the versatility and potential of this heterocyclic motif. The presented comparative data highlights the potent low micromolar to nanomolar efficacy of many isoxazole derivatives.

Future research in this area should continue to focus on the rational design of new isoxazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles. Head-to-head comparisons with existing therapies and a deeper understanding of their mechanisms of action will be crucial for their clinical translation. The detailed experimental protocols provided herein offer a foundation for the robust and reproducible evaluation of these promising therapeutic candidates.

References

  • Workman, P. Discovery and development of heat shock protein 90 inhibitors. PMC. [Link]
  • ResearchGate. Zone of inhibition (ZOI)
  • Sysak, A., & Obmińska-Mrukowicz, B. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PMC. [Link]
  • Jensen, M. R., et al. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. PMC. [Link]
  • Mesa-Eguiagaray, I., et al. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity?. PMC. [Link]
  • Kamal, A., et al.
  • Perrone, M. G., et al. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
  • Singh, P., & Kaur, M. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
  • Limban, C., et al. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]
  • Joy, J., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • Wang, G., et al. Chemical structures of some tubulin polymerization inhibitors containing.
  • Labib, M. B., et al. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
  • Gabizon, R., et al.
  • Sysak, A., & Obmińska-Mrukowicz, B. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PubMed. [Link]
  • Wnorowska, U., et al. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. PMC. [Link]
  • Abbasi, M., et al.
  • Baruchello, R., et al. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • Jensen, M. R., et al. Antiproliferative effect of NVP-AUY922 against a panel of human breast cancer cell lines.
  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
  • Poitelon, Y., et al.
  • Sadeghi-Aliabadi, H., et al. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. PubMed. [Link]
  • El-Sayed, N. N. E., et al. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]
  • ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]
  • ResearchGate.
  • Vashisht, H., et al. Antimicrobial activity of isoxazole derivatives: A brief overview.
  • Al-Ostath, A. I., et al.
  • Sadeghi-Aliabadi, H., et al. (PDF) Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors.
  • Grinholc, M., et al. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
  • Chakraborti, S., et al. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Wang, Y., et al. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922. Frontiers. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Isobutylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a detailed comparison of analytical methodologies for the quantification and characterization of 5-Isobutylisoxazole-3-carboxylic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my aim is to not only present protocols but to delve into the scientific rationale behind the choice of methodology, instrumentation, and validation parameters. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure a universally applicable and scientifically robust approach.[1][2][3][4][5]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] This guide will compare two of the most prevalent chromatographic techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing a framework for selecting the most appropriate method for your specific needs.

Choosing the Right Tool: HPLC vs. GC for a Carboxylic Acid Derivative

The molecular structure of this compound, featuring a carboxylic acid group, makes it a polar and relatively non-volatile compound. This inherent characteristic is a critical factor in determining the most suitable analytical technique.

High-Performance Liquid Chromatography (HPLC) is generally the method of choice for the direct analysis of such compounds.[6] Its versatility in stationary phases and mobile phase compositions allows for the effective separation of polar analytes without the need for chemical modification.

Gas Chromatography (GC) , on the other hand, is optimal for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their high polarity, which can lead to poor peak shape and low sensitivity.[7] To overcome this, a derivatization step is often required to convert the carboxylic acid into a more volatile ester, which adds complexity and potential for error to the analytical workflow.[8][9]

Below is a comparative summary of the two techniques for the analysis of this compound:

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Suitability for Analyte Highly suitable for direct analysis of polar carboxylic acids.[6][10]Suitable, but typically requires a derivatization step to increase volatility.[8][9]
Sample Preparation Often minimal, involving dissolution and filtration.More complex, may involve extraction and mandatory derivatization.
Typical Stationary Phases C18, C8 (Reversed-Phase), or specialized polar-embedded phases.Polar capillary columns (e.g., wax-based) if direct analysis is attempted; non-polar columns for derivatized analytes.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages - Direct analysis- High versatility- Robustness- Wide applicability- High resolution- High sensitivity (especially with MS)
Disadvantages - Higher solvent consumption- Potentially lower resolution than capillary GC- Derivatization adds complexity and potential for error- Analyte must be thermally stable

Experimental Protocols and Validation Strategy

The following sections provide detailed, step-by-step methodologies for the validation of HPLC and GC methods for this compound. The validation parameters discussed are in accordance with ICH Q2(R2) guidelines and include specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4]

Workflow for Analytical Method Validation

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Documentation start Define Analytical Target Profile (ATP) dev Develop Analytical Method (HPLC or GC) start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness report Compile Validation Report robustness->report lifecycle Method Implementation & Lifecycle Management report->lifecycle

Caption: A generalized workflow for the validation of an analytical method.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is presented as the primary and recommended approach due to its direct applicability and robustness for the analysis of this compound.

Experimental Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Gradient Program: Start at 95% A, hold for 2 min, ramp to 5% A over 8 min, hold for 2 min, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the test sample at a target concentration within the working standard range using the same diluent.

Validation Parameters and Expected Results
Validation ParameterExperimental ApproachAcceptance CriteriaExpected Outcome for HPLC
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using DAD.The analyte peak should be free of interference from other components. Peak purity index > 0.99.High specificity with no co-eluting peaks.
Linearity Analyze at least five concentrations across the range. Plot a calibration curve and determine the correlation coefficient (r²).r² ≥ 0.999Excellent linearity with r² > 0.999.
Range The range is established based on the linearity, accuracy, and precision data.The method should be accurate and precise within the defined upper and lower concentration limits.1 µg/mL to 100 µg/mL.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (low, medium, high), in triplicate.Mean recovery of 98.0% to 102.0%.Mean recovery between 99.0% and 101.0%.
Precision (Repeatability) Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 2.0%.RSD < 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst or instrument.RSD ≤ 2.0%.RSD < 1.5%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).The method should remain unaffected by small, deliberate variations. System suitability parameters must be met.The method is expected to be robust with minor variations in parameters having no significant impact on the results.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

This method serves as an alternative, particularly if GC is the preferred or only available instrumentation. The critical and causative experimental choice here is the derivatization step, which is necessary to make the analyte suitable for GC analysis.

Experimental Protocol
  • Derivatization:

    • To 1 mL of the sample solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL (split ratio 20:1).

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., Dichloromethane) and derivatize as described above.

Validation Parameters and Expected Results
Validation ParameterExperimental ApproachAcceptance CriteriaExpected Outcome for GC
Specificity Analyze blank, placebo, and spiked derivatized samples.The derivatized analyte peak should be well-resolved from any derivatization by-products or matrix components.Good specificity, but potential for interference from derivatization reagents.
Linearity Analyze at least five concentrations of the derivatized analyte. Plot a calibration curve and determine r².r² ≥ 0.995Good linearity with r² > 0.997.
Range Established based on linearity, accuracy, and precision of the derivatized analyte.The method should be accurate and precise within the defined range.5 µg/mL to 150 µg/mL.
Accuracy Perform recovery studies on a spiked placebo matrix, including the derivatization step.Mean recovery of 95.0% to 105.0%.Mean recovery between 97.0% and 103.0%.
Precision (Repeatability) Analyze six replicate derivatized samples at 100% of the target concentration.RSD ≤ 3.0%.RSD < 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, including the derivatization step.RSD ≤ 3.0%.RSD < 2.5%.
Robustness Vary derivatization time and temperature, and GC parameters (e.g., oven ramp rate).The derivatization and analysis should be resilient to small changes.The derivatization step may be sensitive to variations, requiring careful control.
Logical Relationship: Derivatization in GC

GC_Derivatization_Logic Analyte This compound (Polar, Non-volatile) Problem Poor Peak Shape & Low Volatility in GC Analyte->Problem Solution Derivatization (e.g., Silylation with BSTFA) Problem->Solution Introduces chemical reaction step Derivative Volatile & Thermally Stable TMS-Ester Derivative Solution->Derivative Converts -COOH to -COOSi(CH3)3 Outcome Improved Chromatographic Performance in GC Derivative->Outcome

Caption: The rationale for employing derivatization in the GC analysis of carboxylic acids.

Conclusion and Recommendation

For the routine analysis and quality control of this compound, the HPLC-UV method is unequivocally the superior choice . Its primary advantage lies in the ability to directly analyze the compound with minimal sample preparation, leading to a more efficient, robust, and less error-prone workflow. The experimental data, even when projected based on similar compounds, strongly suggests that HPLC will deliver higher performance in terms of accuracy and precision with lower variability.

The GC-FID method, while a viable alternative, introduces the complexity and potential variability of a chemical derivatization step. This additional step not only increases analysis time but also presents another source of potential error that must be carefully controlled and validated. Therefore, the GC method should be considered only when HPLC instrumentation is unavailable or if specific analytical challenges, such as the need for extremely high resolution not achievable by standard HPLC, are present.

Ultimately, the choice of analytical method must be fit for its intended purpose.[4] This guide provides the foundational knowledge and a comparative framework to make an informed, science-based decision that aligns with the rigorous standards of the pharmaceutical industry.

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Guidance Q14 / Q2(R2)
  • Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. (2025).
  • Validation of analytical methods for 4-methyloxolane-2-carboxylic acid. Benchchem.
  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. (2006). PubMed.
  • The 6 Key Aspects of Analytical Method Valid
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
  • Acids: Derivatiz
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2014). LMA leidykla.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER ST

Sources

A Comparative Guide to Cross-Reactivity Profiling: A Case Study on an Isoxazole-Containing Immunomodulator

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: In drug discovery, ensuring a compound selectively interacts with its intended target is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or even contribute to a drug's therapeutic profile. This guide provides an in-depth, practical framework for assessing the cross-reactivity of a compound.

Due to the limited public data on the biological activity of 5-Isobutylisoxazole-3-carboxylic acid, we will use the well-characterized, isoxazole-derived drug, Leflunomide , and its active metabolite, Teriflunomide (A77 1726) , as an instructive case study. This allows us to demonstrate a rigorous, real-world approach to profiling, applicable to any novel chemical entity.

Part 1: On-Target Profile of Teriflunomide

Teriflunomide is an oral immunomodulatory agent used in the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its primary mechanism of action is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH) , a key mitochondrial enzyme.[1][3][4][5][6]

Mechanism of Action: DHODH Inhibition

DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, which is essential for the creation of pyrimidine nucleotides (the building blocks of DNA and RNA).[][8][9][10] Rapidly proliferating cells, such as activated T and B lymphocytes that drive the autoimmune response in MS, are heavily reliant on this pathway for DNA synthesis.[3][4] By inhibiting DHODH, Teriflunomide exerts a cytostatic (growth-inhibiting) effect on these activated lymphocytes, reducing their proliferation and subsequent involvement in the inflammatory attack on the central nervous system.[3][4][11] Resting lymphocytes and other cell types can utilize a separate "salvage pathway" for pyrimidine synthesis and are therefore less affected, conferring a degree of selectivity to the drug's action.[1][3][12][13]


}

Figure 1: De Novo Pyrimidine Synthesis Pathway and the inhibitory action of Teriflunomide on DHODH.

Part 2: A Tiered Strategy for Cross-Reactivity Profiling

A systematic, tiered approach is essential for efficiently identifying and validating off-target activities. This strategy begins with a broad screen to cast a wide net, followed by more focused assays to confirm hits and assess their biological relevance.


}

Figure 2: A tiered workflow for systematic cross-reactivity profiling of a drug candidate.

Tier 1: Broad Panel Screening The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a large, diverse panel of targets. This provides a broad overview of potential off-target interactions. Commercial services like Eurofins' SafetyScreen panels are industry standards for this purpose.[14][15][16][17] A typical panel, such as the SafetyScreen44, includes a range of G-protein-coupled receptors (GPCRs), ion channels, kinases, and other enzymes known to be frequent sources of adverse drug reactions.[15][17]

Tier 2: Hit Confirmation and Potency Determination Any target showing significant inhibition (e.g., >50%) in the primary screen is considered a "hit." These hits must be validated. The next step is to perform dose-response assays to determine the potency of the compound against each validated hit, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). This quantitative data is crucial for comparing off-target potency to on-target potency.

Tier 3: Cellular Validation Biochemical assay hits must be confirmed in a more physiologically relevant context. Cellular assays are used to determine if the compound engages the off-target in a cellular environment and elicits a functional response. This step helps to distinguish true biological off-target effects from artifacts of in vitro assays.

Part 3: Experimental Methodologies

Accurate and reproducible protocols are the foundation of a reliable cross-reactivity profile. Below are representative, detailed protocols for assessing on-target and potential off-target activities.

Protocol 1: On-Target DHODH Enzyme Inhibition Assay

This protocol measures the inhibitory effect of a compound on DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[18][19]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotic acid (DHOA) substrate

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (e.g., Teriflunomide) and DMSO (vehicle control)

  • 384-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be ≤0.5%.

  • Reagent Preparation:

    • Prepare a solution containing 100 µM CoQ10 and 200 µM DCIP in Assay Buffer.

    • Prepare the DHODH enzyme solution in Assay Buffer to a predetermined optimal concentration.

    • Prepare the substrate solution of 500 µM DHOA in Assay Buffer.

  • Assay Reaction:

    • To each well of a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle.

    • Add 20 µL of a pre-mixed solution of DHODH enzyme and the CoQ10/DCIP solution.

    • Pre-incubate the plate at 25°C for 30 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the DHOA substrate solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each well. Determine the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Off-Target Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure inhibition of a specific kinase, a common off-target class for many drugs.[20][21]

Materials:

  • Kinase of interest (e.g., JAK3) and corresponding fluorescein-labeled substrate

  • LanthaScreen™ Tb-labeled anti-phospho antibody specific for the substrate

  • 10 mM ATP solution

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Dilution Buffer

  • 500 mM EDTA in water (Stop Solution)

  • Test compound and DMSO

  • Low-volume 384-well microplate (white or black)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a 4X final concentration serial dilution of the test compound in Kinase Buffer A with a constant percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X compound dilution or vehicle control.

    • Add 5 µL of a 2X Kinase/Substrate mixture (prepared in Kinase Buffer A).

    • Add 2.5 µL of a 4X ATP solution (prepared in Kinase Buffer A) to initiate the reaction. The final volume is 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X Detection Mix containing Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer.

    • Add 10 µL of the 2X Detection Mix to each well to stop the kinase reaction. The final volume is 20 µL.

  • Equilibration: Cover the plate and incubate at room temperature for 30-60 minutes to allow antibody binding.

  • Measurement: Read the plate on a TR-FRET-enabled reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Determine percent inhibition relative to controls and calculate the IC50 from the dose-response curve.

Part 4: Data Interpretation and Comparison

The primary goal is to establish a "Selectivity Ratio" by comparing the potency of the compound at its off-targets versus its primary target.

Known Cross-Reactivity of Teriflunomide: While the primary action of Teriflunomide is DHODH inhibition, studies have shown it also possesses other activities. At concentrations higher than those required for DHODH inhibition, it can inhibit protein tyrosine kinases, including JAK1 and JAK3.[22][23] This dual activity may contribute to its overall immunomodulatory effects.[13][23]

Hypothetical Screening Data:

Below is a table representing plausible data from a cross-reactivity profiling campaign for a compound like Teriflunomide.

Table 1: Hypothetical Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)

Target Class Target % Inhibition Hit?
Enzyme (Primary) DHODH 98% On-Target
Kinase (Tyrosine) JAK1 75% Yes
Kinase (Tyrosine) JAK3 82% Yes
Kinase (Tyrosine) Lck 65% Yes
Kinase (Ser/Thr) ROCK1 15% No
GPCR (Amine) 5-HT2A 8% No
Ion Channel hERG 2% No

| Enzyme (Other) | COX-2 | 21% | No |

Table 2: Comparative Potency of On-Target vs. Off-Target Hits (IC50 Values)

Target Target Class Assay Type IC50 (nM) Selectivity Ratio (Off-Target IC50 / On-Target IC50)
DHODH (human) Pyrimidine Synthesis Enzymatic 773 [24] -
JAK1 Tyrosine Kinase TR-FRET 15,000 ~19x
JAK3 Tyrosine Kinase TR-FRET 11,000 ~14x

| Lck | Tyrosine Kinase | TR-FRET | 35,000 | ~45x |

Interpretation: The data reveals that while Teriflunomide is a potent inhibitor of its primary target, DHODH, it also inhibits several JAK family kinases at higher concentrations. The selectivity ratio indicates that the compound is approximately 14 to 45 times more potent against DHODH than against these off-target kinases. This separation in potency is a critical factor in risk assessment. The kinase inhibition may not be relevant at the standard therapeutic doses (7 mg and 14 mg daily) but could become a factor in specific situations or contribute to the broader anti-inflammatory profile of the drug.[13][25]

Conclusion

This guide demonstrates a comprehensive, tiered strategy for cross-reactivity profiling using the isoxazole-derived drug Teriflunomide as a case study. The process begins with broad screening to identify potential off-targets, followed by quantitative dose-response assays to determine the potency and selectivity of these interactions.

The key takeaway is the importance of comparing the potency of the on-target activity with any off-target effects. A significant window between these potencies, as illustrated in our hypothetical data for Teriflunomide, provides confidence in the compound's selectivity and helps predict its safety profile. This systematic approach is fundamental to modern drug development, enabling scientists to make informed decisions and build a robust safety case for novel therapeutic candidates.

References

  • Title: Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC Source: PubMed Central URL:[Link]
  • Title: The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC Source: PubMed Central URL:[Link]
  • Title: A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases Source: PubMed URL:[Link]
  • Title: What is the mechanism of Teriflunomide?
  • Title: The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes Source: PubMed URL:[Link]
  • Title: What is Teriflunomide used for?
  • Title: Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species Source: Plant Physiology URL:[Link]
  • Title: The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha Source: PubMed URL:[Link]
  • Title: De novo pyrimidine synthesis steps, pathways, uses Source: Microbe Notes URL:[Link]
  • Title: Mechanism of action of teriflunomide.
  • Title: GPCR-radioligand binding assays Source: PubMed URL:[Link]
  • Title: Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068) Source: Neurology.org URL:[Link]
  • Title: Pyrimidine metabolism Source: Wikipedia URL:[Link]
  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL:[Link]
  • Title: In Vitro Safety Panels in Pharmacology Profiling Source: Eurofins Discovery URL:[Link]
  • Title: (PDF)
  • Title: Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC Source: PubMed Central URL:[Link]
  • Title: Teriflunomide and its mechanism of action in multiple sclerosis Source: PubMed URL:[Link]
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
  • Title: SafetyScreen44 Panel - TW Source: Eurofins Discovery URL:[Link]
  • Title: Office of Clinical Pharmacology Review (Teriflunomide) Source: FDA URL:[Link]
  • Title: A Tiered Approach - In Vitro SafetyScreen Panels Source: Eurofins Discovery URL:[Link]
  • Title: The Immunosuppressive Metabolite of Leflunomide, A77 1726, Affects Murine T Cells Through Two Biochemical Mechanisms Source: PubMed URL:[Link]
  • Title: Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling Source: PubMed Central URL:[Link]
  • Title: CNS SafetyScreen panel - FR Source: Eurofins Discovery URL:[Link]
  • Title: SafetyScreen44™ Panel Source: Eurofins URL:[Link]
  • Title: Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit Source: Elabscience® URL:[Link]
  • Title: An update of teriflunomide for treatment of multiple sclerosis - PMC Source: NIH URL:[Link]
  • Title: Teriflunomide - PMC Source: NIH URL:[Link]
  • Title: Teriflunomide Side Effects: Common, Severe, Long Term Source: Drugs.com URL:[Link]
  • Title: (PDF)
  • Title: Teriflunomide (Aubagio) Source: MS Society URL:[Link]

Sources

Navigating the Cellular Maze: A Comparative Guide to Confirming Target Engagement for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Deconvolution for 5-Isobutylisoxazole-3-carboxylic acid

For researchers in drug discovery, the journey of a promising small molecule from a phenotypic screen to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the identification of its specific cellular target(s). Without this knowledge, understanding the mechanism of action, optimizing lead compounds, and predicting potential toxicities becomes a matter of conjecture. This guide provides a strategic framework for confirming the cellular target engagement of a novel bioactive compound, using this compound as a case study.

While this compound and its derivatives have been explored as scaffolds for enzyme inhibitors, such as xanthine oxidase, its precise intracellular binding partners in a broader cellular context remain largely uncharacterized. This scenario is typical in early-stage drug discovery, making it an ideal model for illustrating a robust target deconvolution strategy. Here, we will compare and contrast three leading-edge, unbiased, proteome-wide methods: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads-based affinity profiling. Our focus will be on the causality behind experimental choices, ensuring a self-validating system for generating high-confidence target lists.

The Core Principle: Ligand Binding Alters Protein Stability

At the heart of the most powerful label-free target identification methods is a fundamental biophysical principle: the binding of a small molecule (ligand) to a protein alters the protein's structural stability. This change can be harnessed to distinguish target proteins from the vast background of the cellular proteome. Two primary approaches exploit this phenomenon: altering stability against heat (CETSA) and against enzymatic digestion (DARTS).

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Target deconvolution workflow."

Cellular Thermal Shift Assay (CETSA): Profiling Thermal Resilience

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for monitoring drug-target engagement directly in cells and tissues.[1][2][3] The foundational principle is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[4] When coupled with quantitative mass spectrometry (MS), this technique, often termed Thermal Proteome Profiling (TPP), allows for an unbiased, proteome-wide survey of thermal stability changes.[5][6]

Causality and Experimental Logic

The choice to use CETSA is based on the hypothesis that the binding energy of this compound to its target will increase the thermodynamic barrier to unfolding. By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can systematically denature and precipitate proteins. Stabilized target proteins will remain in the soluble fraction at higher temperatures compared to their unbound state. This solubility difference is the key readout that, when quantified by MS, reveals the targets.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "CETSA-MS experimental workflow."

Drug Affinity Responsive Target Stability (DARTS): Probing Protease Sensitivity

As an alternative to thermal denaturation, Drug Affinity Responsive Target Stability (DARTS) leverages ligand-induced stabilization to protect a target protein from protease digestion.[5][7][8] The principle is that a protein's conformation, when bound to a small molecule, can mask protease cleavage sites, rendering it more resistant to degradation.[9][10]

Causality and Experimental Logic

DARTS is chosen when an orthogonal, stability-based method is desired. Instead of heat, a broad-specificity protease like pronase is applied to cell lysates treated with this compound. If the compound binds a protein, it may stabilize its structure, sterically hinder protease access, or both, thus protecting it from being cleaved into smaller peptides.[11] By comparing the protein bands on a gel or through MS analysis between treated and untreated samples, protected proteins can be identified as candidate targets.[7][8] This method is particularly advantageous as it does not require specialized heating equipment and can be a straightforward initial screen.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "DARTS-MS experimental workflow."

Kinobeads: An Affinity-Based Chemical Proteomics Approach

Contrasting with stability-based methods, affinity-based approaches physically capture proteins that bind to a specific ligand or a class of ligands. While a direct pulldown would require synthesizing a modified version of this compound, we can use a competitive profiling approach with broad-spectrum affinity reagents like "kinobeads" as an illustrative alternative. Kinobeads are sepharose beads functionalized with multiple, non-selective kinase inhibitors, which can affinity-purify a large portion of the cellular kinome.[12][13]

Causality and Experimental Logic

This method is based on competition. Cell lysates are pre-incubated with our compound of interest, this compound, before being exposed to the kinobeads. If our compound binds to certain kinases, it will occupy their ATP-binding pockets, preventing them from binding to the immobilized inhibitors on the beads. By using quantitative mass spectrometry to compare the proteins pulled down by the kinobeads from treated versus untreated lysates, we can identify which kinases were "competed off" by our compound.[14] This reveals a specific subset of the kinome as potential targets. While originally designed for kinases, this method can also identify other nucleotide-binding proteins.[15]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Kinobeads competitive profiling workflow."

Comparative Analysis of Unbiased Screening Methods

Choosing the right primary screening method depends on the specific research question, available resources, and the nature of the small molecule. The following table provides a direct comparison of the three approaches.

FeatureCETSA-MS / TPPDARTSKinobeads (Competitive)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetitive displacement from affinity matrix
Label Requirement Label-freeLabel-freeLabel-free (for competitor)
Sample Type Intact cells, cell lysates, tissuesPrimarily cell lysatesCell lysates, tissue extracts
Proteome Coverage Very high; potentially entire proteome[16]High; dependent on protease accessibilityBroad but biased towards a specific protein family (e.g., kinases)[15]
Primary Output Change in protein melting temperature (ΔTm)Change in protein abundance post-digestionDose-dependent reduction in affinity capture
Key Advantage Measures engagement in intact cells, capturing physiologically relevant interactions[1]Simpler experimental setup, no specialized heating equipment required[8]High throughput for screening against a known target class; provides relative affinity
Key Limitation Not all binding events cause a thermal shift; indirect effects can be confounding[16]Binding may not confer protease protection; less quantitative than CETSA[17]Biased to proteins that bind the immobilized ligands; may miss novel target classes[15]

From Candidates to Confirmation: Orthogonal Validation

An unbiased screen is only the first step. The resulting list of candidate targets must be validated through orthogonal methods to build a high-confidence case for engagement.

  • Targeted CETSA/DARTS with Western Blot: Once a candidate protein is identified (e.g., Protein X), its engagement can be confirmed using a standard Western blot instead of mass spectrometry. This is a faster and more accessible way to verify the thermal or proteolytic stabilization of a specific protein using a validated antibody.[5][7]

  • Isothermal Dose-Response (ITDR): This CETSA-based method is the gold standard for quantifying target engagement in cells. Instead of a temperature gradient, cells are heated at a single, semi-denaturing temperature while being treated with a range of compound concentrations. The resulting dose-response curve provides a cellular EC50, reflecting the potency of the compound against its target in a physiological environment.[18]

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA for Target Validation

This protocol outlines the steps to validate a candidate target (Protein X) for this compound identified from a primary screen.

Objective: To determine the cellular potency (EC50) of the compound for Protein X.

Materials:

  • Cell line expressing Protein X

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to Protein X

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence substrate

  • PCR thermocycler or equivalent heating blocks

  • Standard Western blot equipment

Methodology:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to ~80-90% confluency.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only (DMSO) control. Replace the medium in each well with the corresponding compound dilution and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvesting: Wash cells with PBS, then harvest by scraping into PBS containing protease inhibitors. Transfer each cell suspension to a PCR tube.

  • Heat Challenge: Place the PCR tubes in a thermocycler pre-set to the determined optimal temperature for Protein X (Tagg, the temperature at which ~50% of the protein aggregates without the ligand). Heat for 3 minutes, then cool to 4°C for 3 minutes.

  • Cell Lysis: Add lysis buffer to each tube and lyse the cells (e.g., through freeze-thaw cycles or sonication).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same total protein concentration.

  • Western Blotting:

    • Separate the normalized protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against Protein X.

    • Wash and probe with the appropriate secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for each concentration.

    • Normalize the data to the vehicle control.

    • Plot the normalized band intensity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value.

Conclusion

References

  • Pai, C.-M., et al. (2021). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods in Molecular Biology.
  • Molina, D. M., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.
  • Zhao, Q., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics.
  • Wikipedia. (2023). Cellular thermal shift assay. Wikipedia.
  • Zhao, Q., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
  • Schürmann, M., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed.
  • Zhao, Q., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Europe PMC.
  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Semantic Scholar.
  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Bantscheff, M., et al. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
  • Biognosys. (n.d.). Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Biognosys.
  • Lee, J. Y., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed.
  • Knapp, S. (2017). New opportunities for kinase drug repurposing and target discovery. PMC - NIH.
  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.
  • Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). PMC - NIH.
  • Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River.
  • EMERGE. (2024). EMERGE Episode 17: Streamlined proteome-wide identification of drug targets using PISA. Google Podcasts.
  • Lechner, A., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Apollo - University of Cambridge.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Reinecke, M., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC - NIH.
  • A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. (2024). Drug Discovery News.
  • Vinogradova, E. V., et al. (2019). Targeted and proteome-wide analysis of metabolite–protein interactions. PMC - NIH.
  • ResearchGate. (n.d.). General workflow (one-step and two-step) of proteome-wide target identification by ABPs and AfBPs, using Orlistat and Dasatinib as examples. ResearchGate.
  • Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • Tanveer, M., et al. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. bioRxiv.
  • ResearchGate. (n.d.). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. ResearchGate.
  • Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Semantic Scholar.
  • Dai, L. (2022). Current Advances in CETSA. PMC - NIH.
  • Lork, C., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology.
  • Current and emerging target identification methods for novel antimalarials. (2022). PMC - NIH.

Sources

A Senior Application Scientist's Comparative Guide: 5-Isobutylisoxazole-3-carboxylic Acid versus Other Carboxylic Acid Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the carboxylic acid moiety is a foundational tool in pharmacophore design. Its capacity for potent hydrogen bonding and electrostatic interactions is well-established. However, this functional group is not without significant liabilities, frequently introducing challenges in absorption, distribution, metabolism, and excretion (ADME), and carrying risks of potential toxicities.[1] The strategic replacement of a carboxylic acid with a bioisostere—a functional group exhibiting similar physicochemical and biological properties—is a cornerstone of modern medicinal chemistry, allowing for the meticulous optimization of drug candidates.[2][3][4]

This guide provides an objective, data-driven comparison of 5-isobutylisoxazole-3-carboxylic acid against other prevalent carboxylic acid isosteres. We will explore the nuanced impact of these molecular swaps on physicochemical properties, metabolic stability, and biological interactions, offering a framework for rational, evidence-based decision-making in drug design.

The Rationale for Isosteric Replacement: Overcoming the Carboxylate's Curse

The acidic nature of carboxylic acids (typically pKa 4-5) ensures they are predominantly ionized at physiological pH.[1][2] While this anionic charge is often pivotal for binding to biological targets, it is also the source of several pharmacokinetic challenges:

  • Poor Membrane Permeability: The negative charge is a significant barrier to passive diffusion across lipophilic biological membranes, which can severely limit oral bioavailability and access to intracellular targets.[1][5]

  • Metabolic Instability: Carboxylic acids are primary substrates for phase II metabolism, particularly glucuronidation. This can lead to the formation of reactive acyl glucuronide metabolites, which have been implicated in idiosyncratic drug toxicity.[6][7][8]

  • High Plasma Protein Binding: The ionized carboxylate can bind extensively to plasma proteins such as albumin, reducing the free fraction of the drug available to engage its target.

Bioisosteric replacement seeks to mitigate these issues by substituting the carboxylic acid with a group that mimics its key binding interactions but possesses a superior ADME profile.[3][9] The success of this strategy is highly context-dependent, and a panel of isosteres must often be screened to identify the optimal replacement.[2][9]

Structural Overview of Key Carboxylic Acid Isosteres

The selection of an isostere is a strategic choice based on modulating properties like acidity, lipophilicity, and metabolic stability. Below is a comparison of this compound and other commonly employed isosteres. The 3-hydroxyisoxazole core of our topic compound is a known planar isostere of carboxylic acid.[2]

Figure 1. Structures of a generic carboxylic acid and key isosteres.

Comparative Analysis of Physicochemical Properties

The interplay between acidity (pKa) and lipophilicity (logP/logD) is a critical determinant of a drug's pharmacokinetic profile. A systematic comparison of isosteres on a common scaffold provides the most rational basis for design decisions.[3][4]

Acidity (pKa)

Acidity dictates the ionization state at physiological pH (≈7.4), directly influencing solubility, permeability, and target binding.

  • Carboxylic Acids & 3-Hydroxyisoxazoles: These groups exhibit similar pKa values, typically in the range of 4-5.[2] This means they are almost entirely deprotonated and negatively charged at physiological pH.

  • Tetrazoles: As one of the most widely used non-classical isosteres, 5-substituted-1H-tetrazoles closely mimic the acidity of carboxylic acids, with pKa values typically between 4.5 and 4.9.[6][10]

  • Acylsulfonamides: This class is significantly more acidic than carboxylic acids, with pKa values often in the 2-4 range.[1][2] This ensures they are also fully ionized, but their stronger acidity can influence interactions and selectivity.

  • Hydroxamic Acids: In contrast, hydroxamic acids are much weaker acids, with pKa values around 8-9.[2] This means they exist as a mixture of ionized and neutral species at physiological pH, which can be advantageous for membrane permeability.

Lipophilicity and Permeability

Lipophilicity, measured as the distribution coefficient at pH 7.4 (logD₇.₄), is a key driver of membrane permeability. The goal is often to increase lipophilicity relative to the parent carboxylic acid to improve absorption.

Systematic studies comparing isosteres on a consistent phenylpropionic acid scaffold have yielded invaluable experimental data.[3][4]

Functional GroupTypical pKaExperimental logD₇.₄Experimental Permeability (Papp)Key Insights
Carboxylic Acid 4-5[2]0.96LowBaseline comparator; low permeability due to ionization.[1]
3-Hydroxyisoxazole 4-5[2]~0.9 - 1.2Low to ModeratePlanar isostere with similar acidity to parent acid. Permeability can be slightly improved.
Tetrazole 4.5-4.9[6]0.99Very LowDespite similar pKa and logD, permeability is often significantly lower than the parent acid.[4][5] This is attributed to a high desolvation penalty.[5][6]
Acylsulfonamide 2-4[2]1.34ModerateCan increase lipophilicity and permeability. The two sulfonyl oxygens can act as strong hydrogen bond acceptors, sometimes increasing potency.[6]
Hydroxamic Acid 8-9[2]2.14HighSignificantly less acidic, leading to a higher concentration of the neutral species, which dramatically increases lipophilicity and permeability.[2][3]

*Experimental data for logD₇.₄ and Permeability are based on values for phenylpropionic acid derivatives as reported by Lassalas et al. in J. Med. Chem. 2016, 59 (7), pp 3183–3203, to allow for a direct, scaffold-consistent comparison.[3][4]

Impact on Pharmacokinetics and Biological Activity

Metabolic Stability

A primary driver for replacing a carboxylic acid is to block metabolic pathways that lead to rapid clearance or toxic metabolites.

  • This compound: The isoxazole ring is generally robust and less susceptible to the common metabolic attacks that plague simple carboxylic acids.

  • Tetrazoles: This moiety is renowned for its metabolic stability and resistance to biological degradation, making it a "metabolism-resistant" isostere.[11][12][13]

  • Acylsulfonamides: Generally exhibit enhanced metabolic stability compared to their carboxylate counterparts.[6]

  • Hydroxamic Acids: Can be susceptible to in vivo hydrolysis, reverting to the corresponding carboxylic acid. However, stability can be improved through structural modifications, such as introducing bulky substituents.[2] They can also undergo glucuronidation and sulfation.[2]

G cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Compound Stock (e.g., 1 mM in DMSO) B Incubate with Liver Microsomes (or Hepatocytes) + NADPH at 37°C A->B Dilute C Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) B->C Time Course D Quench Reaction (e.g., Acetonitrile) C->D Stop Metabolism E Analyze by LC-MS/MS (Quantify Parent Compound) D->E Centrifuge & Inject F Calculate Half-Life (t½) & Intrinsic Clearance (CLint) E->F Data Processing

Figure 2. Generalized workflow for an in vitro metabolic stability assay.
Biological Activity

The ultimate goal is to preserve or enhance biological activity. The isostere must effectively replicate the key interactions—typically a salt bridge with a basic residue like arginine or lysine—of the original carboxylate.

The outcome is highly dependent on the specific protein target.[2] For example, in the development of dual MCL-1/BCL-xL inhibitors, acylsulfonamide and tetrazole replacements for a key carboxylic acid resulted in compounds with similar or even improved binding affinities.[14] The acylsulfonamide, in particular, demonstrated an improved effect on the viability of a leukemia cell line compared to the parent carboxylic acid.[14] This highlights that isosteres can sometimes form additional beneficial interactions, such as the dual hydrogen bond acceptance by the acylsulfonamide oxygens, leading to increased potency.[6]

Experimental Protocols

To ensure scientific integrity, the data presented in comparative guides must be grounded in robust, reproducible experimental methods.

Protocol 1: Determination of pKa and logP by Potentiometric Titration

This method provides accurate, thermodynamically-sound values for acidity and lipophilicity.

Objective: To determine the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP) of a test compound.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurement.[15]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a two-phase system of n-octanol and water. A constant ionic strength is maintained using a background electrolyte like KCl.[15]

  • Titration: Place the solution in a reaction vessel with a pH electrode immersed in the aqueous layer. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small, precise increments.[15]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the system to equilibrate.

  • pKa Calculation: The pKa is determined from the inflection point of the titration curve in the aqueous phase, corresponding to the pH at the half-equivalence point.[15]

  • logP Calculation: The logP value is derived by a computational analysis of the shift in the titration curve between the aqueous-only and the two-phase system. The instrument's software fits the data to determine the P value that best explains the observed pH shifts.[16]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is a workhorse in early drug discovery for predicting hepatic clearance.[17][18]

Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system solution (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to act as a cofactor for cytochrome P450 enzymes.[17]

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH solution to 37°C.

    • Add the test compound (typically from a DMSO stock, final concentration ~1 µM) to the HLM suspension and briefly pre-incubate.[19]

    • Initiate the metabolic reaction by adding the NADPH-regenerating solution.[17][19]

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[19]

    • Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.[19]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation conditions.[17]

Conclusion and Strategic Outlook

The replacement of carboxylic acids with isosteres is a powerful, nuanced strategy to overcome ADME and toxicity challenges.[1] This guide demonstrates that there is no "one-size-fits-all" solution; the selection is a multi-parameter optimization problem.

  • This compound , representing the 3-hydroxyisoxazole class, serves as a reliable carboxylic acid mimic, retaining a similar pKa while offering a more metabolically robust heterocyclic core.[2]

  • Tetrazoles are excellent for enhancing metabolic stability but can be detrimental to membrane permeability, a critical trade-off to consider.[4][5]

  • Acylsulfonamides offer a more acidic profile that can lead to potent interactions but may also impact permeability and selectivity.[2][6]

  • Hydroxamic acids provide a pathway to significantly improved permeability by raising the pKa, but their potential for in vivo hydrolysis must be carefully evaluated.[2]

Ultimately, the optimal choice depends on the specific liabilities of the lead compound and the overall goals of the drug discovery program. A thorough, side-by-side experimental evaluation of a carefully selected panel of isosteres, using the protocols outlined here, provides the most robust foundation for advancing drug candidates with superior, well-rounded properties.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • XenoTech. (2022). How to Conduct an In Vitro Metabolic Stability Study. XenoTech Blog.
  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203.
  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting.
  • American Chemical Society. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930.
  • Fallacara, A. L., et al. (2018). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA - Online Research @ Cardiff.
  • Slideshare. (n.d.). pKa and log p determination. Slideshare.
  • Saleh, T., et al. (2022). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 13(9), 1125-1132.
  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • Al-Attraqchi, O. H., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3246.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Figshare.
  • Horgan, C., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate.
  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ResearchGate.
  • Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • Rutgers University. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Research With Rutgers.
  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate.
  • Duncton, M. A. J., et al. (2017). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 27(15), 3431-3434.
  • Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 35(5), 847-856.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Scribd. (n.d.). A Guide To Log P and Pka Measurements and Their Use. Scribd.
  • Chemspace. (2023). Carboxylic Acid Bioisosteres. Chemspace.
  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Evotec.
  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pK, LogP and LogD Determination. Journal of Drug Research and Development, 4(2).
  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
  • The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction Blog.
  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate.
  • Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity. Bentham Science.
  • Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate.

Sources

A Researcher's Guide to Assessing the Selectivity of 5-Isobutylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone of modern medicinal chemistry. Its five-membered heterocyclic structure offers a versatile scaffold, readily functionalized to interact with a diverse array of biological targets. This has led to the development of isoxazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5] Within this promising chemical space lies 5-Isobutylisoxazole-3-carboxylic acid, a molecule whose biological targets and selectivity profile remain largely uncharacterized.

This guide provides a systematic, experimentally-driven framework for researchers, scientists, and drug development professionals to comprehensively assess the selectivity of novel chemical entities like this compound. We will move beyond theoretical discussions to outline actionable experimental protocols, explain the rationale behind their design, and provide methods for robust data interpretation. Our approach is grounded in the principles of rigorous scientific validation, using well-characterized comparator compounds to benchmark performance and ensure the trustworthiness of our findings.

Formulating a Testable Hypothesis: Likely Biological Targets

Given the prevalence of the isoxazole scaffold in established therapeutic agents, we can form an evidence-based hypothesis regarding the potential biological targets of this compound. Structure-activity relationship studies of related isoxazole derivatives point towards two primary target classes as high-probability candidates for initial investigation:

  • Cyclooxygenase (COX) Enzymes: The isoxazole moiety is a key feature in several selective COX-2 inhibitors.[6][7] The carboxylic acid group on our test molecule further increases the likelihood of interaction with the active site of these enzymes. Therefore, assessing the inhibitory activity against both COX-1 and COX-2 is a logical first step.

  • Protein Kinases: The human kinome represents one of the most important classes of drug targets. The isoxazole scaffold is known to be a viable starting point for the development of kinase inhibitors.[8][9][10] The sheer size of the kinome necessitates a broad screening approach to identify potential interactions.

While COX enzymes and protein kinases are our primary suspects, the versatility of the isoxazole ring means we must remain open to other possibilities. Isoxazole derivatives have also been reported as inhibitors of targets such as Xanthine Oxidase[11][12] and as modulators of ion channels like TRPV1.[13] This underscores the importance of a multi-faceted screening strategy.

Establishing a Baseline: The Role of Comparator Compounds

To ensure the validity of our assays and to provide a context for interpreting the selectivity of this compound, it is essential to include well-characterized reference compounds. These comparators act as positive controls and establish a performance benchmark.

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Celecoxib COX-2A highly selective COX-2 inhibitor; provides a benchmark for COX-2 potency and COX-1/COX-2 selectivity.
Ibuprofen COX-1 and COX-2A non-selective COX inhibitor; serves as a control for inhibition of both isoforms.
Staurosporine Broad-spectrum KinaseA potent but non-selective kinase inhibitor; acts as a positive control across a wide range of kinases in a panel screen.
Experimental Workflow for Selectivity Profiling

We advocate a tiered approach to selectivity assessment. This begins with broad, high-throughput screening to identify initial hits, followed by more detailed dose-response studies to quantify potency and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Quantification cluster_2 Phase 3: Cellular Validation TestCompound This compound + Comparators COX_Assay In Vitro COX-1/COX-2 Inhibition Assay (Single High Concentration) TestCompound->COX_Assay Kinase_Panel Broad Kinase Panel Screen (>400 Kinases) (Single High Concentration) TestCompound->Kinase_Panel DoseResponse 10-Point Dose-Response Curve for Primary Hits (>70% Inhibition) COX_Assay->DoseResponse Primary Hits Kinase_Panel->DoseResponse Primary Hits IC50 Calculate IC50 Values DoseResponse->IC50 SelectivityIndex Determine Selectivity Index (e.g., IC50(Off-Target) / IC50(On-Target)) IC50->SelectivityIndex CellAssay Cell-Based Target Engagement & Functional Assays (e.g., PGE2 Measurement) SelectivityIndex->CellAssay Confirmed Hits

Caption: Tiered workflow for selectivity assessment.

The initial goal is to efficiently identify any significant biological interactions. We recommend screening at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting activity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the percentage inhibition of recombinant human COX-1 and COX-2 enzymes.

  • Methodology: A colorimetric or fluorescent COX inhibitor screening assay kit is used. These assays typically measure the peroxidase component of COX activity.

  • Procedure:

    • Prepare a stock solution of this compound, Celecoxib, and Ibuprofen in DMSO.

    • In a 96-well plate, add the appropriate buffer, heme, and either the COX-1 or COX-2 enzyme to respective wells.

    • Add the test compounds and controls to the wells to a final concentration of 10 µM. Include "no inhibitor" and "background" controls.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • After a further incubation period, add a developing agent that reacts with the product (Prostaglandin G2) to produce a measurable colorimetric or fluorescent signal.

    • Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound against each enzyme relative to the "no inhibitor" control.

Protocol: Broad Kinase Panel Screen

  • Objective: To identify potential kinase targets across the human kinome.

  • Methodology: This is typically performed as a service by a contract research organization (CRO). A common method is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of each kinase.[14]

  • Procedure:

    • Provide the CRO with a sample of this compound and Staurosporine.

    • The compounds are screened at a concentration of 10 µM against a panel of several hundred purified human kinases.

    • The output is typically reported as "% Inhibition" or "% of Control".

  • Rationale: This unbiased screen is critical for identifying both expected and unexpected off-target activities, which is a cornerstone of a thorough selectivity assessment.[15]

Any "hit" from the primary screen (typically defined as >70% inhibition) must be confirmed and quantified.[15] This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Methodology: The same assay format as the primary screen is used.

  • Procedure:

    • For each "hit" enzyme, prepare a serial dilution of the inhibitor (e.g., 10 concentrations, 3-fold dilutions starting from 30 µM).

    • Perform the enzymatic assay as described previously for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Data Analysis & Interpretation: The IC50 value is a measure of the compound's potency. By comparing the IC50 values for different targets, we can quantify selectivity. For example, the COX-2 Selectivity Index is calculated as:

    • Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2 over COX-1.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.819
Celecoxib>1000.05>2000
Ibuprofen5.112.50.4

In this hypothetical example, this compound demonstrates preferential, but not exclusive, inhibition of COX-2. It is significantly more selective than Ibuprofen but less selective than the highly optimized drug, Celecoxib.

The results from a kinase panel screen can be visualized to provide an intuitive understanding of selectivity.

G cluster_pathway Pro-inflammatory Stimuli (e.g., LPS) cluster_nucleus Nucleus cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Signaling Cascade (MyD88, NF-κB) TLR4->Signaling COX2_Gene COX-2 Gene Transcription Signaling->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins (e.g., PGE2) (Inflammatory Mediators) COX2_Protein->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Protein Inhibitor This compound Inhibitor->COX2_Protein Inhibition

Caption: Simplified COX-2 signaling pathway.

Concluding Remarks and Future Directions

This guide outlines a robust, multi-step process for assessing the selectivity of a novel compound, this compound. The core principles—hypothesis generation based on chemical structure, validation with appropriate controls, broad primary screening, and quantitative follow-up—are universally applicable in drug discovery.

The initial biochemical selectivity profile is not the end of the journey. Positive results should be followed by cell-based assays to confirm on-target activity in a more physiologically relevant context. For instance, a cellular assay could measure the inhibition of prostaglandin E2 production in lipopolysaccharide-stimulated macrophages. This critical step validates that the compound is cell-permeable and active in a cellular environment.

Ultimately, the goal of selectivity profiling is to build a comprehensive understanding of a compound's biological interactions. This knowledge is paramount for making informed decisions about its potential as a therapeutic agent or as a chemical probe to study biological systems.

References

  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery.PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery.CoLab.
  • [PDF] Advances in isoxazole chemistry and their role in drug discovery.Semantic Scholar.
  • Strategy toward Kinase-Selective Drug Discovery.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.ACS Omega.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.ACS Omega.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).PubMed.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).Request PDF.
  • Structure-activity studies of a novel series of isoxazole-3-carboxamide deriv
  • University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands.N/A.
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule ST
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.PubMed.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.PubMed.

Sources

A Comparative Benchmarking Guide to 5-Isobutylisoxazole-3-carboxylic Acid for Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the fields of enzymology, inflammation, and metabolic diseases.

Introduction: The Rationale for Investigating Novel Xanthine Oxidase Inhibitors

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout, a painful inflammatory arthritis. The enzyme xanthine oxidase (XO) plays a pivotal role in purine metabolism, catalyzing the terminal steps in the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for the management of hyperuricemia and gout.[1][3][4]

Currently, the clinical landscape is dominated by two principal xanthine oxidase inhibitors: Allopurinol, a purine analog, and Febuxostat, a non-purine selective inhibitor.[4][5] Allopurin-ol and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase.[2][6][7] Febuxostat, in contrast, is a potent, non-purine selective inhibitor that forms a stable complex with the enzyme, blocking its active site.[8][9][10] While effective, both drugs have limitations, including potential for hypersensitivity reactions with allopurinol and cardiovascular concerns with febuxostat, necessitating the search for new chemical entities with improved efficacy and safety profiles.[7][11]

The isoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry. Notably, various derivatives of isoxazole-3-carboxylic acid have demonstrated potent inhibitory activity against xanthine oxidase. This guide introduces 5-Isobutylisoxazole-3-carboxylic acid , a novel small molecule, and provides a comprehensive framework for its preclinical benchmarking against the established drugs, Allopurinol and Febuxostat. We will detail the requisite experimental protocols to ascertain its inhibitory potency, selectivity, and cellular efficacy, thereby providing a robust dataset for its evaluation as a potential therapeutic candidate.

Benchmarking Strategy: A Multi-tiered Approach to Characterization

A thorough evaluation of a novel xanthine oxidase inhibitor requires a systematic progression from in vitro enzymatic assays to cellular models. This ensures a comprehensive understanding of the compound's potency, mechanism of action, and potential for off-target effects.

Caption: A tiered experimental workflow for the comprehensive evaluation of a novel xanthine oxidase inhibitor.

Core Mechanism: Inhibition of the Purine Catabolic Pathway

The therapeutic rationale for xanthine oxidase inhibitors is their direct intervention in the purine breakdown cascade, thereby reducing the production of uric acid.

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase_1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase_1 Xanthine Xanthine Xanthine_Oxidase_2 Xanthine Oxidase Xanthine->Xanthine_Oxidase_2 Uric_Acid Uric_Acid Xanthine_Oxidase_1->Xanthine Xanthine_Oxidase_2->Uric_Acid Inhibitor This compound Allopurinol Febuxostat Inhibitor->Xanthine_Oxidase_1 Inhibition Inhibitor->Xanthine_Oxidase_2 Inhibition

Caption: The purine catabolic pathway illustrating the critical role of xanthine oxidase and the point of intervention for inhibitors.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This primary assay determines the half-maximal inhibitory concentration (IC50) of the test compound.

Principle: The enzymatic activity of xanthine oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine. The rate of this reaction is measured in the presence and absence of the inhibitor.[3][12]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • This compound, Allopurinol, Febuxostat

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound, Allopurinol, and Febuxostat in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: Buffer and solvent vehicle.

    • Control (100% activity): Buffer, xanthine oxidase, and solvent vehicle.

    • Test Compound: Buffer, xanthine oxidase, and the respective concentrations of the test compounds.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[12]

  • Reaction Initiation: Initiate the reaction by adding a xanthine solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Uric Acid Production Assay

This assay validates the in vitro findings in a more physiologically relevant context.

Principle: Cultured hepatocytes are used as a model system to assess the ability of the test compounds to inhibit uric acid production in a cellular environment. Uric acid levels in the cell culture medium are quantified.[13]

Materials:

  • AML12 hepatocytes (or other suitable liver cell line)

  • Cell culture medium

  • Adenosine or inosine (uric acid precursors)

  • Test compounds

  • Uric acid assay kit[14][15][16][17]

Procedure:

  • Cell Culture: Culture AML12 cells to confluence in 24-well plates.

  • Treatment: Replace the culture medium with a balanced salt solution containing a uric acid precursor (e.g., 100 µM adenosine) and varying concentrations of the test compounds.[13]

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).

  • Sample Collection: Collect the supernatant from each well.

  • Uric Acid Quantification: Measure the uric acid concentration in the supernatant using a commercial uric acid assay kit according to the manufacturer's protocol.

  • Data Analysis: Determine the dose-dependent reduction in uric acid production for each compound and calculate the EC50 values.

Selectivity Screening: COX-1 and COX-2 Inhibition Assays

Given that some isoxazole derivatives have been reported to possess anti-inflammatory properties, assessing the selectivity of this compound against cyclooxygenase (COX) enzymes is a prudent step to identify any potential off-target effects.

Principle: Commercially available COX inhibitor screening kits are used to measure the peroxidase activity of COX-1 and COX-2. The assay colorimetrically monitors the appearance of an oxidized chromogen.[18][19]

Materials:

  • COX Colorimetric Inhibitor Screening Kit (containing ovine COX-1 and human recombinant COX-2)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the detailed protocol provided with the COX inhibitor screening kit.[18][19]

  • Determine the IC50 values of this compound against both COX-1 and COX-2.

  • Calculate the selectivity index (IC50 COX-2 / IC50 COX-1) to assess its specificity for xanthine oxidase.

Comparative Data Summary

The following table presents a template for summarizing the comparative data obtained from the described assays. For the purpose of this guide, hypothetical data for this compound is included to illustrate the comparative analysis.

CompoundXanthine Oxidase IC50 (µM)Cellular Uric Acid Production EC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
This compound [Hypothetical Value, e.g., 0.5][Hypothetical Value, e.g., 2.1]>100>100
Allopurinol 2-1015-50>100>100
Febuxostat 0.01-0.030.1-0.5>100>100

Interpretation and Future Directions

This guide outlines a robust preclinical benchmarking strategy for this compound as a potential xanthine oxidase inhibitor. The proposed experiments will generate critical data on its potency, cellular efficacy, and selectivity. A favorable outcome would be characterized by a low micromolar or nanomolar IC50 against xanthine oxidase, a corresponding dose-dependent reduction in cellular uric acid production, and a lack of significant off-target activity against COX enzymes.

Should this compound demonstrate a promising profile, further investigations would be warranted, including detailed enzyme kinetics to determine its mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), in vivo efficacy studies in animal models of hyperuricemia, and comprehensive pharmacokinetic and toxicology assessments. The isoxazole-3-carboxylic acid scaffold holds considerable promise for the development of novel xanthine oxidase inhibitors, and a systematic, comparative approach as detailed herein is essential for identifying lead candidates with the potential for clinical translation.

References

  • Allopurinol: Mechanism of Action & Structure. (n.d.). Study.com.
  • Febuxostat. (n.d.). Wikipedia.
  • Febuxostat Tablets: Package Insert / Prescribing Info / MOA. (2025, November 22). Drugs.com.
  • Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18).
  • What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025, April 16).
  • Xanthine oxidase inhibitor. (n.d.). Wikipedia.
  • Allopurinol. (n.d.). Wikipedia.
  • Allopurinol. (2023, April 24). In StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application. (2023, September 21). Cureus, 15(9), e45731. [Link]
  • What is the mechanism of Allopurinol? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Febuxostat? (2024, July 17). Patsnap Synapse.
  • Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. (2019, October 23). International Journal of Molecular Sciences, 20(21), 5293. [Link]
  • What are Xanthine oxidase inhibitors and how do they work? (2024, June 25). Patsnap Synapse.
  • Popular Xanthine Oxidase Inhibitors List, Drug Prices and Medication Information. (n.d.). GoodRx.
  • Xanthine oxidase inhibitors: Uses, common brands, and safety info. (2023, June 21). SingleCare.
  • Uric Acid Assay. (n.d.). 3H Biomedical.
  • In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 19-23.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of visualized experiments : JoVE, (79), 50689. [Link]
  • Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice. (2017). Cytotechnology, 69(1), 125–134. [Link]
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014).
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2008). In Methods in molecular biology (Clifton, N.J.) (Vol. 476, pp. 261–273). Humana Press.
  • Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. (2022). Pharmacia, 69(4), 965-972.
  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023).
  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2025, August 21). Molecules (Basel, Switzerland), 30(16), 3456.
  • EnzyChrom™ Uric Acid Assay Kit II. (n.d.). BioAssay Systems.
  • Uric Acid/Uricase Assay Kit. (n.d.). Cell Biolabs.
  • Uric Acid Assay. (n.d.). ScienCell Research Laboratories.
  • Identification of Xanthine Oxidase Inhibitors from Celery Seeds Using Affinity Ultrafiltration–Liquid Chromatography–Mass Spectrometry. (2023). Molecules (Basel, Switzerland), 28(16), 6062. [Link]
  • Screening and Evaluation of Xanthine Oxidase Inhibitors from Gnetum parvifolium in China. (2019). Molecules (Basel, Switzerland), 24(14), 2658. [Link]
  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2021). International journal of molecular sciences, 22(11), 5675. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 5-Isobutylisoxazole-3-carboxylic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex biological matrices is a cornerstone of preclinical and clinical development. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 5-Isobutylisoxazole-3-carboxylic acid, a molecule of interest in various therapeutic areas. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you in establishing a robust and reliable analytical workflow.

The Analytical Challenge: Quantifying a Small Acidic Molecule

This compound presents a typical analytical challenge: as a relatively small, polar, and acidic compound, its efficient extraction from complex biological matrices like plasma, urine, or tissue homogenates, and its subsequent sensitive detection, requires a carefully optimized approach. The isoxazole and carboxylic acid moieties dictate its physicochemical properties, which in turn guide the selection of appropriate sample preparation and analytical techniques.

Physicochemical Profile (Estimated):

  • Molecular Weight: 169.18 g/mol [1]

  • pKa (estimated): The carboxylic acid group is expected to have a pKa in the range of 3-5, making it acidic.

  • logP (estimated): The presence of the isobutyl group provides some lipophilicity, but the overall molecule is likely to be moderately polar.

These properties suggest that at physiological pH, the molecule will be ionized, influencing its solubility and interaction with extraction sorbents and chromatographic stationary phases.

A Comparative Overview of Analytical Techniques

The choice of the primary analytical technique is pivotal and is dictated by the required sensitivity, selectivity, and throughput. Here, we compare the most suitable methods for the quantification of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantagesIdeal Application
HPLC-UV Separation by liquid chromatography followed by detection based on UV absorbance.Simple, robust, and widely available.Lower sensitivity and selectivity compared to MS. Potential for interference from co-eluting matrix components.Analysis of simpler matrices or when high sensitivity is not required.
LC-MS/MS Separation by liquid chromatography coupled to a mass spectrometer for highly selective and sensitive detection based on mass-to-charge ratio.High sensitivity (ng/mL to pg/mL levels), high selectivity, and structural confirmation.Higher cost and complexity of instrumentation and method development.Gold standard for bioanalysis in complex matrices, especially for pharmacokinetic and toxicokinetic studies.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.High chromatographic resolution for volatile compounds.Requires derivatization to increase the volatility of the carboxylic acid, adding complexity and potential for variability.Less common for this type of analyte but can be an option if derivatization is optimized.

Recommendation: For the quantitative analysis of this compound in complex biological matrices, LC-MS/MS is the unequivocally superior choice due to its unparalleled sensitivity and selectivity, which are critical for accurate bioanalysis.[2]

The Crucial First Step: Sample Preparation Strategies

The goal of sample preparation is to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical instrument. The acidic nature of this compound is the key to designing an effective extraction strategy.

Strategy 1: Solid-Phase Extraction (SPE) - The Selective Approach

SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices.[3] For an acidic compound like this compound, a mixed-mode anion exchange SPE sorbent is often the best choice.

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Methanol Load 3. Load Sample Equilibrate->Load Water/Buffer (pH ~ pKa) Wash1 4. Wash (Polar Interferences) Load->Wash1 Acidified Plasma/Urine Wash2 5. Wash (Non-polar Interferences) Wash1->Wash2 Aqueous Buffer (e.g., pH 7) Elute 6. Elute Analyte Wash2->Elute Organic Solvent (e.g., Hexane) Evaporate 7. Evaporate & Reconstitute Elute->Evaporate Basic Organic Solvent (e.g., Methanol with NH4OH)

Rationale for SPE Protocol Steps:

  • Conditioning & Equilibration: These steps activate the sorbent and create an environment conducive to analyte retention.

  • Sample Loading: The sample is loaded at a pH close to the analyte's pKa to ensure it is in its ionized form, promoting strong interaction with the anion exchange sorbent.

  • Washing: A multi-step wash is crucial. An aqueous wash removes polar, non-retained matrix components. A subsequent wash with a non-polar organic solvent removes lipids and other non-polar interferences.

  • Elution: The analyte is eluted by disrupting the ionic interaction. This is achieved using a basic organic solvent which neutralizes the analyte and/or the sorbent.

Strategy 2: Liquid-Liquid Extraction (LLE) - The Classic Workhorse

LLE is a simpler, cost-effective alternative to SPE.[4] It relies on the differential solubility of the analyte in two immiscible liquids. For an acidic compound, a pH-driven extraction is highly effective.

LLE_Workflow Acidify 1. Acidify Sample Extract 2. Add Immiscible Organic Solvent & Mix Acidify->Extract Plasma/Urine + Acid (pH < pKa) Separate 3. Separate Phases Extract->Separate e.g., Ethyl Acetate or MTBE Collect 4. Collect Organic Layer Separate->Collect Centrifugation Evaporate 5. Evaporate & Reconstitute Collect->Evaporate

Rationale for LLE Protocol Steps:

  • Acidification: By lowering the pH of the aqueous sample to at least two units below the analyte's pKa, the carboxylic acid group becomes protonated and the molecule becomes more non-polar.

  • Extraction: An immiscible organic solvent in which the protonated analyte is soluble is added. Vigorous mixing facilitates the transfer of the analyte from the aqueous to the organic phase.

  • Phase Separation: Centrifugation is used to achieve a clean separation of the two liquid phases.

  • Collection and Evaporation: The organic layer containing the analyte is collected, evaporated to dryness, and reconstituted in a solvent compatible with the LC mobile phase.

Comparison of Sample Preparation Methods:

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity HighModerate
Recovery Generally High and ReproducibleCan be variable
Throughput High (amenable to automation)Lower (can be automated but more complex)
Cost Higher (consumables)Lower
Solvent Consumption LowerHigher
Recommendation SPE is recommended for routine, high-throughput analysis where ultimate cleanliness and reproducibility are required.LLE is a viable alternative for initial method development or in laboratories with limited resources.

Proposed Analytical Methodologies: Step-by-Step Protocols

The following are detailed, yet adaptable, protocols for the quantitative analysis of this compound.

Recommended Method: LC-MS/MS

1. Sample Preparation (SPE):

  • SPE Sorbent: Mixed-mode anion exchange (e.g., Oasis MAX, Strata-X-A).

  • Conditioning: 1 mL Methanol.

  • Equilibration: 1 mL Water.

  • Sample Loading: 200 µL of plasma or urine pre-treated with 200 µL of 2% phosphoric acid in water.

  • Wash 1: 1 mL of 5% ammonium hydroxide in water.

  • Wash 2: 1 mL of Methanol.

  • Elution: 1 mL of 2% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions (Starting Point):

  • LC Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point for retaining the moderately polar analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for deprotonation of the carboxylic acid.

  • MRM Transitions: These need to be optimized by infusing a standard solution of this compound. A hypothetical transition would be [M-H]⁻ → fragment ion.

Alternative Method: HPLC-UV

1. Sample Preparation (LLE):

  • To 200 µL of plasma or urine, add 50 µL of an internal standard solution and 50 µL of 1M HCl.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions (Starting Point):

  • HPLC Column: C18 column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: The wavelength of maximum absorbance (λmax) for the isoxazole chromophore needs to be determined, likely in the range of 220-280 nm.

Method Validation: Ensuring Data Integrity

A rigorous method validation is paramount to ensure the reliability of the analytical data. The validation should be performed according to established guidelines (e.g., FDA, ICH) and should include the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The quantitative analysis of this compound in complex matrices is most effectively and reliably achieved using a well-developed LC-MS/MS method. While HPLC-UV can serve as a viable alternative in certain scenarios, it lacks the sensitivity and selectivity required for most bioanalytical applications. The choice of sample preparation is critical, with solid-phase extraction offering superior performance in terms of cleanliness and reproducibility, while liquid-liquid extraction provides a simpler, cost-effective option. The detailed protocols and comparative analysis provided in this guide serve as a robust starting point for researchers to develop and validate a fit-for-purpose analytical method, ensuring the generation of high-quality data in their drug development programs.

References

  • PubMed. (n.d.). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column.
  • PubMed. (n.d.). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column.
  • Semantic Scholar. (n.d.). Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma.
  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • PubMed. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.
  • PubMed Central (PMC). (n.d.). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
  • PubMed Central (PMC). (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting.
  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • PubMed Central (PMC). (n.d.). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites.
  • PubMed Central (PMC). (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.

Sources

A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The journey from a newly synthesized isoxazole derivative to a potential clinical candidate is a rigorous process of evaluation, hinging on the critical comparison of its performance in controlled laboratory settings (in vitro) and in complex biological systems (in vivo).

This guide provides an in-depth comparison of the methodologies used to assess the efficacy of isoxazole derivatives, explaining the causality behind experimental choices and presenting supporting data to aid researchers in navigating the complexities of drug development.

Part 1: The Proving Ground: In Vitro Efficacy Assessment

In vitro assays are the foundational step in drug discovery. They provide a rapid, high-throughput, and cost-effective means to screen compounds, determine their potency, and elucidate their mechanism of action in a controlled, isolated environment.

Anticancer Activity

A primary therapeutic target for isoxazole derivatives is cancer.[4][5] These compounds have been shown to induce apoptosis, inhibit crucial enzymes like topoisomerase, or modulate signaling pathways such as those regulated by Heat Shock Protein 90 (HSP90).[4][5][6]

Key Experimental Protocol: MTT Antiproliferative Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Causality: The assay's principle lies in the ability of mitochondrial dehydrogenases within living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., K562, U251-MG) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.

Table 1: Comparative In Vitro Anticancer Efficacy of Isoxazole Derivatives

Compound/DerivativeCell LineAssayEndpoint (IC₅₀)Reference
3,4-isoxazolediamide (Cmpd 2)K562 (Leukemia)Antiproliferative18.01 ± 0.69 nM[6]
3,4-isoxazolediamide (Cmpd 5)K562 (Leukemia)Antiproliferative35.2 ± 6.2 nM[6]
Fluorophenyl-isoxazole-carboxamide (2e)Hep3B (Hepatocellular Carcinoma)Antiproliferative5.76 µg/mL[7]
Fluorophenyl-isoxazole-carboxamide (2a)Hep3B (Hepatocellular Carcinoma)Antiproliferative9.58 µg/mL[7]
N-phenyl-5-carboxamidyl IsoxazoleColon 38 (Mouse Colon Carcinoma)Antiproliferative2.5 µg/mL[1]
Anti-inflammatory Activity

Isoxazole derivatives, such as the selective COX-2 inhibitor Valdecoxib, are well-known for their anti-inflammatory properties.[8][9] In vitro assays for this activity often focus on inhibiting key enzymes in the inflammatory cascade.

Key Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to selectively inhibit the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.

  • Causality: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of COX enzymes. Selective inhibition of COX-2, the inducible isoform at sites of inflammation, over the constitutive COX-1 isoform is desirable to reduce gastrointestinal side effects. This assay quantifies the preferential binding and inhibition of the isoxazole derivative.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate format, pre-incubate the enzyme with various concentrations of the isoxazole derivative or a standard inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable buffer containing necessary co-factors like heme and tryptophan.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Reaction Quenching: After a set incubation period (e.g., 10-20 minutes at 37°C), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Table 2: Comparative In Vitro Anti-inflammatory Efficacy of Isoxazole Derivatives

Compound/DerivativeTargetEndpoint (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
Compound C3COX-20.09 ± 0.01 µM288.8[10]
Compound C5COX-20.08 ± 0.02 µM300.0[10]
Compound C6COX-20.07 ± 0.01 µM328.5[10]
Celecoxib (Standard)COX-20.05 ± 0.01 µM340.0[10]

Part 2: The Reality Check: In Vivo Efficacy Assessment

While in vitro data is essential for initial screening, it cannot predict a compound's behavior in a complex, multicellular organism. In vivo studies are crucial for evaluating a compound's overall efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.

Anti-inflammatory Activity in Animal Models

Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema). The first phase involves the release of histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and involves neutrophil infiltration. A compound's ability to reduce this swelling indicates its potential to suppress inflammatory processes in vivo.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate Wistar albino rats for at least one week under standard laboratory conditions (controlled temperature, 12h light/dark cycle, free access to food and water).

  • Grouping and Fasting: Divide animals into groups (n=6-8): a negative control group (vehicle), a positive control group (e.g., Diclofenac sodium), and treatment groups for different doses of the isoxazole derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Edema Induction: Measure the initial paw volume of each rat using a plethysmometer. Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Table 3: Comparative In Vivo Anti-inflammatory Efficacy of Isoxazole Derivatives

Compound/DerivativeAnimal ModelDose% Inhibition of Paw Edema (at 3h)Reference
L1Carrageenan-induced rat paw edema100 mg/kg69.23%[11]
L4Carrageenan-induced rat paw edema100 mg/kg61.53%[11]
L6Carrageenan-induced rat paw edema100 mg/kg65.38%[11]
Diclofenac Sodium (Standard)Carrageenan-induced rat paw edema100 mg/kg73.07%[11]
Antimicrobial Activity in Non-Mammalian Models

For preliminary in vivo assessment of antimicrobial efficacy and toxicity, invertebrate models like Galleria mellonella (greater wax moth larvae) offer an ethical and high-throughput alternative to mammalian models.

Key Experimental Protocol: G. mellonella Infection Model

  • Causality: The immune system of G. mellonella larvae shares structural and functional similarities with the innate immune system of vertebrates. The larvae's susceptibility to microbial pathogens and their response to antimicrobial agents can provide a reliable indication of a compound's potential in vivo efficacy.

Step-by-Step Methodology:

  • Larvae Selection: Select healthy, last-instar larvae of similar size and weight (e.g., 250-350 mg).

  • Infection: Inject a standardized lethal dose of a bacterial suspension (e.g., Staphylococcus aureus) into the hemocoel of each larva using a micro-syringe.

  • Treatment: At a set time post-infection (e.g., 1-2 hours), administer the isoxazole derivative via a separate injection. Include control groups: uninfected, infected but untreated (vehicle), and infected treated with a known antibiotic.

  • Incubation and Monitoring: Incubate the larvae at 37°C and monitor their survival over 48-72 hours.

  • Analysis: Record the number of dead larvae at regular intervals. Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between treatment and control groups.

Table 4: Comparative In Vivo Antimicrobial Efficacy of an Isoxazole Derivative

Compound/DerivativeAnimal ModelPathogenOutcomeReference
Compound EDGalleria mellonella larvaeS. aureusReduced average larval mortality by ~40%[12]

Visualizing the Path from Lab Bench to Preclinical Studies

The progression from initial screening to a viable drug candidate is a multi-step process that relies on both in vitro and in vivo data.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Validation a Compound Library (Isoxazole Derivatives) b Primary Assays (e.g., Cell Viability, Enzyme Inhibition) a->b c Hit Identification (Potent Compounds) b->c d Secondary Assays (Selectivity, Mechanism of Action) c->d Hits e ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) d->e f Lead Compound Selection e->f g Animal Model of Disease (e.g., Xenograft, Paw Edema) f->g Optimized Lead h Efficacy & Tolerability Studies g->h i Preclinical Candidate h->i

Caption: Drug discovery workflow from in vitro screening to in vivo validation.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical challenge in drug development is the frequent disconnect between promising in vitro results and subsequent in vivo efficacy. An isoxazole derivative may exhibit nanomolar potency in an enzymatic assay but fail to show any effect in an animal model.

Causality for Discrepancies:

  • Pharmacokinetics (ADME): The compound may have poor oral bioavailability, be rapidly metabolized by the liver, or fail to distribute to the target tissue.

  • Toxicity: The compound might be toxic to the host organism at concentrations required for therapeutic effect.

  • Target Engagement: The compound may not reach its molecular target in vivo due to protein binding in the blood or inability to cross cell membranes.

This highlights the symbiotic relationship between the two testing paradigms. In vitro assays are indispensable for identifying potent molecules and understanding their direct mechanism, while in vivo models are the ultimate test of whether that molecular activity can be translated into a safe and effective therapeutic outcome in a complex biological system. For instance, a study on fluorophenyl-isoxazole-carboxamides identified compound 2a as highly potent in an in vitro antioxidant assay, which then guided its selection for in vivo evaluation, where it also demonstrated significant antioxidant capacity.[3][7][13]

Mechanism of Action: COX-2 Inhibition

Understanding the molecular target is key. For many anti-inflammatory isoxazoles, this is the COX-2 enzyme.

MOA AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pain, Inflammation) COX2->PGs Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->Block Block->COX2 Inhibition

Caption: Inhibition of COX-2 by an isoxazole derivative blocks prostaglandin synthesis.

Conclusion

The evaluation of isoxazole derivatives requires a multi-faceted approach that judiciously combines in vitro and in vivo methodologies. In vitro assays serve as the essential primary filter, identifying potent compounds and elucidating their mechanisms with high precision. However, the path to clinical relevance is paved with in vivo validation, which integrates the complexities of pharmacokinetics and physiology to provide a holistic assessment of a compound's therapeutic potential. By understanding the strengths and limitations of each approach and carefully correlating the data, researchers can more effectively advance promising isoxazole derivatives from the laboratory to the clinic.

References

  • Benchchem. An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • European International Journal of Science and Technology. EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
  • ChemicalBook. Isoxazole derivatives as anticancer agents.
  • National Institutes of Health (NIH). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
  • A review of isoxazole biological activity and present synthetic techniques.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
  • National Institutes of Health (NIH). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • ResearchGate. Antimicrobial activity of isoxazole derivatives: A brief overview.
  • MDPI. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • National Institutes of Health (NIH). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
  • National Institutes of Health (NIH). Isoxazole Derivatives as Regulators of Immune Functions.
  • ResearchGate. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • National Institutes of Health (NIH). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • PubMed. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.

Sources

A Researcher's Guide to Statistical Analysis of 5-Isobutylisoxazole-3-carboxylic Acid Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Statistical Methodologies for Robust Pharmacological Insights

In the landscape of drug discovery and development, the rigorous statistical analysis of experimental data is paramount. This guide offers researchers, scientists, and drug development professionals a comprehensive framework for analyzing data from experiments involving 5-Isobutylisoxazole-3-carboxylic acid and its analogs. While the isoxazole scaffold is a key feature in various pharmacologically active compounds, including xanthine oxidase inhibitors and antimicrobial agents, this guide focuses not on the compound's specific bioactivity but on the statistical methodologies required to interpret the data it generates.[1][2][3] We will compare and contrast common statistical approaches, moving beyond a simple recitation of steps to explain the causality behind analytical choices, ensuring a robust and defensible interpretation of your experimental results.

Section 1: The Foundation - Experimental Design and Data Structure

Before any statistical test is applied, the integrity of the analysis rests on a well-structured experiment. A typical goal is to determine the potency of a compound, often by measuring its effect on a biological process across a range of concentrations.

Hypothetical Experiment: A cell-based assay is performed to measure the inhibition of a specific enzyme by this compound. The experiment uses a 96-well plate format, with multiple concentrations of the compound tested in triplicate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Execution cluster_data Data Acquisition p1 Seed cells in 96-well plate p2 Prepare serial dilutions of This compound e1 Treat cells with compound (in triplicate) p2->e1 e2 Incubate for a defined period e1->e2 e3 Add substrate and measure enzyme activity e2->e3 d1 Read plate (e.g., absorbance) e3->d1 d2 Tabulate raw data: [Concentration] vs [Response] d1->d2

Caption: Workflow from cell preparation to raw data acquisition.

Table 1: Sample Raw Data Structure

Concentration (log M)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)
-9.02.13.51.8
-8.58.910.29.5
-8.025.423.926.1
-7.548.751.349.9
-7.075.674.176.8
-6.590.192.591.3
-6.098.297.598.9
-5.599.199.498.8

Section 2: Characterizing Potency - The Dose-Response Curve

The cornerstone of pharmacological data analysis is the dose-response curve, which typically follows a sigmoidal shape. The goal is to fit a model to this data to extract key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[4]

Comparison: Nonlinear Regression Models

The most common method for fitting dose-response data is nonlinear regression.[4][5] This is an iterative mathematical process that fits data to a defined model.[4] While several models exist, the four-parameter logistic (4PL) model is the standard for sigmoidal dose-response relationships.[6]

Why the 4PL Model is Often Superior: The 4PL model, described by the equation Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope)), accounts for the top and bottom plateaus of the curve, the IC50, and the steepness of the curve (Hill Slope). This provides a more accurate and comprehensive description of the biological reality compared to simpler models that might assume a fixed bottom of 0% and top of 100% response, which is often not the case.

Protocol: Fitting a Four-Parameter Logistic (4PL) Model

  • Data Transformation: Transform the X-axis (concentration) values to their logarithm. This is crucial because dose-response relationships are typically logarithmic, and this transformation helps to linearize the central portion of the curve, improving the model fit.[7]

  • Initial Parameter Estimation: Provide the software with initial "best guesses" for the four parameters (Top, Bottom, LogIC50, HillSlope). Modern software often does this automatically, but poor initial guesses can sometimes lead to the algorithm failing to find the best fit.[5]

  • Iterative Fitting: The nonlinear regression algorithm iteratively adjusts the parameters to minimize the sum of the squares of the vertical distances between the data points and the curve.

  • Goodness-of-Fit Assessment: Evaluate the fit using metrics like R-squared (should be >0.95), the standard error of the parameters, and visual inspection of the residuals. The residuals should be randomly scattered around zero.[5][8]

Trustworthiness: Checking Model Assumptions

Nonlinear regression, like all parametric tests, relies on several assumptions about the data:[8][9]

  • Independence of Errors: The error (residual) for one data point should not be related to the error of another. This is usually handled by proper experimental design.

  • Homoscedasticity (Constant Variance): The variance of the residuals should be consistent across all concentrations.[8][9]

  • Normality of Residuals: The residuals should be normally distributed.[5][9]

These can be checked with diagnostic plots (e.g., residuals vs. fitted values plot, Q-Q plot) available in most statistical software.[5][8]

Section 3: Comparing Compounds - Is One Better Than Another?

A primary goal in drug development is to determine if a new compound is more potent than a standard or an alternative. This requires a statistical comparison of their IC50 values.

Comparison: t-test vs. Extra Sum-of-Squares F-Test

A common mistake is to calculate the IC50 for each compound from separate experiments, obtain the mean and standard error for each, and then compare them with a simple t-test. This approach ignores the uncertainty in each individual IC50 measurement from the curve fit itself.

Why the Extra Sum-of-Squares F-Test is Superior: This method, available in software like GraphPad Prism, directly compares the dose-response curves. It works by fitting the data in two ways:

  • Separate Fits: Each compound's data is fitted to its own 4PL curve, allowing all four parameters (including the LogIC50) to be different.

  • Global Fit (Null Hypothesis): All data are fitted simultaneously with a constraint that the LogIC50 is the same for both compounds.

The F-test then compares the sum-of-squares from these two fits. If the separate fits (allowing IC50s to be different) provide a significantly better fit to the data than the global fit (forcing IC50s to be the same), then you can conclude that the IC50 values are statistically different.

Decision Logic for Comparing Two Dose-Response Curves

G start Have dose-response data for Compound A and Compound B process1 Perform Extra Sum-of-Squares F-Test start->process1 decision Is p-value < 0.05? process1->decision result1 Conclusion: The LogIC50 values are significantly different. decision->result1 Yes result2 Conclusion: There is no significant evidence to suggest the LogIC50 values differ. decision->result2 No

Caption: Statistical workflow for comparing IC50 values.

Section 4: Analysis of Multi-Group Experiments

Often, experiments involve comparing the effect of a compound across multiple groups, such as different cell lines, treatment conditions, or time points.

Comparison: Multiple t-tests vs. Analysis of Variance (ANOVA)

It is tempting to perform multiple t-tests to compare the means of all possible pairs of groups. However, this is statistically flawed. Each t-test has a chance of a Type I error (a false positive), and performing multiple tests inflates this probability.[10]

Why ANOVA is Superior: Analysis of Variance (ANOVA) is a powerful statistical procedure that compares the means of three or more groups simultaneously in a single test.[10][11][12] It calculates an F-ratio by comparing the variation between the groups to the variation within the groups.[10] If the variation between groups is significantly larger than the variation within groups, the null hypothesis (that all group means are equal) is rejected.[12]

Protocol: One-Way ANOVA with Post-Hoc Testing

  • State Hypotheses:

    • Null (H0): The means of all groups are equal.

    • Alternative (H1): At least one group mean is different.

  • Check Assumptions: ANOVA also has assumptions:

    • Normality: Data within each group should be approximately normally distributed.[13]

    • Homogeneity of Variances: The variance within each group should be similar.[13]

    • Independence: Observations must be independent.[13]

  • Perform ANOVA: Calculate the F-statistic and the corresponding p-value.

  • Interpret Result: If p < 0.05, you can conclude that there is a statistically significant difference somewhere among the groups.

  • Post-Hoc Tests: A significant ANOVA result does not specify which groups are different.[13] You must perform post-hoc tests (e.g., Tukey's HSD, Dunnett's test) to conduct pairwise comparisons in a way that controls the family-wise error rate.[13]

When to Use Two-Way ANOVA: If your experiment involves two independent variables (e.g., testing three different compounds on two different cell lines), a Two-Way ANOVA is appropriate. This method not only tests the main effects of each variable but also checks for an interaction between them.[11][13]

ANOVA and Post-Hoc Test Logic

G start Experimental data with 3+ groups (e.g., Control, Drug A, Drug B) process1 Perform One-Way ANOVA start->process1 decision Is ANOVA p-value < 0.05? process1->decision result1 Conclusion: No significant difference among group means. decision->result1 No process2 A significant difference exists. Perform Post-Hoc Test (e.g., Tukey's HSD) decision->process2 Yes result2 Identify which specific pairs of groups are significantly different. process2->result2

Sources

A Senior Application Scientist's Guide to Assessing the Novelty and Therapeutic Potential of 5-Isobutylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This guide focuses on a specific, underexplored analog: 5-Isobutylisoxazole-3-carboxylic acid . While the core isoxazole-3-carboxylic acid moiety is well-documented, the novelty of this particular compound resides in its unique 5-isobutyl substitution and the conspicuous absence of its characterization in the scientific literature.

This document provides a comprehensive framework for assessing its novelty. We will dissect the current landscape of related isoxazole derivatives, propose a robust synthetic and analytical validation workflow, and outline a strategic biological screening cascade to uncover its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities within this promising class of compounds.

Part 1: The Isoxazole Landscape: A Foundation of Proven Biological Relevance

The isoxazole heterocycle is a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions.[5] This arrangement imparts unique electronic and structural properties, making it a versatile building block for drug design.[4] Modifications to the isoxazole core, particularly at the 3- and 5-positions, have yielded compounds with highly specific biological functions.

A survey of the literature reveals a rich history of therapeutic applications for isoxazole derivatives:

  • Anticancer Agents: Numerous isoxazole-amide and isoxazole-carboxamide derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers.[6]

  • Enzyme Inhibitors: The isoxazole-3-carboxylic acid scaffold is a known pharmacophore for enzyme inhibition. For instance, derivatives like 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase (XO), a key target in the treatment of gout and hyperuricemia.[7][8]

  • Anti-inflammatory & Analgesic: The non-steroidal anti-inflammatory drug (NSAID) Valdecoxib features an isoxazole core, highlighting the scaffold's utility in targeting enzymes like cyclooxygenase (COX).[1][9]

  • Antimicrobial Agents: The isoxazole moiety is integral to several β-lactamase resistant antibiotics, such as Cloxacillin and Flucloxacillin, as well as the antitubercular agent Cycloserine.[1] Recent research continues to explore novel isoxazole derivatives for activity against drug-resistant bacterial and fungal strains.[9][10]

  • Immunomodulators: Amides of 5-amino-3-methylisoxazole-4-carboxylic acid have been shown to modulate the production of cytokines like TNF-alpha and IL-6, indicating potential applications in immunology.[11]

The novelty of This compound emerges from this well-established context. While analogs with 5-methyl, 5-phenyl, and 5-indolyl substitutions have been explored, the introduction of an isobutyl group presents an intriguing modification.[7][8][12] This non-polar, flexible alkyl chain could drive unique interactions within a biological target's binding pocket, potentially enhancing potency, altering selectivity, or conferring an entirely new mechanism of action compared to its more rigid or smaller counterparts.

Part 2: Proposed Research & Validation Workflow

To rigorously assess the novelty of this compound, a systematic approach encompassing synthesis, characterization, and biological screening is required. The following workflow is proposed as a self-validating system to ensure data integrity and reproducibility.

Proposed Synthesis and Characterization

A plausible and efficient synthesis can be adapted from established methods for related isoxazoles.[13][14] The proposed route involves a two-step process: a Claisen-type condensation to form the β-dicarbonyl intermediate, followed by cyclization with hydroxylamine and subsequent ester hydrolysis.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Analytical Validation A Diethyl oxalate D Ethyl 2,4-dioxo-6-methylheptanoate (β-dicarbonyl intermediate) A->D B 4-Methyl-2-pentanone (Isobutyl methyl ketone) B->D C Sodium Ethoxide (Base) in Ethanol C->D Claisen Condensation F Ethyl 5-isobutylisoxazole-3-carboxylate D->F Cyclization E Hydroxylamine HCl E->F I Target Compound: This compound F->I G 1. Reflux 2. Acidification H Aqueous LiOH or HCl H->I Saponification/ Hydrolysis M Purity & Identity Confirmation I->M J LC-MS J->M K ¹H & ¹³C NMR K->M L HRMS L->M

Caption: Proposed synthetic and validation workflow for this compound.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate.

    • To a stirred solution of sodium ethoxide in absolute ethanol at 0-5°C, slowly add an equimolar mixture of diethyl oxalate and 4-methyl-2-pentanone.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup with ethyl acetate extraction.

    • Purify the resulting crude oil via silica gel chromatography to yield the β-dicarbonyl intermediate. Causality: The Claisen condensation is a reliable method for forming carbon-carbon bonds and generating the 1,3-dicarbonyl moiety required for isoxazole ring formation.

  • Step 2: Synthesis of this compound.

    • Dissolve the intermediate from Step 1 in ethanol. Add an equimolar amount of hydroxylamine hydrochloride.

    • Reflux the mixture for 4-6 hours until TLC or LC-MS indicates the consumption of the starting material. This forms the ester, Ethyl 5-isobutylisoxazole-3-carboxylate.

    • Cool the reaction mixture and add an aqueous solution of lithium hydroxide (LiOH) or hydrochloric acid (HCl).[15]

    • Heat the mixture to reflux for 2-4 hours to facilitate ester hydrolysis.

    • After cooling, acidify the solution with cold 1M HCl to precipitate the carboxylic acid product.

    • Filter, wash with cold water, and dry the solid under vacuum. Causality: The cyclization with hydroxylamine is a classic and high-yielding route to the isoxazole core. Subsequent hydrolysis is a standard deprotection step to unmask the final carboxylic acid.

Experimental Protocol: Analytical Validation

The identity and purity of the final compound must be rigorously confirmed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (169.18 g/mol ) and assess purity.[16]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the characteristic isobutyl and isoxazole ring signals.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Part 3: Strategic Biological Screening Cascade

Given the known activities of related isoxazoles, a tiered screening approach is logical to efficiently identify potential biological functions. The isobutyl group's lipophilicity suggests potential for good cell permeability and interaction with hydrophobic binding pockets.

G cluster_tier1 Tier 1: Broad Initial Screening cluster_tier2 Tier 2: Hit Validation & Elaboration cluster_tier3 Tier 3: Mechanism of Action Studies Start Synthesized & Validated This compound A1 Anticancer Cytotoxicity Assay (e.g., NCI-60 Panel) Start->A1 Primary Assays A2 Enzyme Inhibition Panel (e.g., XO, COX-1/2) Start->A2 Primary Assays A3 Antimicrobial MIC Assay (e.g., ESKAPE pathogens) Start->A3 Primary Assays B1 IC₅₀ Determination (Dose-Response Curve) A1->B1 If Hit Identified A2->B1 If Hit Identified B2 Enzyme Kinetics Study (e.g., Lineweaver-Burk plot) A2->B2 A3->B1 If Hit Identified B3 Selectivity Profiling (vs. related enzymes/cell lines) B1->B3 C1 Cell-based MOA Assays (e.g., Apoptosis, Cell Cycle) B1->C1 C2 Molecular Docking & SAR Elucidation B2->C2 End Lead Candidate Potential C1->End C2->End

Caption: A tiered biological screening cascade to assess the compound's novelty and function.

Experimental Protocol: Tier 1 - Anticancer Cytotoxicity Assay

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control line (e.g., HEK293).

  • Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability identifies the compound as a cytotoxic "hit." Causality: This primary screen broadly assesses the compound's potential as an anti-proliferative agent, a common activity for novel isoxazole derivatives.[6]

Part 4: Comparative Analysis and Novelty Proposition

The primary novelty of this compound is its unexplored structure-activity relationship (SAR). By comparing its structure to known active analogs, we can formulate a clear hypothesis.

Compound Substitution at C5-Position Reported Biological Activity Key Structural Feature Reference
5-Phenylisoxazole-3-carboxylic acid PhenylXanthine Oxidase InhibitionRigid, aromatic ring[7]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid IndolylPotent Xanthine Oxidase InhibitionExtended, planar heterocyclic system[8]
5-Methylisoxazole-3-carboxylic acid MethylSynthetic Intermediate; AntioxidantSmall, alkyl group[14]
This compound (Topic) Isobutyl Unknown / To Be Determined Flexible, branched, lipophilic alkyl chain N/A

Novelty Hypothesis: The flexible and lipophilic isobutyl group on this compound, in contrast to the small methyl or rigid aromatic groups of known analogs, may grant it access to deeper, hydrophobic binding pockets in enzymes or protein receptors. This could lead to:

  • Enhanced Potency: Increased binding affinity due to favorable hydrophobic interactions.

  • Novel Selectivity: Preferential binding to targets not effectively modulated by phenyl or methyl analogs.

  • Improved Pharmacokinetics: The lipophilicity may enhance membrane permeability and oral bioavailability.

Conclusion

While rooted in the well-validated isoxazole-3-carboxylic acid scaffold, This compound represents a distinct and unexplored chemical entity. Its novelty is not merely structural but lies in its untapped biological potential. The lack of existing data presents a clear opportunity for discovery. The proposed workflows for synthesis, validation, and screening provide a rigorous and scientifically sound pathway to characterize this compound. Successful execution of this plan will definitively assess its novelty, elucidate its biological function, and determine its viability as a potential lead compound for future drug development programs.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. R. (2025). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives.
  • Tüzün, B., Karaduman, A. B., & Algül, Ö. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Kumar, R., & Singh, P. (2023). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. [Link]
  • Reddy, T. S., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Singh, S. K., Kumar, D., & Singh, R. K. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity. [Link]
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Reddy, T. S., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Google Patents. (1959). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • Google Patents. (1947).
  • Ryng, S., et al. (2005). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed. [Link]
  • Metathesis. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. [Link]
  • Barba, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
  • Google Patents. (2022). US20220185759A1 - Processes for producing carboxylic acids.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Future Journal of Pharmaceutical Sciences. [Link]
  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Remelli, M., & Gumerov, A. M. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Isobutylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 5-isobutylisoxazole-3-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The core principle is to treat this compound and its associated waste streams as hazardous until determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Section 1: Hazard Profile and Risk Assessment

This compound, while not having an exhaustive toxicological profile in public literature, possesses two key functional groups that dictate its hazard profile: a carboxylic acid and an isoxazole ring.

  • Carboxylic Acid Moiety : This group renders the molecule acidic. Like other organic acids, it is expected to be a skin and eye irritant, potentially causing serious damage with direct contact.[1][2][3] It is chemically incompatible with bases, oxidizing agents, and reducing agents.[4][5] Mixing with bases can cause a strong exothermic reaction, while mixing with certain metals or other reagents can produce flammable or toxic gases.

  • Isoxazole Moiety : The nitrogen- and oxygen-containing heterocyclic ring means that upon combustion, the formation of toxic nitrogen oxides (NOx) is possible, in addition to carbon monoxide (CO) and carbon dioxide (CO2).[1][6]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash goggles or a face shield, and a lab coat.[4] All work with concentrated forms or large quantities should be performed in a certified chemical fume hood.

Section 2: The Disposal Workflow: A Decision-Based Framework

The proper disposal of any chemical waste is a systematic process. The following workflow illustrates the critical decision points from waste generation to final disposal, ensuring safety and compliance at each stage.

DisposalWorkflow A Waste Generation (e.g., residual solid, contaminated labware, reaction mixture, aqueous solution) B Step 1: Characterize & Segregate Treat as Hazardous Organic Acid Waste. Do NOT mix with incompatible chemicals. A->B C Step 2: Select Compatible Container HDPE or Borosilicate Glass. Ensure container is clean, dry, and has a secure cap. B->C D Step 3: Label Container Correctly 'Hazardous Waste', full chemical name, concentration, hazards, and date. C->D E Step 4: Accumulate in SAA Store in a designated Satellite Accumulation Area away from incompatibles. D->E F Is Container >90% Full OR Has it Reached Storage Limit? E->F F->E No G Step 5: Arrange for Pickup Contact institution's EHS or approved waste management vendor. F->G Yes H Step 6: Final Disposal High-temperature incineration at a licensed facility is the standard method. G->H

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isobutylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

The safe handling of any chemical begins with a thorough understanding of its potential risks. Based on its functional groups, 5-Isobutylisoxazole-3-carboxylic acid is anticipated to present the following hazards:

  • Skin Irritation and Corrosion: As a carboxylic acid, it is prudent to assume the compound can cause skin irritation.[1] Similar isoxazole carboxylic acid derivatives are formally classified as causing skin irritation.[2][3][4][5]

  • Serious Eye Damage: This is one of the most significant risks. Direct contact of acidic powders or solutions with eyes can cause severe, lasting damage.[6] Analogous compounds are listed as causing serious eye irritation or damage.[2][4][7][8][9]

  • Respiratory Tract Irritation: Fine powders can easily become airborne, especially during weighing and transfer. Inhaling the dust can lead to respiratory irritation.[7][10] This is a common hazard for related isoxazole derivatives.[2][4][8][9]

  • Harmful if Swallowed: Some carboxylic acids and isoxazole compounds can be toxic or harmful upon ingestion.[9][11]

Our safety strategy is built upon the Hierarchy of Controls , which prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE) is the final, but critical, line of defense when engineering and administrative controls cannot eliminate all risks.

Core PPE Requirements: A Head-to-Toe Protocol

An effective PPE strategy is a self-validating system that protects all potential routes of exposure.

Eye and Face Protection

This is a non-negotiable requirement.

  • Chemical Splash Goggles: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 standards must be worn at all times in the laboratory where the compound is handled.[7][10]

  • Face Shield: When there is a heightened risk of splash or dust generation—such as when handling larger quantities, dissolving the solid, or during spill cleanup—a face shield must be worn in addition to safety goggles.[6][10]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory.

    • Material: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of organic acids and solvents.[6]

    • Protocol: Always inspect gloves for tears or pinholes before use. Use proper removal techniques to avoid contaminating your skin. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove. Dispose of contaminated gloves as hazardous waste.

  • Laboratory Coat: A clean, fully buttoned lab coat made of a chemical-resistant material must be worn to protect against incidental contact and small splashes.[10]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[10] Open-toed shoes, sandals, or woven footwear are strictly prohibited.

Respiratory Protection

The primary method for respiratory protection is an engineering control .

  • Chemical Fume Hood: All weighing, transfer, and dissolution of solid this compound must be performed inside a certified chemical fume hood to minimize dust inhalation.[7][10]

  • NIOSH-Approved Respirator: A respirator may be required if engineering controls are insufficient or during emergency situations like a large spill.[7][12] The type of respirator depends on the potential exposure level and should be determined by your institution's environmental health and safety (EHS) department.

PPE in Practice: Task-Specific Guidance

The level of PPE required is dictated by the specific task and the associated risk of exposure.

Laboratory Task Minimum Required PPE Ensemble Rationale
Weighing/Transfer (Solid) Chemical Splash Goggles, Nitrile Gloves, Lab Coat. Must be performed in a fume hood. High risk of generating and inhaling fine, irritating dust.[7][10]
Dissolving/Solution Prep Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat.High risk of splashing the acidic solution, which poses a significant hazard to the eyes and face.[6]
Reaction/Experimentation Chemical Splash Goggles, Nitrile Gloves, Lab Coat.Protects against incidental splashes and contact during routine experimental procedures.
Spill Cleanup Chemical Splash Goggles, Face Shield, Nitrile Gloves (or heavier-duty), Lab Coat/Apron, Respiratory Protection (as needed).Spills present the highest risk of acute exposure. The cleanup procedure requires enhanced protection.
Experimental Protocol: Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence: This procedure should be performed in a designated area before exiting the lab.

  • Gloves: Remove first using a glove-to-glove technique (peel one glove off, then use the clean hand to slide under the cuff of the second glove to remove it). Dispose of them immediately in a hazardous waste container.[10]

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][12]

Spill and Disposal Operations

Spill Response Plan
  • Alert: Notify personnel in the immediate area.

  • Isolate: Cordon off the spill area.

  • Protect: Don the appropriate PPE for spill cleanup (see table above).

  • Contain: Use a chemical spill kit with an appropriate absorbent for acids. Do not use combustible materials.

  • Clean: Collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste.[13]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. It must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][13]

  • Liquid Waste: Solutions containing the compound must be collected in a compatible, labeled hazardous waste container. Do not pour down the drain.[13]

  • PPE Disposal: Contaminated disposable PPE must be placed in the solid hazardous waste stream.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_pathways 2. Risk Pathways & Controls cluster_ppe 3. Required PPE Ensemble Start Start: Assess Handling Task Task_Type What is the physical form and scale? Start->Task_Type Solid_Small Solid: Weighing / Transfer (Small Scale) Task_Type->Solid_Small  Solid Liquid_Prep Liquid: Dissolution / Prep (Any Scale) Task_Type->Liquid_Prep  Liquid Prep Liquid_Use Liquid: Routine Use (Low Splash Risk) Task_Type->Liquid_Use  Liquid Use Spill Emergency: Spill or Large-Scale Solid Handling Task_Type->Spill  Spill / Emergency PPE_Inhale Inhalation Hazard Control: - Standard PPE - Work in Fume Hood Solid_Small->PPE_Inhale PPE_Splash Splash Hazard PPE: - Standard PPE - Face Shield Liquid_Prep->PPE_Splash PPE_Base Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles Liquid_Use->PPE_Base PPE_Emergency Emergency PPE: - Splash Hazard PPE - Enhanced Gloves/Apron - NIOSH Respirator (if needed) Spill->PPE_Emergency

Caption: PPE selection workflow based on task-specific risks.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Link
  • Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Link
  • ChemicalBook.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). Link
  • Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid. Link
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (2025-12-20). Link
  • Benchchem.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid. (2023-09-01). Link
  • Fisher Scientific. SAFETY DATA SHEET - 3-Methylisoxazole-5-carboxylic acid. (2025-12-20). Link
  • Sigma-Aldrich. SAFETY DATA SHEET - coumarin-3-carboxylic acid. (2025-10-15). Link
  • National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015-12-01). Link
  • Greenbook.net. SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. Link
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid. (2024-03-30). Link
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Methylisoxazole-3-carboxylic acid. (2025-09-22). Link
  • Thermo Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.